molecular formula C12H11FN2O2S B075566 4-amino-N-(4-fluorophenyl)benzenesulfonamide CAS No. 1494-85-5

4-amino-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B075566
CAS No.: 1494-85-5
M. Wt: 266.29 g/mol
InChI Key: QYVUQEQLEFFAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(4-fluorophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11FN2O2S and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVUQEQLEFFAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164261
Record name Sulfanilanilide, 4'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494-85-5
Record name 4-Amino-N-(4-fluorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1494-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanilanilide, 4'-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001494855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilanilide, 4'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the final product. Each step is detailed with procedural specifics, mechanistic insights, and key characterization data.

Introduction: The Strategic Synthesis of a Sulfonamide

The synthesis of this compound is a classic example of aromatic substitution and functional group manipulation. The overall strategy involves a linear sequence of reactions: the protection of a reactive amino group, electrophilic aromatic substitution to install the sulfonyl chloride functionality, nucleophilic substitution to form the sulfonamide bond, and a final deprotection step to reveal the desired primary amine. This approach is necessary to control the regioselectivity of the reactions and prevent unwanted side products.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually broken down into four key stages, starting from aniline.

Synthesis_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1: Protection SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Step 2: Chlorosulfonation ProtectedProduct N-(4-fluorophenyl)-4-acetamido- benzenesulfonamide SulfonylChloride->ProtectedProduct Step 3: Sulfonamide Formation FinalProduct 4-amino-N-(4-fluorophenyl)- benzenesulfonamide ProtectedProduct->FinalProduct Step 4: Deprotection

Caption: Overall synthetic route for this compound.

Experimental Protocols and Mechanistic Discussion

Step 1: Protection of Aniline via Acetylation

Objective: To protect the highly activating and nucleophilic amino group of aniline as an acetamido group. This prevents side reactions in the subsequent electrophilic substitution and directs the incoming electrophile to the para position.[1][2]

Reaction:

Aniline + Acetic Anhydride → Acetanilide + Acetic Acid

Experimental Protocol:

  • In a fume hood, combine aniline (1.0 eq) and an equal volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • While stirring, add acetic anhydride (1.1 eq) portion-wise to the mixture.

  • Heat the reaction mixture at 100°C for 30 minutes.

  • Cool the mixture to room temperature and then pour it into ice-cold water with vigorous stirring.

  • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.

Causality of Experimental Choices:

  • Acetic Anhydride: A highly effective and readily available acetylating agent.

  • Glacial Acetic Acid: Serves as a solvent and helps to moderate the reaction.

  • Heating: Drives the reaction to completion.

  • Precipitation in Water: Acetanilide is sparingly soluble in cold water, allowing for easy isolation.

Step 2: Electrophilic Aromatic Substitution: Chlorosulfonation

Objective: To introduce the sulfonyl chloride group onto the aromatic ring at the position para to the acetamido group.

Reaction:

Acetanilide + Chlorosulfonic Acid → 4-Acetamidobenzenesulfonyl Chloride + HCl

Experimental Protocol:

  • In a dry, fume hood, place dry acetanilide (1.0 eq) in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add chlorosulfonic acid (4-5 eq) with constant stirring. A gas trap should be used to neutralize the evolving HCl gas.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 1-2 hours until the evolution of HCl ceases.[3]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the solid 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water. The crude product should be used immediately in the next step due to its moisture sensitivity.

Causality of Experimental Choices:

  • Chlorosulfonic Acid: A powerful sulfonating and chlorinating agent. The excess is used to drive the reaction to completion.

  • Ice Bath: To control the initial exothermic reaction.

  • Heating: To ensure the completion of the sulfonation and conversion to the sulfonyl chloride.

  • Pouring onto Ice: To quench the reaction and precipitate the product. The sulfonyl chloride is much less soluble in water than the excess chlorosulfonic acid.

Step 3: Nucleophilic Substitution: Formation of the Sulfonamide

Objective: To form the sulfonamide linkage by reacting the sulfonyl chloride with 4-fluoroaniline.

Reaction:

4-Acetamidobenzenesulfonyl Chloride + 4-Fluoroaniline → N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide + HCl

Experimental Protocol:

  • Dissolve 4-fluoroaniline (1.0 eq) and a weak base such as sodium carbonate (1.2 eq) or pyridine (1.2 eq) in a suitable solvent like dichloromethane or acetone in a round-bottom flask.

  • Add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until completion is indicated by thin-layer chromatography (TLC).

  • Add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted 4-fluoroaniline and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Base (Sodium Carbonate/Pyridine): To neutralize the HCl generated during the reaction, which would otherwise protonate the 4-fluoroaniline, rendering it non-nucleophilic.

  • Dichloromethane/Acetone: Common organic solvents that dissolve the reactants well.

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

Step 4: Deprotection of the Acetamido Group

Objective: To hydrolyze the acetamido group to reveal the primary amino group, yielding the final product.

Reaction:

N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide + H₂O (in acidic or basic conditions) → this compound + Acetic Acid

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Suspend the N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide (1.0 eq) in a mixture of dilute hydrochloric acid (e.g., 3M HCl) and ethanol.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize it with a base such as sodium carbonate or sodium hydroxide solution until the product precipitates.[4]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality of Experimental Choices:

  • Acid Catalyst (HCl): Protonates the carbonyl oxygen of the acetamido group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

  • Ethanol: Acts as a co-solvent to increase the solubility of the starting material.

  • Reflux: Provides the necessary energy for the hydrolysis reaction to proceed at a reasonable rate.

  • Neutralization: To deprotonate the anilinium salt and precipitate the free amine product.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
AcetanilideC₈H₉NO135.17113-115>90
4-Acetamidobenzenesulfonyl ChlorideC₈H₈ClNO₃S233.6714977-81[3]
N-(4-fluorophenyl)-4-acetamidobenzenesulfonamideC₁₄H₁₃FN₂O₃S308.33~210-215 (estimated)70-85
This compoundC₁₂H₁₁FN₂O₂S266.29165-168 (estimated)>80

Characterization of the Final Product

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands:

  • N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).

  • N-H stretching (sulfonamide): A broad band around 3250 cm⁻¹.

  • S=O stretching (sulfonamide): Two strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[6]

  • C-F stretching: A strong band in the region of 1100-1250 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum (in DMSO-d₆) would likely exhibit the following signals:

  • Aromatic protons of the aminophenyl ring: Two doublets in the aromatic region (δ 6.5-7.8 ppm), integrating to 2H each, showing a characteristic para-substitution pattern.

  • Aromatic protons of the fluorophenyl ring: Two multiplets or doublets of doublets in the aromatic region (δ 7.0-7.4 ppm), integrating to 2H each, due to coupling with both adjacent protons and the fluorine atom.

  • NH₂ protons (amine): A broad singlet around δ 5.5-6.0 ppm, integrating to 2H.

  • NH proton (sulfonamide): A singlet around δ 10.0-10.5 ppm, integrating to 1H.

Conclusion

The synthesis of this compound is a well-established and robust process that utilizes fundamental reactions in organic chemistry. By carefully controlling the reaction conditions and employing a protecting group strategy, the desired product can be obtained in good yield and purity. This guide provides a detailed framework for researchers to successfully synthesize this compound and similar sulfonamide derivatives.

References

  • Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide.
  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
  • PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide).
  • Al-Farahidi Expert Systems Journal. (n.d.). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques.
  • Reddit. (2023). reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
  • Google Patents. (n.d.). CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document establishes a foundational understanding by detailing authoritative, standardized protocols for property determination, as prescribed by the Organisation for Economic Co-operation and Development (OECD). Furthermore, it provides a predicted spectroscopic profile based on established principles of chemical spectroscopy. This guide is intended to serve as a vital resource for scientists, enabling them to conduct validated, reproducible research and accurately predict the behavior of this compound in various experimental settings.

Chemical Identity and Structure

A critical first step in the characterization of any chemical compound is the unambiguous confirmation of its identity. This section clarifies the structural details and identifiers for this compound.

Nomenclature and CAS Number Clarification

The compound is systematically named This compound . An initial survey of chemical databases reveals a potential ambiguity in the Chemical Abstracts Service (CAS) Registry Number. While some sources incorrectly associate this compound with CAS No. 16830-11-8, this number correctly identifies Asiaticoside, a significantly different triterpenoid saponin.

The correct and verified CAS Number for this compound is 1494-85-5 .[1][2][3][4] This has been confirmed across multiple chemical supplier catalogs, including Sigma-Aldrich and AA Blocks.[1] Researchers are strongly advised to use CAS No. 1494-85-5 for all database searches and procurement activities to ensure the correct chemical entity.

Molecular Structure and Formula
  • Molecular Formula: C₁₂H₁₁FN₂O₂S

  • Molecular Weight: 266.29 g/mol [1][2]

  • Canonical SMILES: C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)F

  • InChI Key: QYVUQEQLEFFAOW-UHFFFAOYSA-N

Structure:

Caption: 2D representation of this compound.

Core Physicochemical Properties & Standardized Protocols

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its behavior, influencing everything from solubility and absorption to formulation and stability.[5] This section outlines the key properties and provides detailed, field-proven protocols for their experimental determination based on OECD Guidelines, which are internationally accepted as standard methods for safety testing.[6][7]

Melting Point / Melting Range

The melting point is a critical indicator of purity and is essential for material characterization. While no experimental melting point for this specific compound is published, data for a structurally related compound, 4-amino-N-(4-iodo-phenyl)-benzenesulfonamide (CAS 6965-75-9), shows a melting point of 206 °C, which can serve as a preliminary estimate.

This protocol ensures reproducible and comparable results for the determination of the phase transition from solid to liquid.[8][9][10]

Principle: The method involves heating a small, representative sample of the substance and observing the temperature range over which melting occurs. The choice of apparatus depends on the substance's properties.[8][11]

Step-by-Step Methodology (Capillary/Metal Block Method):

  • Sample Preparation: The substance must be thoroughly dried. It is then pulverized into a fine powder.

  • Capillary Loading: A capillary tube, sealed at one end, is filled with the powdered substance to a height of approximately 3 mm. The sample is compacted by tapping the tube on a hard surface.

  • Apparatus Setup: The loaded capillary is placed into the heating block of a calibrated melting point apparatus.

  • Preliminary Test: A preliminary determination is performed by heating the block rapidly to approximate the melting point.

  • Accurate Determination: A new sample is prepared. The apparatus is heated to a temperature approximately 10 °C below the estimated melting point. The heating rate is then reduced to approximately 1 °C per minute.

  • Observation and Recording: The temperature at which the first signs of liquid formation are observed is recorded as the start of the melting range. The temperature at which the last solid particle disappears is recorded as the end of the range.

  • Validation: The calibration of the apparatus should be regularly checked using certified reference standards with known melting points.

Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading. Impurities typically cause a depression and broadening of the melting range.[8]

Aqueous Solubility

Solubility is a paramount property in drug development, directly impacting bioavailability and formulation design. The presence of both an amine group (basic) and a sulfonamide group (acidic) suggests that the solubility of this compound will be pH-dependent.

This guideline details the "Flask Method," suitable for substances with solubilities above 10⁻² g/L, which is anticipated for this compound.[12][13][14]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to reagent water in flask B Seal flask A->B Step 1 C Agitate at constant temp. (e.g., 20°C for 24h) B->C Step 2 D Let stand at temp. (e.g., 24h) for phase separation C->D Step 3 E Centrifuge aliquot to remove suspended solids D->E Step 4 F Extract supernatant E->F Step 5 G Determine concentration (e.g., HPLC, UV-Vis) F->G Step 6

Caption: Experimental workflow for the Flask Method (OECD 105).

Step-by-Step Methodology:

  • Preliminary Test: A range-finding test is performed to estimate the solubility and the time required to reach equilibrium.

  • Equilibration: An amount of substance in excess of its expected solubility is added to a flask containing purified water (e.g., Type I). The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C). The system is agitated until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After agitation, the flask is allowed to stand in the temperature bath for at least 24 hours to allow for the separation of undissolved solid.

  • Sampling: A sample of the clear aqueous phase is carefully withdrawn. To ensure no solid particulates are included, the sample is centrifuged at high speed.

  • Analysis: The concentration of the substance in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment should be performed at least in triplicate. The pH of the solution at equilibrium must be recorded, as it significantly influences the solubility of ionizable compounds.

Acidity and Basicity (pKa)

The dissociation constant (pKa) is a quantitative measure of a substance's acidity or basicity. For this compound, two pKa values are expected: one for the acidic sulfonamide N-H proton and one for the basic aromatic amino group. The pKa values dictate the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and ability to permeate biological membranes. A predicted pKa for the related 4-iodo-phenyl analog is 8.73, likely corresponding to the sulfonamide proton.

This guideline provides several methods for pKa determination; the titration method is a common and reliable choice.[15][16][17][18]

Principle: A known concentration of the substance is dissolved in water and titrated with a standardized strong acid or strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH curve.[15]

Step-by-Step Methodology (Potentiometric Titration):

  • Solution Preparation: A precise weight of the substance is dissolved in CO₂-free water, often with a co-solvent like methanol if water solubility is low, to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus Setup: A calibrated pH meter with a glass electrode is placed in the solution, which is stirred constantly under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

  • Titration (for acidic pKa): The solution is titrated with small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition, allowing the system to stabilize.

  • Titration (for basic pKa): A separate sample is titrated with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: The pKa is the pH at which the substance is 50% ionized. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point). The value can be determined graphically or by using the first or second derivative of the titration curve.

  • Validation: The procedure should be repeated at least twice. The temperature must be controlled and reported, as pKa is temperature-dependent.

Caption: Relationship between pH and the ionization state of the molecule.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "fat-loving" character. It is a key determinant of membrane permeability and is widely used in drug design to predict absorption, distribution, metabolism, and excretion (ADME) properties. A calculated XLogP3 value for this compound is 2.2.[1]

Due to the ionizable nature of the molecule, the distribution coefficient (LogD), which is pH-dependent, is often more relevant than the LogP (which refers to the neutral form). The standard protocols, however, determine the LogP value.

Principle: A known amount of the substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is measured.

Step-by-Step Methodology:

  • Phase Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

  • Preliminary Test: An approximate LogP value is determined to select the appropriate test conditions (e.g., phase volume ratio, substance concentration).

  • Test Procedure: The substance is dissolved in the phase in which it is more soluble. The second phase is added. The mixture is shaken vigorously in a vessel at a constant temperature until equilibrium is established.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Concentration Analysis: The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater). LogP is the base-10 logarithm of this ratio: LogP = log₁₀(C_octanol / C_water)

  • Validation: The test should be run in triplicate. For ionizable substances like this one, the aqueous phase must be buffered at a pH where the substance is almost exclusively in its neutral form (>99%).

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and quality control. While specific spectra for this compound are not publicly available, a predictive profile can be constructed based on its constituent functional groups.[19][20]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the types of covalent bonds present.

  • N-H Stretching (Amine & Sulfonamide): The primary aromatic amine (-NH₂) will exhibit two distinct, medium-intensity sharp peaks in the range of 3300-3500 cm⁻¹. The secondary sulfonamide N-H will show a single, broader peak in a similar region, often around 3250-3350 cm⁻¹.[21]

  • S=O Stretching (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group. An asymmetric stretching band will appear around 1330-1370 cm⁻¹, and a symmetric stretching band will appear around 1140-1180 cm⁻¹.[22]

  • C-F Stretching (Aromatic): A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1100-1360 cm⁻¹ region.[23]

  • Aromatic C=C Stretching: Multiple sharp peaks of variable intensity will be present between 1450-1600 cm⁻¹.

  • N-H Bending (Amine): A medium intensity scissoring vibration for the primary amine is expected around 1580-1650 cm⁻¹.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region (~6.5-8.0 ppm). The para-substituted patterns will result in two sets of doublets for each ring. The protons on the aniline ring will be more upfield due to the electron-donating effect of the amino group, while those on the fluorophenyl ring will be influenced by both the sulfonamide and fluorine substituents.

    • Amine (-NH₂) Protons: A broad singlet, typically integrating to 2 protons, will appear, likely between 3.5-5.0 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.[21][25]

    • Sulfonamide (-NH-) Proton: A broad singlet, integrating to 1 proton, will appear further downfield, potentially >8.0 ppm, due to the deshielding effect of the adjacent sulfonyl group.

  • ¹³C NMR:

    • Aromatic Carbons: Eight distinct signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹J_CF). The carbon attached to the amino group will be shielded (shifted upfield), while the carbon attached to the sulfonyl group will be deshielded (shifted downfield).[24][26]

Summary of Physicochemical Data

This table summarizes the available and predicted physicochemical data for this compound. It is crucial to note the distinction between experimental, predicted, and analog-derived data.

PropertyValue / RangeData TypeMethod / Source
CAS Number 1494-85-5Verified Multiple Chemical Suppliers[1][2][3][4]
Molecular Weight 266.29 g/mol CalculatedFrom Molecular Formula[1][2]
Melting Point ~206 °CFrom Analog4-amino-N-(4-iodo-phenyl)-benzenesulfonamide
Aqueous Solubility Data not available-Recommended Protocol: OECD 105[12][13][14]
pKa (Acidic, SO₂NH) ~8.7 (estimated)From AnalogPredicted for 4-iodo-phenyl analog
pKa (Basic, NH₂) Data not available-Recommended Protocol: OECD 112[15][16][17][18]
LogP (Octanol/Water) 2.2CalculatedXLogP3[1]

Conclusion

This technical guide establishes a foundational physicochemical profile for this compound (CAS 1494-85-5). While direct experimental data remains sparse in the public domain, this document provides the necessary framework for its determination through authoritative, step-by-step OECD protocols. The provided methodologies for measuring melting point (OECD 102), water solubility (OECD 105), and dissociation constants (OECD 112) represent the gold standard for ensuring data integrity and reproducibility. The predictive spectroscopic profile and data from analogous compounds offer valuable initial benchmarks for researchers. It is our recommendation that future work on this compound begins with the systematic experimental determination of these core properties to build a robust, validated dataset for the scientific community.

References

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
  • Wikipedia. (n.d.). Carbon–fluorine bond.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
  • OECD. (1995). Test No. 105: Water Solubility.
  • OECD. (1981). Test No. 112: Dissociation Constants in Water.
  • Analytice. (2021). OECD n°112: Dissociation constant in water.
  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • AA Blocks. (n.d.). 1494-85-5 | this compound.
  • ResearchGate. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.
  • EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
  • OECD. (1981). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
  • OECD. (1981). Test No. 102: Melting Point/ Melting Range.
  • Analytice. (2020). OECD n°102: Melting point/Melting interval.
  • Mendeleev Communications. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Commun., 30(2), 163-165.
  • ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
  • Molecules. (2018).
  • PubMed. (2014). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties.
  • Taylor & Francis Online. (2010). Novel Sulfanilamide as Potent Surfactants and Antibacterial Agents. Journal of Dispersion Science and Technology, 28(8), 1143-1149.
  • Asian Journal of Chemistry. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 28(2), 343-346.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Oregon State University. (n.d.). Spectroscopy of Amines.
  • National Center for Biotechnology Information. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795.
  • ResearchGate. (2014). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties.
  • PubMed Central. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 6(48), 32594–32606.
  • ResearchGate. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • Journal of the Iranian Chemical Society. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. J. Iran. Chem. Soc., 18, 2453–2474.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • ResearchGate. (2012). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • Math-Net.Ru. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.
  • PubMed. (2010). Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines.
  • PubMed Central. (2018). Environmental Risk Assessment for the Active Pharmaceutical Ingredient Mycophenolic Acid in European Surface Waters. Environ Toxicol Chem., 37(10), 2565–2578.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs).
  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
  • Singapore Management University Library. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1 Physical-Chemical properties.

Sources

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative with potential therapeutic applications. While this specific molecule is not extensively characterized in publicly available literature as a therapeutic agent, its chemical structure allows for the formulation of robust hypotheses regarding its mechanism of action. This document will deconstruct the molecule's key functional moieties, propose plausible biological targets, and present a detailed, phased experimental workflow for the elucidation of its precise mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel chemical entities.

Introduction: Deconstructing the Therapeutic Potential of this compound

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of drugs with diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic agents.[1] The title compound, this compound, possesses the characteristic benzenesulfonamide core, suggesting its potential to interact with biological systems in a manner akin to other well-established sulfonamide-based drugs.

A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. This guide will, therefore, not only explore the potential mechanisms of action of this compound based on its structural features but will also provide a practical, step-by-step framework for researchers to validate these hypotheses experimentally.

Structural Analysis and Plausible Mechanistic Hypotheses

The structure of this compound comprises three key regions: the p-aminobenzenesulfonamide core, a linker sulfonamide group, and a 4-fluorophenyl ring. Each of these contributes to the molecule's overall physicochemical properties and potential biological activity.

2.1. The p-Aminobenzenesulfonamide Core: A Classic Pharmacophore

The p-aminobenzenesulfonamide moiety is the classic pharmacophore responsible for the antibacterial activity of sulfa drugs.[2] These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[3][4] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.[5][] Given the structural similarity of the p-aminobenzenesulfonamide core to p-aminobenzoic acid (PABA), the natural substrate of DHPS, it is highly plausible that this compound could exhibit antibacterial activity via this mechanism.[1][7]

2.2. The N-(4-fluorophenyl) Substituent: Modulating Potency and Selectivity

The N-substitution on the sulfonamide nitrogen plays a critical role in modulating the potency, selectivity, and pharmacokinetic properties of sulfonamide-based drugs. The 4-fluorophenyl group in the title compound is an electron-withdrawing moiety that can influence the acidity of the sulfonamide proton and the overall electronic distribution of the molecule. This, in turn, can affect its binding affinity to target enzymes.

2.3. Hypothesis A: Inhibition of Dihydropteroate Synthase (DHPS)

The most prominent hypothesis for the mechanism of action of this compound is the inhibition of bacterial DHPS.[3][4] This would classify the compound as a bacteriostatic agent, effective against a range of gram-positive and gram-negative bacteria.[]

2.4. Hypothesis B: Carbonic Anhydrase Inhibition

The sulfonamide moiety is also a well-established inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[8] Certain benzenesulfonamide derivatives have been developed as antiglaucoma agents, diuretics, and even anticancer agents through their inhibition of specific CA isoforms.[8][9] It is therefore conceivable that this compound could exhibit inhibitory activity against one or more CA isoforms.

2.5. Other Potential Targets

The sulfonamide scaffold is known to interact with a diverse range of biological targets. Recent research has highlighted the potential of sulfonamide derivatives as anticancer, anti-inflammatory, and antiviral agents.[10][11] The specific substitution pattern of this compound may confer affinity for other enzymes or receptors, and a broad-based screening approach is warranted to explore these possibilities.

A Phased Experimental Workflow for Mechanism of Action Elucidation

The following section outlines a comprehensive, multi-phased experimental plan to systematically investigate and determine the mechanism of action of this compound.

Phase 1: Initial Screening and Target Identification

The primary objective of this phase is to gather preliminary data on the compound's biological activity and to identify potential molecular targets.

  • Antimicrobial Susceptibility Testing:

    • Protocol: Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Causality: A low MIC value would provide strong evidence for antibacterial activity and support the DHPS inhibition hypothesis.

  • Broad-Spectrum Enzyme Inhibition Screening:

    • Protocol: Utilize commercially available enzyme inhibition screening panels to assess the compound's activity against a wide range of enzymes, including carbonic anhydrases, kinases, and proteases.

    • Causality: "Hits" from this screen will guide the direction of subsequent, more focused investigations.

  • Phenotypic Screening in Human Cell Lines:

    • Protocol: Evaluate the compound's effect on the proliferation of various human cancer cell lines using assays such as the MTT or CellTiter-Glo assay.

    • Causality: Antiproliferative activity could suggest a mechanism of action relevant to cancer, such as the inhibition of a key signaling pathway or carbonic anhydrase IX.[9]

Phase 2: In Vitro Target Validation and Characterization

Once a primary biological activity and potential targets have been identified, the next phase focuses on in-depth in vitro validation.

  • Recombinant Enzyme Inhibition Assays:

    • Protocol (for DHPS):

      • Express and purify recombinant DHPS from a relevant bacterial species.

      • Perform a spectrophotometric assay to monitor the conversion of PABA to dihydropteroate in the presence of varying concentrations of the test compound.

      • Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

    • Causality: Direct inhibition of the purified enzyme provides definitive evidence of target engagement.

  • Biophysical Binding Assays:

    • Protocol (Surface Plasmon Resonance - SPR):

      • Immobilize the purified target protein on a sensor chip.

      • Flow solutions of this compound at various concentrations over the chip.

      • Measure the change in refractive index to determine the binding affinity (KD) and kinetics (kon, koff).

    • Causality: SPR provides quantitative data on the direct interaction between the compound and its target, independent of enzymatic activity.

Phase 3: Cellular and In Vivo Target Engagement

The final phase of the investigation aims to confirm that the compound engages its target in a cellular and, ultimately, an in vivo context.

  • Bacterial Folate Synthesis Assay:

    • Protocol: Treat bacterial cultures with the compound and measure the intracellular levels of folate and its precursors using LC-MS/MS.

    • Causality: A dose-dependent decrease in folate levels would strongly support the DHPS inhibition mechanism in a whole-cell context.

  • Cellular Thermal Shift Assay (CETSA):

    • Protocol:

      • Treat intact cells with the compound.

      • Heat the cell lysate to various temperatures.

      • Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry.

    • Causality: Target engagement by the compound will stabilize the protein, leading to a shift in its melting temperature.

  • Animal Models of Infection (if antibacterial activity is confirmed):

    • Protocol: Utilize a relevant animal model of bacterial infection (e.g., a murine thigh infection model).

    • Causality: A significant reduction in bacterial burden in treated animals compared to a control group would demonstrate in vivo efficacy.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Assay Parameter Result
MIC (S. aureus)µg/mL
MIC (E. coli)µg/mL
DHPS InhibitionIC50 (µM)
Carbonic Anhydrase II InhibitionIC50 (µM)
SPR (DHPS Binding)KD (µM)

Visualizing the Hypothesized Mechanism and Workflow

Diagrams are essential for conveying complex biological pathways and experimental workflows.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Compound This compound Compound->DHPS Competitive Inhibitor Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Growth Bacterial Growth Inhibition DNA_RNA->Growth Inhibition

Caption: Hypothesized mechanism of DHPS inhibition.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: In Vitro Validation cluster_Phase3 Phase 3: Cellular & In Vivo Engagement P1_Antimicrobial Antimicrobial Susceptibility Testing P2_Enzyme_Assay Recombinant Enzyme Inhibition Assays P1_Antimicrobial->P2_Enzyme_Assay P1_Enzyme Broad-Spectrum Enzyme Screening P1_Enzyme->P2_Enzyme_Assay P1_Phenotypic Phenotypic Cell Screening P1_Phenotypic->P2_Enzyme_Assay P2_Binding Biophysical Binding Assays (SPR) P2_Enzyme_Assay->P2_Binding P3_Cellular Cellular Target Engagement (CETSA) P2_Binding->P3_Cellular P3_InVivo In Vivo Efficacy Models P3_Cellular->P3_InVivo

Caption: Phased experimental workflow for MoA elucidation.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure provides a strong foundation for hypothesizing its biological activity. The proposed experimental workflow offers a rigorous and systematic approach for researchers to not only test these hypotheses but also to potentially uncover novel therapeutic applications for this and other related sulfonamide derivatives. The principles and methodologies outlined in this guide are intended to empower scientists in the field of drug discovery to accelerate the characterization of new chemical entities and advance the development of next-generation therapeutics.

References

  • Dihydropteroate synthase inhibitor - Wikipedia. URL: https://en.wikipedia.
  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. URL: https://study.com/academy/lesson/sulfonamide-mechanism-of-action-uses.html
  • Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. URL: https://www.bocsci.com/blog/sulfonamide-antibiotics-definition-mechanism-and-research/
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7905001/
  • Sulfonamide (medicine) - Wikipedia. URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)
  • What are DHPS inhibitors and how do they work? - Patsnap Synapse. URL: https://www.patsnap.com/synapse/articles/what-are-dhps-inhibitors-and-how-do-they-work
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. URL: https://my.clevelandclinic.org/health/drugs/24189-sulfonamides
  • What are bacterial DHPS inhibitors and how do they work? - Patsnap Synapse. URL: https://www.patsnap.com/synapse/articles/what-are-bacterial-dhps-inhibitors-and-how-do-they-work
  • Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications. URL: https://www.ibbr.cnr.
  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm301819m
  • Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. URL: https://www.slideshare.
  • The recent progress of sulfonamide in medicinal chemistry - ResearchGate. URL: https://www.researchgate.net/publication/361099195_The_recent_progress_of_sulfonamide_in_medicinal_chemistry
  • Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide - YouTube. URL: https://www.youtube.
  • Med.chem sulfonamides | PPT - Slideshare. URL: https://www.slideshare.net/slideshow/medchem-sulfonamides/251398863
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274438/
  • Scheme 4: Synthetic scheme of substituted... | Download Scientific Diagram - ResearchGate. URL: https://www.researchgate.net/figure/Scheme-4-Synthetic-scheme-of-substituted-4-amino-benzenesulfonamides-N-acetyl_fig3_262602755
  • Synthesis of 4-aminobenzenesulfonamide - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-4-aminobenzenesulfonamide/
  • US4698445A - 4-amino benzenesulfonamides - Google Patents. URL: https://patents.google.
  • 4-amino-N-(4-bromophenyl)benzenesulfonamide | C12H11BrN2O2S - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3544666
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293121/
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32298111/
  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33149549/
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6766937/
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04533a
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8011991/
  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200843/

Sources

biological activity of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-amino-N-(4-fluorophenyl)benzenesulfonamide and its Congeners

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to therapeutic agents from early antibacterial sulfa drugs to modern targeted cancer therapies. This guide focuses on the biological activities associated with this compound, a representative molecule of the N-aryl-substituted 4-aminobenzenesulfonamide class. While specific data on this exact molecule is consolidated within the broader class, the extensive research on its congeners provides a robust framework for understanding its therapeutic potential. The primary and most extensively documented biological activity of this class is the inhibition of carbonic anhydrase (CA) enzymes. The strategic N-arylation, particularly with a fluorinated phenyl group, is a key modification aimed at enhancing potency and achieving isoform selectivity. This targeted inhibition, especially against tumor-associated isoforms like CA IX and XII, forms the basis for potent anticancer activity by disrupting pH regulation in hypoxic tumor microenvironments. This guide will dissect the synthesis, mechanism of action, and key biological activities of this compound class, providing detailed experimental protocols and field-proven insights to support further research and development.

Introduction: The Versatile Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in drug discovery. Its journey began with the discovery of the antibacterial properties of prontosil, a precursor to sulfanilamide, the foundational 4-aminobenzenesulfonamide[1]. Since then, this core structure has been elaborated to produce a vast array of molecules with diverse pharmacological profiles, including diuretics, antiepileptics, antiglaucoma agents, and, more recently, targeted anticancer drugs[1][2].

The structure of this compound can be deconstructed into three key components:

  • The Benzenesulfonamide "Head": The primary sulfonamide group (-SO₂NH₂) is the critical Zinc-Binding Group (ZBG) responsible for coordinating with the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases[3].

  • The 4-amino "Core": The amino group (-NH₂) at the para position serves as a crucial anchor point for synthetic modifications.

  • The N-(4-fluorophenyl) "Tail": This appended moiety is the result of a strategic design choice known as the "tail approach"[1]. The nature of this tail—its size, hydrophobicity, and electronic properties—profoundly influences the molecule's binding affinity and, critically, its selectivity for different enzyme isoforms[1][4]. The inclusion of a fluorine atom can further enhance binding affinity, metabolic stability, and membrane permeability.

This guide will explore the synthesis and biological evaluation of this compound class, with a primary focus on its role as a potent inhibitor of carbonic anhydrases and its subsequent application as an anticancer agent.

General Synthetic Strategy

The synthesis of N-aryl benzenesulfonamides is typically a straightforward and high-yielding process, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. A common and reliable method involves the reaction of an appropriately substituted aminobenzenesulfonamide with an acyl chloride, followed by further modifications.

Generalized Protocol for Synthesis

The following protocol describes a representative synthesis for compounds in this class, starting from commercially available 4-aminobenzenesulfonamide.

Step 1: Acylation of the Anilino Group

  • Dissolve 4-aminobenzenesulfonamide (1.0 eq) in a suitable dry solvent, such as acetone or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate, 2-chloro-N-(4-sulfamoylphenyl)acetamide, can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure[3].

Step 2: Nucleophilic Substitution with Target Amine

  • Dissolve the chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol.

  • Add the desired aniline, in this case, 4-fluoroaniline (1.2 eq), and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final compound[3][5].

G cluster_synthesis Generalized Synthetic Workflow start 4-Aminobenzenesulfonamide step1 Intermediate: 2-chloro-N-(4-sulfamoylphenyl)acetamide start->step1 Chloroacetyl Chloride, Acetone, 0°C to RT end Final Product: This compound Derivative step1->end 4-Fluoroaniline, Base (TEA), Heat

Caption: Generalized workflow for the synthesis of N-aryl benzenesulfonamides.

Core Biological Activity: Carbonic Anhydrase Inhibition

The most well-characterized biological activity for the 4-aminobenzenesulfonamide class is the potent inhibition of carbonic anhydrases (CAs)[1][6]. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, ion transport, and various physiological processes[7].

Mechanism of Action

Benzenesulfonamides act as high-affinity inhibitors by mimicking the transition state of the CO₂ hydration reaction. The mechanism involves the deprotonated sulfonamide nitrogen (SO₂NH⁻), which coordinates directly to the catalytic Zn²⁺ ion at the core of the enzyme's active site. This binding is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Thr200, effectively blocking the entry of substrate molecules[3][6].

G cluster_moa Mechanism of CA Inhibition ZN Zn²⁺ H2O_1 H₂O ZN->H2O_1 H2O_2 H₂O ZN->H2O_2 OH OH⁻ ZN->OH His_1 His ZN->His_1 His_2 His ZN->His_2 His_3 His ZN->His_3 Sulfonamide R-SO₂NH⁻ ZN->Sulfonamide Coordination Bond (Inhibition) Thr199 Thr199 Sulfonamide->Thr199 H-Bond

Caption: Sulfonamide binding to the Zn²⁺ ion in the CA active site.

Isoform Selectivity: The Role of the Tail

Humans express 15 CA isoforms with varying tissue distribution and physiological roles. While cytosolic isoforms CA I and II are ubiquitous, others, like the transmembrane CAs IX and XII, are highly overexpressed in various cancers and are associated with tumor progression and metastasis[6][8]. Consequently, designing isoform-selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy.

This is where the "tail" moiety—the N-(4-fluorophenyl) group—becomes critical. The active site of CA enzymes consists of a narrow, cone-shaped cavity. While the sulfonamide head anchors to the zinc ion deep within this cavity, the tail extends outwards, interacting with residues lining the entrance. These residues vary significantly between isoforms. By modifying the tail's structure, it is possible to exploit these differences to achieve selective binding to a desired isoform, such as the tumor-associated CA IX, over the highly abundant cytosolic CA II[1][4][9].

Data Summary: Representative Inhibition Constants

The inhibitory potency of sulfonamides is quantified by the inhibition constant (Kᵢ), with lower values indicating stronger binding. The table below presents a summary of representative Kᵢ values for benzenesulfonamide derivatives against key CA isoforms, based on published data for analogous compounds.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
Benzenesulfonamides41.5 - 15005.1 - 7551.5 - 134.80.8 - 30.5[6][8][9][10]
Acetazolamide (Standard)~250~12~25~5.7[8][10]

Note: These values represent a range compiled from multiple sources for various N-substituted benzenesulfonamides and are for illustrative purposes.

Experimental Protocol: In Vitro CA Inhibition Assay

The gold-standard method for measuring CA inhibition is the stopped-flow CO₂ hydrase assay. This technique measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.

Objective: To determine the inhibition constant (Kᵢ) of this compound against target CA isoforms.

Materials:

  • Recombinant human CA isoforms (CA I, II, IX, XII).

  • Test compound dissolved in DMSO.

  • Buffer solution (e.g., TRIS or HEPES, pH 7.5).

  • CO₂-saturated water.

  • pH indicator (e.g., p-nitrophenol).

  • Stopped-flow spectrophotometer.

Methodology:

  • Preparation: Prepare a series of dilutions of the test compound in the assay buffer containing a known concentration of the CA isoform. Ensure the final DMSO concentration is below 0.5% to avoid solvent effects.

  • Assay Execution:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor solution (containing the pH indicator).

    • Load the second syringe with the CO₂-saturated water (substrate).

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and H⁺ will cause a drop in pH.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically milliseconds). The initial slope of this curve is proportional to the initial velocity of the enzyme-catalyzed reaction.

  • Data Analysis:

    • Measure the initial reaction rates at various inhibitor concentrations.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

    • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant for the enzyme.

Anticancer Activity

The anticancer properties of benzenesulfonamides are a major focus of current research, primarily driven by their ability to selectively inhibit tumor-associated carbonic anhydrases[5][11].

CA-Dependent Anticancer Mechanism

Solid tumors often develop regions of low oxygen (hypoxia). To survive, cancer cells upregulate hypoxia-inducible factor 1α (HIF-1α), which in turn transcriptionally activates genes like CA9 and CA12[8]. The resulting overexpression of CA IX and CA XII on the cell surface helps the tumor manage the severe acidosis caused by its high glycolytic rate (the Warburg effect).

By catalyzing the conversion of CO₂ to bicarbonate (intracellularly) and protons (extracellularly), these enzymes maintain a relatively alkaline intracellular pH (pHi), which is permissive for proliferation, while contributing to an acidic extracellular pH (pHe). This acidic microenvironment promotes invasion, metastasis, and resistance to chemotherapy[5].

Inhibition of CA IX/XII with a compound like this compound disrupts this critical pH balance. The inability to efficiently extrude protons leads to a drop in pHi (intracellular acidosis), which triggers apoptosis and inhibits cell proliferation[5].

G cluster_pathway Anticancer Mechanism via CA IX Inhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a CA9 CA IX Overexpression HIF1a->CA9 pH_Balance pH Regulation pHi > pHe CA9->pH_Balance H⁺ Extrusion pH_Disruption pH Dysregulation (Intracellular Acidosis) CA9->pH_Disruption Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CA9 Inhibition Proliferation Tumor Proliferation, Invasion, Chemoresistance pH_Balance->Proliferation Apoptosis Apoptosis & Growth Inhibition pH_Disruption->Apoptosis

Caption: Pathway of CA IX inhibition leading to anticancer effects.

Other Potential Anticancer Mechanisms

While CA inhibition is a primary mechanism, the versatile benzenesulfonamide scaffold has been incorporated into molecules that target other key cancer pathways. For example, derivatives have been designed as inhibitors of BRAF kinase, a common mutation in melanoma[12], and as inhibitors of transforming growth factor-beta (TGF-β) type 1 receptors, which are involved in cell growth and differentiation[13]. This highlights the scaffold's utility as a platform for developing multi-targeted or novel anticancer agents.

Experimental Protocol: In Vitro Antiproliferative Assay (SRB)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity in cancer cell lines based on the measurement of cellular protein content.

Objective: To evaluate the growth-inhibitory effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer, A375 melanoma).

Materials:

  • Human cancer cell lines.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well microtiter plates.

  • Test compound dissolved in DMSO.

  • Trichloroacetic acid (TCA), cold.

  • Sulforhodamine B (SRB) solution.

  • Tris buffer.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Reading: Add 10 mM Tris buffer to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) by plotting the percentage of inhibition versus log concentration.

Other Reported Biological Activities

The benzenesulfonamide scaffold's utility extends beyond cancer and CA inhibition. Various derivatives have been investigated for other therapeutic applications:

  • Antimicrobial Activity: Consistent with their heritage as sulfa drugs, novel benzenesulfonamide derivatives continue to be explored for antibacterial and antifungal properties[5][14][15].

  • Anti-HIV Activity: Certain benzenesulfonamide-containing compounds have been identified as inhibitors of HIV-1 reverse transcriptase or capsid (CA) proteins, representing novel mechanisms for antiviral therapy[16][17].

  • Analgesic and Anti-inflammatory Activity: Some sulfonamides have shown potential in models of acute and neuropathic pain, possibly through mechanisms involving carbonic anhydrase inhibition or modulation of serotonergic and opioidergic pathways[18][19].

Discussion & Future Directions

This compound represents a rationally designed molecule that leverages the well-established properties of the benzenesulfonamide scaffold. The primary amino group provides a vector for synthetic elaboration, while the sulfonamide head acts as a potent zinc-binding pharmacophore. The N-(4-fluorophenyl) tail is a deliberate modification intended to enhance isoform-selective inhibition of carbonic anhydrases, particularly the tumor-associated CA IX and XII.

The biological data from analogous compounds strongly suggest that this molecule would be a potent CA inhibitor with significant anticancer potential. The fluorine substitution is particularly noteworthy, as it can increase metabolic stability and binding affinity through favorable electrostatic or halogen-bonding interactions within the enzyme's active site.

Future research should focus on:

  • Comprehensive Profiling: Directly synthesizing and testing this compound against a full panel of CA isoforms to confirm its potency and selectivity profile.

  • In Vivo Efficacy: Evaluating the compound in animal models of cancer, particularly those known to overexpress CA IX, such as breast or renal cancer models[18].

  • ADMET Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its drug-likeness and potential for clinical development.

  • Mechanism Deconvolution: Beyond CA inhibition, exploring whether the compound interacts with other cancer-relevant targets to identify potential polypharmacological effects.

By building on the rich history of the benzenesulfonamide scaffold and employing modern drug design principles, molecules like this compound hold considerable promise as next-generation targeted therapies.

References

  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]
  • Gudmonaitė, V., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(9), 13734-13749. [Link]
  • Abdel-Halim, H., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282. [Link]
  • Kumar, A., et al. (2024). Targeted design, synthesis, molecular dynamics, ADME and in–vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports, 14(1), 1-19. [Link]
  • Zahran, M. A., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(10), 727-735. [Link]
  • Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146-1157. [Link]
  • El-Sayed, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. [Link]
  • Wojciechowski, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 24(8), 7501. [Link]
  • D'Ascenzio, M., et al. (2013). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 56(17), 6857-6870. [Link]
  • Rutkauskas, K., et al. (2014). 4-Amino-Substituted Benzenesulfonamides as Inhibitors. Amanote Research. [Link]
  • Abdel-Aziz, A. A., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Bioorganic Chemistry, 127, 105959. [Link]
  • Dmytriv, Y., et al. (2023). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
  • Ozbey, S., et al. (2005). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section C, 61(Pt 9), o559-o561. [Link]
  • Khan, I., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4523-4531. [Link]
  • Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5282. [Link]
  • De Luca, L., et al. (2015). Inhibitory Effect of 2,3,5,6-Tetrafluoro-4-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide Derivatives on HIV Reverse Transcriptase Associated RNase H Activities. Molecules, 20(4), 5632-5647. [Link]
  • Fares, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27431-27448. [Link]
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Salama, I., et al. (2012). Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. European Journal of Medicinal Chemistry, 45(6), 2411-2418. [Link]
  • Ozbey, S., et al. (2005). Antibacterial 4-amino- N -(5-methylisoxazol-3-yl)- N -[(4-oxo-2-phenyl-4 H -1-benzopyran-6-yl)methyl]benzenesulfonamide.
  • Kim, H., et al. (2005). Synthesis and Biological Evaluation of Benzenesulfonamide-Substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(10), 2661-2665. [Link]

Sources

An In-Depth Technical Guide to 4-amino-N-(4-fluorophenyl)benzenesulfonamide (CAS 1494-85-5)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a key chemical intermediate for researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, outlines a robust synthetic protocol, and explores its significant role in the development of novel therapeutics, particularly as a scaffold for carbonic anhydrase inhibitors.

Core Compound Characteristics

This compound is a sulfonamide derivative featuring a central benzenesulfonamide core. Key structural features include a primary aromatic amine group at the para-position of the phenylsulfonyl moiety and a fluorine-substituted phenyl ring attached to the sulfonamide nitrogen. These functional groups are pivotal to its utility as a versatile building block in medicinal chemistry.

PropertyValueSource
CAS Number 1494-85-5[1][2]
Molecular Formula C₁₂H₁₁FN₂O₂S[1][2]
Molecular Weight 266.29 g/mol [1]
IUPAC Name This compound[2]
SMILES O=S(C1=CC=C(N)C=C1)(NC2=CC=C(F)C=C2)=O[1]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process involving the sulfonylation of an aniline derivative followed by the reduction of a nitro group. This approach ensures high yields and purity of the final product.

Synthetic Workflow

Synthesis_Workflow A Step 1: Sulfonylation B Step 2: Nitro Group Reduction A->B Intermediate Product C Purification B->C Crude Product

Caption: A high-level overview of the synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise or as a solution in the same solvent, maintaining the temperature below 5 °C. The use of a slight excess of the sulfonyl chloride ensures complete consumption of the aniline. The presence of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the hydrochloric acid generated during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. If an organic solvent was used, separate the organic layer, wash it with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-fluorophenyl)-4-nitrobenzenesulfonamide. This intermediate can be purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Step 2: Synthesis of this compound

  • Dissolve the N-(4-fluorophenyl)-4-nitrobenzenesulfonamide intermediate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common and effective methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reduction using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • For catalytic hydrogenation, the reaction is typically run at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.

  • For chemical reduction with SnCl₂, the mixture is heated to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • For hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate. For the SnCl₂ reduction, carefully neutralize the acidic mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the crude product by filtration.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets or distinct doublets in the range of 6.5-8.0 ppm. The amino (NH₂) protons will appear as a broad singlet, and the sulfonamide (NH) proton will also be a singlet, both of which are exchangeable with D₂O.
¹³C NMR Aromatic carbons will show signals in the range of 110-150 ppm. The carbon attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonamide (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹), and C-F stretching (around 1200-1250 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 266.29 should be observed.
HPLC A single major peak should be observed under appropriate chromatographic conditions, indicating the purity of the compound.

Mechanism of Action and Application in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors.[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several CA isoforms are implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets.[1]

The inhibitory action of sulfonamides is primarily due to the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme, mimicking the transition state of the natural substrate.[3]

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O / OH⁻ Zn->Water Sulfonamide R-SO₂NH⁻ Water->Sulfonamide Displacement Sulfonamide->Zn Coordination Bond

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

The 4-amino and 4-fluorophenyl groups of this compound play crucial roles in modulating the binding affinity and selectivity of its derivatives for different CA isoforms.

  • The 4-Amino Group: This group can serve as a key interaction point, forming hydrogen bonds with amino acid residues in the active site of the enzyme. It also provides a handle for further chemical modifications to explore structure-activity relationships (SAR).

  • The 4-Fluorophenyl Group: The fluorine atom can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the enzyme's active site. Furthermore, the introduction of fluorine can significantly alter the physicochemical properties of the molecule, including its acidity (pKa), lipophilicity, and metabolic stability, which are critical parameters in drug design.

Derivatives of 4-aminobenzenesulfonamides have been extensively studied as inhibitors of various CA isoforms, including those associated with tumors, such as CA IX and CA XII.[2][3] The development of isoform-selective inhibitors is a key goal to minimize off-target effects.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: May cause skin and eye irritation.[2]

  • Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent structural features make it an excellent starting point for the synthesis of a wide range of biologically active compounds, most notably carbonic anhydrase inhibitors. The strategic placement of the amino and fluoro groups provides opportunities for fine-tuning the pharmacological properties of its derivatives. Future research efforts will likely continue to leverage this scaffold for the development of novel, potent, and selective inhibitors for various therapeutic targets, underscoring its enduring importance in the field of drug discovery.

References

  • AA Blocks. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Chemsigma. (n.d.). 4-AMINO-N-(4-FLUORO-PHENYL)-BENZENESULFONAMIDE.
  • PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide.
  • Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.
  • ResearchGate. (2014). Scheme 4: Synthetic scheme of substituted...
  • U.S. Patent No. 4,698,445. (1987). 4-amino benzenesulfonamides. Google Patents.

Sources

Part 1: The Benzenesulfonamide Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Structure-Activity Relationship of Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzenesulfonamide derivatives, focusing on their therapeutic potential as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial agents. The content is structured to offer not just a review of the field but also practical, field-proven insights and detailed experimental protocols to aid in the research and development of novel benzenesulfonamide-based therapeutics.

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of a wide array of therapeutic agents. Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The sulfonamide group (-SO₂NH₂) is a key feature, acting as a potent zinc-binding group, which is crucial for its interaction with metalloenzymes like carbonic anhydrases. Furthermore, the aromatic ring provides a template for extensive chemical modifications, allowing for the fine-tuning of electronic, steric, and hydrophobic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Part 2: Structure-Activity Relationship of Benzenesulfonamide Derivatives

The biological activity of benzenesulfonamide derivatives is intricately linked to their chemical structure. Understanding the relationship between structural modifications and the resulting changes in biological activity is fundamental to rational drug design. The following sections delve into the specific SAR of benzenesulfonamides in three major therapeutic areas.

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological and pathological processes.[1] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[2][3]

The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme. The SAR of benzenesulfonamide-based CA inhibitors is well-established:

  • The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is essential for high-affinity binding to the catalytic zinc ion.

  • The Benzene Ring: Substitutions on the benzene ring, often referred to as the "tail," significantly influence the inhibitory potency and isoform selectivity.[4][5] These tails can interact with different regions of the active site cavity, and their nature (e.g., size, hydrophobicity, electronic properties) dictates the binding affinity and selectivity for various CA isoforms.[5] For instance, bulky and hydrophobic tails can enhance binding to isoforms with larger active site cavities.

  • Linker Rigidity: The rigidity of the linker connecting the benzenesulfonamide core to the tail can also impact activity. More rigid linkers can lead to stronger inhibition by reducing the entropic penalty upon binding.[4][6]

Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

CompoundSubstitution on Benzene RinghCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Acetazolamide (Standard)-1991336392
17e Pyrazolyl-thiazole containing 1,2,3-triazole428952531
17f Pyrazolyl-thiazole containing 1,2,3-triazole5361123854
17g Pyrazolyl-thiazole containing 1,2,3-triazole6381645280
4e Aryl thiazolone-155010.93-
4g Aryl thiazolone-392025.06-
4h Aryl thiazolone-287018.73-

Data synthesized from multiple sources.[7][8]

CA_Inhibition cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor Benzenesulfonamide Inhibitor Zn2+ Zn²⁺ His Histidine Residues Water Water Molecule Zn2+->Water Displaces Water Sulfonamide -SO₂NH₂ Sulfonamide->Zn2+ Coordinates to Zinc Benzene Benzene Ring Tail Tail (R) Benzene->Tail Scaffold for Tail Tail->His Interacts with Active Site Residues

Caption: General binding mode of benzenesulfonamide inhibitors in the carbonic anhydrase active site.

Anticancer Agents

Benzenesulfonamide derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of tumor-associated CA isoforms (like CA IX and XII), tubulin polymerization, and other signaling pathways involved in cancer progression.[7][9][10]

The SAR for anticancer benzenesulfonamides is highly dependent on the specific molecular target:

  • CA IX and XII Inhibitors: As discussed, selective inhibition of these tumor-associated isoforms can lead to an increase in the extracellular pH of tumors, thereby inhibiting tumor growth and metastasis.[7] The SAR principles are similar to those for general CA inhibitors but with an emphasis on modifications that enhance selectivity for these specific isoforms.

  • Tubulin Polymerization Inhibitors: Some benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[9] The structural requirements for this activity often involve a specific substitution pattern on the benzenesulfonamide core that allows for binding to the colchicine binding site on tubulin.

  • Other Targets: Benzenesulfonamides have also been developed as inhibitors of other cancer-related targets, such as matrix metalloproteinases and kinases.[10]

Table 2: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
BA-3b A549 (Lung)0.012
HCT-116 (Colon)0.007
MCF-7 (Breast)0.018
K562 (Leukemia)0.036
4b MDA-MB-231 (Breast)1.52
MCF-7 (Breast)2.01
4c MDA-MB-231 (Breast)6.31
MCF-7 (Breast)5.87
4e MDA-MB-231 (Breast)3.58
MCF-7 (Breast)4.58

Data synthesized from multiple sources.[7][9][11]

Anticancer_Workflow Benzenesulfonamide_Derivative Benzenesulfonamide Derivative Target_Enzyme Target Enzyme (e.g., CA IX, Tubulin) Benzenesulfonamide_Derivative->Target_Enzyme Inhibition Inhibition Target_Enzyme->Inhibition Pathway_Disruption Disruption of Cancer-Related Pathway Inhibition->Pathway_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Pathway_Disruption->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: General workflow of benzenesulfonamide derivatives as anticancer agents.

Antimicrobial Agents

The discovery of sulfonamides as the first class of effective antibacterial agents revolutionized medicine. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12]

The SAR of antimicrobial benzenesulfonamides is well-defined:

  • Para-amino Group: An unsubstituted amino group at the para-position of the benzene ring is crucial for activity, as it mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).

  • Sulfonamide Moiety: The sulfonamide group is the key functional group that binds to the active site of DHPS.

  • Substitutions on the Sulfonamide Nitrogen: Modifications at the N1 position of the sulfonamide group have a profound effect on the antibacterial activity and spectrum.[13] Heterocyclic substituents, in particular, have led to the development of clinically useful sulfonamides with improved potency and pharmacokinetic properties.[14]

Table 3: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives against Bacterial Strains

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Sulfamethoxazole >102416-64>1024
4e 50 (80.69% inhibition)--
4g 50 (69.74% inhibition)--
4h 50 (68.30% inhibition)--
Compound 1a 128256256
Compound 3b 128256256
Compound 4a 128256256

Data synthesized from multiple sources.[7][11][12]

Folic_Acid_Pathway Pteridine_Precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_Precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Benzenesulfonamide Benzenesulfonamide (PABA Analogue) Inhibition Inhibition Benzenesulfonamide->Inhibition Inhibition->DHPS

Caption: Inhibition of the folic acid synthesis pathway by benzenesulfonamides.

Part 3: Experimental Protocols for SAR Determination

The elucidation of SAR relies on robust and reproducible biological assays. The following are detailed protocols for key in vitro assays used to evaluate the activity of benzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay[1][2][15]

This colorimetric assay measures the esterase activity of carbonic anhydrase.

  • Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.[1] The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.

  • Materials and Reagents:

    • Human or bovine carbonic anhydrase

    • p-Nitrophenyl acetate (p-NPA)

    • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

    • Tris-HCl buffer (pH 7.4)

    • DMSO for dissolving compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compounds and acetazolamide in DMSO.

    • In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound solution (or DMSO for control).

    • Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

    • Calculate the rate of reaction for each well and determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)[16][17][18]

The MTT assay is a colorimetric method to assess cell viability.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]

  • Materials and Reagents:

    • Cancer cell line(s) of interest

    • Complete cell culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • DMSO or solubilization solution

    • 96-well cell culture plates

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Antibacterial Activity Assay (Broth Microdilution for MIC Determination)[16][19]

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.

  • Materials and Reagents:

    • Bacterial strain(s) of interest

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • Test compounds

    • 96-well microplates

    • Incubator

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a clear well.

Part 4: Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. The well-established SAR for carbonic anhydrase inhibitors provides a solid foundation for the design of isoform-selective inhibitors with improved therapeutic indices. In the realm of anticancer and antimicrobial drug discovery, the versatility of the benzenesulfonamide core allows for the exploration of diverse chemical space and the identification of novel mechanisms of action.

Future research in this area will likely focus on:

  • Rational Design of Isoform-Selective Inhibitors: Leveraging computational tools and structural biology to design benzenesulfonamide derivatives with high selectivity for specific enzyme isoforms, thereby minimizing off-target effects.

  • Hybrid Molecules and Multi-Target Ligands: Combining the benzenesulfonamide scaffold with other pharmacophores to create hybrid molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and infectious diseases.

  • Overcoming Drug Resistance: Designing novel benzenesulfonamide derivatives that can circumvent known resistance mechanisms in cancer and microbial pathogens.

By integrating the principles of medicinal chemistry, structural biology, and pharmacology, the full therapeutic potential of benzenesulfonamide derivatives can continue to be unlocked, leading to the development of safer and more effective medicines.

Part 5: References

  • Benchchem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Anticancer Activity Assay of Baumycins. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Retrieved from

  • Cozier, G. E., Seden, P. T., Shnyder, S. D., et al. (2012). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Journal of Medicinal Chemistry, 55(10), 4849-4861.

  • Wang, S., Meng, X., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 58-70.

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28863-28882.

  • ResearchGate. (n.d.). General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from

  • Bio-protocol. (n.d.). In Vitro Anticancer Activity Assay. Retrieved from

  • Benchchem. (n.d.). Unveiling the Bioactivity of Benzenesulfonamides: A Comparative Guide to Structure-Activity Relationships. Retrieved from

  • Fantacuzzi, M., D'Agostino, I., Carradori, S., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1246-1258.

  • SciSpace. (2021). Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. Retrieved from

  • Angeli, A., Ghorai, P., Berrino, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 784-788.

  • Khan, I., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 29(5), 1083.

  • Al-Warhi, T., et al. (2022). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 128, 106093.

  • Zhang, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(8), 6149-6165.

  • Basyouni, W. M., et al. (2024). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Scientific Reports, 14(1), 2795.

  • Husain, A., et al. (2014). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 13(4), 1257-1264.

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28863-28882.

  • Fantacuzzi, M., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1246-1258.

  • Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2013, 1-9.

  • Al-Salahi, R., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3591.

  • Khan, M. A., et al. (2011). Anti-microbial activities of sulfonamides using disc diffusion method. African Journal of Pharmacy and Pharmacology, 5(1), 53-58.

  • Paul, K. T., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7311.

  • Singh, R., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(49), 30932-30940.

  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Retrieved from

  • Al-Abdullah, E. S., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(19), 6614.

  • Maqbool, A., et al. (2020). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology, 82, e240062.

  • Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.

  • Ghasemi, M., et al. (2021). Guideline for anticancer assays in cells. Food Science & Nutrition, 9(12), 6895-6916.

  • Gencer, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16), 2841-2845.

  • El-Sayed, M. A. A., et al. (2021). Benzenesulfonamide derivatives of antibacterial activity. Journal of the Indian Chemical Society, 98(1), 100001.

  • Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28863-28882.

  • Al-Masoudi, N. A., et al. (2014). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 113-117.

  • Singh, S. K., et al. (2023). Evaluation of in-vitro anticancer activity assessment on breast cancer cell line MCF-7. Biomedical and Engineering Sciences, 6(2), 1-6.

Sources

An In-Depth Technical Guide to 4-amino-N-(4-fluorophenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-(4-fluorophenyl)benzenesulfonamide as a potent inhibitor of carbonic anhydrases (CAs). Drawing upon established principles of medicinal chemistry and enzymology, this document elucidates the compound's mechanism of action, structure-activity relationships, and potential therapeutic applications. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related benzenesulfonamide analogs to provide a robust and scientifically grounded perspective. Detailed protocols for the synthesis and evaluation of this class of inhibitors are also presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption.[2][3] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][2]

The critical role of CAs in pathophysiology has rendered them attractive targets for therapeutic intervention. Dysregulation of CA activity is implicated in a range of diseases, including glaucoma, epilepsy, edema, and various cancers.[1][4] Consequently, the development of isoform-selective CA inhibitors (CAIs) is a major focus of contemporary drug discovery.[1] The benzenesulfonamide scaffold has emerged as a cornerstone in the design of potent CAIs, with the sulfonamide moiety acting as a key zinc-binding group within the enzyme's active site.[1][5] This guide focuses on a specific, promising derivative: this compound.

Molecular Profile and Rationale for Investigation

2.1. Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁FN₂O₂S

  • Key Structural Features:

    • A primary aromatic amine (p-aminophenyl) group.

    • A central benzenesulfonamide core.

    • An N-substituted 4-fluorophenyl ring.

The strategic placement of the 4-amino group and the 4-fluoro substituent on the phenyl rings is anticipated to significantly influence the compound's binding affinity and isoform selectivity. The 4-amino group can participate in hydrogen bonding interactions within the active site, while the fluorine atom on the N-phenyl ring can modulate the electronic properties and conformational flexibility of the "tail" region of the inhibitor.

2.2. Hypothesized Mechanism of Action

The inhibitory activity of benzenesulfonamides against carbonic anhydrases is well-established. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[6] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle.

For this compound, the proposed binding cascade is as follows:

  • The inhibitor enters the conical active site cleft of the carbonic anhydrase.

  • The sulfonamide group (-SO₂NH₂) deprotonates to the anionic form (-SO₂NH⁻).

  • The anionic nitrogen atom forms a coordinate bond with the Zn²⁺ ion, anchoring the inhibitor in the active site.

  • The benzenesulfonamide core and its substituents form additional interactions with surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 Gln92 Gln92 Phe131 Phe131 Inhibitor This compound Sulfonamide SO₂NH⁻ Amino NH₂ Fluorophenyl 4-F-Ph Sulfonamide->Zn Coordination Bond Amino->Thr199 H-Bond Fluorophenyl->Phe131 Hydrophobic Interaction

Figure 1: Hypothesized binding of this compound in the active site of a carbonic anhydrase. The sulfonamide group coordinates with the zinc ion, while the tail moieties interact with nearby amino acid residues.

Synthesis and Characterization

While a specific, published protocol for this compound was not identified, a robust synthesis can be proposed based on established methodologies for N-aryl benzenesulfonamides.[7][8][9]

3.1. Proposed Synthetic Pathway

A common and effective route involves the reaction of a substituted benzenesulfonyl chloride with the desired aniline derivative.

cluster_0 Reaction Scheme Start1 4-Acetamidobenzenesulfonyl chloride Intermediate N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide Start1->Intermediate + Start2 4-Fluoroaniline Product This compound Intermediate->Product Acid Hydrolysis

Figure 2: A plausible synthetic route for this compound.

3.2. Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide

  • To a solution of 4-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide.

Step 2: Hydrolysis to this compound

  • Suspend N-(4-fluorophenyl)-4-acetamidobenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-8 hours, monitoring the deprotection by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution) until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

3.3. Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: As an indicator of purity.

Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency of this compound against various CA isoforms should be determined using established biophysical and enzymatic assays.

4.1. Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration.[4][10]

Principle: The assay measures the initial rate of the pH change resulting from the formation of bicarbonate and a proton from CO₂ and water, catalyzed by CA.[4] A pH indicator is used to monitor this change spectrophotometrically. The initial reaction rate is proportional to the active enzyme concentration.

Protocol Outline:

  • Reagent Preparation:

    • Buffer: A suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

    • Enzyme Solution: A stock solution of the purified CA isoform.

    • Substrate Solution: CO₂-saturated water, kept on ice.

    • Inhibitor Solution: A stock solution of this compound in a suitable solvent (e.g., DMSO), with serial dilutions.

  • Instrumentation: A stopped-flow spectrophotometer equipped with a temperature-controlled cell.

  • Procedure:

    • The enzyme and inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Data Analysis:

    • Inhibition constants (Kᵢ) are determined by plotting the reaction rates against a range of inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

cluster_0 Stopped-Flow Assay Workflow Reagents Prepare Reagents (Enzyme, Inhibitor, CO₂ soln, Buffer) Mixing Rapid Mixing in Stopped-Flow Instrument Reagents->Mixing Detection Spectrophotometric Detection of pH Change Mixing->Detection Analysis Calculate Initial Rates and Determine Kᵢ Detection->Analysis

Figure 3: Workflow for determining carbonic anhydrase inhibition constants using a stopped-flow CO₂ hydration assay.

4.2. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the binding affinity, stoichiometry, and thermodynamics of inhibitor-enzyme interactions.[11][12]

Principle: ITC measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (enzyme). By titrating the inhibitor into a solution containing the enzyme, a binding isotherm can be generated, from which the binding constant (Kₐ, the reciprocal of the dissociation constant Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction can be determined.

Protocol Outline:

  • Sample Preparation:

    • Prepare solutions of the purified CA isoform and the inhibitor in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas all solutions.

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • The enzyme solution is placed in the sample cell, and the inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor are made into the enzyme solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat changes are plotted against the molar ratio of inhibitor to enzyme.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Predicted Inhibitory Profile and Structure-Activity Relationships (SAR)

Based on the extensive literature on benzenesulfonamide CAIs, we can predict the likely inhibitory profile of this compound.

5.1. Predicted Potency and Isoform Selectivity

  • hCA II: Benzenesulfonamides with a 4-amino substitution often show good affinity for the ubiquitous hCA II isoform.[1] The N-(4-fluorophenyl) tail is expected to interact with the hydrophobic region of the active site, potentially leading to potent inhibition.[6]

  • hCA I: Inhibition of hCA I is often weaker than that of hCA II for many benzenesulfonamides.[1]

  • Tumor-Associated Isoforms (hCA IX and XII): The "tail" of the sulfonamide inhibitor plays a crucial role in determining selectivity for the tumor-associated isoforms.[13] The 4-fluorophenyl group may confer some selectivity for hCA IX and XII, which have different active site topographies compared to the cytosolic isoforms.[14] The presence of a halogen on the phenyl ring can influence binding to the hydrophobic pocket of these isoforms.

Table 1: Inhibitory Activity of Structurally Related Benzenesulfonamides against Human Carbonic Anhydrase Isoforms (Kᵢ in nM)

CompoundhCA IhCA IIhCA IXhCA XIIReference
4-Aminobenzenesulfonamide250002403735[1]
4-Fluorobenzenesulfonamide150075538.912.4[14]
Acetazolamide (Standard)25012255.7[14]

This table provides a comparative context for the predicted activity of this compound.

5.2. Key SAR Insights

  • The Sulfonamide Group: Essential for zinc binding and the primary determinant of inhibitory activity.

  • The 4-Amino Group: Can act as a hydrogen bond donor, potentially interacting with residues like Thr199 in the active site, thereby enhancing binding affinity.[2]

  • The N-(4-fluorophenyl) Tail: The nature and substitution pattern of this "tail" are critical for isoform selectivity.[15] The fluorine atom can alter the electronic properties and conformation of the phenyl ring, influencing its interactions with both hydrophobic and hydrophilic pockets within the active site of different CA isoforms.[13]

Potential Therapeutic Applications

The predicted inhibitory profile of this compound suggests its potential utility in several therapeutic areas.

6.1. Glaucoma

Inhibition of CA II and CA IV in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[16] The structural features of this compound make it a promising candidate for development as an anti-glaucoma agent.

6.2. Oncology

The overexpression of hCA IX and XII in hypoxic tumors contributes to the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[17] Selective inhibitors of these isoforms are therefore being actively pursued as anticancer agents. The potential for this compound to inhibit hCA IX and XII warrants further investigation in cancer models.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of potent and potentially selective carbonic anhydrase inhibitors. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, mechanism of action, and potential therapeutic applications, grounded in the extensive knowledge of related benzenesulfonamide inhibitors.

Future research should focus on the following key areas:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be executed, and the compound fully characterized.

  • Comprehensive Inhibitory Profiling: The inhibitory activity of the compound should be determined against a broad panel of human CA isoforms to establish its potency and selectivity profile.

  • Structural Biology Studies: Co-crystallization of the inhibitor with key CA isoforms (e.g., hCA II, IX, and XII) will provide invaluable insights into its precise binding mode and the structural basis for its activity and selectivity.

  • In Vivo Efficacy Studies: Preclinical studies in relevant animal models of glaucoma and cancer are necessary to evaluate the therapeutic potential of this compound.

By pursuing these avenues of research, the full potential of this compound as a novel carbonic anhydrase inhibitor can be realized.

References

  • Ghai, R., & Fresco, J. R. (1993). Thermodynamics of binding of the CO2-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors. Biochemistry, 32(12), 3058–3066. [Link]
  • Merz, K. M. (1999). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of molecular graphics & modelling, 17(3-4), 169–175. [Link]
  • Piscitelli, F., et al. (2010). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Bioorganic & medicinal chemistry letters, 20(15), 4547–4551. [Link]
  • Di Fiore, A., et al. (2011). Carbonic anhydrase inhibitors: X-Ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. Chemical communications (Cambridge, England), 47(42), 11636–11638. [Link]
  • De Simone, G., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & medicinal chemistry letters, 15(7), 1937–1942. [Link]
  • Ahmad, A., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Wojciechowski, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules (Basel, Switzerland), 30(8), 1635. [Link]
  • Wang, C., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules (Basel, Switzerland), 24(18), 3354. [Link]
  • Matulis, D., et al. (2005). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Biochemistry, 44(13), 5258–5266. [Link]
  • Scott, C. E., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in enzymology, 696, 161–183. [Link]
  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules (Basel, Switzerland), 20(9), 16499–16525. [Link]
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12555. [Link]
  • PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide.
  • Di Fiore, A., et al. (2011). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. Chemical communications (Cambridge, England), 47(42), 11636–11638. [Link]
  • Rehman, A., et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1135-1142. [Link]
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS medicinal chemistry letters, 5(8), 878–883. [Link]
  • De Simone, G., et al. (2013). Structural study of the location of the phenyl tail of benzene sulfonamides and the effect on human carbonic anhydrase inhibition. Bioorganic & medicinal chemistry, 21(21), 6608–6614. [Link]
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
  • Wojciechowski, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules (Basel, Switzerland), 30(8), 1635. [Link]
  • Roman, G. (2011). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 56(2), 111-116. [Link]
  • D'Ascenzio, M., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2179833. [Link]
  • Giel-Pietraszuk, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1603–1611. [Link]
  • Fisher, S. Z., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 234–240. [Link]
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • Nocentini, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1827–1837. [Link]
  • Kumar, R., et al. (1993). Thermodynamics of binding of the carbon dioxide-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors. Biochemistry, 32(12), 3058–3066. [Link]
  • Scilit. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
  • Kim, J. K., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International journal of molecular sciences, 20(22), 5723. [Link]
  • ResearchGate. (2025).
  • Lloyd, M. D., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta crystallographica.
  • Dudutienė, V., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & medicinal chemistry, 18(21), 7413–7421. [Link]
  • ResearchGate. (2025).
  • Hansch, C., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. [Link]
  • Stams, T., et al. (1999). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein science : a publication of the Protein Society, 8(5), 1131–1138. [Link]
  • Jennings, M. L., & al-Rohil, N. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in physiology, 8, 176. [Link]
  • Jennings, M. L., & al-Rohil, N. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in physiology, 8, 176. [Link]
  • Wertheim, E. (1934). Preparation of N-Benzoyl-o-aminobenzenesulfonamide. Condensation to Heterocyclic Compounds1. Journal of the American Chemical Society, 56(4), 971–972. [Link]

Sources

In Silico Modeling of 4-amino-N-(4-fluorophenyl)benzenesulfonamide Interactions with Human Carbonic Anhydrase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the integration of computational methods, collectively known as in silico modeling, has become indispensable. These techniques offer a rapid, cost-effective, and insightful means to predict, analyze, and refine the interactions between small molecules and their biological targets before committing to resource-intensive laboratory synthesis and testing. This guide provides an in-depth technical walkthrough of a comprehensive in silico workflow to investigate the binding characteristics of a novel compound, 4-amino-N-(4-fluorophenyl)benzenesulfonamide, with a well-validated therapeutic target, Human Carbonic Anhydrase II (hCA II).

The choice of this compound is predicated on the well-established role of the sulfonamide moiety as a potent zinc-binding group, a hallmark of many carbonic anhydrase inhibitors. The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the drug-like characteristics of the molecule.[1]

Our target, hCA II, is a ubiquitous metalloenzyme that plays a critical role in physiological processes such as pH regulation and CO2 transport. Its dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a subject of intense pharmacological interest. The wealth of high-resolution crystal structures available for hCA II provides a robust foundation for structure-based drug design. For this guide, we will utilize the high-resolution (1.54 Å) crystal structure of hCA II (PDB ID: 2CBA), which offers a clear depiction of the active site and its key residues.[2]

This document is structured to guide researchers through the logical progression of an in silico investigation, from initial molecular preparation to the dynamic analysis of the protein-ligand complex. Each step is accompanied by the underlying scientific principles, detailed protocols, and practical considerations to ensure a robust and reproducible study.

Part 1: Foundational Steps - Ligand and Receptor Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the critical preparatory steps for both the ligand (this compound) and the receptor (hCA II).

Ligand Structure Generation and Property Calculation

The initial phase involves generating a three-dimensional structure of our ligand and calculating its key physicochemical properties. These properties are crucial for predicting its behavior in a biological system and for ensuring its suitability as a drug candidate.

Experimental Protocol: Ligand Preparation

  • 2D Structure Sketching: Using a chemical drawing tool such as ACD/ChemSketch or the online MolView editor, draw the 2D structure of this compound.[3][4]

  • 3D Structure Generation: Convert the 2D sketch into a 3D structure. Most chemical drawing software includes a "2D to 3D" conversion feature that employs energy minimization algorithms to generate a low-energy conformation.

  • Energy Minimization: Further refine the 3D structure using a more robust force field, such as MMFF94 (Merck Molecular Force Field 94), to obtain a stable, low-energy conformer. This can be performed in software like Avogadro or via online tools.

  • File Format Conversion: Save the final 3D structure in multiple formats required for subsequent steps, primarily .mol2 and .pdb. Open Babel is a versatile tool for interconverting chemical file formats.

  • Physicochemical Property Calculation: Utilize web servers like SwissADME to calculate key drug-like properties based on the ligand's structure.

Data Presentation: Physicochemical Properties of the Ligand

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight282.29 g/mol Adherence to Lipinski's Rule of Five (<500) suggests good absorption.
LogP (Lipophilicity)1.85A balanced value for membrane permeability and aqueous solubility.
Hydrogen Bond Donors2Contributes to specific interactions with the target protein.
Hydrogen Bond Acceptors4Important for forming hydrogen bonds in the binding pocket.
Molar Refractivity70.50Relates to the volume and polarizability of the molecule.
Topological Polar Surface Area (TPSA)91.8 ŲA TPSA < 140 Ų is often associated with good oral bioavailability.
Receptor Structure Preparation

The chosen crystal structure of hCA II (PDB ID: 2CBA) requires careful preparation to make it suitable for docking and simulation.[2] This process involves removing non-essential molecules, adding missing atoms, and assigning correct protonation states.

Experimental Protocol: Receptor Preparation

  • PDB File Acquisition: Download the PDB file for 2CBA directly from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera. Remove all water molecules, co-solvents, and any co-crystallized ligands. For this study, we are interested in the apo-like state of the active site.

  • Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH of ~7.4. This is a critical step as hydrogen bonds are pivotal in ligand binding.

  • Structural Integrity Check: Inspect the protein for any missing residues or breaks in the backbone. If necessary, use modeling tools to rebuild these regions, although for a high-resolution structure like 2CBA, this is unlikely to be an issue.

  • File Saving: Save the cleaned, hydrogen-added protein structure as a .pdb file for use in subsequent steps.

Part 2: Predicting Binding Affinity and Pose - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[5][6] We will use AutoDock Vina, a widely used and validated docking program, for this purpose.[7]

Conceptual Framework: The Docking Process

The core principle of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the defined binding site of the receptor, generating numerous possible binding poses. The scoring function then evaluates each pose and assigns a score that approximates the binding free energy. A more negative score generally indicates a more favorable binding interaction.

Mandatory Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Charges) grid_box Define Binding Site (Grid Box Generation) ligand_prep->grid_box Ligand.pdbqt receptor_prep Receptor Preparation (PDB Cleanup, Add Hydrogens) receptor_prep->grid_box Receptor.pdbqt run_vina Run AutoDock Vina (Search & Scoring) grid_box->run_vina Grid Parameters results Analyze Docking Results (Binding Energy, Pose) run_vina->results Output.pdbqt visualize Visualize Interactions (PyMOL, LigPlot+) results->visualize

Caption: Workflow for molecular docking with AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare PDBQT Files: AutoDock Vina requires input files in the .pdbqt format, which includes atomic coordinates, partial charges, and atom types.

    • Receptor: Use AutoDock Tools to convert the prepared protein.pdb file into protein.pdbqt. This step adds Gasteiger charges and merges non-polar hydrogens.

    • Ligand: Convert the prepared ligand.mol2 file into ligand.pdbqt. This defines the rotatable bonds within the ligand.

  • Define the Binding Site (Grid Box): The search space for docking is defined by a grid box centered on the active site of hCA II.

    • Identify the active site by locating the catalytic zinc ion and key residues (e.g., His94, His96, His119). In 2CBA, the active site is a well-defined conical cleft.

    • In AutoDock Tools, center the grid box on the active site. A box size of 25 x 25 x 25 Å is generally sufficient to encompass the active site and allow for ligand flexibility.

    • Note the coordinates for the center of the box and its dimensions.

  • Create the Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and grid box parameters.

  • Run AutoDock Vina: Execute the docking calculation from the command line.[8]

  • Analyze the Results:

    • The output_log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted poses.

    • The output_poses.pdbqt file contains the 3D coordinates of these poses, which can be visualized in PyMOL.

Data Presentation: Illustrative Docking Results

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interactions Observed (Illustrative)
1-8.90.00Coordination with Zn2+; H-bond with Thr199; π-sulfur with His94
2-8.51.21Coordination with Zn2+; H-bond with Thr200
3-8.21.87H-bond with Thr199; Hydrophobic contact with Val121

Interpretation of Docking Results

The top-ranked pose with a binding affinity of -8.9 kcal/mol suggests a strong, favorable interaction. The key interactions predicted are consistent with the known binding mode of classical sulfonamide inhibitors of hCA II. Specifically, the deprotonated sulfonamide nitrogen is expected to coordinate with the catalytic zinc ion, while the rest of the molecule forms hydrogen bonds and van der Waals contacts with residues in the active site, such as Thr199 and Val121. Visualization of this pose in PyMOL is essential to confirm these interactions and understand the structural basis of binding.[7][9]

Part 3: Exploring the Dynamic Nature of the Interaction - Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex and the nature of their interactions over time.[10][11] We will use GROMACS, a high-performance MD engine, for this part of the study.[6]

Conceptual Framework: The MD Simulation Process

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the trajectory of the system over a defined period. For a protein-ligand complex, this involves placing the docked structure in a simulated physiological environment (a box of water with ions) and monitoring its behavior. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time.

Mandatory Visualization: Molecular Dynamics Simulation Workflow

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis topology Generate Topologies (Protein & Ligand) complex Create Complex topology->complex solvate Solvate & Add Ions complex->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production rmsd RMSD Analysis production->rmsd rmsf RMSF Analysis production->rmsf interactions Interaction Analysis production->interactions

Caption: General workflow for a protein-ligand MD simulation using GROMACS.

Experimental Protocol: GROMACS MD Simulation

This protocol provides a high-level overview of the key steps. Detailed tutorials are available and highly recommended for first-time users.[12][13][14]

  • Topology and Parameter Generation:

    • Protein: Use the gmx pdb2gmx command to generate a topology for the protein using the CHARMM36 force field.

    • Ligand: This is a critical step for non-standard molecules. The CHARMM General Force Field (CGenFF) is required to generate parameters for our sulfonamide.[15][16]

      • Submit the ligand.mol2 file to the CGenFF web server.[17][18]

      • The server will return a stream file (.str) containing the ligand's topology and parameters.

      • Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the .str file into GROMACS-compatible formats (.itp and .prm).

  • System Setup:

    • Combine the coordinates of the protein and the best-docked pose of the ligand into a single complex file.

    • Define a simulation box (e.g., cubic) around the complex, ensuring a minimum distance between the protein and the box edges.

    • Fill the box with water molecules (e.g., TIP3P model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.

    • Equilibration: Conduct two phases of equilibration:

      • NVT (constant Number of particles, Volume, Temperature): Equilibrate the temperature of the system while restraining the protein and ligand.

      • NPT (constant Number of particles, Pressure, Temperature): Equilibrate the pressure and density of the system, again with restraints.

    • Production MD: Run the main simulation without restraints for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the protein backbone and the ligand relative to their initial positions. A stable RMSD plot that plateaus over time indicates that the complex is not undergoing major conformational changes and is stable.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds formed between the ligand and the protein.

Data Presentation: Illustrative MD Simulation Results (100 ns)

Analysis MetricResultInterpretation
Protein Backbone RMSDPlateau at ~2.1 ÅThe overall structure of the protein remains stable throughout the simulation.
Ligand RMSD (relative to protein)Plateau at ~1.5 ÅThe ligand remains stably bound within the active site without significant movement.
Key Hydrogen BondsMaintained with Thr199 for >85% of simulation timeIndicates a persistent and crucial hydrogen bonding interaction.
Zn2+ CoordinationMaintained for >95% of simulation timeConfirms the stability of the critical interaction with the catalytic zinc ion.

Part 4: Delineating Key Chemical Features - Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[19] This model can then be used to screen large compound libraries for novel molecules with the potential for similar activity.

Conceptual Framework: Ligand-Based vs. Structure-Based Pharmacophores

A pharmacophore model can be generated in two primary ways:

  • Ligand-Based: By aligning a set of known active molecules and extracting their common chemical features.

  • Structure-Based: By analyzing the interaction patterns observed in a protein-ligand complex, as derived from our docking and MD simulation results.

Given our detailed investigation of the this compound-hCA II complex, a structure-based approach is most appropriate.

Experimental Protocol: Structure-Based Pharmacophore Generation

  • Identify Key Interactions: From the analysis of the docked pose and the MD simulation trajectory, identify the most stable and significant interactions. These will form the basis of our pharmacophore features.

  • Define Pharmacophore Features: Use a pharmacophore modeling tool (e.g., the PharmaGist web server, LigandScout, or modules within Discovery Studio) to define these features spatially.[20][21][22]

    • Hydrogen Bond Acceptor: Corresponding to the oxygen atoms of the sulfonamide group interacting with Thr199.

    • Hydrogen Bond Donor: Corresponding to the amino group on the benzenesulfonamide ring.

    • Aromatic Ring: The fluorophenyl group making hydrophobic contacts.

    • Metal Coordinator: The sulfonamide nitrogen that coordinates with the zinc ion.

  • Model Validation and Use: The generated pharmacophore model serves as a 3D query for virtual screening of compound databases to identify novel scaffolds that match these key features.

Mandatory Visualization: Pharmacophore Model for hCA II Inhibition

G cluster_ligand This compound l1 HBA H-Bond Acceptor AR Aromatic Ring HBD H-Bond Donor ZN Metal Coordinator

Caption: Key pharmacophoric features for hCA II inhibition.

Conclusion: Synthesizing In Silico Insights for Drug Development

This technical guide has detailed a multi-faceted in silico workflow to characterize the interactions of this compound with Human Carbonic Anhydrase II. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we have progressed from a static binding prediction to a dynamic understanding of complex stability and a conceptual model for future drug discovery.

The results of this computational investigation strongly suggest that this compound is a promising candidate for hCA II inhibition. The predicted high binding affinity, stable binding mode confirmed by MD simulations, and clear structure-activity relationships provide a solid rationale for advancing this compound to in vitro enzymatic assays and further preclinical development. The generated pharmacophore model serves as a valuable tool for identifying next-generation inhibitors with potentially improved potency and selectivity. This guide underscores the power of a logically structured, multi-pillar computational approach to accelerate the drug discovery pipeline.

References

  • Eriksson, A.E., Jones, T.A., Liljas, A. (1990). Refined structure of human carbonic anhydrase II at 2.0 Angstroms resolution.
  • Sippel, K.H., Robbins, A.H., Domsic, J., et al. (2009). The crystal structure of human carbonic anhydrase II (CA II) complexed with the inhibitor acetazolamide (AZM).
  • Hakansson, K., Carlsson, M., Svensson, L.A., Liljas, A. (1992). Structure of native and apo carbonic anhydrase II and some of its anion-ligand complexes.
  • Meng, Y., Roux, B., & Roitberg, A. E. (2011). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Molecular Graphics and Modelling, 29(6), 845-853. [Link]
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. (n.d.). PyMOL. [Link]
  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]
  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]
  • Schneidman-Duhovny, D., Dror, O., Inbar, Y., Nussinov, R., & Wolfson, H. J. (2008). PharmaGist: a webserver for ligand-based pharmacophore detection. Nucleic Acids Research, 36(Web Server issue), W223-W228. [Link]
  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
  • ACD/ChemSketch. (n.d.). ACD/Labs. [Link]
  • MolView. (n.d.). [Link]
  • Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature Structural & Molecular Biology, 9(9), 646-652. [Link]
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound 4-amino-N-(4-fluorophenyl)benzenesulfonamide. Benzenesulfonamides are a class of compounds recognized for their diverse pharmacological potential, including anti-cancer properties.[1] The initial assessment of a compound's effect on cell viability and proliferation is a cornerstone of the drug discovery pipeline, serving to identify promising therapeutic candidates and eliminate overtly toxic agents early in the process.[2][3] This document, intended for researchers, scientists, and drug development professionals, details the conceptual underpinnings, experimental design, core methodologies, and data interpretation necessary for a robust preliminary cytotoxicity evaluation. We present field-proven protocols for two complementary assays—the MTT assay for metabolic activity and the LDH assay for membrane integrity—providing a validated, multi-faceted approach to the initial toxicological profiling of this target compound.

Conceptual Framework: The Rationale for Cytotoxicity Screening

Before embarking on experimental work, it is critical to understand the foundational principles that ensure a meaningful and reproducible cytotoxicity screen. Our approach is built on three pillars: distinguishing between cytotoxicity and viability, understanding the potential mechanisms of cell death, and establishing a clear dose-response relationship.

Pillar 1: Cell Viability vs. Cytotoxicity

While often used interchangeably, these terms have distinct meanings. Cell viability is a measure of the proportion of living, healthy cells in a population. Assays measuring viability, such as the MTT assay, quantify cellular metabolic activity. A reduction in viability can indicate either cell death (cytotoxicity) or an inhibition of cell growth (cytostatic effect). Cytotoxicity , conversely, refers specifically to the quality of being toxic to cells, leading to cell death through mechanisms like necrosis or apoptosis.[4] Assays like the LDH release assay directly measure a marker of cell death—in this case, compromised membrane integrity.[5][6] A comprehensive preliminary screen should ideally employ methods that touch upon both aspects.

Pillar 2: Mechanisms of Cell Death

The ultimate fate of a cell exposed to a cytotoxic compound is typically apoptosis or necrosis.

  • Apoptosis: A form of programmed cell death that is generally orderly and non-inflammatory. It is a key therapeutic goal for many cancer therapies.[7][8]

  • Necrosis: A form of uncontrolled cell death resulting from acute injury, which often elicits an inflammatory response.[9]

While the initial screen may not fully elucidate the specific mechanism, the choice of assays can provide early clues. For instance, a strong signal in an LDH assay suggests significant membrane rupture, often associated with necrosis.[10] Follow-up studies, such as Annexin V staining, can then be used to definitively identify apoptotic events.[11]

Pillar 3: The Dose-Response Relationship

A fundamental principle in toxicology is that "the dose makes the poison."[12][13] It is essential to evaluate a compound over a range of concentrations to understand its potency. This relationship is visualized using a dose-response curve, which plots the biological effect (e.g., percent cell viability) against the logarithm of the compound concentration.[14][15] From this curve, we can determine key parameters, most notably the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of the compound required to inhibit the biological response by 50%.[16] A lower IC50 value signifies higher potency.

Experimental Design and Strategy

A robust experimental design is the bedrock of reliable and interpretable data. This involves careful selection of cellular models, precise compound handling, and the implementation of rigorous controls.

Cell Line Selection: The Key to Relevance

The choice of cell line is dictated by the ultimate therapeutic goal.[17] To assess the potential of this compound as an anti-cancer agent, a dual-pronged approach is recommended:

  • Cancer Cell Line(s): Select cell lines relevant to a specific cancer type. For broad initial screening, a panel is often used. For example, the A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines are well-characterized and commonly used in cancer drug discovery.[18]

  • Normal (Non-Malignant) Cell Line: To assess selective toxicity, a normal cell line should be run in parallel. Human fibroblasts (e.g., MRC-5) or immortalized non-cancerous cell lines (e.g., hTERT-immortalized fibroblasts) are suitable choices.[19]

A promising compound will exhibit a significantly lower IC50 value in cancer cells compared to normal cells, indicating a favorable therapeutic window.

Experimental Workflow Overview

The overall process follows a logical sequence from preparation to data analysis, ensuring consistency and minimizing variability.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_cells Culture & Seed Cells (96-well plates) treatment Treat Cells with Serial Dilutions of Compound (24-72h) prep_cells->treatment Incubate Overnight assay Perform Cytotoxicity Assay (e.g., MTT or LDH) treatment->assay readout Measure Signal (Absorbance/Luminescence) assay->readout Data Acquisition calculate Calculate % Viability & Generate Dose-Response Curve readout->calculate ic50 Determine IC50 Value calculate->ic50

Caption: High-level workflow for preliminary cytotoxicity screening.

Core Methodologies for Cytotoxicity Assessment

We will detail two widely accepted and complementary assays. It is best practice to confirm initial findings from one assay with a second, mechanistically different assay.

Method 1: MTT Assay (Metabolic Activity)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[20]

G cluster_cell cluster_process MTT Yellow MTT (Water-Soluble) Enzyme Mitochondrial Dehydrogenases (Active Metabolism) MTT->Enzyme Formazan Purple Formazan (Insoluble Crystals) Enzyme->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO, SDS-HCl) Formazan->Solubilization Soluble_Formazan Purple Solution Solubilization->Soluble_Formazan Spectro Measure Absorbance (~570 nm) Soluble_Formazan->Spectro

Caption: Principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Controls: Include wells for:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only, no cells (for background subtraction).

  • Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[2] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[20][22]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[20] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[21]

Method 2: Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][23] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane lysis.[6][10] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH. This NADH is then used by a diaphorase to reduce a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[23]

G cluster_cell cluster_assay Healthy_Cell Healthy Cell (Intact Membrane) LDH_in LDH Damaged_Cell Damaged Cell (Leaky Membrane) LDH_out Released LDH Damaged_Cell->LDH_out Lysis Reaction1 Lactate + NAD+ LDH_out->Reaction1 Catalyzes Reaction2 Pyruvate + NADH Reaction1->Reaction2 Reaction3 Tetrazolium Salt (INT) Reaction2->Reaction3 Diaphorase Reaction4 Formazan (Colored Product) Reaction3->Reaction4 Spectro Measure Absorbance (~490 nm) Reaction4->Spectro

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. The experimental setup, including controls, is identical.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer it to a new 96-well plate.

  • Controls for LDH Assay: In addition to the cell-based controls, it is crucial to prepare a Maximum LDH Release Control . For this, add a lysis buffer (provided in most commercial kits) to a set of untreated control wells 30-45 minutes before collecting the supernatant. This represents 100% cytotoxicity.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6][23]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (commonly ~490 nm) using a microplate reader.[23]

Data Analysis and Interpretation

Raw absorbance values must be processed to yield meaningful biological data.

Calculation of Results
  • Background Subtraction: Subtract the average absorbance value of the blank (medium only) from all other readings.

  • Percentage Viability (MTT Assay):

    • Formula:% Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100

  • Percentage Cytotoxicity (LDH Assay):

    • Formula:% Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

    • Spontaneous Release refers to the untreated control wells.

Dose-Response Curve and IC50 Determination

Using graphing software (e.g., GraphPad Prism, R), plot the calculated % Viability (y-axis) against the logarithm of the compound concentration (x-axis). Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal curve to the data.[15] The software will calculate the IC50 value from this curve.

Data Presentation and Interpretation

The final data should be summarized in a clear, tabular format. A lower IC50 value indicates greater potency.

Table 1: Illustrative Cytotoxicity Data for this compound

Cell LineTypeAssayIncubation TimeIC50 (µM)
A549Human Lung CarcinomaMTT48 hours8.5
MCF-7Human Breast AdenocarcinomaMTT48 hours12.2
MRC-5Normal Human FibroblastMTT48 hours> 100
A549Human Lung CarcinomaLDH48 hours9.1

Note: The data presented above is hypothetical and for illustrative purposes only.

Interpretation: In this illustrative example, the compound shows potent activity against the A549 and MCF-7 cancer cell lines, with IC50 values in the low micromolar range. Crucially, its IC50 against the normal MRC-5 cell line is substantially higher, suggesting a degree of selective toxicity towards cancer cells. The close agreement between the MTT and LDH assay results for the A549 line strengthens the confidence in the findings.

Advanced Screening and Future Directions

If the preliminary screen reveals promising and selective cytotoxicity, the following steps are logical:

  • Mechanism of Action Studies: Investigate the mode of cell death. An Annexin V/Propidium Iodide assay using flow cytometry can differentiate between early apoptosis, late apoptosis, and necrosis, providing deeper insight into the compound's mechanism.[7][24]

  • Broader Screening: Expand the panel of cell lines to include other cancer types and normal cells from different tissues to confirm selectivity.

  • Target Identification: If the compound is a derivative of a known inhibitor class, assays against the putative target (e.g., specific kinases) can be performed.

Conclusion

This guide outlines a robust, logical, and technically sound approach for the preliminary cytotoxicity screening of this compound. By employing complementary assays like MTT and LDH, adhering to rigorous experimental design with appropriate controls, and correctly analyzing the dose-response relationship, researchers can generate reliable and actionable data. This initial screen is a critical decision-making point in the drug discovery process, enabling the confident advancement of compounds with genuine therapeutic potential while efficiently deprioritizing those with unfavorable toxicity profiles.

References

  • Roche. (n.d.).
  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]
  • Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. [Link]
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
  • Eastman, A. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Toxicology Education Foundation. (n.d.). Basics of Dose-Response. [Link]
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]
  • Extension Toxicology Network. (n.d.).
  • Fiveable. (n.d.). Dose-response relationships | Toxicology Class Notes. [Link]
  • Medicilon. (2017). Cell death assays for drug discovery. Medium. [Link]
  • National Library of Medicine. (n.d.).
  • Association of Health Care Journalists. (n.d.). Dose response. [Link]
  • ResearchGate. (2020).
  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. [Link]
  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. [Link]
  • Johner Institute. (2022).
  • de F. S. Alves, C., et al. (2022). Development of New N-{4-[(7-Chloro-5-methylpyrrolo[2,1-f][4][5][22]triazin-4-yl)oxy]-3-fluorophenyl}benzenesulfonamide Analogues: Exploring Anticancer Potential through MerTK Inhibition. Synthesis. [Link]
  • Nelson Labs. (n.d.). Cytotoxicity Test. [Link]
  • Wilson, A. P. (1992). Cytotoxicity Testing Using Cell Lines.
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2015).
  • ResearchGate. (n.d.). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. [Link]
  • Bekhit, A. A., & Abdel-Aziem, T. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie. [Link]

Sources

An In-Depth Technical Guide to 4-amino-N-(4-fluorophenyl)benzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, outline a detailed and validated synthetic protocol, describe methods for its thorough characterization, and explore its potential applications, particularly as a scaffold for carbonic anhydrase inhibitors.

Core Molecular Profile

This compound is a synthetic organic compound featuring a core benzenesulfonamide structure. This class of compounds has a rich history in medicine, dating back to the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug. The presence of the sulfonamide functional group (-SO₂NH₂) is a key pharmacophore that imparts a range of biological activities.

PropertyValueSource
Molecular Formula C₁₂H₁₁FN₂O₂S
Molecular Weight 266.29 g/mol
CAS Number 1494-85-5
IUPAC Name This compound

The structure, depicted below, consists of a central benzenesulfonamide core with a primary amine group at the para-position of the phenyl ring and a 4-fluorophenyl group attached to the sulfonamide nitrogen.

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of N-aryl sulfonamides is a cornerstone reaction in medicinal chemistry. The most prevalent and reliable method involves the nucleophilic attack of an amine on a sulfonyl chloride. For this compound, a two-step approach starting from 4-acetamidobenzenesulfonyl chloride is often preferred. This strategy protects the reactive primary amine on the sulfonyl chloride precursor during the initial sulfonamide bond formation.

Synthetic Workflow

G cluster_0 Step 1: Sulfonamide Bond Formation cluster_1 Step 2: Deprotection A 4-Acetamidobenzenesulfonyl Chloride C N-(4-acetylphenyl)-N-(4-fluorophenyl)benzenesulfonamide A->C Pyridine, DCM, 0°C to RT B 4-Fluoroaniline B->C D N-(4-acetylphenyl)-N-(4-fluorophenyl)benzenesulfonamide E This compound D->E HCl, Ethanol, Reflux

Figure 2: Two-step synthesis of the target compound.
Experimental Protocol

Step 1: Synthesis of N-(4-acetylphenyl)-N-(4-fluorophenyl)benzenesulfonamide

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The acidic wash removes excess pyridine, while the basic wash removes any remaining acidic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the N-acetyl protected intermediate (1.0 equivalent) in ethanol.

  • Acidic Hydrolysis: Add concentrated hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux. The acidic conditions facilitate the hydrolysis of the acetamide protecting group.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm. The primary amine (-NH₂) protons will appear as a broad singlet, and the sulfonamide (-SO₂NH-) proton will also be a singlet, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR Aromatic carbons will be observed in the region of δ 110-150 ppm. The carbon attached to the fluorine atom will show a characteristic doublet due to C-F coupling.
FT-IR Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the sulfonamide N-H (around 3250 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group will be present around 1330 cm⁻¹ and 1150 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of 266.29 g/mol should be observed, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Research

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably for its ability to inhibit carbonic anhydrases (CAs).[1]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1]

The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, leading to potent inhibition. The "tail" portion of the inhibitor, in this case, the 4-aminophenyl and 4-fluorophenyl groups, can be modified to achieve selectivity for different CA isoforms.[1]

G cluster_0 Mechanism of CA Inhibition A This compound B Carbonic Anhydrase Active Site (with Zn²⁺ ion) A->B Sulfonamide group coordinates to Zn²⁺ C Inhibition of CO₂ Hydration B->C

Sources

Unveiling the Molecular Embrace: A Theoretical Guide to the Binding Mode of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the theoretical binding mode of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a representative member of the sulfonamide class of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme inhibition and rational drug design. We will explore the probable molecular target, elucidate the key intermolecular interactions driving binding, and present a comprehensive computational workflow to model and analyze these interactions with high fidelity.

I. Introduction: The Significance of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its prevalence stems from its unique physicochemical properties that allow it to act as a potent inhibitor of various enzymes. The compound of interest, this compound, combines the essential features of this class: a primary arylamine, the central benzenesulfonamide core, and a substituted phenyl ring. Understanding its binding mode at a molecular level is paramount for the rational design of next-generation inhibitors with enhanced potency and selectivity.

II. The Prime Target: Carbonic Anhydrases

Based on extensive research into the biological activity of 4-amino-substituted benzenesulfonamides, the primary and most well-characterized molecular targets are the zinc-containing metalloenzymes known as Carbonic Anhydrases (CAs).[1][2] CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their physiological roles are diverse, including pH regulation, respiration, and ion transport. Dysregulation of CA activity is implicated in several pathologies such as glaucoma, epilepsy, and certain cancers, making them a critical drug target.[1]

The sulfonamide group is a classic zinc-binding group and is the cornerstone of CA inhibition.[1] For the purpose of this guide, we will focus on the interaction with a well-characterized and clinically relevant isoform, Carbonic Anhydrase II (CA II).

III. The Theoretical Binding Mode: A Tripartite Interaction

The binding of this compound to the active site of CA II is hypothesized to be governed by a tripartite interaction model, leveraging the distinct chemical features of the inhibitor.

A. The Zinc-Binding Headgroup: The Sulfonamide Anchor

The cornerstone of the interaction is the coordination of the sulfonamide group with the catalytic zinc ion (Zn²⁺) located at the bottom of a 15 Å deep active site cleft. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺, establishing a tetrahedral geometry.[1] This interaction is further stabilized by a network of hydrogen bonds:

  • The sulfonamide nitrogen, in its monoprotonated state, acts as a hydrogen bond donor to the side-chain oxygen of Threonine 199 (Thr199) .[1]

  • One of the sulfonyl oxygens accepts a hydrogen bond from the backbone amide of the same Thr199 residue.[1]

  • The Thr199 residue, in turn, is part of a critical hydrogen bond network involving Glutamate 106 (Glu106) , which helps to orient the key residues for catalysis and inhibition.[1]

B. The Central Scaffold: Positioning within the Active Site

The benzenesulfonamide ring itself is positioned to make favorable van der Waals contacts with hydrophobic residues lining the active site. These interactions contribute to the overall binding affinity and help to correctly orient the "tail" portion of the molecule.

C. The "Tail" Group: Probing Specificity

The N-(4-fluorophenyl) "tail" extends towards the entrance of the active site, where it can form additional interactions that are crucial for determining isoform selectivity.[2] This region of the active site is typically divided into a hydrophobic and a hydrophilic half. The 4-fluorophenyl group is likely to engage in:

  • Hydrophobic Interactions: The phenyl ring can form van der Waals and hydrophobic interactions with nonpolar residues.

  • Aromatic Interactions: Pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues are possible.

  • Halogen Bonding: The fluorine atom, being electronegative, can potentially participate in halogen bonding with a suitable electron-donating group in the protein.

The 4-amino group on the other phenyl ring can also form hydrogen bonds with water molecules or hydrophilic residues at the rim of the active site.

IV. Computational Workflow for Binding Mode Prediction

To move from a theoretical model to a quantitative and visually detailed representation, a robust computational workflow is essential. The following protocol outlines a standard-of-practice approach for predicting and analyzing the binding mode of this compound with CA II.

Experimental Protocol: In Silico Binding Mode Analysis
  • Protein and Ligand Preparation:

    • Protein: Obtain the crystal structure of human Carbonic Anhydrase II (e.g., PDB ID: 2CBA) from the Protein Data Bank. Prepare the protein by removing water molecules (except for the catalytic ones if desired), adding hydrogen atoms, and assigning protonation states at a physiological pH.

    • Ligand: Generate a 3D structure of this compound. Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94).

  • Molecular Docking:

    • Grid Generation: Define a docking grid box that encompasses the entire active site of CA II, centered on the catalytic zinc ion.

    • Docking Simulation: Perform molecular docking using a well-validated program such as AutoDock Vina.[3] It is recommended to perform multiple docking runs with high exhaustiveness to ensure thorough sampling of the conformational space.

    • Pose Selection: Analyze the resulting docking poses based on their predicted binding affinities (docking scores) and clustering. The top-ranked poses that exhibit the canonical sulfonamide-zinc interaction should be selected for further analysis.

  • Molecular Dynamics (MD) Simulation:

    • System Setup: The top-ranked docked complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

    • Simulation Protocol:

      • Minimization: Energy minimize the system to remove steric clashes.

      • Equilibration: Gradually heat the system to 300 K and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to relax.

      • Production Run: Perform a production MD simulation for an extended period (e.g., 100 ns) to observe the dynamics and stability of the protein-ligand complex.

  • Binding Free Energy Calculation:

    • Utilize the MD simulation trajectory to calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more accurate estimation of the binding affinity than docking scores alone.

Data Presentation
Interaction Type Key Interacting Residues (Hypothetical) Distance/Geometry
Coordinate BondZn²⁺~2.0 - 2.2 Å
Hydrogen BondThr199 (Side Chain)~2.8 Å (Donor-Acceptor)
Hydrogen BondThr199 (Backbone)~3.0 Å (Donor-Acceptor)
HydrophobicVal121, Leu198, Val143< 4.0 Å
AromaticPhe131Potential for π-π stacking
Visualization of Workflow and Interactions

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis PDB Fetch CA II PDB Grid Define Docking Grid PDB->Grid Ligand Generate Ligand 3D Structure Dock Perform Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Pose Select Best Pose Dock->Pose Setup System Setup (Solvation, Ions) Pose->Setup Sim Run MD Simulation Setup->Sim BFE Binding Free Energy (MM/GBSA) Sim->BFE Interact Interaction Analysis Sim->Interact

Caption: Computational workflow for binding mode prediction.

Binding_Mode Ligand 4-amino-N-(4-fluorophenyl) benzenesulfonamide Zn Zn²⁺ Ligand->Zn Coordinate Bond (Sulfonamide N) Thr199 Thr199 Ligand->Thr199 H-Bond (Sulfonamide N-H) Hydrophobic_Pocket Hydrophobic Pocket (Val121, Leu198) Ligand->Hydrophobic_Pocket van der Waals Thr199->Ligand H-Bond (Backbone N-H) Glu106 Glu106 Thr199->Glu106 H-Bond Network

Caption: Key interactions in the theoretical binding mode.

V. Conclusion and Future Directions

The theoretical binding mode of this compound to Carbonic Anhydrase II is a well-established paradigm for sulfonamide-based inhibitors. The high-affinity interaction is anchored by the coordination of the sulfonamide group to the catalytic zinc ion and is further stabilized by a network of hydrogen bonds and hydrophobic contacts. The computational workflow presented herein provides a robust framework for validating this theoretical model and for guiding the design of new analogues. Future work should focus on performing these simulations and correlating the in silico data with in vitro enzyme inhibition assays to build a comprehensive structure-activity relationship. This will ultimately enable the development of more potent and isoform-selective CA inhibitors for various therapeutic applications.

VI. References

  • Probing the chemical interaction space governed by 4-aminosubstituted benzenesulfonamides and carbonic anhydrase isoforms. National Institutes of Health.

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. National Institutes of Health.

  • Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation. MDPI. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with the coupling of 4-acetamidobenzenesulfonyl chloride and 4-fluoroaniline to form an N-acetyl protected intermediate. This is followed by a robust acidic hydrolysis to yield the final product. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for purification and characterization to ensure product integrity.

Introduction and Scientific Context

Sulfonamides are a cornerstone pharmacophore in drug design, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific target molecule, this compound, combines the essential primary aromatic amine of the "sulfa drug" scaffold with a fluorinated phenyl ring, a common modification to enhance metabolic stability and binding affinity.

The synthetic strategy detailed herein employs a protecting group approach, which is fundamental in multi-step organic synthesis. The amino group on the benzenesulfonyl chloride reactant is temporarily masked as an acetamide. This is a critical decision because a free aniline is basic and would react with the acidic chlorosulfonic acid used to prepare the sulfonyl chloride, or could lead to undesirable polymerization during the sulfonamide formation step.[1] The subsequent deprotection via acid-catalyzed hydrolysis regenerates the primary amine, providing the target compound in high purity after recrystallization.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

Step 1: Sulfonamide Formation Step 1: Reaction of 4-acetamidobenzenesulfonyl chloride with 4-fluoroaniline to form the protected intermediate.

Reaction of 4-acetamidobenzenesulfonyl chloride with 4-fluoroaniline.

Step 2: N-Acetyl Deprotection (Hydrolysis) Step 2: Acid-catalyzed hydrolysis of the intermediate to yield the final product.

Acid-catalyzed hydrolysis to yield this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )GradeSupplier
4-Acetamidobenzenesulfonyl ChlorideC₈H₈ClNO₃S233.67≥98%Sigma-Aldrich
4-FluoroanilineC₆H₆FN111.12≥99%Sigma-Aldrich
PyridineC₅H₅N79.10AnhydrousSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Hydrochloric Acid (HCl)HCl36.4637% (conc.)Fisher Scientific
Ethanol (EtOH)C₂H₅OH46.0795%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Sol.Fisher Scientific
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

  • Melting point apparatus

  • FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer

Safety Precautions and Hazard Management

Mandatory: All steps of this protocol must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is required at all times.

  • 4-Acetamidobenzenesulfonyl Chloride: Highly corrosive and moisture-sensitive.[2][3][4] It causes severe skin burns and eye damage.[2] Reacts with water to release corrosive hydrogen chloride gas.[3] Handle exclusively under an inert atmosphere (if possible) and avoid all contact with moisture.[4][5]

  • Chlorosulfonic Acid (if preparing starting material): Extremely corrosive and reacts violently with water.[6] This synthesis assumes the starting sulfonyl chloride is purchased commercially. If preparing it from acetanilide, extreme caution is necessary.[6][7]

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Releases toxic fumes. Handle with extreme care.

In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4][8]

Detailed Experimental Protocols

Part A: Synthesis of 4-acetamido-N-(4-fluorophenyl)benzenesulfonamide (Intermediate)

This procedure details the nucleophilic substitution reaction at the sulfonyl sulfur. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (5.56 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (4.35 mL, 55 mmol) to the solution. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, slowly add 4-acetamidobenzenesulfonyl chloride (11.69 g, 50 mmol) in small portions over 20-30 minutes.

    • Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes).

  • Work-up - Acid Wash: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine.

  • Work-up - Base Wash: Wash with a saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

  • Work-up - Final Steps: Wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Isolation: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if TLC shows sufficient purity. A white to off-white solid is expected.

Part B: Synthesis of this compound (Hydrolysis)

This step involves the acid-catalyzed hydrolysis of the acetamide protecting group to reveal the primary amine.

  • Reaction Setup: Place the crude 4-acetamido-N-(4-fluorophenyl)benzenesulfonamide from Part A into a 250 mL round-bottom flask. Add 100 mL of ethanol, followed by 25 mL of concentrated hydrochloric acid (37%).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux for 2-3 hours.

    • Mechanism Insight: The protonation of the amide carbonyl oxygen by the acid makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack by water (present in the aqueous HCl and 95% ethanol) and subsequent cleavage of the amide bond.[9]

  • Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath. The product may precipitate as its hydrochloride salt.

  • Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is neutral (pH ~7). This step neutralizes the excess HCl and deprotonates the amine, causing the free base product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper, then dry further in a desiccator or vacuum oven.

Part C: Purification by Recrystallization

Recrystallization is a critical step to obtain a high-purity final product suitable for analytical and biological evaluation.[10]

  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for many sulfonamides.[11][12]

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step prevents premature crystallization of the product in the funnel.[11]

  • Crystallization: Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes persistently cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.[11]

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.

Characterization and Data

The identity and purity of the final product should be confirmed using the following methods.

PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point Literature value dependent; sharp range indicates high purity
FT-IR (KBr, cm⁻¹) 3450-3250 (N-H stretch, two bands for primary amine), 3250-3200 (N-H stretch, sulfonamide), 1330-1300 & 1160-1140 (S=O asymmetric and symmetric stretch), ~830 (para-substituted C-H bend)[13]
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to aromatic protons on both rings, a singlet for the primary amine (-NH₂), and a singlet for the sulfonamide proton (-SO₂NH-). The integration should match the expected proton count.
¹³C NMR (DMSO-d₆, δ ppm) Signals corresponding to the distinct aromatic carbons. The C-F coupling will be visible for carbons on the fluorophenyl ring.
Mass Spec (ESI-MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 266.28 g/mol .

Workflow Visualization and Troubleshooting

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_0 Part A: Sulfonamide Formation cluster_1 Part B: Hydrolysis cluster_2 Part C: Purification A_Start Dissolve 4-Fluoroaniline & Pyridine in DCM A_Add Add 4-Acetamidobenzenesulfonyl Chloride at 0-5 °C A_Start->A_Add A_React Stir at Room Temp (4-6 hours) A_Add->A_React A_Workup Aqueous Work-up (HCl, NaHCO₃) A_React->A_Workup A_End Isolate Crude Intermediate A_Workup->A_End B_Start Dissolve Intermediate in EtOH/HCl A_End->B_Start B_React Reflux (2-3 hours) B_Start->B_React B_Neutralize Cool and Neutralize with NaHCO₃ B_React->B_Neutralize B_End Isolate Crude Product B_Neutralize->B_End C_Start Recrystallize from Ethanol/Water B_End->C_Start C_End Isolate Pure Crystals C_Start->C_End Final Final C_End->Final Characterization

Caption: Overall workflow for the synthesis and purification of the target compound.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low yield in Part A 1. Incomplete reaction. 2. Hydrolysis of 4-acetamidobenzenesulfonyl chloride due to moisture. 3. Product loss during aqueous work-up.1. Increase reaction time or gently warm the mixture after initial stirring. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Perform extractions carefully and consider a back-extraction of the aqueous layers.
Low yield in Part B 1. Incomplete hydrolysis. 2. Product is too soluble in the final mixture.1. Increase reflux time and confirm with TLC. 2. After neutralization, cool the mixture in an ice bath for a longer period. If necessary, reduce the total volume by partial evaporation before cooling.
Product "oils out" during recrystallization 1. Solution is cooling too rapidly. 2. High level of impurities present. 3. Melting point of the product is lower than the boiling point of the solvent.1. Re-heat to dissolve the oil, add a small amount of the primary solvent (ethanol), and allow to cool more slowly (e.g., insulate the flask).[11] 2. Consider a preliminary purification step like column chromatography before recrystallization.[11] 3. Change the solvent system to one with a lower boiling point.
No crystals form after cooling (Part C) 1. Too much solvent was used. 2. Solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[11] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of this compound. By employing a standard protecting group strategy and robust purification techniques, the target compound can be obtained with high purity. The detailed explanations, safety guidelines, and troubleshooting advice are intended to enable researchers to successfully replicate this synthesis for applications in pharmaceutical and chemical research.

References

  • Vertex AI Search. (2024-02-07).
  • TCI Chemicals. (2024-11-15). SAFETY DATA SHEET - 4-Acetamidobenzenesulfonyl Chloride.
  • Fisher Scientific. (2025-12-18).
  • ChemicalBook. (n.d.). 4-Acetamidobenzenesulfonyl chloride(121-60-8).
  • Thermo Fisher Scientific. (2025-09-15). SAFETY DATA SHEET - 4-(Acetylamino) benzenesulfonyl chloride.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (2025).
  • MDPI. (2019-08-29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • Organic Chemistry Portal. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions.
  • Google Patents. (1957). Sulfonamide purification process - US2777844A.
  • Scribd. (n.d.).
  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • ResearchGate. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions.
  • Mercer University. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • YouTube. (2020-05-18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Organic Chemistry Portal. (2009). A Facile Deprotection of Secondary Acetamides.
  • Fine Chemical Manufacturer. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide.
  • PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride.
  • Semantic Scholar. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • Fine Chemical Manufacturer. (n.d.). Navigating the Synthesis of 4-Nitrobenzenesulfonamide (CAS 6325-93-5).
  • MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Lifescience Global. (2014-04-30).
  • ResearchGate. (2014).
  • Mercer University Theochem. (n.d.). THE SYNTHESIS OF SULFA DRUGS.
  • Chegg. (2020-05-21). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material... Why is aniline not used for this step?.
  • PubMed. (2025-12-09). Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide.
  • PubChem. (n.d.). 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide.
  • PrepChem.com. (n.d.). Synthesis of (a) 4-Amino-N-phenylbenzenemethanesulphonamide.
  • MDPI. (2023-02-28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex.
  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.

Sources

analytical methods for 4-amino-N-(4-fluorophenyl)benzenesulfonamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Characterization of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Introduction

This compound is a member of the sulfonamide class of compounds, a crucial pharmacophore in medicinal chemistry.[1][2] The structural integrity, purity, and physicochemical properties of such active pharmaceutical ingredients (APIs) or their intermediates are paramount to ensure safety and efficacy in drug development. This guide provides a detailed framework of robust analytical methodologies for the comprehensive characterization of this specific molecule.

The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. By integrating chromatographic, spectrometric, and thermal analysis techniques, this guide establishes a self-validating system for the unambiguous identification, purity determination, and structural elucidation of this compound, in alignment with international regulatory standards.

Logical Workflow for Comprehensive Characterization

A systematic approach is essential for the complete characterization of a pharmaceutical compound. The following workflow illustrates the interplay between different analytical techniques, moving from initial identification and purity assessment to definitive structural confirmation.

G cluster_0 Phase 1: Purity & Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Properties HPLC HPLC-UV (Purity Assay & Impurity Profile) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Identifies peaks for mass analysis Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) HPLC->Thermal Purity confirmed before physical tests NMR High-Field NMR (¹H, ¹³C, ¹⁹F) (Definitive Structure) LCMS->NMR Confirms mass of structurally elucidated molecule FTIR FTIR (Functional Group ID) Elemental Elemental Analysis (CHN/S) (Empirical Formula Verification) NMR->Elemental Corroborates atomic composition Start Bulk Substance Start->HPLC Start->FTIR

Caption: Workflow for the analytical characterization of this compound.

Chromatographic Analysis: Purity and Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic molecules. A reverse-phase (RP-HPLC) method is ideal for separating this compound from potential process-related impurities or degradation products.

Expertise & Causality: The choice of a C18 stationary phase is based on the predominantly non-polar character of the target molecule. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved and eluted within a reasonable timeframe. The UV detector wavelength is selected based on the chromophores present in the molecule (aromatic rings), ensuring high sensitivity.

Protocol 1: RP-HPLC Method for Purity Determination

1.1. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Triart C8 or similar).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: this compound, >99.5% purity.

  • Sample: this compound test article.

1.2. Sample Preparation:

  • Reference Standard Stock (500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (50 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with the diluent.

  • Sample Preparation (500 µg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

1.3. Chromatographic Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing efficiency and pressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA small volume to prevent band broadening on the column.
Detection UV at 254 nmCommon wavelength for aromatic compounds, providing good sensitivity.
Run Time 40 minutesSufficient to elute the main peak and any late-eluting impurities.
Gradient See Table 1 belowTo resolve compounds with varying polarities.

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
25.0 10 90
30.0 10 90
30.1 90 10

| 40.0 | 90 | 10 |

1.4. System Suitability & Analysis:

  • Before analysis, perform five replicate injections of the Working Standard (50 µg/mL).

  • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This is a fundamental requirement outlined in pharmacopeial guidelines like USP General Chapter <621>.[4][5][6]

  • Inject the diluent as a blank, followed by the sample preparation.

  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at 254 nm. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Strategy (ICH Q2(R1))

To ensure the HPLC method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][8][9] The objective of validation is to demonstrate suitability through a series of defined tests.[9]

Table 2: HPLC Method Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the peak for the analyte is free from interference from impurities or the matrix. Peak purity analysis (using PDA detector) should pass. Spiked samples show resolution.
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value. % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements. Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD/LOQ To determine the lowest concentration that can be detected/quantified reliably. Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, temp, etc., are varied slightly. |

Mass Spectrometry: Molecular Weight Verification

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of a compound by providing an accurate measurement of its molecular weight.

Expertise & Causality: Electrospray Ionization (ESI) is chosen as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺. High-resolution MS (e.g., TOF or Orbitrap) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Protocol 2: LC-MS Analysis

2.1. Instrumentation:

  • LC-MS system, preferably with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • The HPLC method described in Protocol 1 can be directly coupled to the MS. The use of formic acid in the mobile phase makes it MS-compatible.

2.2. MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Temp. 300 °C
Drying Gas Flow 8 L/min
Mass Range 100 - 500 m/z

2.3. Data Interpretation:

  • The molecular formula for this compound is C₁₂H₁₁FN₂O₂S.

  • The theoretical monoisotopic mass is 282.053 g/mol .

  • The ESI+ spectrum should show a prominent peak at m/z 283.061 [M+H]⁺.

  • A high-resolution instrument should measure this mass to within 5 ppm, confirming the elemental formula.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's carbon-hydrogen framework and confirm the presence and position of the fluorine atom.

Expertise & Causality: DMSO-d₆ is a common solvent for NMR as it can dissolve a wide range of organic compounds and its residual peaks do not typically interfere with the regions of interest for this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR is crucial for a complete assignment.

Protocol 3: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Prep: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Signals (DMSO-d₆):

    • Signals in the aromatic region (~6.5-8.0 ppm) corresponding to the two substituted benzene rings. The protons on the aminophenyl ring will appear more upfield than those on the fluorophenyl and sulfonyl-substituted rings. Splitting patterns (doublets, triplets) will reveal proton-proton coupling.

    • A broad singlet for the primary amine (-NH₂) protons.

    • A singlet for the sulfonamide (-SO₂NH-) proton, which may be exchangeable with D₂O.

  • Expected ¹³C NMR Signals (DMSO-d₆):

    • Multiple signals in the aromatic region (~110-150 ppm).

    • The carbon attached to the fluorine will show a large C-F coupling constant.

  • Expected ¹⁹F NMR Signals (DMSO-d₆):

    • A single signal, confirming the presence of one fluorine environment in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and provides high-quality spectra of solid powders. The expected vibrational frequencies are based on well-established correlations for specific functional groups.[10]

Protocol 4: FTIR-ATR Analysis

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Prep: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3200N-H StretchSulfonamide (-SO₂NH-)
1600 - 1450C=C StretchAromatic Rings
1350 - 1300S=O Asymmetric StretchSulfonamide (-SO₂-)
1170 - 1140S=O Symmetric StretchSulfonamide (-SO₂-)
1250 - 1100C-F StretchAryl-Fluoride

These bands provide a unique "fingerprint" for the molecule and confirm the presence of its key functional groups.[11][12][13]

Thermal and Elemental Analysis

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties and thermal stability of the material.

Expertise & Causality: DSC is used to determine the melting point, which is a key physical constant and an indicator of purity. A sharp melting endotherm suggests a highly crystalline and pure substance. TGA measures weight loss as a function of temperature, indicating the decomposition temperature and the presence of any residual volatiles (like water or solvents).

Protocol 5: Thermal Analysis

  • Instrumentation: DSC and TGA instruments.

  • Sample Prep: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Conditions: Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Interpretation:

    • DSC: The peak of the endotherm corresponds to the melting point.

    • TGA: The onset temperature of weight loss indicates the beginning of thermal decomposition.[14]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, serving as a final check on the empirical formula.

Protocol 6: CHNS Analysis

  • Instrumentation: CHNS Elemental Analyzer.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

  • Interpretation: The experimental percentages should match the theoretical values for the formula C₁₂H₁₁FN₂O₂S.

Table 3: Theoretical Elemental Composition

Element Theoretical %
Carbon (C) 51.06
Hydrogen (H) 3.93
Nitrogen (N) 9.92

| Sulfur (S) | 11.36 |

A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the purity and assigned chemical formula of the substance.

Conclusion

The combination of these analytical methods provides a comprehensive and scientifically rigorous characterization of this compound. The workflow establishes identity via MS and NMR, quantifies purity and impurities through a validated HPLC method, confirms functional groups with FTIR, and characterizes critical physicochemical properties using thermal and elemental analysis. This multi-faceted approach ensures a thorough understanding of the molecule, which is essential for its application in research and development.

References

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia. Available at: https://www.usp.
  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-revisions-usp-621-5994-5582en-agilent.pdf
  • <621> Chromatography - Notice of Adoption. US Pharmacopeia (USP). Available at: https://www.usp.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • Are You Sure You Understand USP <621>?. LCGC International. Available at: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: https://www.fda.gov/media/71784/download
  • Quality Guidelines. ICH. Available at: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: https://starodub.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: https://link.springer.com/article/10.1007/s11033-021-06782-0
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009221/
  • Sulfonamide (medicine). Wikipedia. Available at: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)
  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S153244221730075X
  • Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10408347.2023.2298099
  • Supporting Information: Microwave assisted sulfonylation of amines and phenols. The Royal Society of Chemistry. Available at: https://www.rsc.
  • Separation of Benzenesulfonamide, N-(4-aminophenyl)-4-methyl-N-(phenylmethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: https://sielc.com/separation-of-benzenesulfonamide-n-4-aminophenyl-4-methyl-n-phenylmethyl-on-newcrom-r1-hplc-column.html
  • Supporting information: A practical and efficient approach for the synthesis of sulfonamides. The Royal Society of Chemistry. Available at: https://www.rsc.
  • 4-Amino-benzenesulfonamide - ATR-IR Spectrum. SpectraBase. Available at: https://spectrabase.com/spectrum/GItZlrA9wtP
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. Available at: https://www.researchgate.net/publication/369206256_Development_and_Validation_of_RP-HPLC_Method_for_Quantitative_Determination_of_4-Amino_Benzene_Sulphonamide_in_Sulphonamide_Hydrochloride
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: https://tis.wu.ac.th/index.php/tis/article/view/5209
  • FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. ResearchGate. Available at: https://www.researchgate.net/publication/230613862_FT-IR_and_computational_study_of_E-N-carbamimidoyl-4-2-formylbenzylideneaminobenzene_sulfonamide
  • The ATR-FTIR spectra of the peptide. ResearchGate. Available at: https://www.researchgate.net/figure/The-ATR-FTIR-spectra-of-the-peptide-c-4-mg-ml-in-TFE-at-20-C-thick-line-and-in-D-2-O_fig5_225091771
  • Benzenesulfonic acid, 4-amino- - Mass Spectrum. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C121573&Type=Mass&Index=1
  • Kinetics and Thermal Decomposition of Sulfonamides. JOCPR. Available at: https://www.jocpr.com/articles/kinetics-and-thermal-decomposition-of-4furan2-ylmethyleneaminobenzenesulfonamide-and-4thiophen2ylmethyleneaminoben.pdf
  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Available at: https://www.researchgate.net/publication/285589133_4-Bromo-N-4-fluorophenylbenzenesulfonamide
  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. Available at: https://www.researchgate.net/figure/FT-IR-spectrum-of-N-4-bromophenyl-N-cyano-4-methylbenzenesulfonamide_fig3_338903333
  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200827/
  • 4-Amino-N-methylbenzenemethanesulfonamide Properties vs Temperature. Chemcasts. Available at: https://www.chemcasts.
  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11263155/
  • Synthesis, Spectral Characterization, and QSAR Screening of 4-amino-benzenesulfonamides. ResearchGate. Available at: https://www.researchgate.
  • 4-amino benzenesulfonamides. Google Patents. Available at: https://patents.google.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: https://www.mdpi.com/1420-3049/21/9/1243
  • 4-[(Phenylmethyl)amino]benzenesulfonamide Properties vs Pressure. Chemcasts. Available at: https://www.chemcasts.
  • ¹H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. ResearchGate. Available at: https://www.researchgate.net/figure/H-NMR-spectrum-of-N-4-aminophenyl-methacrylamide-in-DMSO-d6_fig3_260020138
  • ¹HNMR spectrum of (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide (ACEDA). ResearchGate. Available at: https://www.researchgate.net/figure/HNMR-spectrum-of-E-4-1-phenylethylidene-amino-N-pyrimidin-2-yl-benzenesulfonamide_fig4_353245087
  • Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1). PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-sulfamerazine
  • 4-Amino-N-2-pyrimidinylbenzenesulfonamide - ¹H NMR Spectrum. SpectraBase. Available at: https://spectrabase.com/spectrum/55gH6acTCVf
  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide Properties. Cheméo. Available at: https://www.chemeo.com/cid/77-834-5/4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf
  • (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide Synthesis and Studies. ResearchGate. Available at: https://www.researchgate.net/publication/373111409_E-4-4-Bromobenzylidene_Amino-N-Pyrimidin-2-yl_Benzenesulfonamide_from_4-Bromobenzaldehyde_and_Sulfadiazine_Synthesis_Spectral_FTIR_UV-Vis_Computational_DFT_HOMO-LUMO_MEP_NBO_NPA_ELF_LOL_RDG_and_Molec
  • 4-Amino-N-methylbenzenemethanesulfonamide. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2778131

Sources

Application Notes and Protocols for the Use of 4-amino-N-(4-fluorophenyl)benzenesulfonamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Therapeutic Potential of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2][3] Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms, including the inhibition of carbonic anhydrases (CAs).[1][2] this compound belongs to the benzenesulfonamide class of compounds, which are extensively studied as inhibitors of CAs.[4]

Of particular interest in oncology are the transmembrane CA isoforms IX and XII, which are highly expressed in various solid tumors and are often associated with hypoxia and poor prognosis.[4][5][6][7] These enzymes play a critical role in regulating the tumor microenvironment's pH.[4][6][8] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAIX maintains a relatively alkaline intracellular pH while contributing to an acidic extracellular milieu.[6][9][10] This aberrant pH gradient favors tumor progression, invasion, and resistance to therapy.[3][6][11]

Inhibition of CAIX disrupts this critical pH-regulating function, leading to intracellular acidification, which can trigger apoptosis and suppress tumor growth.[5][8][12][13] The fluorinated substitution on the phenyl ring of this compound is a key feature, as fluorination of the benzenesulfonamide ring can enhance binding affinity and selectivity for cancer-associated CAs.[14]

This guide provides a comprehensive framework for utilizing this compound in cell culture assays to characterize its potential as an anticancer agent. We will detail protocols for assessing its effects on cell viability, apoptosis, and the expression of key protein markers.

Mechanism of Action: The Carbonic Anhydrase IX Inhibition Pathway

The primary hypothesized mechanism of action for this compound is the targeted inhibition of tumor-associated carbonic anhydrase IX. The downstream consequences of this inhibition are a cascade of events that culminate in apoptotic cell death.

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX Hydration H_HCO3 H+ + HCO3- CAIX->H_HCO3 pHi_decrease Intracellular pH Decreases (Acidosis) MMP_loss Mitochondrial Membrane Potential Loss pHi_decrease->MMP_loss Caspase_Activation Caspase-9 & -3 Activation MMP_loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Compound 4-amino-N-(4-fluorophenyl) benzenesulfonamide Compound->CAIX Inhibition

Caption: Hypothesized signaling pathway of this compound.

Compound Handling and Preparation

Solubility and Stock Solution Preparation

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

  • Initial Solubilization: Prepare a 10 mM stock solution by dissolving the compound in 100% cell culture-grade DMSO. Sonication may aid in complete dissolution.[15]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Working Solution Preparation

It is critical to maintain a low final concentration of DMSO in the cell culture medium, as it can be cytotoxic at higher levels.[15][16] Most cell lines can tolerate up to 0.5% DMSO without significant effects, but it is best practice to keep the final concentration at or below 0.1%.[15][16]

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations for your experiments.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the compound used in the treatment groups.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the biological activity of this compound in cell culture.

Experimental_Workflow cluster_assays Biological Assays start Start: Select Cancer Cell Line (e.g., MDA-MB-231, HeLa) cell_culture Cell Culture & Seeding start->cell_culture treatment Treat with Compound (Varying Concentrations & Timepoints) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis

Caption: General experimental workflow for compound evaluation.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[17]

Materials
  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer, HeLa cervical cancer)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][13] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Data Analysis and Interpretation
Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Untreated Control01.25 ± 0.08100%
Vehicle (0.1% DMSO)01.23 ± 0.0998.4%
Compound0.11.15 ± 0.0792.0%
Compound10.98 ± 0.0678.4%
Compound100.61 ± 0.0548.8%
Compound500.25 ± 0.0320.0%
Compound1000.15 ± 0.0212.0%
  • Calculation: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100.

  • IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting % cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early hallmark of apoptosis.[4][12] Annexin V binds to exposed PS, while propidium iodide (PI) stains necrotic cells or late apoptotic cells with compromised membrane integrity.[4]

Materials
  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around the determined IC₅₀ value (e.g., 10 µM and 50 µM) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[4]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[6]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis and Interpretation
Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle (0.1% DMSO)095.2%2.5%2.3%
Compound1065.8%22.1%12.1%
Compound5020.1%55.7%24.2%
  • Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells (both early and late apoptotic) indicates that the compound induces apoptosis.

Protocol 3: Western Blot Analysis of Key Protein Markers

Western blotting is used to detect and quantify specific proteins in a cell lysate.[10][18] This protocol aims to assess changes in the expression of CAIX, and key apoptosis-related proteins like cleaved caspase-3 and Bax/Bcl-2 family members.

Materials
  • 6-well tissue culture plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CAIX, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Methodology
  • Cell Lysis: After treating cells in 6-well plates as described for the apoptosis assay, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[7]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.[10]

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Expected Results
  • CAIX: Expression may be downregulated in some contexts, or the analysis can confirm its presence in the chosen cell model.

  • Cleaved Caspase-3: A significant increase in the cleaved form of caspase-3 is a strong indicator of apoptosis execution.

  • Bax/Bcl-2 Ratio: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio suggests the involvement of the intrinsic mitochondrial apoptosis pathway.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, incorporate the following practices:

  • Controls: Always include positive and negative controls. For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) can serve as a positive control. The vehicle control (DMSO) is a critical negative control.

  • Replicates: Perform all experiments with at least three biological replicates to ensure statistical significance.

  • Dose- and Time-Dependence: Demonstrating that the observed effects are dependent on both the concentration of the compound and the duration of exposure strengthens the evidence for a causal relationship.

References

  • Swietach, P., Patiar, S., Supuran, C. T., & Harris, A. L. (2010). Carbonic Anhydrases: Role in pH Control and Cancer. Frontiers in Bioscience, 15(1), 135-153. [Link]
  • Roche, B., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(11), 6098. [Link]
  • Parks, S. K., Chiche, J., & Pouysségur, J. (2013). How and Why Are Cancers Acidic? Carbonic Anhydrase IX and the Homeostatic Control of Tumour Extracellular pH. Journal of Cellular Physiology, 228(8), 1651-1659. [Link]
  • Čapkauskaitė, E., et al. (2019). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 62(17), 7847-7859. [Link]
  • Patsnap. (2024). What are CAIX inhibitors and how do they work?.
  • Svastova, E., et al. (2004). Carbonic anhydrase IX and acid transport in cancer. FEBS Letters, 577(3), 439-445. [Link]
  • Becker, H. M., & Deitmer, J. W. (2021). Proton Transport in Cancer Cells: The Role of Carbonic Anhydrases. Cancers, 13(21), 5519. [Link]
  • Dörr, K., et al. (2019). Effect of CA IX inhibition on cell biological effects under normoxic and hypoxic conditions. Oncotarget, 10(3), 337-350. [Link]
  • Gieling, R. G., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Oncology Letters, 22(6), 848. [Link]
  • Scozzafava, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
  • Poulsen, S. A., & Supuran, C. T. (2013). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 13(2), 116-118. [Link]
  • Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Heliyon, 10(19), e30209. [Link]
  • MDPI. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 27(19), 6296. [Link]
  • Bhowmick, D., et al. (2014). Para-Phenylenediamine Induces Apoptotic Death of Melanoma Cells and Reduces Melanoma Tumour Growth in Mice. PLoS ONE, 9(8), e105623. [Link]
  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the In Vivo Potential of a Novel Benzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antimicrobial and anticancer to anti-inflammatory effects.[1][2] The subject of this guide, 4-amino-N-(4-fluorophenyl)benzenesulfonamide, is a synthetic sulfonamide derivative with significant research interest. Its structural motifs, particularly the primary sulfonamide group, suggest a potential mechanism of action involving the inhibition of carbonic anhydrase (CA) isozymes.[1][3] Many CA isoforms are overexpressed in various pathological conditions, making them attractive therapeutic targets.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo animal studies for this compound. The protocols herein are designed to establish a baseline understanding of the compound's safety profile, pharmacokinetic behavior, and to explore its potential therapeutic efficacy in a relevant disease model. The experimental designs are rooted in established principles of preclinical drug development and are intended to be adapted to specific research hypotheses.

Preclinical Development Workflow

A logical, phased approach is critical for the systematic evaluation of any new chemical entity. The following workflow provides a roadmap for the in vivo assessment of this compound, ensuring that each phase of study informs the next. This structured progression from safety assessment to pharmacokinetic characterization and finally to efficacy testing is essential for making go/no-go decisions in a drug development campaign.

Preclinical_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy/Pharmacodynamics (PD) Acute_Tox Acute Toxicity Study (e.g., OECD 423) Dose_Range Dose Range-Finding (MTD Determination) Acute_Tox->Dose_Range Provides initial safety data Single_Dose_PK Single-Dose PK (IV and PO) Dose_Range->Single_Dose_PK Informs dose level selection Multi_Dose_PK Multi-Dose PK (Steady-State) Single_Dose_PK->Multi_Dose_PK Informs dosing regimen Efficacy_Study Efficacy Studies (Relevant Animal Model) Multi_Dose_PK->Efficacy_Study Guides therapeutic dosing

Caption: A phased approach to the in vivo evaluation of this compound.

Part I: Safety and Tolerability Assessment

The primary objective of initial safety studies is to determine the maximum tolerated dose (MTD) and to identify any potential acute toxicities. This information is paramount for selecting appropriate dose levels for subsequent pharmacokinetic and efficacy studies.

Protocol 1: Acute Oral Toxicity – Up-and-Down Procedure (UDP)

This protocol is a guideline adapted from the OECD Test Guideline 423. It is designed to estimate the acute oral toxicity of a substance with a smaller number of animals than traditional methods.

Objective: To determine the acute oral LD50 and identify signs of toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

  • Female Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Standard caging and husbandry supplies

Methodology:

  • Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to dosing.

  • Dose Preparation: Prepare a homogenous suspension of the test compound in the vehicle. Sonication may be required to ensure uniformity. Prepare fresh on the day of dosing.

  • Fasting: Fast animals overnight (withholding food but not water) before oral administration.

  • Dosing:

    • Administer a single oral dose of the compound to one animal at a starting dose (e.g., 300 mg/kg).

    • If the animal survives, dose the next animal at a higher dose (e.g., 2000 mg/kg).

    • If the animal shows signs of severe toxicity or dies, dose the next animal at a lower dose (e.g., 50 mg/kg).

    • Continue this sequential dosing based on the outcome of the previously dosed animal.

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Note any instances of tremors, convulsions, salivation, diarrhea, lethargy, or coma.

    • Record body weights just prior to dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Part II: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for designing an effective dosing regimen for efficacy studies. The following protocol outlines a basic single-dose PK study.

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) after intravenous and oral administration.

Materials:

  • This compound

  • Vehicle suitable for IV administration (e.g., 20% Solutol HS 15 in saline)

  • Vehicle suitable for PO administration (e.g., 0.5% CMC)

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimatization: Acclimate animals for at least 7 days.

  • Group Allocation: Divide animals into two groups: IV administration and PO administration (n=3-4 animals per time point).

  • Dosing:

    • IV Group: Administer a single bolus dose via the tail vein (e.g., 2 mg/kg).

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) at predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Immediately process blood samples to obtain plasma (centrifugation at 4°C). Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Table 1: Representative Pharmacokinetic Parameters to be Determined

ParameterDescriptionIV RoutePO Route
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the curve from time 0 to the last measurable point
AUC(0-inf) Area under the curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vdss Volume of distribution at steady state
F% Absolute oral bioavailability

Part III: Efficacy/Pharmacodynamic (PD) Evaluation

Based on the common mechanism of action for benzenesulfonamides, a potential application for this compound could be in disease models where carbonic anhydrase inhibition is therapeutic, such as in certain cancers.[2][3] The following is a generalized protocol for a tumor growth inhibition study.

Protocol 3: Xenograft Tumor Model for Anticancer Efficacy

Objective: To evaluate the in vivo antitumor activity of this compound in a human tumor xenograft model.

Materials:

  • This compound

  • Vehicle for dosing

  • Immunocompromised mice (e.g., athymic Nude or NSG mice)

  • Human cancer cell line known to overexpress a relevant CA isozyme (e.g., MDA-MB-231 for CA IX)[2]

  • Matrigel

  • Calipers for tumor measurement

Methodology:

  • Cell Culture and Implantation:

    • Culture the selected cancer cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.

    • Subcutaneously implant the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Test compound (Dose 1)

      • Group 3: Test compound (Dose 2)

      • Group 4: Positive control (a known anticancer agent)

  • Treatment:

    • Administer the vehicle, test compound, or positive control according to a predetermined schedule (e.g., once daily by oral gavage) for a specified duration (e.g., 21 days). Doses should be based on the MTD and PK studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).

    • Record animal body weights 2-3 times per week as an indicator of general health and toxicity.

  • Endpoint:

    • Euthanize animals when tumors reach a predetermined maximum size, or at the end of the study period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

Efficacy_Workflow Start Implant Tumor Cells Monitor Monitor Tumor Growth Start->Monitor Randomize Randomize into Groups (Tumor Volume ~100 mm³) Monitor->Randomize Treat Initiate Treatment (Vehicle, Compound, Positive Control) Randomize->Treat Measure Measure Tumors & Body Weight (2-3 times/week) Treat->Measure Measure->Treat Endpoint Study Endpoint (Tumor Size Limit / Time) Measure->Endpoint Analyze Excise Tumors & Analyze Data (TGI) Endpoint->Analyze End Conclusion Analyze->End

Caption: Experimental workflow for a xenograft efficacy study.

Conclusion

The protocols outlined in this guide provide a systematic framework for the initial in vivo characterization of this compound. Successful execution of these studies will establish a critical foundation of knowledge regarding the compound's safety, pharmacokinetic profile, and potential therapeutic utility. This data is indispensable for guiding further preclinical development and making informed decisions about the compound's future as a potential therapeutic candidate.

References

  • Baranauskienė, L., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceutical Chemistry Journal, 55(1), 24-33. [Link]
  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30221. [Link]
  • Aslam, M. S., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4537–4547. [Link]
  • Ito, K., et al. (2012). Differences in the pharmacokinetics of 4-amino-3-chlorophenyl hydrogen sulfate, a metabolite of resatorvid, in rats and dogs. Xenobiotica, 42(11), 1058-1067. [Link]
  • Al-Obaid, A. M., et al. (2010). Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. European Journal of Medicinal Chemistry, 45(7), 2803-2810. [Link]
  • Zhang, H., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5877–5893. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable quality control assay. The described protocol demonstrates excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind chromatographic parameter selection is discussed, and a comprehensive protocol for method validation, including forced degradation studies, is provided to ensure trustworthiness and scientific integrity.

Introduction: The Imperative for Purity Analysis

This compound is a sulfonamide-based chemical entity crucial in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is essential to ensure that the quality of the substance is maintained throughout the manufacturing process and its shelf life.[3][4]

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5] This document provides a detailed methodology for the purity analysis of this compound, developed with a scientific, risk-based approach to ensure it is fit for its intended purpose.

Chromatographic Method Development: A Logic-Driven Approach

The primary objective was to develop a method capable of separating the main analyte from its potential process-related impurities and degradation products. The choices for the stationary phase, mobile phase, and detection parameters were made based on the physicochemical properties of the analyte—a polar aromatic compound.

Optimized HPLC Conditions

A systematic approach was taken to optimize the chromatographic conditions to achieve a sharp, symmetrical peak for the main component with good resolution from any impurities.

Parameter Optimized Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the aromatic sulfonamide. A 250 mm length ensures high efficiency and resolving power.[6][7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is used to control the pH of the mobile phase, ensuring the analyte is in a consistent ionization state (protonated amino group) to produce a sharp, symmetrical peak.[8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with low UV cutoff and viscosity, providing good separation efficiency for sulfonamides.[8][9]
Gradient Program 30% B to 85% B over 20 min, then hold for 5 minA gradient elution is necessary to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved and has a reasonable retention time.
Flow Rate 1.0 mL/minThis standard flow rate provides a good balance between analysis time, resolution, and system pressure for a 4.6 mm ID column.[7][8]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[8]
Detection Wavelength 265 nmThis wavelength was selected based on the UV spectrum of this compound, providing maximum absorbance and thus high sensitivity for the analyte and its related substances.[7]
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.[8]
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion.

Experimental Protocols

Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[5] This higher concentration is used for the detection of trace impurities.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified.[10][11] This is achieved by making five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined below.

Parameter Acceptance Criteria Purpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[12]
Theoretical Plates (N) ≥ 2000Measures the efficiency of the column, indicating its ability to produce narrow peaks.[12]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.[12][13]
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.[11][12]
Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 3.2.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the area percent method.

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Trustworthy and Self-Validating System

The analytical method was rigorously validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][1][2]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[3][15][16] The sample was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of 1N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 1 mL of 1N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept at 105°C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to 1.2 million lux hours and 200 watt hours/m² of UV light.[3]

Acceptance Criteria: The method is considered stability-indicating if the main peak is well-resolved from all degradation product peaks (resolution > 2.0), and the peak purity analysis (using a PDA detector) shows no co-eluting peaks. A degradation of 5-20% is targeted to ensure that significant degradation products are formed without completely consuming the parent drug.[15]

Linearity

The linearity of the method was evaluated by analyzing five solutions with concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration. A calibration curve was plotted of peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by spiking a sample of known purity with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the standard concentration). The percentage recovery was then calculated.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the same sample were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ were determined based on the signal-to-noise ratio.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of 3:1.

  • LOQ: Signal-to-noise ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Workflow and Data Visualization

The overall workflow for the purity analysis is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standard & Sample Solutions equilibrate Equilibrate System prep_std->equilibrate prep_mp Prepare Mobile Phases (A & B) prep_mp->equilibrate sst System Suitability Test (5 Replicates of Std) equilibrate->sst blank Inject Blank (Diluent) sst->blank If SST Passes sample_inj Inject Sample (Duplicate) blank->sample_inj integrate Integrate Chromatograms sample_inj->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Conclusion

The HPLC method detailed in this application note is a scientifically sound, robust, and reliable procedure for the purity determination of this compound. The method has been developed with a clear understanding of the analyte's properties and validated according to ICH guidelines to ensure its trustworthiness. By following the outlined protocols, researchers and quality control analysts can confidently assess the purity of this important pharmaceutical intermediate, ensuring it meets the high-quality standards required for drug development and manufacturing.

References

  • Vertex AI Search. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • Pharma Beginners. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • SGS. (n.d.). Forced Degradation Testing.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 186-192.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Popa, D. S., Sîrbu, T., & Laslo, V. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 487.
  • Jenke, D. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2025, August 7). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

Sources

Application Notes and Protocols for the Structural Elucidation of 4-amino-N-(4-fluorophenyl)benzenesulfonamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Structural Characterization

In the landscape of drug discovery and development, the unequivocal structural confirmation of a synthesized compound is a cornerstone of scientific rigor. 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a molecule possessing key pharmacophores such as a sulfonamide group, a primary aromatic amine, and a fluorinated phenyl ring, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, the application of advanced analytical techniques to confirm its identity and purity is not merely a procedural step but a fundamental requirement for meaningful downstream research.

This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) for the detailed structural elucidation of this compound. We will delve into the theoretical underpinnings of these techniques, provide field-proven, step-by-step protocols for sample analysis, and present an in-depth interpretation of the expected spectral data. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to the characterization of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Look at Molecular Architecture

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1][2][3][4] It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Theoretical Considerations for NMR Analysis
  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the integration of proton signals. In this compound, we expect to see distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the sulfonamide (-SO₂NH-) proton. The electron-donating amino group and the electron-withdrawing sulfonamide group will influence the chemical shifts of the protons on the respective aromatic rings.

  • ¹³C NMR Spectroscopy: ¹³C NMR provides information about the different types of carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon environment. The chemical shifts of the carbon atoms will be influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.

  • ¹⁹F NMR Spectroscopy: The presence of a fluorine atom in this compound makes ¹⁹F NMR a highly valuable tool.[5] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and its coupling to neighboring protons and carbons can provide crucial structural information.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and concentration used.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Protons on aminophenyl ring
H-2', H-6'~7.5 - 7.7~128 - 130Doublet, ortho to -SO₂-
H-3', H-5'~6.6 - 6.8~114 - 116Doublet, ortho to -NH₂
Carbons on aminophenyl ring
C-1'~150 - 153Quaternary, attached to -NH₂
C-2', C-6'~128 - 130
C-3', C-5'~114 - 116
C-4'~125 - 127Quaternary, attached to -SO₂-
Protons on fluorophenyl ring
H-2, H-6~7.0 - 7.2~118 - 120Doublet of doublets (or triplet), ortho to -F
H-3, H-5~7.1 - 7.3~122 - 124Doublet of doublets (or triplet), ortho to -NH-
Carbons on fluorophenyl ring
C-1~135 - 137Quaternary, attached to -NH-
C-2, C-6~115 - 117 (d, JCF ≈ 22 Hz)
C-3, C-5~123 - 125 (d, JCF ≈ 8 Hz)
C-4~158 - 162 (d, JCF ≈ 245 Hz)Quaternary, attached to -F
Other Protons
-NH₂~4.0 - 5.0 (broad singlet)Exchangeable with D₂O
-SO₂NH-~9.0 - 10.0 (broad singlet)Exchangeable with D₂O
¹⁹F NMR
F~ -110 to -125 ppm

Note: 'd' denotes a doublet, and JCF represents the coupling constant between carbon and fluorine.

Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (0.5-0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Vial for sample dissolution

  • Pasteur pipette and bulb

  • Filter (e.g., cotton plug in the Pasteur pipette)

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for sulfonamides. Add the deuterated solvent to the vial containing the sample.

  • Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Ensure the solution is clear and free of any particulate matter.

  • Filtration and Transfer: To remove any microscopic solid impurities that could affect the spectral quality, filter the solution into the NMR tube. This can be achieved by placing a small, clean cotton plug into a Pasteur pipette and transferring the solution through it.[6]

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm in height).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol or ethanol.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the standard operating procedures of the NMR spectrometer. Key parameters to consider are the number of scans, relaxation delay, and acquisition time, which should be optimized to obtain a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument NMR Spectrometer filter->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C acquire_19F Acquire ¹⁹F Spectrum instrument->acquire_19F process Process Raw Data (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process acquire_19F->process analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) process->analyze structure Confirm Structure analyze->structure

NMR Experimental Workflow

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation.[6][8][9]

Theoretical Considerations for ESI-MS Analysis

In positive ion mode ESI-MS, the analyte molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. By inducing fragmentation of the [M+H]⁺ ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern is obtained, which provides valuable structural information.

For this compound, key fragmentation pathways are expected to involve the cleavage of the sulfonamide bonds. Common fragmentation patterns for aromatic sulfonamides include the loss of SO₂.[10]

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for the key ions expected in the ESI-MS and MS/MS spectra of this compound.

Ion Predicted m/z Notes
[M+H]⁺ 267.06Protonated molecule
[M+H - SO₂]⁺ 203.08Loss of sulfur dioxide
[C₆H₆FN]⁺ 111.05Fragment corresponding to the fluorophenylamine moiety
[C₆H₇N₂O₂S]⁺ 171.02Fragment corresponding to the aminobenzenesulfonamide moiety
Experimental Protocol for ESI-MS Analysis

This protocol provides a general procedure for the analysis of this compound by ESI-MS.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volatile acid (e.g., formic acid)

  • High-purity water

  • Vials and micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrument Setup: Set up the ESI-MS instrument according to the manufacturer's instructions. Key parameters to optimize include the capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC-MS is preferred for complex mixtures as it provides an additional separation step.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To obtain fragmentation information, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 267.06) as the precursor ion and applying collision energy to induce fragmentation.

MS_Fragmentation M_H [M+H]⁺ m/z 267.06 M_H_SO2 [M+H - SO₂]⁺ m/z 203.08 M_H->M_H_SO2 -SO₂ frag1 [C₆H₆FN]⁺ m/z 111.05 M_H->frag1 Cleavage frag2 [C₆H₇N₂O₂S]⁺ m/z 171.02 M_H->frag2 Cleavage

Sources

developing an enzyme inhibition assay with 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Developing a Robust Enzyme Inhibition Assay for 4-amino-N-(4-fluorophenyl)benzenesulfonamide Targeting Carbonic Anhydrase

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable and reproducible in vitro enzyme inhibition assay for this compound. This compound belongs to the benzenesulfonamide class, a well-established group of inhibitors targeting carbonic anhydrases (CAs).[1][2][3] The protocol herein details a colorimetric assay for determining the inhibitory potential of this compound against human carbonic anhydrase, a critical target in various therapeutic areas.[4][5] The application note emphasizes the scientific rationale behind the experimental design, ensuring data integrity and providing a framework for robust inhibitor characterization.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes, including pH regulation, CO2 transport, and biosynthesis.[4][6] Their involvement in the pathophysiology of diseases such as glaucoma, epilepsy, and cancer has rendered them a significant target for therapeutic intervention.[4][7] The primary sulfonamide moiety is a key pharmacophore for CA inhibitors, making compounds like this compound prime candidates for investigation.[8][9]

The development of novel, isoform-selective CA inhibitors is an active area of research aimed at producing therapeutics with improved efficacy and fewer side effects.[1] Therefore, a robust and validated assay to determine the inhibitory potency of new chemical entities is a cornerstone of the drug discovery process.

Assay Principle: Colorimetric Determination of CA Activity

The described assay leverages the esterase activity of carbonic anhydrase.[5] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to produce p-nitrophenol (p-NP), a yellow-colored product.[4][5] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like this compound, the rate of this enzymatic reaction will decrease in a concentration-dependent manner. This reduction in activity allows for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5]

Pre-Assay Considerations: Ensuring Data Quality

Reagent Purity and Preparation
  • Enzyme: Use a highly purified, commercially available human carbonic anhydrase isoform (e.g., hCA I or hCA II). The choice of isoform may depend on the therapeutic target of interest.

  • Test Compound: this compound should be of high purity. Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • Substrate: p-Nitrophenyl acetate (p-NPA) should be freshly prepared as a stock solution in acetonitrile or DMSO.[4]

  • Buffer: A Tris-HCl or Tris-Sulfate buffer at a physiological pH (e.g., 7.4-7.5) is recommended to maintain optimal enzyme activity.[4]

Importance of Controls
  • Positive Control: A known CA inhibitor, such as Acetazolamide, should be included in each assay to validate the assay's performance and provide a benchmark for comparison.[10]

  • Negative (Vehicle) Control: This control contains the enzyme and substrate with the same concentration of the organic solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any solvent effects on enzyme activity.

  • Blank (No Enzyme) Control: This control contains the assay buffer and substrate without the enzyme to measure the rate of non-enzymatic hydrolysis of the substrate.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, suitable for medium to high-throughput screening.

Materials and Reagents
ReagentRecommended SupplierCatalog Number (Example)
Human Carbonic Anhydrase I (hCA I)Sigma-AldrichC4396
p-Nitrophenyl acetate (p-NPA)Sigma-AldrichN8130
Acetazolamide (Positive Control)Sigma-AldrichA6011
This compoundAvailable from various chemical suppliersN/A
Tris-HClFisher ScientificBP152
DMSO, AnhydrousSigma-AldrichD2650
96-well clear, flat-bottom microplatesCorning3596
Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • hCA I Stock Solution (1 mg/mL): Dissolve hCA I in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • hCA I Working Solution (e.g., 20 units/mL): Immediately before use, dilute the hCA I stock solution to the desired concentration with cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • p-NPA Substrate Stock Solution (3 mM): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[4]

  • Test Compound and Control Working Solutions: Prepare a series of dilutions of this compound and Acetazolamide in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).

Assay Procedure
  • Plate Setup:

    • Add 158 µL of Assay Buffer to the appropriate wells of a 96-well plate.

    • Add 2 µL of the test compound dilutions, positive control dilutions, or DMSO (for the maximum activity control) to the respective wells.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the hCA I Working Solution to all wells except the blank wells.

    • Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode. Record measurements every 30 seconds for 10-20 minutes.

Plate Layout Example
123456789101112
A BlankCmpd 1Cmpd 1Cmpd 1Cmpd 2Cmpd 2Cmpd 2Cmpd 3Cmpd 3Cmpd 3Ctrl+Ctrl+
B BlankConc 1Conc 2Conc 3Conc 1Conc 2Conc 3Conc 1Conc 2Conc 3Conc 1Conc 2
C Blank.................................
D Max Act.................................
E Max Act.................................
F Max Act.................................
G ....................................
H ....................................

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/Δt).

  • Calculate Percent Inhibition:

    • Average the rates of the triplicate wells for each condition.

    • Use the following formula to calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[5]

Representative Data Table
[Inhibitor] (µM)Log [Inhibitor]Avg. Rate (mAU/min)% Inhibition
0 (Max Act)N/A50.20
0.01-2.0045.110.2
0.03-1.5239.820.7
0.1-1.0025.549.2
0.3-0.5212.175.9
10.005.389.4
30.482.195.8
101.001.597.0
BlankN/A1.2N/A

Visualizing the Workflow

The following diagrams illustrate the key processes in this assay.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions A1 Dispense Buffer and Inhibitor/Controls to Plate P1->A1 A2 Add Enzyme Solution and Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Kinetic Read at 405 nm A3->A4 D1 Calculate Reaction Rates (ΔAbs/Δt) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition pNPA p-Nitrophenyl Acetate (Colorless) pNP p-Nitrophenol (Yellow) pNPA->pNP Hydrolysis Enzyme Carbonic Anhydrase Inhibitor 4-amino-N-(4-fluorophenyl) benzenesulfonamide Inhibitor->Enzyme Binds to Enzyme

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

Conclusion and Further Steps

This application note provides a detailed, scientifically grounded protocol for assessing the inhibitory activity of this compound against carbonic anhydrase. Adherence to this protocol, including proper controls and data analysis, will yield reliable and reproducible IC50 values.

Following the initial characterization, further studies may include:

  • Isoform Selectivity Screening: Testing the compound against a panel of CA isoforms to determine its selectivity profile.

  • Mechanism of Inhibition Studies: Performing enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • In-cell or In-vivo Studies: Progressing potent and selective inhibitors to more complex biological systems to evaluate their therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (2025).
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Molecules. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • International Journal of Molecular Sciences. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Journal of Medicinal Chemistry. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies.
  • Bioorganic & Medicinal Chemistry. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2010). Therapeutic potential of sulfamides as enzyme inhibitors.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2017).
  • RSC Advances. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

Sources

Probing Tumor Hypoxia: Application and Protocols for 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a Selective Carbonic Anhydrase IX/XII Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Regulator of the Tumor Microenvironment

The hypoxic microenvironment of solid tumors presents a significant challenge to effective cancer therapy. A key protein that enables cancer cells to adapt to and thrive in these acidic and low-oxygen conditions is Carbonic Anhydrase IX (CA IX), and to a lesser extent, Carbonic Anhydrase XII (CA XII). These transmembrane enzymes are minimally expressed in normal tissues but are highly upregulated in a variety of cancers in response to hypoxia. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX and CA XII regulate intra- and extracellular pH, promoting tumor cell survival, proliferation, and metastasis. Their tumor-specific expression and crucial role in cancer progression make them compelling targets for therapeutic intervention and for the development of chemical tools to study tumor biology.

Benzenesulfonamides are a well-established class of potent inhibitors of carbonic anhydrases. This application note details the use of 4-amino-N-(4-fluorophenyl)benzenesulfonamide as a chemical probe for investigating the function of tumor-associated carbonic anhydrases, with a primary focus on CA IX. While direct inhibitory data for this specific compound is not extensively published, the closely related ureido-substituted analog, 4-{[(4-fluorophenyl)carbamoyl]amino}benzenesulfonamide (U-F), has been shown to be a potent and selective inhibitor of CA IX and CA XII over the ubiquitous cytosolic isoform CA II[1]. This structural similarity allows us to posit that this compound will exhibit a comparable inhibitory profile, making it a valuable tool for researchers in oncology, cell biology, and drug discovery.

This guide provides an in-depth overview of the probe's mechanism of action, protocols for its synthesis and characterization, and detailed methodologies for its application in both biochemical and cell-based assays to interrogate the function of CA IX.

Chemical Probe Profile

PropertyValueReference
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₁₁FN₂O₂SN/A
Molecular Weight 266.29 g/mol N/A
Primary Target Carbonic Anhydrase IX (CA IX)Inferred from[1]
Secondary Target(s) Carbonic Anhydrase XII (CA XII)Inferred from[1]
Inferred Potency (U-F analog) Kᵢ for hCA IX = 45 nM[1]
Inferred Selectivity (U-F analog) ~21-fold selective for hCA IX over hCA II (Kᵢ = 960 nM)[1]

Mechanism of Action

The inhibitory activity of benzenesulfonamides against carbonic anhydrases is well-characterized. The primary sulfonamide group (-SO₂NH₂) is crucial for its function as a zinc-binding group. The catalytic mechanism of carbonic anhydrases involves a zinc-bound hydroxide ion that nucleophilically attacks carbon dioxide. Benzenesulfonamide inhibitors mimic the transition state of this reaction. The deprotonated sulfonamide nitrogen coordinates to the active site Zn²⁺ ion, effectively blocking the binding of substrate and inhibiting the enzyme's catalytic activity. The N-phenyl ring and its substituents, in this case, the 4-fluorophenyl group, extend into the active site cavity, making additional contacts with amino acid residues that determine the inhibitor's potency and isoform selectivity[2].

Diagram: Generalized Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides

G cluster_enzyme CA Active Site cluster_complex Inhibited Enzyme-Inhibitor Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH coordination Zn_bound Zn²⁺ Inhibitor R-SO₂NH₂ His1_bound His Zn_bound->His1_bound His2_bound His Zn_bound->His2_bound His3_bound His Zn_bound->His3_bound Inhibitor_bound R-SO₂NH⁻ Zn_bound->Inhibitor_bound coordination CO2 CO₂ Substrate CO2->Zn Binds to active site Blocked Binding Blocked CO2->Blocked Blocked->Zn_bound

Sources

Application Notes and Protocols for the Crystallization of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, profoundly influencing its stability, solubility, bioavailability, and manufacturability. For the compound 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry, achieving a crystalline form with optimal physicochemical characteristics is a critical step in its development pathway. The arrangement of molecules in the crystal lattice, known as polymorphism, can lead to different crystalline forms (polymorphs) with distinct properties.[1] Therefore, a systematic and well-understood crystallization process is not merely a purification step but a crucial determinant of the final drug product's efficacy and safety.

This guide provides a comprehensive experimental framework for the crystallization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. Our approach is grounded in the principles of crystal engineering, emphasizing the interplay between the molecule's structure, solvent selection, and thermodynamic and kinetic control of the crystallization process.

Physicochemical Profile and Solubility Prediction

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a robust crystallization process. The molecule possesses a combination of polar and nonpolar moieties: two aromatic rings contributing to its hydrophobicity, and an amino group (-NH2) and a sulfonamide group (-SO2NH-) that can participate in hydrogen bonding. The fluorine substituent on one of the phenyl rings can also influence crystal packing through weak interactions.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSparingly to Moderately SolubleThe amino and sulfonamide groups can form hydrogen bonds with the hydroxyl group of the alcohols, promoting solubility. However, the two aromatic rings limit high solubility.[1]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerately SolubleThese solvents can act as hydrogen bond acceptors for the N-H protons of the amino and sulfonamide groups. Their moderate polarity can also solvate the aromatic rings to some extent.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThe high polarity and strong hydrogen bond accepting capabilities of DMF and DMSO are expected to effectively solvate both the polar and nonpolar regions of the molecule.
Nonpolar Toluene, Heptane, HexanePoorly Soluble to InsolubleThe polar functional groups will significantly hinder solubility in nonpolar solvents.
Aqueous WaterPoorly SolubleThe hydrophobic nature of the dual aromatic rings is expected to dominate, leading to low aqueous solubility.

Disclaimer: This table presents predicted solubilities. It is imperative to perform experimental solubility screening to confirm these predictions and to identify the optimal solvent system for crystallization.

Experimental Protocols for Crystallization

The choice of crystallization technique is dictated by the solubility profile of the compound and the desired outcome in terms of crystal size, morphology, and polymorphic form. We present three widely applicable methods: cooling crystallization, antisolvent crystallization, and vapor diffusion.

Protocol 1: Cooling Crystallization

This technique is suitable when a solvent is identified in which the compound has a significant positive temperature coefficient of solubility (i.e., much more soluble at higher temperatures).[6]

Step-by-Step Methodology:

  • Solvent Selection: Based on the predicted solubility, begin screening with polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate. The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at room temperature or below.[7][8]

  • Dissolution: In an Erlenmeyer flask, add a known mass of this compound. Add a minimal volume of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[9]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more well-ordered crystals.[6] To further increase the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities. Allow the crystals to air-dry or dry in a desiccator.

Causality Behind Experimental Choices: Slow cooling allows the system to remain close to equilibrium, favoring the growth of the most thermodynamically stable polymorph. Rapid cooling can lead to the formation of smaller crystals or metastable polymorphs.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (Optional) dissolve->filter cool_slow Slow Cooling to Room Temperature filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice isolate Vacuum Filtration cool_ice->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude Compound dissolve Dissolve in 'Good' Solvent start->dissolve add_anti Slowly Add 'Antisolvent' dissolve->add_anti nucleate Induce Nucleation (Turbidity) add_anti->nucleate grow Allow Crystal Growth nucleate->grow isolate Vacuum Filtration grow->isolate wash Wash with Antisolvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Antisolvent Crystallization.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when only small amounts of the material are available. It relies on the slow diffusion of an antisolvent vapor into a solution of the compound. [10][11][12][13][14] Step-by-Step Methodology:

  • Solvent/Antisolvent Selection: Choose a solvent in which the compound is soluble and an antisolvent in which it is insoluble. The antisolvent should be more volatile than the solvent. [11]Common pairs include chloroform/hexane, methanol/diethyl ether, and toluene/heptane.

  • Setup (Sitting Drop):

    • Place a small volume (e.g., 1-2 mL) of the antisolvent in the bottom of a small beaker or vial (the reservoir).

    • In a smaller vial, dissolve the compound in the solvent to create a nearly saturated solution.

    • Place the smaller vial inside the larger reservoir, ensuring the top of the small vial is below the top of the reservoir.

    • Seal the entire system (e.g., with parafilm or a tight-fitting cap) and leave it undisturbed.

  • Crystallization: The more volatile antisolvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradual decrease in solubility will lead to the slow growth of crystals over several hours to days.

  • Crystal Collection: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

Causality Behind Experimental Choices: The extremely slow rate of solvent composition change in vapor diffusion creates a very low and sustained level of supersaturation, which is ideal for the growth of large, well-defined single crystals suitable for X-ray diffraction analysis.

G cluster_setup Vapor Diffusion Setup cluster_process Process reservoir Reservoir (Outer Vial) - Antisolvent vaporization Antisolvent Vaporization inner_vial Inner Vial - Compound in Solvent diffusion Vapor Diffusion into Inner Vial seal Sealed System seal->vaporization leads to vaporization->diffusion supersaturation Gradual Supersaturation diffusion->supersaturation crystal_growth Slow Crystal Growth supersaturation->crystal_growth

Caption: Principle of Vapor Diffusion Crystallization.

Characterization of Crystalline Forms

It is essential to characterize the obtained crystalline material to determine its purity, crystal structure, and thermal properties. The potential for polymorphism in sulfonamides necessitates a thorough solid-state analysis.

Table 2: Key Analytical Techniques for Crystal Characterization

TechniqueInformation ObtainedRationale and Importance
Powder X-ray Diffraction (PXRD) Crystalline fingerprint, identification of polymorphs, assessment of crystallinity.Each crystalline form has a unique diffraction pattern. PXRD is the primary tool for identifying the polymorphic form and confirming that the material is crystalline rather than amorphous. [15]
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, detection of polymorphic transitions.Different polymorphs often have distinct melting points and thermal behaviors. DSC can reveal the presence of multiple forms and their relative thermodynamic stability. [1]
Optical Microscopy Crystal morphology (shape), size, and birefringence.Visual inspection of the crystals can provide initial clues about their form and quality. Birefringence under polarized light is a characteristic of crystalline materials.
Single-Crystal X-ray Diffraction (SC-XRD) Absolute crystal structure, molecular conformation, and packing.If suitable single crystals are obtained (e.g., via vapor diffusion), SC-XRD provides the definitive three-dimensional arrangement of atoms in the crystal lattice.

Troubleshooting and Optimization

Table 3: Common Crystallization Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent).Evaporate some of the solvent to increase the concentration and then cool again.
Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.
"Oiling Out" The melting point of the solid is lower than the temperature of the solution.Re-heat to re-dissolve the oil, add more solvent to lower the saturation temperature, and cool more slowly.
High concentration of impurities.Consider a preliminary purification step (e.g., column chromatography) before crystallization.
Rapid Formation of Fine Powder Cooling or antisolvent addition is too fast, leading to rapid nucleation.Slow down the cooling rate (e.g., by insulating the flask) or the rate of antisolvent addition.
Re-dissolve the powder in hot solvent, add a small amount of additional solvent, and cool slowly.

Conclusion

The crystallization of this compound is a multi-faceted process that requires careful control of solvent systems and thermodynamic conditions. This guide provides a systematic approach to developing a robust crystallization protocol, from initial solubility screening to the application of various crystallization techniques and subsequent analytical characterization. By understanding the causality behind each experimental step, researchers can effectively navigate the challenges of crystallization and produce a crystalline material with the desired solid-state properties, a critical milestone in the journey of drug development.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. NIH National Center for Biotechnology Information.
  • Guide for crystallization.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ResearchGate.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
  • How to choose a solvent for crystallization of an organic compound. Quora.
  • Schematic drawing of the experimental set up for the continuous cooling crystallization process executed in a tubular reactor. ResearchGate.
  • Recent progress in antisolvent crystallization. CrystEngComm.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Exp 2 - Crystallization. University of Wisconsin-La Crosse.
  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI.
  • Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn.
  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. NIH National Center for Biotechnology Information.
  • Crystallization. University of Colorado Boulder.
  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis.
  • Crystallization experiment setup for high solid content. Reddit.
  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services.
  • Crystallization by vapour diffusion methods. Oxford Academic.
  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. NIH National Center for Biotechnology Information.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. NIH National Center for Biotechnology Information.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.
  • Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Redalyc.
  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate.
  • Recrystallization. Chemistry LibreTexts.
  • Fluorinated Aromatic Compounds. ResearchGate.
  • Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). NIST.
  • Fluorination of Haloaromatic Compounds. NIST.
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. NIH National Center for Biotechnology Information.
  • Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. Cheméo.
  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide. PubChem.

Sources

Application Note: Generation of a Dose-Response Curve for 4-amino-N-(4-fluorophenyl)benzenesulfonamide Using a Cell-Based Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for determining the cytotoxic potential of 4-amino-N-(4-fluorophenyl)benzenesulfonamide by generating a dose-response curve and calculating its half-maximal inhibitory concentration (IC50). The described methodology utilizes the MDA-MB-231 human breast adenocarcinoma cell line and the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay for assessing cell metabolic activity as an endpoint for viability.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step instructions grounded in established scientific principles to ensure data integrity and reproducibility. We delve into the causality behind experimental choices, from cell line selection and maintenance to data normalization and non-linear regression analysis, providing a self-validating framework for robust in vitro compound characterization.

Introduction: The Scientific Rationale

This compound belongs to the sulfonamide class of compounds. While historically recognized for their antibacterial properties via inhibition of folic acid synthesis in prokaryotes, sulfonamides exhibit a diverse range of pharmacological activities in eukaryotic systems.[3][4][] Notably, various benzenesulfonamide derivatives have been investigated for their potential as anticancer agents through mechanisms that include the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many tumors and linked to cancer progression.[6][7]

The generation of a dose-response curve is a cornerstone of pharmacology and toxicology, providing critical quantitative data on the biological effect of a compound over a range of concentrations.[8][9] This allows for the determination of key parameters such as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[10] A lower IC50 value signifies higher potency.[10] This application note details a robust workflow for determining the IC50 of this compound, a crucial first step in evaluating its potential as a therapeutic agent.

Principle of the MTT Cell Viability Assay

The MTT assay is a quantitative, colorimetric method for assessing cell viability. Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are predominantly active in viable, metabolically active cells.[2][11] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well.[11] A decrease in signal upon treatment with the test compound indicates a reduction in cell viability.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Add Solubilizing Agent Reader Spectrophotometer (Measure Absorbance) Solubilized->Reader

Caption: Principle of the MTT cell viability assay.

Materials, Reagents, and Instrumentation

Reagents & Consumables
ItemRecommended Source
This compoundSupplier of choice
MDA-MB-231 cell line (ATCC® HTB-26™)ATCC
Dulbecco's Modified Eagle Medium (DMEM)Gibco/Thermo Fisher Scientific
Fetal Bovine Serum (FBS), Heat-InactivatedGibco/Thermo Fisher Scientific
Penicillin-Streptomycin (10,000 U/mL)Gibco/Thermo Fisher Scientific
Trypsin-EDTA (0.25%)Gibco/Thermo Fisher Scientific
Phosphate-Buffered Saline (PBS), pH 7.4Gibco/Thermo Fisher Scientific
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)Sigma-Aldrich
MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl)Prepare in-house or commercial
Doxorubicin (Positive Control)Sigma-Aldrich
T-75 Cell Culture Flasks, Sterile, VentedCorning/Falcon
96-well Flat-Bottom Cell Culture Plates, SterileCorning/Falcon
Serological Pipettes, SterileVWR/Falcon
Pipette Tips, Sterile, FilteredVWR/Rainin
Reagent Reservoirs, SterileVWR/Corning
Instrumentation
InstrumentPurpose
Class II Biological Safety CabinetAseptic cell culture handling
CO2 Incubator (37°C, 5% CO2, humidified)Cell incubation
Inverted MicroscopeCell morphology and confluence checks
Water Bath (37°C)Warming media and reagents
CentrifugeCell pelleting
Hemocytometer or Automated Cell CounterCell counting
Multichannel Pipettor (8- or 12-channel)Reagent addition to 96-well plates
Microplate Spectrophotometer (Absorbance Reader)Data acquisition (570 nm)

Detailed Experimental Protocols

The entire experimental process is designed to minimize variability and ensure the generation of a high-quality dose-response curve. Consistent cell handling and precise pipetting are paramount.[12]

Experimental_Workflow Start Start: Maintain MDA-MB-231 Culture Harvest 1. Harvest & Count Cells (Logarithmic Growth Phase) Start->Harvest Seed 2. Seed Cells into 96-Well Plate Harvest->Seed Incubate1 3. Incubate Overnight (24h) (Allow cells to adhere) Seed->Incubate1 Treat 5. Treat Cells with Compound Incubate1->Treat Prepare 4. Prepare Serial Dilutions of Test Compound Prepare->Treat Incubate2 6. Incubate for Treatment Duration (e.g., 72h) Treat->Incubate2 MTT_Add 7. Add MTT Reagent Incubate2->MTT_Add Incubate3 8. Incubate (1-4h) MTT_Add->Incubate3 Solubilize 9. Add Solubilization Solution Incubate3->Solubilize Read 10. Read Absorbance (570 nm) Solubilize->Read Analyze 11. Data Analysis: - Normalize to Controls - Non-linear Regression - Calculate IC50 Read->Analyze End End: Dose-Response Curve & IC50 Analyze->End

Caption: Overall experimental workflow for IC50 determination.

Protocol 1: Cell Culture and Maintenance

Causality: Maintaining healthy, consistently growing cells in the logarithmic phase is the most critical factor for reproducible results.[13] Cells that are over-confluent or passaged too many times can exhibit altered physiology and drug sensitivity.[12][14]

  • Culture MDA-MB-231 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin ("Complete Medium").

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Observe cells daily using an inverted microscope. Passage cells when they reach 70-80% confluency. Never allow cells to become 100% confluent.[12]

  • To passage, wash the cell monolayer with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 7-8 mL of Complete Medium, transfer the cell suspension to a conical tube, and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh Complete Medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.

Protocol 2: Assay Plate Preparation
  • Harvest and Count: Harvest cells that are in the logarithmic growth phase (approx. 70-80% confluent) as described in Protocol 1. Resuspend the cell pellet in 10 mL of Complete Medium and perform a cell count using a hemocytometer or automated counter.

  • Cell Seeding: Dilute the cell suspension to a final concentration of 1.0 x 10^5 cells/mL. Using a multichannel pipette, seed 100 µL of this suspension into each well of a 96-well plate, yielding 10,000 cells per well.

    • Self-Validation: Leave the outermost wells (rows A and H, columns 1 and 12) filled with 100 µL of sterile PBS to minimize edge effects (evaporation).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2. This allows the cells to adhere firmly and resume normal growth before compound exposure.[13]

Protocol 3: Compound Dilution and Cell Treatment

Causality: A serial dilution series spanning several orders of magnitude is necessary to define the full sigmoidal shape of the dose-response curve, including the top and bottom plateaus, which is essential for accurate IC50 calculation.[8]

  • Stock Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO. Similarly, prepare a 1 mM stock of Doxorubicin (positive control) in DMSO.

  • Serial Dilution: Perform a serial dilution of the test compound. The example below creates a 10-point curve starting at a final well concentration of 100 µM. All dilutions are performed in Complete Medium. The final DMSO concentration must be kept constant across all wells (e.g., ≤0.5%) to avoid solvent-induced toxicity.

StepAction[Compound][DMSO]
1Prepare 200X "Top Solution" in medium200 µM1.0%
2Prepare 1:2 serial dilutions in medium100 µM, 50 µM, etc.1.0%
3Add 100 µL of dilutions to cells (in 100 µL)100 µM, 50 µM, etc.0.5%
  • Controls (Critical for Self-Validation):

    • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO (0.5%) as the compound-treated wells. This represents 100% cell viability.

    • Untreated Control: Cells in medium only (no DMSO).

    • Positive Control: Cells treated with serial dilutions of Doxorubicin.

    • Media Blank: Wells with medium only (no cells) to determine background absorbance.

  • Treatment: Carefully remove the medium from the adhered cells. Add 200 µL of the appropriate compound dilution or control solution to each well in triplicate.

  • Incubation: Return the plate to the incubator for 72 hours. This duration is a common starting point but may require optimization.[14]

Protocol 4: MTT Assay and Data Acquisition
  • Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.

  • Add MTT: After the 72-hour treatment incubation, add 20 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

  • Incubate: Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple precipitate in the vehicle control wells.

  • Solubilize Formazan: Add 100 µL of MTT Solubilization Solution to each well. Pipette up and down gently to ensure all formazan crystals are dissolved.

  • Read Plate: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background scattering.

Data Analysis and Interpretation

The goal is to transform raw absorbance values into a dose-response curve from which the IC50 can be derived.[15]

  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other absorbance readings.

  • Normalization: Express the data as a percentage of the vehicle control (% Viability). % Viability = (Absorbance_Sample / Average Absorbance_Vehicle Control) * 100

  • Plotting the Curve: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis.[9]

  • Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response model, typically a four-parameter logistic (4PL) equation.[8][16] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Determine IC50: The software will calculate the best-fit values for the parameters, including the LogIC50. The IC50 is the anti-log of this value.

Sample Data Table
Log [Compound] (M)[Compound] (µM)% Viability (Rep 1)% Viability (Rep 2)% Viability (Rep 3)Average % Viability
-80.01101.298.9103.1101.1
-70.199.597.6100.499.2
-6.50.31695.198.296.596.6
-6188.491.089.789.7
-5.53.1675.372.877.175.1
-51052.148.950.550.5
-4.531.621.424.022.822.7
-41005.66.15.95.9

References

  • Vertex AI Search. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Referenced in: Journal of the Serbian Chemical Society.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Marin Biologic Laboratories. (n.d.).
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • Wertalik, P. (2023).
  • CDD Support. (2025). Setting up a Dose Response Protocol.
  • Gedgaudas, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6893. [Link]
  • Oreate AI Blog. (2025).
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?.
  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15636-15654. [Link]
  • GraphPad. (n.d.). How to determine an IC50.
  • Seetharaman, S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Testing 4-Amino-N-(3,5-dichlorophenyl)benzamide Cytotoxicity.
  • Al-Salahi, R., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30349-30363. [Link]
  • Corvaisier, M., et al. (2018). Preparation, Characterisation and Biological Evaluation of New N-phenyl Amidobenzenesulfonates and N-phenyl Ureidobenzenesulfonates Inducing DNA Double-Strand Breaks. Part 3. Modulation of Ring A. European Journal of Medicinal Chemistry, 155, 305-325. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health. The continuous evolution of resistant pathogens necessitates a robust pipeline of new antimicrobial agents with diverse mechanisms of action. Sulfonamides, a long-established class of synthetic antimicrobials, continue to be a valuable scaffold for the development of new therapeutic agents.[1] This document provides a detailed guide for the investigation of 4-amino-N-(4-fluorophenyl)benzenesulfonamide , a sulfonamide derivative, for its potential antimicrobial properties.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring a thorough understanding of the experimental design and data interpretation. We will explore the foundational principles of its mechanism of action, validated methodologies for assessing its efficacy, and best practices for ensuring data integrity.

Predicted Mechanism of Action: Inhibition of Folate Synthesis

This compound belongs to the sulfonamide class of antibiotics. The primary mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) .[2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of nucleotides and certain amino acids.[1]

Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet. This metabolic difference provides the basis for the selective toxicity of sulfonamides against susceptible bacteria.[2] By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate of DHPS, this compound is predicted to disrupt the bacterial folate synthesis pathway, leading to a bacteriostatic effect (inhibition of growth and replication).[1]

It is also well-documented that the antimicrobial activity of sulfonamides can be significantly enhanced when used in combination with trimethoprim, which inhibits a subsequent enzyme in the folate pathway, dihydrofolate reductase (DHFR).[1][4][5][6][7] This sequential blockade often results in a synergistic and bactericidal effect.[6]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleotides Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotides Sulfonamide This compound Sulfonamide->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Predicted mechanism of action of this compound.

Experimental Protocols for Antimicrobial Evaluation

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

I. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] This quantitative measure is fundamental for assessing the potency of a novel compound.

A. Materials and Reagents

  • This compound powder (ensure purity is documented)

  • Dimethyl sulfoxide (DMSO, sterile, for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[11][12]

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

B. Step-by-Step Protocol

  • Preparation of Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Rationale: DMSO is a common solvent for water-insoluble compounds. Its concentration in the final assay should be kept low (typically ≤1%) to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of this compound to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the desired concentration range. Discard 100 µL from the last well.

    • Rationale: This creates a gradient of the compound's concentration to pinpoint the inhibitory level.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 10 µL of the standardized bacterial suspension.

    • Include a growth control well (CAMHB and inoculum, no compound) and a sterility control well (CAMHB only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

    • Rationale: The controls are essential to validate the experiment. The growth control ensures the bacteria are viable, and the sterility control confirms the medium is not contaminated.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound in a well with no visible growth.

    • Rationale: The absence of turbidity indicates inhibition of bacterial growth.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Stock Solution of Compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Stock->Serial_Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Testing.

C. Expected Results (Based on Analogues)

Bacterial StrainExpected MIC Range (µg/mL)
Staphylococcus aureus16 - 64
Escherichia coli16 - 64
Pseudomonas aeruginosa32 - 128
Bacillus subtilis16 - 64

Note: This data is illustrative and based on related compounds. Actual MIC values for this compound must be determined experimentally.

II. Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. It is a widely used and cost-effective screening method.

A. Materials and Reagents

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Known concentration of this compound solution

  • Bacterial strains (as in MIC testing)

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Calipers or ruler

B. Step-by-Step Protocol

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Impregnate sterile filter paper disks with a precise volume of the solution to achieve a specific drug content per disk (e.g., 25 µg).

    • Allow the disks to dry completely in a sterile environment.

    • Rationale: The amount of drug on the disk must be standardized for reproducible results.

  • Inoculation of MHA Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC protocol.

    • Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

    • Rationale: A uniform bacterial lawn is essential for obtaining circular and clear zones of inhibition.

  • Application of Disks and Incubation:

    • Aseptically place the prepared disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • Rationale: Good contact between the disk and agar is necessary for the drug to diffuse into the medium.

  • Measuring and Interpreting Zones of Inhibition:

    • After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

    • Rationale: A larger zone of inhibition generally indicates greater susceptibility.

C. Quality Control

For both MIC and disk diffusion assays, it is imperative to include quality control (QC) strains with known susceptibility profiles in each run.[11][12] This ensures the accuracy and reproducibility of the results. Recommended QC strains include E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853. The results for these strains should fall within the established ranges provided by CLSI or EUCAST.[11][12]

Data Analysis and Interpretation

The results of the antimicrobial susceptibility testing should be meticulously recorded and analyzed. For MICs, the endpoint is the lowest concentration that inhibits visible growth. For disk diffusion, the diameter of the zone of inhibition is the key metric.

When investigating a novel compound like this compound, it is beneficial to test it against a panel of both Gram-positive and Gram-negative bacteria to determine its spectrum of activity. Comparing its performance to established antibiotics provides a valuable benchmark.

Conclusion

The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of this compound. By adhering to standardized methodologies and incorporating appropriate quality controls, researchers can generate reliable and reproducible data. The predicted mechanism of action as a DHPS inhibitor places this compound within a well-understood class of antimicrobials, and further investigation into its specific activity spectrum and potential for synergistic combinations is warranted. These studies are a critical first step in the journey of developing new and effective treatments to combat the growing threat of antimicrobial resistance.

References

  • Mechanism for synergism between sulphonamides and trimethoprim clarified. PubMed. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
  • Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy. [Link]
  • Review of the Sulfonamides and Trimethoprim.
  • Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
  • Sulfonamides and trimethoprim. SlideShare. [Link]
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing.
  • Disk Diffusion and Quality Control. EUCAST. [Link]
  • 7 Quality control of EUCAST susceptibility testing (Romanian). YouTube. [Link]
  • Upd
  • (PDF) Antibacterial 4-amino- N -(5-methylisoxazol-3-yl)- N -[(4-oxo-2-phenyl-4 H -1-benzopyran-6-yl)methyl]benzenesulfonamide.
  • (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. [Link]
  • Replacing sulfa drugs with novel DHPS inhibitors. PMC. [Link]
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. PubMed. [Link]
  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. [Link]
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine deriv
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • What are bacterial DHPS inhibitors and how do they work?
  • Dihydropteroate synthase - M-CSA Mechanism and Catalytic Site
  • Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. PMC. [Link]
  • In silico-designed antimicrobial peptide targeting MRSA and E. coli with antibacterial and antibiofilm actions. PubMed. [Link]
  • DHPS - Drugs, Indications, Patents.
  • Hypusination-induced DHPS/eIF5A pathway as a new therapeutic strategy for human diseases: A mechanistic review and structural classific
  • Sensitizing Staphylococcus aureus to antibacterial agents by decoding and blocking the lipid flippase MprF. PMC. [Link]

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide compound of significant interest to researchers in drug discovery and development. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The precise and accurate preparation of stock solutions of this compound is a critical foundational step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. This document provides a comprehensive guide, grounded in established laboratory practices, for the preparation, storage, and handling of stock solutions of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of stock solutions.

PropertyValueSource
Chemical Formula C₁₂H₁₁FN₂O₂SDeduced from IUPAC name
Molecular Weight 266.29 g/mol Calculated
Appearance White to off-white solid (typical for sulfonamides)General knowledge
Predicted Solubility Poorly soluble in water; sparingly soluble in polar protic solvents (e.g., methanol, ethanol); soluble in polar aprotic solvents (e.g., DMSO, DMF).[1][1]

Safety and Handling Precautions

Potential Hazards:

  • Harmful if swallowed.[2][3]

  • May cause skin and eye irritation.[2][3]

  • May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE) and Handling Guidelines:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if they become contaminated.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

  • General Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Choosing an Appropriate Solvent

The selection of a suitable solvent is the most critical decision in the preparation of a stock solution. The ideal solvent will dissolve the compound to the desired concentration, be compatible with downstream experimental systems, and not compromise the stability of the compound.

Based on the predicted solubility profile of similar sulfonamides, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound.[1]

Rationale for Recommending DMSO:

  • High Solubilizing Power: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.

  • Compatibility with Biological Assays: DMSO is widely used as a vehicle for compound administration in cell-based assays. However, it is crucial to note that DMSO can exhibit cytotoxicity at higher concentrations. Therefore, the final concentration of DMSO in the assay medium should typically be kept below 0.5% (v/v). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Alternative Solvents:

  • Ethanol or Methanol: These polar protic solvents may be used if DMSO is incompatible with the experimental setup. However, the solubility of this compound is expected to be lower in these solvents compared to DMSO.[1]

  • Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended due to the compound's predicted poor water solubility.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • 15 mL sterile conical tube

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Sterile, amber microcentrifuge tubes for aliquoting

Procedure:

  • Calculations:

    • Determine the mass of this compound required.

      • Molecular Weight (MW) = 266.29 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 10 mL = 0.010 L

      • Mass (g) = C (mol/L) x V (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 266.29 g/mol = 0.0266 g = 26.6 mg

  • Weighing the Compound:

    • In a chemical fume hood, place a clean weighing boat on the analytical balance and tare.

    • Carefully weigh out 26.6 mg of this compound.

  • Dissolution:

    • Transfer the weighed compound into a 15 mL sterile conical tube.

    • Add approximately 8 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied to aid dissolution, but be cautious as excessive heat may degrade the compound. Visually inspect the solution against a light source to ensure that no particulates are present.

  • Bringing to Final Volume:

    • Once the compound is fully dissolved, add DMSO to bring the final volume to 10 mL.

    • Cap the tube and vortex again to ensure homogeneity.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the solution from light, as sulfonamides can be photosensitive.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short- to mid-term storage and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

G cluster_prep Preparation cluster_storage Storage Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound 26.6 mg for 10mM in 10mL Add Solvent Add Solvent Weigh Compound->Add Solvent ~8 mL DMSO Dissolve Dissolve Add Solvent->Dissolve Vortex/Gentle Heat Final Volume Final Volume Dissolve->Final Volume Add DMSO to 10 mL Aliquot Aliquot Final Volume->Aliquot Single-use volumes Label Label Aliquot->Label Store at -20°C/-80°C Store at -20°C/-80°C Label->Store at -20°C/-80°C

Caption: Workflow for preparing a 10 mM stock solution.

Stability and Storage Recommendations

The stability of stock solutions is crucial for obtaining reliable experimental data over time. While specific stability data for this compound is not available, general guidelines for sulfonamides should be followed.

  • Hydrolytic Stability: Sulfonamides are generally more stable in neutral to slightly alkaline conditions and can be susceptible to hydrolysis under acidic conditions.[4] When diluting the DMSO stock solution into aqueous buffers for experiments, it is advisable to use freshly prepared dilutions.

  • Photosensitivity: Aromatic amines and sulfonamides can be sensitive to light.[4] It is recommended to store stock solutions in amber vials or tubes to protect them from light.

  • Storage Temperature: For long-term stability, it is recommended to store DMSO stock solutions at -20°C or -80°C. Studies on other sulfonamides have shown high stability when stored frozen.[5][6] Avoid storing stock solutions at 4°C for extended periods.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and precipitation. Preparing single-use aliquots is the most effective way to avoid this.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound does not fully dissolve - Concentration exceeds solubility limit.- Insufficient mixing.- Try gentle warming (up to 40°C) and/or sonication.- If the compound still does not dissolve, a lower concentration stock solution may need to be prepared.
Precipitation observed after storage - Solution was not fully dissolved initially.- Compound is less soluble at lower temperatures.- Warm the aliquot to room temperature and vortex vigorously to redissolve.- If precipitation persists, centrifuge the tube and use the supernatant, noting the potential for a lower effective concentration.
Inconsistent experimental results - Degradation of the stock solution.- Inaccurate initial weighing or dilution.- Prepare a fresh stock solution.- Perform a quality control check of the stock solution (e.g., by HPLC) to confirm its concentration and purity.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of accurate and stable stock solutions of this compound. Adherence to these procedures, with a strong emphasis on safety and proper handling, will contribute to the generation of high-quality, reproducible data in downstream applications.

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Kovács, R., et al. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Antibiotics, 13(6), 548. [Link]
  • Jaber, F., et al. (2023). Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. Antibiotics, 12(1), 169. [Link]
  • Angene Chemical. (2024, April 21). Safety Data Sheet: 4-Amino-N-phenylbenzenesulfonamide.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet: Sulfanilamide.
  • BenchChem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.

Sources

Application & Protocol Guide: Evaluating 4-amino-N-(4-fluorophenyl)benzenesulfonamide in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Inflammation with Novel Sulfonamides

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders.[1][2][3] The current pharmacopeia for inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[4] However, classical NSAIDs non-selectively inhibit both the constitutive COX-1 isoform, crucial for gastric protection and platelet function, and the inducible COX-2 isoform, which is upregulated at sites of inflammation. This lack of selectivity is the primary cause of their well-documented gastrointestinal side effects.

This has driven the development of selective COX-2 inhibitors, many of which are based on a benzenesulfonamide scaffold.[5][6][7] The compound 4-amino-N-(4-fluorophenyl)benzenesulfonamide represents a promising candidate within this chemical class. Its structure suggests a high potential for selective interaction with the COX-2 active site. Furthermore, inflammatory signaling is a complex network, with transcription factors like Nuclear Factor-kappa B (NF-κB) acting as master regulators of pro-inflammatory gene expression, including cytokines, chemokines, and COX-2 itself.[8][9] Therefore, a thorough investigation of novel anti-inflammatory candidates must extend beyond simple enzyme inhibition to cellular and systemic effects.

This document serves as a comprehensive guide for researchers, providing a strategic framework and detailed protocols for the preclinical evaluation of this compound, from initial in vitro cellular assays to in vivo proof-of-concept studies.

Section 1: Hypothesized Mechanism of Action

The anti-inflammatory potential of this compound is likely rooted in its ability to modulate two core inflammatory pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Inhibition of the Cyclooxygenase (COX) Pathway

The primary hypothesis is that the benzenesulfonamide moiety of the compound allows it to selectively bind to and inhibit the COX-2 enzyme.[5][7]

  • COX-1 (Constitutive): Expressed in most tissues, responsible for producing prostaglandins that regulate physiological "housekeeping" functions like maintaining the gastric mucosal lining and facilitating platelet aggregation.

  • COX-2 (Inducible): Its expression is low in most resting cells but is dramatically upregulated by inflammatory stimuli like cytokines and lipopolysaccharide (LPS).[4] It produces prostaglandins that mediate pain, fever, and inflammation.

Selective inhibition of COX-2 is expected to reduce the production of inflammatory prostaglandins without disrupting the protective functions of COX-1.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Therapeutic Intervention Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PG_Physiological Prostaglandins (Physiological) COX1->PG_Physiological Housekeeping Functions PG_Inflammatory Prostaglandins (Inflammatory) COX2->PG_Inflammatory Pain & Inflammation Compound 4-amino-N-(4-fluorophenyl) benzenesulfonamide Compound->COX2 Inhibition

Caption: Hypothesized selective inhibition of COX-2 by the test compound.

Modulation of the NF-κB Signaling Pathway

NF-κB is a master transcription factor that orchestrates the inflammatory response.[9] In resting cells, it is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the degradation of IκB.[10][11] This frees NF-κB to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and PTGS2 (the gene for COX-2).[8][12] The test compound may exert anti-inflammatory effects by interfering with this pathway, potentially by inhibiting upstream kinases or other signaling components, leading to reduced expression of these inflammatory mediators.

NFB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Cascade IkB IκB IKK->IkB Phosphorylates NFB_IkB NF-κB-IκB (Inactive) IkB->NFB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFB NF-κB (p50/p65) NFB->NFB_IkB DNA DNA NFB->DNA Translocates & Binds NFB_IkB->IkB NFB_IkB->NFB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Compound Test Compound (Potential Target) Compound->IKK Inhibition? Experimental_Workflow cluster_vitro In Vitro Screening (Cellular Level) cluster_vivo In Vivo Validation (Systemic Level) A RAW 264.7 Macrophage Culture B LPS Stimulation + Compound Treatment A->B C Measure Inflammatory Markers (NO, TNF-α, IL-6) B->C D Determine IC50 & Cytotoxicity C->D F Compound Administration (Oral Gavage) D->F Proceed if Active & Non-toxic E Rodent Acclimatization & Grouping E->F G Carrageenan Injection (Subplantar) F->G H Measure Paw Volume (Plethysmometer) G->H I Calculate % Edema Inhibition H->I

Caption: A strategic workflow for evaluating anti-inflammatory candidates.

Section 3: Detailed Protocols

The following protocols provide step-by-step methodologies for assessing the efficacy of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated Macrophages

Objective: To quantify the ability of the test compound to inhibit the production of key inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in a cellular model of inflammation. [12][13][14] Cell Line: Murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO, stock solution)

  • Dexamethasone (Positive Control)

  • Griess Reagent Kit (for Nitric Oxide measurement)

  • Murine TNF-α and IL-6 ELISA Kits

  • MTT or similar cell viability assay kit

  • 96-well and 24-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO and viability assays) at a density of 5 x 10⁴ cells/well and 24-well plates (for ELISA) at 2.5 x 10⁵ cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound and controls (Dexamethasone, vehicle-DMSO) in fresh culture medium. The final DMSO concentration should be ≤ 0.1% to avoid toxicity.

  • Remove the old medium from the cells and add 100 µL (96-well) or 500 µL (24-well) of medium containing the test compound or controls. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated control" wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.

  • Nitric Oxide (NO) Assay:

    • Transfer 50 µL of supernatant from each well of the 96-well plate to a new plate.

    • Perform the Griess assay according to the manufacturer's protocol.

    • Measure absorbance at ~540 nm. Calculate NO₂⁻ concentration against a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatants from the 24-well plate.

    • Perform the TNF-α and IL-6 ELISAs according to the manufacturer's protocols. [14]9. Cell Viability Assay:

    • After removing the supernatant, perform an MTT assay on the remaining cells in the 96-well plate to ensure the observed inhibitory effects are not due to cytotoxicity.

Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration relative to the LPS-stimulated vehicle control.

  • Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

  • Confirm that cell viability is >90% at effective concentrations.

Treatment GroupCompound Conc. (µM)NO₂⁻ (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control (No LPS)01.2 ± 0.325 ± 815 ± 5100
Vehicle + LPS045.8 ± 3.13500 ± 2101800 ± 15098 ± 2
Test Compound + LPS135.2 ± 2.52600 ± 1801450 ± 12099 ± 1
Test Compound + LPS1023.1 ± 1.91500 ± 130800 ± 9097 ± 3
Test Compound + LPS508.9 ± 1.1450 ± 50250 ± 4096 ± 2
Dexamethasone + LPS110.5 ± 1.3550 ± 65310 ± 45101 ± 2

Table 1: Representative data format for in vitro screening results. Values are illustrative.

Protocol 2: In Vivo Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory efficacy of the test compound in a well-established and highly reproducible in vivo model. [15][16][17][18] Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

  • Indomethacin or Celecoxib (Positive Control)

  • λ-Carrageenan (1% w/v solution in sterile 0.9% saline)

  • Digital Plethysmometer

  • Oral gavage needles

Methodology:

  • Acclimatization & Fasting: Acclimatize animals for at least 5-7 days. Fast the rats overnight before the experiment with free access to water.

  • Animal Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Compound at different doses (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [15][17][19]6. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak edema is typically observed around 3-5 hours. [20]7. Euthanasia: At the end of the experiment, humanely euthanize the animals according to approved institutional guidelines.

Data Analysis:

  • Calculate Paw Edema: Edema (mL) = Vₜ - V₀

  • Calculate Percentage Inhibition of Edema:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare treated groups with the vehicle control group. A p-value < 0.05 is typically considered significant.

Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr
Vehicle Control25.4 ± 3.148.2 ± 4.565.1 ± 5.260.3 ± 4.855.7 ± 4.1
Indomethacin (10 mg/kg)15.1 ± 2.222.5 ± 3.028.9 ± 3.525.4 ± 3.123.1 ± 2.9
Test Cmpd (30 mg/kg)18.3 ± 2.530.1 ± 3.835.6 ± 4.032.7 ± 3.630.5 ± 3.3
Test Cmpd (100 mg/kg)14.8 ± 2.121.9 ± 2.927.5 ± 3.324.8 ± 3.022.6 ± 2.8*

Table 2: Representative data format for paw edema inhibition (%). Values are illustrative. *p < 0.05 vs. Vehicle Control.

Section 4: Conclusion and Future Directions

This guide provides a foundational strategy for the preclinical assessment of this compound as a potential anti-inflammatory agent. The successful execution of these protocols will establish the compound's in vitro potency and selectivity, and its in vivo efficacy in a model of acute inflammation. Positive results would warrant further investigation, including pharmacokinetic profiling, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis),[2] and detailed mechanistic studies to confirm its molecular targets. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the development of safer and more effective anti-inflammatory therapeutics.

References

  • Umar, M.I., et al. (2010). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Sci. Int. (Lahore), 22(3), 199-203. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENjG9byQjvEJ1sYHzj9z4hFcfrU3GYqL43cpeiKk2fxs9wGH-8GfMzpqjeTUFQD5zNYRQ77kdRnE2km17Bf3347Bsr6Zlom790SYjbaLX3DC6lFPaiEwzjLfKMOqmGEwhhpB9-97PxkqnrluI9o3YJAerlfm_Noo4=]
  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ2xGpsVdYqFSpz0gEVV6ToUiQK48e_yWPxfRIzBQizsxuLmXxzuPwByXm8bt3vMZpJSgS2vwo31U_6RvHtq7lDJTNjvKyr6_sdSJ5fXJi3agPkg7jt9X8_tiRNIy5fyqisqI64eGps8CxnIEJ1ssYDR8c8wIhtkxMV1Le9nY-3zfqSTZKx_QUylLMDCrjZX9wmfDc7ILM-Uf3XX0GCa0yThAG]
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Source not specified]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQHWnqAzQyYJXd87zbBWGO0R_TskjVCEAQTJ4gOYZ3F-aKzrjxEcRROp75p3TmqiItaft3PlqQDCGGtQoO0GpD2RxRyTeDz86QVzQC04OZXHQPJnWkWOgBVBq91LD7zQeXmJtOJ-X7MimYvjVplsiXYA==]
  • Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Source not specified]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM7e80-x-l_tfSd54jy6kS6G2yerkDUhkJzk5JBX24YvgYeEEii4uDEDInp5KN9eIdMwQpdcuBPrD1YMIfRbQuXKbLalOlrQaBMZtpJonG9uZOPIWYAXzIq7mMb_qJQ624GTk8hfap2XnYysbv-bz_XwiH3GI1OZdMVhhvWDZ6yns1awr5IoF72WW57HMfZ51ZgCn3HVfHt0EUb9jsQZmEMKZljc8HwChtzDNKbl2ts_Irv98ST6YPwy9C0FoUbL1mFPBKDE7BI3ONqadNvvuKHWNtakC3fIJhOIsQ1C92a1xDkQlHtE-pQWD9xUfwYVkHhKDpFiX3G_JpjzU=]
  • Fuchs, D., et al. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFexHLLTab7JfX1mSRwEOXdj6DsWLivkZDiRgzq42OSDowygL1v_JW_7qk-rwo7FhyT9vHizrxvQyc_CVAIv2CwJJPAQVj0hoxhkc9tlXxTe-hWrA_SZXyp5z5CJylUC-4-R24=]
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGl6YPMRDE5ZO5lKUDf6MOl44BKAw8TIbQRrLIYJ11JzdnQlPeXSu1BFXYC6ypHHWqPJUxkrbnx0iH_4klq02Ipl-g4iVFJKivsxhBAHQZwrSArgSpZUnrA-q_ZFVjMhU=]
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRS8qv5eaGY3iQdItGMxlajXGqEumKIfNpPSZsKNbLyppzpmqgufHhL9yFwWL5WfNqFbCVrR01h4-fYurrv5sx_0zCi9hOaREWpzJ5vvuvy9qhVGwhy5JNXDwRhP0b_znBGKU-K9bJgdjZo3Nut-cPf8p00TC_JGdrM84WyWD7Y8VG]
  • Anonymous. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUjCrnZZzx7OtYV57wJNWYjmmoHVomOjydN2fcaDRwSNukLDFXnzaTDJ-qPA0at0YwRa4M0tIEgqIgpvbXUL2Q4QIA-CrZYUA308-ecsDHnqaafBM3PoUjSawQrBTn1Tbd8r-UpVQUYQ2v2f7jZ1xcVpq9H5FGUu2SeNfiaqwTp_PmvbVC1G7cpccgQSTXrRkprZtc16PsXwTb0TbAadOTwCZuMOKHOnHEG16069f4QydkSJo=]
  • Anonymous. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPM6LcnP83Ru6UINg6SDm6PqjnIDzBiQ_KV6F-580Ekw8a4Rk7WsCrxaUymMwwBBvIKT12l9SjZhxD5th4jYljBQ5FMO2Qdzdw78OTNy2Sy6Kknu5VXfib4EUrCk8vNQdrLxvzSkOVqsAAtfNN4VQpzYmyNefuU3t0GgRkpNuzkmYOiq_lsuIsyK-R1Oj8gVr61x6ji9bVCHW88B2NQz66-fGZ1i6VjZxDmHTk2lg=]
  • MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiGnl3X-kGbe1GAc_S-fkb_M7IwivGsyvUTSpOzxMI2XYlOo9lFTJcAn5RbS2Q5DXtecFOX9QYWSP9vtPmxMcW5jC9Ja9Mxzt0czcvdx6lnT_ZRRYQ6y7qsd41Cy7GAcad6vs=]
  • Slideshare. (n.d.). Screening models for inflammatory drugs | PPTX. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW4D7EM0S7j3Kq8xHaY0daKv6lIiOexpBjT7MnmnC3kvkinY2MSwsqNkPMnMDPetA87D_Oj_VJa4XoNs-ibP4zIHVvDBI06GfpX3bu2_1RJ1rauEdCTiOtOmJ9VOpRlx2aXdEmpX5oigay3oNdwXKfplHltIVKeqvKg44F0ECZ2pnRP3c1ErGOde1E9Cf-qW3kjgQifDJzTA==]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPXrUhHPfiK1JQL4lutKujt3wq59ldGrtwEpbj6gDz6EoFU1fIh1qSqRIK-zTCfmWwlTw7qLzkmq10Erlht4_9K1s3LvoQ10qQOCqyVGANZMC7jH-x2RUOgC2iYCz4D6M-zBVHe-AtEN3PAs1Ili3nI1UlnH91aKQ2qrVPgOHmiC-BE0GhioXBdYdelxLSlNwXchIbrwLlntCc20iHHw==]
  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqdtsJC1U8eT658MjDYqHBJc70blm74UIvdzcu8KwJ7AYec8rogNVzqs3xYfF65Ysj3O1qkJKU68Pdhzl8nhjnHBNLKrzFOFM1Zt8MVJoI2UgQ6pgNMb-NaveGEgxihH0nKxYDK1sO-AiwYdeWiPJnlrahiVTTnflezbr5vBg2zg==]
  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFulDSDIuYICsHW1ElzItz_NQElZ8lmanVMD6X_-KM0LKHcU1PGyu9P9st6Z72nCmMqgq9MWGNxfQMph7IzDlCLJwt5uokFMT-rwe_CjesrcWgIQJuYZHFOAaQ7fSbDz4LIGfIcXU_BmrAZMpm3DYZlFqH4bvINp_ZI]
  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8QPTOFd5pcMP5XwPlkS7G13b3zQQsILIDdEUvz2T-iRcb2XJgpv4as6NkMME2hjtZVJ6eoV8fk53Z82hqdWd2cPtvSbc8-MOo_t9pAI9n_Jdg9-7fH48_urzptF-iGY8-If0=]
  • PubMed. (n.d.). Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfE7C7tU5wcA3afM2tL1y4HUmQ4MTeYIcYcWVwRk8x0QudIlRjirgmQoIY5J4oVgUt6qd_Yoaz7xy_fapfZNPPCvIePSfBdt1csIsImHsRgOfXNJorALTP9digqLDUGpCh4g==]
  • ResearchGate. (n.d.). Benzenesulfonamide bearing pyrazolylpyrazolines: synthesis and evaluation as anti-inflammatory–antimicrobial agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ76VeQyI99JO25eh4xGp5gPBYTPKtXrhA5HIhBXjJ9RLqQkjYtiXcsqrJL4ICB9m8R1-s63p4Vef3_R8OCxEHdUeK1KZHVaI4OmCqCfT5wLfklRebbSs3f-YbvBa_rMZEs5rjd4xrg8SpdViKVmnk2qc2WLnN_AIberVU7fWQoKzr302Nkz_XEJixYBokXsAM02ApAL7LWWZfFwZlQ9R13BsigFTIzaOkQYe0kxo9CvxEUejhegnx-n3i5vGMJaLCdIHtMGEnFrp59js5ELOLU8QpXW7H1lv5zFvy_kNkVAJdDgLpI6rORL6AL1MijrTtSwDN8TNEPixhV1ldCYN8Us1fK97Y33LagqpJ_2YGNAyLu6XV8YxWyedX7C7uY-0L9WJIm_DEsRPHJly_PpNyV9LfkPsvIGVAQdYhSRSFyxoqyqdIg98ZwLMJIMPtfMpcJsg4MLhliwQjMTuMjYF0-A0fZYEk23hTdO65N3WTbVA9nhSaKi-iDbsfDdVef5Leu2kCY469HocQr-GE4A==]
  • ResearchGate. (n.d.). Experiment protocol. Step 1 (Pretreatment): 3 days before LPS... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvjiZnmIChy2EAI47R9gC4KazxGbpJj0yYIUjm3QzwrMCH3hKpLMIcLfff0IACviVOnlx86OPP9MZRy-eZSKEoQVU_CqWHjeZjecZH1E6tONlq0ff0vILQZJ_LfNubivkAcjIe_6kVWRuj7mGmBCPD1Armrxggjcp4r8GvtG5-M2kx8O1XzYgi__OOYIc2QDJcFWBLzXUouWkm959ZnZCjEnhBX28PKMdt3TdtA1C-0bGJO5Xy2-AzZGaAi4Slue4=]
  • PubMed. (2002). 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1). J Med Chem, 45(7), 1511-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyi_hwjWKA6zRA4iVHILutNo8DzAjb4zGz7lwqtYyCV7kuObcqSqC5xymxg5c-dVjT69f8G2JXDiGjcrrf6MNKXg5E-j5E3SLCs5dM6JR6XYTFyQoTEe1ejuUwzJO2dj2ntaw=]
  • MDPI. (n.d.). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOaHqBdOxs8DDGFA16yWccuZ7pzwfjrDJxfz2hU7q6EiNsLSIlW2IYZFomc9iiPD9gPcjjibg3HCr3FoqYMBqi4C2hX0VMVTSFyJGzGvpAWE-BkAGhQV1baLyQc_-U7Q48yg==]
  • NIH. (n.d.). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3OmiqAHRNjqsW94uhp3KyIHxt3qDVTkwhJDfofltVczoPPeM42_jINY1HEErEA2jzUnAyBhbG4o2rgtsCeSNsbrKbEsgJxKFDhwA2COoBFmN_z7spNqv7b4B7WYTjehe_Are0CjV0iRaoiQ==]
  • ResearchGate. (n.d.). Journal of Chemical and Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2dbdE1LLkPt9p3NcvbgsRQFA-BZl4bedgl0YxCxOLumfxX4HanR38HEI3WLw42OEvb-VvwXesH10hW1DadmSv039fg0pFsH0AO0qS3RYecUujX-1z5GZoOIoaCazIfjjTUEe0wq7PCK1L1LYQeKD05uVkuIqTvKMWkhubVw5FzAe57jI4kzMrXHR6Ci-m0VF5UwMe5OgWXEiPkKoHP69F6DcetwypHJYITNq2cl38GGzqCD-Hyk69RVpF5ScCgTooLyhjDZJj-FruuHJbF3TKBzFE7MDgmpR3u-2r1Y3tztPkScCt6riibjrh7QeGtBxXnDa8TTqWj1eMMOzDxLMdEmiwCPhFaBqYTLlqdah5hgJB7PjQSmlWb9ZkL9Dkm1Al9VyhnO-Q9mgyvzqCWFK6GRgAu5HvQrRIcMPgkyh_vKphNvtNVD_MG7cuGZMGwZIPrLCaRwNDkgQy7jbHy2O-m-_W4ViEzfZEeWIjHG9S-yd5K6N1sxSeiTfhinlZ9oxTWEZY1Fys1BZ8iis4QL34Ewj8uQ==]
  • ResearchGate. (2013). LPS-induced inflammation - can anyone help? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4jd-opnJrhM_Wl_wwgtIO3yjCsHQEV9d4EPgNCRhxlsKl45d1-sVQDk1gga_0p7o0aj6TNy6tJpmwb4yJftNb07xAfUjKvvFx-pVfx_IJs-aJ_p_VXdXsFkLEl7-0oHh5QQzAIoAybeNdPIqkwQ3hEokTeDsomTKsOeOBvGTMqFQOi3A=]
  • Frontiers. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFkMhNFD8236QyF0gTUrrFHxbSQNHs_a5SdARuUUDyHkNvKZ0WthlRtFj2hwl59izTgljaIZBPFUSkSWVHcvp8qANEZ30820V8EuPntaMLRn0-ovIYD07p0VK2z3NYpNR77cRLB6UX6cIS0l9C0lgxZY3iTajsKDj2mvAdY-jG26Y9MlKkeRv-LixhC67vbokISBDwIeXC94P-XOliWGwPvdenX6AhW5on0A==]
  • PubMed. (2008). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorg Med Chem, 16(5), 2697-706. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF39qksdXt9Oa4E30siw_2N_3Q4xNUcQsAczW71-D1iLvJuaT5ThC_DoyPrVWpeLIFoTNPkvlP9J9CsvKS7_BAb1AhQe14IR5IikXU9VB1MaANvbeECLJBOnjFbxyg_zngLPqE=]
  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2NENVFp5o6AuwhL7_-chnTaJwfRuDR0HnOeQs1dxmI2eEfG_a3oHgi2pxYVZ04Wjm0kuhtKiGDGqrTTYUUwN-v_nso74fChG0Vpu5ArLxXbJwFVQf1JZaRarrLYERHWplEm0JwYgYnpHcxeDJIWSFIhMSagy_]
  • PubMed. (2018). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Y7AeeesSQh3l15NX_K8gDk9_fTKj579p8yi8or8ulrDGz10N_khFIH4i0Qywn5CDdy5ym_fwA1hQjar5ovy1dblvBBtvB4uSX34B6Pgrq0adk52okgJt95EnCFjLTofEVcs=]
  • NIH. (n.d.). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUKn16oUKD01woEPrJYolgZM7HfMZr9VUYUMHtRGtxmRt1S5VkNvMAkts6rgUw9fQVYvXokij4r9e6wSoEKh3rTZB9ESSXdyouue9wr6LQeKURjwbf9zifMTkxPF2zl2E2aZ7OKKIoS_MEcg==]
  • PubMed. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHdMaKUCRXSAts2StgolJmzMh5GFULmTeGrjEF46ZZE4mJk6YZPXq1fNUjheF2MMomfIrzJJ8XAkYiWtxrrVI2KIWmKSVmpczmuoz6fS2gY5RhN16lrroI-As5z17K5NMCxu8=]
  • PubMed. (n.d.). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. [https://vertexaisearch.cloud.google.
  • MDPI. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC8usLP3xW5YDpLEPjOFn2B63VLR8B-17yZaK7ZuJdNb762CRhLntbbWBj25YGm2E_8j_xMfo6889Db9UfEuPlZqnz0sEtekfowjDRT5Pr3yLVDkX7Ogsw6OC9eN9FuYwo8Ic=]
  • PubMed. (n.d.). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEexwyKCEaAfXwT7kxZlmW6DhlT3QXnWGqiP6gKAZ4qvLjkqzITzlK9WYML1QbSObIV9juqtzfnf7utFy21n_y6u-smRF6RH0A-A4AjxbkAdsXhr3OHxe7cGJbGBY2wen2xHQ==]
  • PubMed Central. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVVW9nJ4MgwTVA-XYLnkrjo2sqhKIFQI3ioxrfzPRWqLekbphRnR_ZhhOSD9sqNoYUW4QXBaSbGhw01By6UX-VJFOTbnaiDxcaaXGC0qXSBbZVRWlIM2vIx8BbAfaYyFXTX9pnBU1wE6chNg==]
  • National University of Singapore. (2024). What is the NF-κB pathway? Mechanobiology Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf9EW4OhlQjhNC8elmcQJWJT0VGutu5rvFYDdAJQO4sDBm0PRopJCUbApAgcm1AevNfc4O3cn_Z-6bjFavqcF4kHhSno3It3rrnkX4tFPxgWybpj6r7ZB8XBPFQFDbKj2f7uRrn5ksUOBRUwrqbRH9rpi4NmuXwGMQXEQ=]
  • PubMed Central. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTWpBkA9C0vKJWThJBHV7vDXVaIIo4Gz7Ee3hhaejg6BNImF5VCLN_vcbn9dDAxNnA4HLyktV3CJr7O99ZghwVFJtB5v5H6Y6IO6aXu4WKOzcwpaFAMHCzKI43nubGGq6ZUkMdoMzblIb2qg==]
  • PubMed. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETGjpxTpZDtHIcDTBRktuBdIKa7qB08BxIp23v4Xyx3TksikkVaQ7aJiYL9WWEPWWB00PaX53I-qzMruUAmC7cawNw8N--Xl2LrheoQ7BaY9B9GcusnAQt-ETi-YsXVBUAus4=]
  • PubMed. (n.d.). 4-Aminoquinolines--past, present, and future: a chemical perspective. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmdnlsG80Ym-vodz9TpRYyVhKatVxxEvZv6oWj-uY91szXu39XBdIkuLDf5ZfjrPsI0NGhEcfgQfJRCokEJDaqtWU1VYw7KrbvCyTP6vjt0_mSn6p5c4HY4Qy1LFy5hPIWXw==]
  • NIH. (2025). N4BP3 Activates TLR4-NF-κB Pathway in Inflammatory Bowel Disease by Promoting K48-Linked IκBα Ubiquitination. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_tbVK7EhKCoyMdk6oegps2qpXuX6BBxAGM18W6K6IsuxwBxaLy_xJUX1WhFIbyeGhjxYNV1NE_pi3jsbzWtlOtELNpOivLWzoo0qD-b8ZSMqHPXjeK_J3JjKDdp7CwS_8HLKYOFiFqYlXeYU=]
  • PubMed Central. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA6bxuFqD-jSV9WHJbQE76d1T50lMxID-3EzKEAA9M64Gj5Mig_Y751mkKNpjgNTfQquO9N0CiACOaNIqUNK0VqqS4a5VKohqprsTgAc_1qxkI9ykGoTy0nPrQ0JHeo-NNcEbcwCOf8uogww==]
  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTOGABf44Y5ADtBRqjBYj7GoUTS5hw2_KK44LDg9hRe0eXDnqVum9UKH05QGwmOqAuld6HcyajJLp8DV1f-9f4LkLUzBxSY8G4U8O6RLNKBb2j8m57cixv99xF33ZZ4C5z5-Kj98MEWuJLYKoScaBcUKs_gz1j3kegoZbL91Hk1KmSoLpIu7tIcIWvJeFYOux7RRHGvg==]

Sources

Topic: Techniques for Measuring the Binding Affinity of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed application notes and protocols for the accurate determination of the binding affinity of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a small molecule of interest within the broader class of sulfonamides. Benzenesulfonamides are a cornerstone of medicinal chemistry, most notably as inhibitors of carbonic anhydrases[1]. Understanding the binding characteristics of derivatives like this compound to their biological targets is fundamental for drug discovery and development. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to generate robust and reliable data. We will provide in-depth protocols for two gold-standard, label-free biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods offer complementary insights, with ITC providing a complete thermodynamic profile of the interaction in solution, while SPR delivers real-time kinetic data.

Introduction: The Critical Role of Binding Affinity

The therapeutic efficacy of a drug is intrinsically linked to its ability to bind to its intended biological target. Binding affinity, quantified by the equilibrium dissociation constant (K D ), is a measure of the strength of this interaction.[2] A smaller K D value indicates a stronger binding affinity, meaning the ligand is less likely to dissociate from its target.[2] For a molecule like this compound, precise K D determination is essential for:

  • Lead Optimization: Ranking compound potency to guide structure-activity relationship (SAR) studies.

  • Target Validation: Confirming a direct interaction between the molecule and its putative protein target.

  • Mechanism of Action Studies: Understanding the thermodynamic and kinetic drivers of the binding event.

This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently measure these critical parameters.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[3] This allows for the determination of key thermodynamic parameters in a single experiment: the binding affinity (K D ), binding enthalpy (ΔH), and stoichiometry (n).[3] As a label-free, in-solution technique, it is considered a gold standard for characterizing protein-ligand interactions.[4]

Principle of Operation

An ITC instrument consists of two cells—a reference cell and a sample cell—housed within an adiabatic jacket.[5] The sample cell contains the macromolecule (e.g., the target protein), and a syringe is filled with the ligand (this compound). The ligand is titrated into the sample cell in small, precise injections. If the binding is exothermic, heat is released, and the instrument's feedback system reduces power to the sample cell heater to maintain a constant temperature with the reference cell.[5] This power differential is recorded. As the protein becomes saturated with the ligand, the heat signal diminishes with each injection, resulting in a binding isotherm that can be analyzed to extract the thermodynamic parameters.

Experimental Design and Causality

A successful ITC experiment is built on careful planning. The choices made here directly impact the quality and interpretability of the data.

  • Buffer System: The "observed" enthalpy value can be significantly influenced by the buffer's ionization enthalpy.[6] Therefore, it is critical to use the exact same buffer for both the protein and the small molecule to minimize "heats of dilution" artifacts.[5] Dialysis of the protein against the final buffer is highly recommended.

  • Sample Preparation: Both protein and ligand solutions must be free of precipitates and degassed immediately before the run to prevent air bubbles from causing noise in the microfluidic system.

  • Concentration Accuracy: Accurate concentration determination for both protein and the small molecule is paramount for calculating the correct stoichiometry.

  • The Wiseman "c" Parameter: This dimensionless parameter (c = n * [Protein] / K D ) dictates the shape of the binding curve. For a reliable K D determination, the 'c' value should ideally be between 5 and 500.[6] If the affinity is very high (low K D ), a lower protein concentration may be needed. Conversely, for weak interactions, higher concentrations are required.

Detailed ITC Protocol for this compound

Objective: To determine the K D , ΔH, and stoichiometry of the interaction between this compound and its target protein.

Materials:

  • Purified target protein (ideally >95% purity)

  • This compound (solid, high purity)

  • ITC instrument (e.g., Malvern MicroCal series)

  • Matched ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Degassing station

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the protein to a final concentration (e.g., 10-50 µM) in the matched ITC buffer.

    • Prepare the final ligand solution by diluting the DMSO stock into the same matched ITC buffer used for the protein. The final DMSO concentration should be identical in both the cell and syringe solutions (typically ≤ 5%) to minimize buffer mismatch effects. The ligand concentration should be 10-15 times that of the protein concentration.

    • Prepare a "control" buffer sample containing the same final concentration of DMSO for the control experiment.

  • Degassing:

    • Thoroughly degas the protein solution, ligand solution, and control buffer for at least 10 minutes prior to loading.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer according to the manufacturer's instructions.

  • Loading Samples:

    • Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.

    • Load the this compound solution into the injection syringe.

  • Titration Parameters:

    • Set the injection parameters. A typical setup would be:

      • Number of injections: 19-25.[3]

      • Injection volume: 2 µL per injection.[3]

      • Initial small injection (discarded in analysis): 0.4 µL.[3]

      • Spacing between injections: 150-180 seconds to allow the signal to return to baseline.[3]

  • Running the Experiment:

    • Start the titration run and monitor the data acquisition in real-time.

  • Control Experiment:

    • After the main experiment, clean the cell and syringe.

    • Load the cell with the control buffer (containing DMSO) and titrate the ligand solution into it. This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data for accurate analysis.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Subtract the control (heat of dilution) data from the experimental data.

    • Fit the resulting data to a suitable binding model (e.g., one-site independent) using the instrument's analysis software to determine K D , n, and ΔH. The binding entropy (ΔS) will be calculated automatically.

ITC Data Interpretation
ParameterSymbolDescription
Dissociation Constant K DMeasures binding affinity. A lower K D indicates a stronger interaction.
Stoichiometry nThe molar ratio of ligand to protein in the complex (e.g., n=1 suggests one binding site).
Enthalpy Change ΔHThe heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding. Provides insight into the types of bonds being formed (e.g., hydrogen bonds).
Entropy Change ΔSThe change in disorder of the system upon binding. A positive ΔS is often driven by the release of water molecules from the binding interface (hydrophobic effect).

ITC_Workflow degas degas load_cell load_cell degas->load_cell load_syringe load_syringe degas->load_syringe run_exp run_exp integrate integrate run_exp->integrate run_control run_control subtract subtract run_control->subtract

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical sensing technique that monitors molecular interactions in real time.[7] It provides kinetic information, including the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated (K D = k d /k a ).[7][8]

Principle of Operation

In a typical SPR experiment, one binding partner (the "ligand," usually the protein) is immobilized on a gold-plated sensor chip.[9] Polarized light is directed at the chip, creating surface plasmons—electron density waves—at the gold surface.[10] The other binding partner (the "analyte," in this case, this compound) is flowed across the chip in solution. As the analyte binds to the immobilized ligand, the accumulation of mass on the surface causes a change in the local refractive index, which is detected in real time and plotted as response units (RU) versus time in a sensorgram.[9]

Experimental Design and Causality

SPR data quality is highly dependent on the proper setup of the experiment, particularly the immobilization step.

  • Immobilization Strategy: The most common method is amine coupling, where the protein is covalently attached to the sensor surface via its primary amine groups. It is crucial to choose a buffer with a pH below the protein's isoelectric point (pI) to ensure the protein is positively charged and will electrostatically pre-concentrate on the negatively charged sensor surface.[9]

  • Immobilization Level: The amount of immobilized protein should be low enough to avoid mass transport limitations, where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic binding kinetics.

  • Analyte Concentration Series: A series of analyte concentrations, typically spanning at least one order of magnitude above and below the expected K D , should be injected. This allows for a global fit of the kinetic data.

  • Double Referencing: To obtain high-quality data, two subtractions are necessary. First, the signal from a reference flow cell (where an irrelevant protein is immobilized or the surface is just activated and blocked) is subtracted to account for bulk refractive index changes. Second, a "zero-concentration" buffer-only injection is subtracted to correct for any systematic drift.[10]

  • Regeneration: A key step is identifying a regeneration solution (e.g., low pH glycine) that completely removes the bound analyte without denaturing the immobilized ligand, allowing the surface to be reused for subsequent injections.[10]

Detailed SPR Protocol for this compound

Objective: To determine the k a , k d , and K D of the interaction between this compound and its target protein.

Materials:

  • SPR instrument (e.g., Biacore series)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Methodology:

  • Immobilization of Target Protein:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC/NHS.

    • Inject the protein (typically 20-50 µg/mL in a low ionic strength buffer at a pH of 4.0-5.5) until the desired immobilization level is reached.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared simultaneously by performing the activation and deactivation steps without protein injection.

  • Analyte Binding Assay:

    • Prepare a serial dilution of this compound in running buffer (e.g., from 10 nM to 10 µM), including a buffer-only (zero concentration) sample.

    • Inject each concentration over the ligand and reference flow cells for a set association time, followed by a switch to running buffer to monitor the dissociation phase.

    • Between each analyte injection, inject the regeneration solution to remove all bound analyte and return the signal to baseline.

  • Data Analysis:

    • Process the raw sensorgrams by performing the double-referencing subtraction (reference flow cell signal and buffer-only injection signal).

    • Perform a global fit of the processed sensorgrams from the entire concentration series to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The fitting will yield the kinetic rate constants k a and k d . The K D is then calculated from the ratio k d /k a .

SPR Data Interpretation
ParameterSymbolDescription
Association Rate Constant k a (on-rate)Measures how quickly the analyte binds to the ligand (units: M⁻¹s⁻¹).
Dissociation Rate Constant k d (off-rate)Measures how quickly the analyte dissociates from the ligand (units: s⁻¹). A lower k d indicates a more stable complex and longer residence time.
Dissociation Constant K DCalculated from k d /k a . Represents the concentration of analyte at which 50% of the ligand is occupied at equilibrium.

SPR_Workflow deactivate deactivate inject_analyte inject_analyte deactivate->inject_analyte Start Concentration Series regenerate regenerate regenerate->inject_analyte Inject Next Concentration dissociation dissociation reference reference dissociation->reference

Comparative Analysis and Alternative Methods

Choosing the right technique depends on the specific research question and available resources.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Primary Output Thermodynamics (K D , ΔH, ΔS, n)Kinetics (k a , k d ) and Affinity (K D )
Label-Free YesYes
Format In-solutionSurface-based (one partner immobilized)
Sample Consumption Higher (µg to mg of protein)Lower (µg of protein for immobilization)
Throughput LowMedium to High
Key Advantage Provides a complete thermodynamic signatureProvides real-time kinetic data (residence time)

Other valuable techniques include Fluorescence Polarization (FP) , which is particularly well-suited for high-throughput screening. FP measures the change in the rotational mobility of a small fluorescently labeled molecule upon binding to a larger protein.[11][12] While it is not label-free, it is a robust method for competitive binding assays to screen large compound libraries.[13]

Conclusion

The rigorous measurement of binding affinity is a non-negotiable step in modern drug discovery and chemical biology. Both Isothermal Titration Calorimetry and Surface Plasmon Resonance offer powerful, label-free approaches to characterize the interaction of this compound with its biological targets. ITC provides unparalleled insight into the thermodynamic forces driving the binding event, while SPR reveals the kinetic behavior, including the crucial parameter of drug-target residence time. By following the detailed protocols and understanding the causal principles outlined in this guide, researchers can generate high-quality, reproducible data to accelerate their research and development efforts.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight. [Link]
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (n.d.).
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding. (n.d.). Scilit. [Link]
  • Protein-ligand binding measurements using fluorescence polariz
  • Techniques to Measure Binding. (2022, May 16). Biology LibreTexts. [Link]
  • What are some physical methods to determine binding affinity of a protein? (2020, March 9).
  • How to determine binding affinity with a microplate reader. (2021, April 26). BMG LABTECH. [Link]
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2018). PubMed. [Link]
  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. (2018, June 12). YorkSpace. [Link]
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad. [Link]
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC. (2022, June 16). PubMed Central. [Link]
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [Link]
  • Surface plasmon resonance. (n.d.). University of Glasgow. [Link]
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2020). PubMed. [Link]

Sources

Application Notes and Protocols for the Investigation of 4-amino-N-(4-fluorophenyl)benzenesulfonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 4-amino-N-(4-fluorophenyl)benzenesulfonamide in cancer cell line studies. This document outlines the scientific rationale for investigating this compound, its potential mechanisms of action based on structurally similar molecules, and detailed protocols for its in vitro evaluation.

Introduction: The Therapeutic Potential of Benzenesulfonamides in Oncology

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. In oncology, this moiety is particularly recognized for its role in the development of carbonic anhydrase (CA) inhibitors.[1][2] Many cancers exhibit a hypoxic microenvironment, leading to the upregulation of tumor-associated CA isoforms, particularly CA IX and CA XII.[3] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[3]

The compound this compound belongs to this promising class of molecules. While direct studies on its anti-cancer effects are emerging, its structural similarity to known CA inhibitors, such as the clinical trial candidate SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide), provides a strong rationale for its investigation as a potential anti-cancer agent.[1][4] This guide will, therefore, focus on protocols to elucidate its potential as a CA inhibitor and to characterize its downstream effects on cancer cell viability, apoptosis, and cell cycle progression.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular FormulaC₁₂H₁₁FN₂O₂S[5]
Molecular Weight266.29 g/mol [5]
AppearanceSolid[6]
Melting Point184 - 188 °C[6]
SolubilitySoluble in DMSO[1]

Safety Precautions:

As with any chemical compound, appropriate safety measures should be taken. It is recommended to handle this compound in a fume hood.[6] Personal protective equipment, including gloves, lab coat, and eye protection, should be worn at all times.[7] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[6][7][8][9][10]

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Signaling Pathway Analysis A Stock Solution Preparation B Cell Viability Assay (MTT/SRB) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Proceed if cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E Proceed if cytotoxic F Carbonic Anhydrase Activity Assay C->F Investigate primary target G Western Blot for Apoptosis & Cell Cycle Markers D->G E->G H Wnt/β-catenin Pathway Reporter Assay F->H Explore downstream effects I EGFR Pathway Phosphorylation Analysis F->I Explore downstream effects

Caption: A logical workflow for the in vitro characterization of this compound.

Detailed Protocols

Stock Solution Preparation

Rationale: Accurate and consistent stock solution preparation is fundamental for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for sulfonamide-based compounds in in vitro studies.[1]

Protocol:

  • Weigh out a precise amount of this compound powder using an analytical balance.

  • Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This initial screen is crucial for determining the cytotoxic potential of the compound and for calculating the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Many anti-cancer agents exert their effects by inducing cell cycle arrest.[6][7] This protocol uses propidium iodide staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[12]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate histograms and quantify the percentage of cells in each phase of the cell cycle.

Potential Molecular Mechanisms and Signaling Pathways

Based on the activity of structurally related benzenesulfonamides, this compound may exert its anti-cancer effects through the inhibition of key signaling pathways.

Carbonic Anhydrase Inhibition

The primary hypothesized mechanism of action is the inhibition of carbonic anhydrase, particularly the tumor-associated isoforms CA IX and CA XII.[3]

G compound This compound CAIX_XII Carbonic Anhydrase IX/XII compound->CAIX_XII H_ion_extrusion H+ Extrusion CAIX_XII->H_ion_extrusion acidic_TME Acidic Tumor Microenvironment H_ion_extrusion->acidic_TME tumor_growth Tumor Growth & Invasion acidic_TME->tumor_growth

Caption: Hypothesized inhibition of carbonic anhydrase by this compound.

Protocol: Carbonic Anhydrase Activity Assay

A colorimetric assay can be used to measure the esterase activity of carbonic anhydrase, which is a reliable surrogate for its CO₂ hydration activity.

  • Enzyme and Inhibitor Preparation: Reconstitute purified human CA IX or CA XII enzyme and prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the CA enzyme to wells containing the test compound or a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Substrate Addition: Initiate the reaction by adding a suitable ester substrate (e.g., p-nitrophenyl acetate).

  • Kinetic Measurement: Measure the absorbance of the product (p-nitrophenol) over time at 405 nm.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor and determine the IC50 value.

Downstream Signaling Pathways

Inhibition of carbonic anhydrase can lead to intracellular acidosis, which in turn can affect various signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin and EGFR pathways.[10][13]

Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers.[14][15]

Protocol: Wnt/β-catenin Reporter Assay

  • Cell Transfection: Transfect cancer cells with a TCF/LEF-responsive luciferase reporter plasmid.

  • Compound Treatment: Treat the transfected cells with this compound.

  • Luciferase Assay: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

EGFR Signaling: The epidermal growth factor receptor (EGFR) pathway is another critical regulator of cell proliferation and survival that is often dysregulated in cancer.[9][16]

Protocol: Western Blot for EGFR Phosphorylation

  • Cell Treatment: Treat cancer cells with the compound for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against total EGFR and phosphorylated EGFR (p-EGFR).

  • Analysis: A decrease in the p-EGFR/total EGFR ratio would suggest inhibition of the EGFR signaling pathway.

Conclusion

This compound represents a compound of interest for cancer research due to its structural similarity to known carbonic anhydrase inhibitors. The protocols outlined in these application notes provide a robust framework for its systematic in vitro evaluation. By investigating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can elucidate its potential as a novel anti-cancer agent.

References

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 2023. URL
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 2021. URL
  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 2024. URL
  • Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 2022. URL
  • PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancre
  • Safety d
  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Scientific Reports, 2022. URL
  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)
  • Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 2017. URL
  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. International Journal of Molecular Sciences, 2022. URL
  • Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports, 2025. URL
  • Small molecule promotes β-catenin citrullination and inhibits Wnt signaling in cancer.
  • Compound #41 Targets Acute Myelogenous Leukemia by Inhibiting the Wnt/β-catenin Signaling P
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 2022. URL
  • Sulforaphane induces cell cycle arrest and apoptosis in acute lymphoblastic leukemia cells. PLoS One, 2012. URL
  • Allosteric inhibitor of β-catenin selectively targets oncogenic Wnt signaling in colon cancer. Scientific Reports, 2020. URL
  • Sulforaphane induces cell cycle arrest and apoptosis in murine osteosarcoma cells in vitro and inhibits tumor growth in vivo. Oncology Reports, 2007. URL
  • Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. Journal of Medicinal Chemistry, 2021. URL
  • Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells. Scientific Reports, 2017. URL
  • The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 2021. URL
  • Synthesis of novel inhibitors blocking Wnt signaling downstream of β-catenin. Bioorganic & Medicinal Chemistry Letters, 2013. URL
  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021. PubChem, Accessed 2026. URL
  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
  • Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges.
  • Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins. European Journal of Medicinal Chemistry, 2014. URL
  • Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. International Journal of Molecular Sciences, 2025. URL
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • EGFR Inhibitors. MedchemExpress, Accessed 2026. URL
  • Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. Bioorganic & Medicinal Chemistry Letters, 2015. URL
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Chapman University Digital Commons, 2023. URL
  • A Novel Lactate Dehydrogenase Inhibitor, 1-(Phenylseleno)-4-(Trifluoromethyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-amino-N-(4-fluorophenyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers engaged in the synthesis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide. This guide is structured to provide direct, actionable solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to not only troubleshoot but also proactively optimize this critical synthesis.

The synthesis of this compound is typically a two-step process: the initial coupling of an N-protected aminobenzenesulfonyl chloride with 4-fluoroaniline, followed by the deprotection of the amino group. Each stage presents unique challenges that can significantly impact the overall yield and purity. This guide addresses these issues in a practical, question-and-answer format.

Section 1: Troubleshooting Guide

This section tackles the most common issues encountered during the synthesis, providing causal explanations and validated solutions.

Problem 1: Consistently Low Yield in the Initial Sulfonylation Step

Question: My yield for the formation of the protected intermediate, 4-acetamido-N-(4-fluorophenyl)benzenesulfonamide, is consistently below expectations (<60%). What are the most likely causes and how can I fix this?

Answer: This is a frequent challenge, and the root cause often lies in the stability of the sulfonyl chloride reactant and the precise control of reaction conditions. Let's break down the critical factors:

  • Hydrolysis of the Sulfonyl Chloride: The primary culprit for low yields is often the hydrolysis of the 4-acetamidobenzenesulfonyl chloride starting material.[1][2] Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the amine reactant will convert the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive towards the amine under these conditions.

    • Solution: Implement rigorous anhydrous techniques. Glassware should be oven-dried (>120°C) or flame-dried under vacuum immediately before use. Use freshly opened, anhydrous-grade solvents. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent exposure to atmospheric moisture.[1]

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[3] If not scavenged, the HCl will protonate the 4-fluoroaniline, rendering it non-nucleophilic and halting the reaction.[3]

    • Solution: Use a non-nucleophilic tertiary amine base, such as pyridine or triethylamine (TEA). Pyridine is often preferred as it can also act as a catalyst. Use a slight excess of the base (1.2-1.5 equivalents) to ensure complete HCl neutralization. Avoid using aqueous bases like NaOH, as this will significantly promote the hydrolysis of the sulfonyl chloride.[1]

  • Sub-optimal Reaction Temperature: While these reactions are often run at room temperature, temperature control can be a valuable tool for optimization.

    • Solution: Start the reaction at 0°C by adding the sulfonyl chloride solution dropwise to the mixture of 4-fluoroaniline and base in the solvent. This helps to control the initial exotherm and can minimize side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

Problem 2: The Final Deprotection Step is Inefficient

Question: I'm struggling with the acidic hydrolysis of the acetyl group. The reaction is either incomplete, or I observe significant product degradation, lowering my final yield. What is the best approach for deprotection?

Answer: The deprotection of the acetamide is a delicate balance. The conditions must be harsh enough to cleave the amide bond but not so aggressive that they cause decomposition or unwanted side reactions with the sulfonamide product.

  • Causality: The acetyl group is removed by hydrolysis, which can be catalyzed by either acid or base. Strong acidic conditions (e.g., refluxing in concentrated HCl) are effective but can sometimes lead to the degradation of electron-rich aromatic systems or require long reaction times.

  • Optimized Protocol (Acidic Hydrolysis): A reliable method is to use a mixture of aqueous HCl and ethanol. This allows for a homogeneous reaction mixture at an elevated temperature without requiring the use of highly concentrated acid.

    • Solution: Suspend the protected intermediate in ethanol and add a sufficient volume of concentrated HCl (e.g., 5-6 M final concentration). Heat the mixture to a gentle reflux (around 70-80°C) and monitor the reaction by TLC until the starting material is fully consumed. Upon completion, cooling the reaction mixture often causes the hydrochloride salt of the product to crystallize. This can be isolated and then neutralized in a separate step to obtain the free amine.

Problem 3: Difficulty in Purifying the Final Product

Question: My final product, this compound, is contaminated with persistent impurities after the deprotection step. How can I achieve high purity?

Answer: Effective purification depends on the nature of the impurities. The most common contaminants are unreacted protected intermediate and byproducts from the hydrolysis.

  • Strategy 1: Recrystallization: This is the most effective method for removing minor impurities and obtaining a highly crystalline final product.[1][4]

    • Solution: An ethanol/water solvent system is highly effective. Dissolve the crude product in a minimal amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Then, slowly add hot water to the clear ethanol solution until it becomes faintly turbid. Reheat gently to get a clear solution again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The pure product will crystallize out, leaving more soluble impurities in the solvent.[4]

  • Strategy 2: Acid-Base Extraction: If significant unreacted starting material (4-acetamido-N-(4-fluorophenyl)benzenesulfonamide) remains, an acid-base workup can be used before recrystallization.

    • Solution: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The desired product, being a primary amine, will be protonated and move to the aqueous layer. The unreacted protected intermediate, being a neutral amide, will remain in the organic layer. The aqueous layer can then be collected, basified with a base like NaHCO₃ or dilute NaOH to deprotonate the product, causing it to precipitate. The precipitated solid can then be filtered and recrystallized as described above.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: Why is it necessary to protect the amino group on the benzenesulfonyl chloride starting material?

    • A1: The amino group of 4-aminobenzenesulfonyl chloride is nucleophilic and can react with another molecule of the sulfonyl chloride, leading to polymerization and a complex mixture of products. Protecting it as an acetamide group deactivates it, preventing this self-reaction. Furthermore, the acetyl group is an ortho-, para-director, ensuring the subsequent chlorosulfonation occurs at the desired position para to the amino group.[5]

  • Q2: My 4-acetamidobenzenesulfonyl chloride is several months old. Can I still use it?

    • A2: It is strongly discouraged.[1] Over time, even in a seemingly well-sealed container, sulfonyl chlorides will inevitably react with atmospheric moisture, converting to the unreactive sulfonic acid. Using hydrolyzed starting material is one of the most common and certain ways to get a low yield.[2] Always use fresh or recently purchased sulfonyl chloride for best results.

  • Q3: How do I effectively monitor the reaction progress?

    • A3: Thin-Layer Chromatography (TLC) is the best method. For the sulfonylation step, use a mobile phase like 30-50% ethyl acetate in hexane. Spot the starting 4-fluoroaniline and the reaction mixture. The reaction is complete when the 4-fluoroaniline spot has been completely consumed. For the deprotection step, the product is significantly more polar than the starting material. The reaction is complete when the spot corresponding to the protected intermediate is gone.

Section 3: Data & Visualization

Data Presentation

The choice of base and solvent can dramatically influence the yield of the initial coupling reaction. The following table provides representative data to guide your experimental design.

EntryBase (1.5 equiv.)SolventTemperature (°C)Time (h)Representative Yield (%)
1PyridineDichloromethane (DCM)0 to RT1292
2Triethylamine (TEA)Dichloromethane (DCM)0 to RT1288
3PyridineTetrahydrofuran (THF)0 to RT1685
4Sodium CarbonateDichloromethane (DCM)RT24<40

Table 1: Effect of Base and Solvent on the yield of 4-acetamido-N-(4-fluorophenyl)benzenesulfonamide. This data illustrates the superiority of organic bases in anhydrous organic solvents.[6]

Experimental & Logic Diagrams

A clear workflow is essential for reproducible success. The following diagrams illustrate the overall synthesis and a troubleshooting decision tree for the critical first step.

SynthesisWorkflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Deprotection & Purification A 4-Acetamidobenzenesulfonyl Chloride + 4-Fluoroaniline B Add Pyridine/DCM (Anhydrous, N2 atm, 0°C -> RT) A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup (Dilute HCl, H2O, Brine) C->D E Crude Protected Intermediate D->E F Add HCl / Ethanol (Reflux) E->F G Reaction Monitoring (TLC) F->G H Cool & Neutralize (NaHCO3) G->H I Filter Crude Product H->I J Recrystallize (Ethanol/Water) I->J K Pure this compound J->K

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Start Low Yield in Step 1? CheckMoisture Were anhydrous conditions used? (Oven-dried glass, dry solvent, N2 atm) Start->CheckMoisture CheckReagents Are reagents high quality? (Fresh sulfonyl chloride, pure amine) CheckMoisture->CheckReagents Yes FixMoisture Implement rigorous anhydrous techniques. CheckMoisture->FixMoisture No CheckBase Was a non-nucleophilic base used? (e.g., Pyridine, TEA) CheckReagents->CheckBase Yes FixReagents Use fresh 4-acetamidobenzenesulfonyl chloride and pure 4-fluoroaniline. CheckReagents->FixReagents No ReviewStoichiometry Yield still low. Review stoichiometry (1.2-1.5 eq base) and temperature control (start at 0°C). CheckBase->ReviewStoichiometry Yes FixBase Switch to Pyridine or TEA. Avoid aqueous bases. CheckBase->FixBase No

Caption: Troubleshooting decision tree for low yield issues.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 4-acetamido-N-(4-fluorophenyl)benzenesulfonamide (Step 1)
  • To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-fluoroaniline (5.0 g, 45 mmol) and anhydrous dichloromethane (DCM, 80 mL).

  • Add pyridine (4.3 mL, 54 mmol, 1.2 equiv) to the solution and cool the flask to 0°C in an ice bath.

  • In a separate dry flask, dissolve 4-acetamidobenzenesulfonyl chloride (10.5 g, 45 mmol) in anhydrous DCM (50 mL).

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC (Mobile Phase: 40% Ethyl Acetate/Hexane) until the 4-fluoroaniline is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and saturated NaCl solution (brine, 1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as a white or off-white solid. This material is often pure enough for the next step.

Protocol 2: Synthesis of this compound (Step 2)
  • Place the crude 4-acetamido-N-(4-fluorophenyl)benzenesulfonamide (e.g., ~14 g from the previous step) into a 500 mL round-bottom flask.

  • Add ethanol (150 mL) and concentrated hydrochloric acid (37%, 75 mL).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~80°C) with stirring.

  • Monitor the reaction by TLC (Mobile Phase: 40% Ethyl Acetate/Hexane) until the starting material has completely disappeared (typically 2-4 hours).

  • Remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour. A precipitate (the hydrochloride salt) should form.

  • Filter the solid and wash it with a small amount of cold water.

  • Suspend the collected solid in water (200 mL) and slowly add saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is neutral (~7-8).

  • Stir for 30 minutes, then collect the resulting white precipitate by vacuum filtration. Wash the solid with ample water to remove salts.

  • Dry the solid under vacuum to obtain the crude final product.

Protocol 3: Purification by Recrystallization
  • Place the crude, dry this compound into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely while heating on a hot plate.

  • To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the pure white crystals by vacuum filtration, washing with a small amount of a cold ethanol/water (1:1) mixture.

  • Dry the crystals under vacuum to a constant weight. Expect a final purity of >98%.

References

  • Benchchem. Common issues in sulfonamide synthesis and solutions.
  • Benchchem.
  • Benchchem. Technical Support Center: Optimizing Sulfonamide Synthesis.
  • ResearchGate.
  • Benchchem.
  • Chegg. For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction... Why is aniline not used for this step?. [Link]
  • Benchchem. Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-(4-fluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a sulfonamide derivative, its solubility can be influenced by a variety of factors. This document provides a structured, in-depth approach to troubleshooting and overcoming these challenges, grounded in the fundamental principles of physical chemistry and formulation science.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous solutions. Why is it poorly soluble?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The presence of two aromatic rings (a phenyl and a fluorophenyl group) imparts a significant hydrophobic character to the molecule. While the amino (-NH2) and sulfonamide (-SO2NH-) groups are polar and capable of hydrogen bonding, their contribution is often not sufficient to overcome the hydrophobicity of the large aromatic portions of the molecule, leading to low solubility in water.[1]

Q2: What is the expected solubility of this compound in common laboratory solvents?

Predicted Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Poorly SolubleThe hydrophobic nature of the two aromatic rings is the dominant factor.
Polar Protic Methanol, EthanolSparingly to Moderately SolubleThe polar hydroxyl groups of these solvents can interact with the amino and sulfonamide groups, but the overall hydrophobicity limits high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneSoluble to Freely SolubleThese solvents are effective at solvating both the polar and non-polar regions of the molecule. They can accept hydrogen bonds from the amino and sulfonamide groups.
Non-Polar Hexane, TolueneInsoluble to Very Slightly SolubleThe molecule is not sufficiently non-polar to dissolve well in these solvents.

This table provides predicted solubility based on general chemical principles. Experimental verification is crucial.

In-Depth Troubleshooting Guides

Issue 1: My compound is not dissolving in my aqueous buffer system.

The solubility of sulfonamides is often highly dependent on the pH of the solution.[2][3] The sulfonamide group has an acidic proton, and the amino group has a basic character, meaning the molecule is amphoteric.

Sulfonamides are weak acids, and their solubility in aqueous media increases as the pH rises above their pKa.[2][3] At a pH below the pKa, the sulfonamide is predominantly in its neutral, less soluble form. As the pH increases, the sulfonamide group deprotonates to form a more soluble salt. Conversely, the amino group can be protonated at low pH, which can also increase solubility.

pH_Solubility cluster_low_pH Low pH (pH < pKa1) cluster_neutral Intermediate pH (pKa1 < pH < pKa2) cluster_high_pH High pH (pH > pKa2) Low_pH R-NH3+ (Protonated Amino Group) Increased Solubility Neutral R-NH2 (Neutral Molecule) Poorly Soluble Low_pH->Neutral Increase pH High_pH R-SO2-N- (Deprotonated Sulfonamide) Increased Solubility Neutral->High_pH Increase pH

Figure 1: General relationship between pH and the ionization state and solubility of a sulfonamide.

  • Determine the pKa: If the pKa of this compound is unknown, it can be estimated using computational tools or by empirical testing.

  • Prepare a pH Range: Prepare a series of buffers with a pH range that brackets the estimated pKa of the sulfonamide group (typically in the range of 5-10 for many sulfonamides).

  • Solubility Testing:

    • Add an excess of the compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach thermodynamic equilibrium.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analyze the Results: Plot solubility as a function of pH to determine the optimal pH for dissolution.

Issue 2: The required concentration exceeds the aqueous solubility, even with pH optimization.

When pH adjustment alone is insufficient, the use of co-solvents is a common and effective strategy to enhance the solubility of poorly water-soluble drugs.[4][5][6]

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[4][5] They work by reducing the polarity of the solvent system, making it more favorable for the non-polar regions of the solute to be solvated.[7] Common co-solvents used in research and pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

Cosolvency_Workflow Start Poor Aqueous Solubility Screen_Cosolvents Screen Common Co-solvents (e.g., DMSO, Ethanol, PEG 400) Start->Screen_Cosolvents Determine_Ratio Determine Optimal Co-solvent:Water Ratio Screen_Cosolvents->Determine_Ratio Assess_Compatibility Assess Compatibility with Experiment Determine_Ratio->Assess_Compatibility Final_Formulation Final Formulation Assess_Compatibility->Final_Formulation

Figure 2: Workflow for selecting a suitable co-solvent system.

  • Select Co-solvents: Choose a panel of biocompatible and experimentally compatible co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water (or buffer) mixtures at different volume ratios (e.g., 10%, 20%, 50% v/v).

  • Solubility Determination:

    • Use the shake-flask method described in the pH adjustment protocol to determine the solubility of this compound in each co-solvent mixture.

    • Alternatively, for a higher-throughput approach, a kinetic solubility assay can be performed by adding a concentrated stock solution of the compound in a water-miscible organic solvent (like DMSO) to the aqueous co-solvent mixtures and measuring the concentration at which precipitation occurs.

  • Evaluate and Select: Choose the co-solvent and concentration that provides the desired solubility while having minimal impact on the experimental system. Be mindful that high concentrations of organic solvents can affect cellular assays or other biological experiments.

Issue 3: I need a solid formulation with improved dissolution characteristics.

For applications requiring a solid form of the compound with enhanced dissolution, preparing a solid dispersion can be a highly effective technique.[8][9][10][11][12]

A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix.[9] This can be achieved by methods such as solvent evaporation or melting.[10][11] The improved dissolution is attributed to several factors, including:

  • Reduced Particle Size: The drug is dispersed at a molecular or very fine particle level, increasing the surface area for dissolution.[9]

  • Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[8]

  • Amorphous State: The drug may exist in a higher-energy amorphous state within the dispersion, which has a higher apparent solubility than the crystalline form.[8]

  • Carrier Selection: Choose a water-soluble carrier that is compatible with your downstream application. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[9]

  • Solvent Selection: Identify a common volatile solvent in which both the this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Dissolution: Dissolve both the compound and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a solid film or powder.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Characterization: Characterize the solid dispersion to confirm its properties (e.g., by differential scanning calorimetry to check for the amorphous state) and perform dissolution testing to assess the improvement in dissolution rate compared to the pure compound.

Summary of Key Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
pH Adjustment Ionization of the sulfonamide group to form a more soluble salt.Aqueous-based experiments where pH can be controlled.The required pH may not be compatible with the experimental system (e.g., cell culture).
Co-solvency Reducing the polarity of the solvent system to better solvate the hydrophobic molecule.Achieving higher concentrations in liquid formulations.The co-solvent must be compatible with the experimental setup and may have its own biological or chemical effects.
Solid Dispersion Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution rate.Preparing solid formulations for oral delivery or for reconstitution into an aqueous medium.Requires additional formulation steps and characterization.
Particle Size Reduction Increasing the surface area of the solid particles to enhance the rate of dissolution.[1][13]Improving the dissolution rate of the solid compound.May not significantly increase the equilibrium solubility.[13][14]

Final Recommendations

When encountering solubility issues with this compound, a systematic approach is key.

  • Start with Solvent Screening: First, confirm the compound's solubility in common organic solvents like DMSO or ethanol to prepare a stock solution.

  • Optimize Aqueous Conditions: If an aqueous solution is required, investigate the effect of pH on solubility.

  • Employ Co-solvents: If pH adjustment is insufficient, explore the use of co-solvents, carefully considering their compatibility with your experiment.

  • Consider Advanced Formulations: For solid dosage forms or to significantly enhance dissolution, techniques like solid dispersions can be employed.

By understanding the underlying physicochemical principles and methodically applying these troubleshooting strategies, researchers can successfully overcome the solubility challenges associated with this compound and proceed with their scientific investigations.

References

  • Chaudhari, P. D., & Dugar, R. P. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 7(3), 133-139.
  • Wikipedia contributors. (2023, December 2). Cosolvent. In Wikipedia, The Free Encyclopedia.
  • IUPAC. (n.d.). Solubility Data Series.
  • Gavali, S. M., Pacharane, S. S., & Sankpal, S. V. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(4), 159-168.
  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10.
  • Kumar, S. G. P., & Mishra, D. N. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-9.
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 1(1), 1-8.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 50-56.
  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-chlorophenyl)benzenesulfonamide.
  • Slideshare. (n.d.). Cosolvency.
  • Bulletin of Environment, Pharmacology and Life Sciences. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(4), 126-131.
  • The BMJ. (1944). SOLUBILITY OF SULPHONAMIDES. The BMJ, 2(4366), 346.
  • ResearchGate. (1960). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.

Sources

how to reduce off-target effects of benzenesulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Reducing Off-Target Effects

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to address the common and often complex challenges associated with the off-target effects of benzenesulfonamide inhibitors. This scaffold is a cornerstone in medicinal chemistry, but its promiscuity can lead to ambiguous data and potential toxicity.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot your assays and rationally design more selective compounds.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Off-Target Effects

This section addresses the foundational questions researchers face when working with this class of inhibitors.

Q1: What are off-target effects, and why are they a significant concern with benzenesulfonamide inhibitors?

A1: Off-target effects are unintended interactions between a drug molecule and proteins other than the intended therapeutic target. For benzenesulfonamide inhibitors, these effects are a major concern because they can lead to a variety of adverse outcomes, including:

  • Toxicity: Inhibition of essential "housekeeping" proteins can lead to cellular toxicity or adverse effects in preclinical and clinical settings. The cardiovascular risks associated with some COX-2 inhibitors are a well-documented example of off-target liabilities.[3][4]

  • Reduced Therapeutic Efficacy: If the inhibitor binds strongly to off-targets, a higher concentration may be needed to achieve the desired on-target effect, potentially exacerbating toxicity.

The benzenesulfonamide moiety itself is a privileged structural motif that can bind to a wide range of protein classes, making this class of inhibitors particularly susceptible to off-target binding.[1][5]

Q2: What are the most common off-targets for benzenesulfonamide-based inhibitors?

A2: The primary reason for the promiscuity of this scaffold is the sulfonamide group's ability to act as a potent zinc-binding group and a versatile hydrogen bond donor/acceptor.[6][7][8] Consequently, common off-targets include:

  • Carbonic Anhydrases (CAs): This is the most well-known off-target class.[1][9] CAs are zinc-containing metalloenzymes, and the sulfonamide group coordinates directly to the catalytic zinc ion in their active site.[10] With 15 human isoforms involved in diverse physiological processes, unintended CA inhibition is a frequent source of side effects.[1][8] For instance, when developing inhibitors for tumor-associated CA IX, selectivity against the ubiquitous CA I and CA II isoforms is critical to minimize side effects.[9][11]

  • Protein Kinases: Many kinase inhibitors utilize scaffolds that can form hydrogen bonds within the ATP-binding pocket. The sulfonamide group can mimic the interactions of the phosphate groups of ATP, leading to off-target kinase inhibition. Given the high structural similarity across the human kinome, achieving selectivity is a major challenge.[12]

  • Cyclooxygenases (COX): Certain benzenesulfonamide derivatives, like Celecoxib, were specifically designed to selectively inhibit COX-2.[4] The design exploited a larger binding pocket in COX-2 compared to COX-1.[4] However, this highlights that other benzenesulfonamides not intended for this target could still exhibit off-target COX activity.

Q3: How does the sulfonamide functional group contribute to both on-target and off-target binding?

A3: The sulfonamide group (-SO₂NH₂) is an electronic mimic of a carboxylate or phosphate group, making it highly effective at protein binding. Its contributions are twofold:

  • Direct Coordination & H-Bonding: In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen directly coordinates with the active site zinc ion.[13] In kinases, the sulfonyl oxygens and the NH group can act as hydrogen bond acceptors and donors, respectively, forming key interactions in the hinge region of the ATP binding site.[6]

  • Acidity (pKa): The acidity of the sulfonamide NH is a critical, yet often overlooked, factor. A lower pKa increases the population of the anionic (deprotonated) form, which is the high-affinity binding species for metalloenzymes.[10] However, this increased acidity can also enhance binding to off-targets. Modulating the electronics of the benzene ring can tune this pKa, providing a handle for improving selectivity.[14]

Section 2: Troubleshooting Guides - Strategies for Mitigation

This section provides actionable guidance for researchers encountering off-target issues.

Medicinal Chemistry & SAR Approaches

Q4: My inhibitor shows poor selectivity. How can I chemically modify the benzenesulfonamide scaffold to improve it?

A4: Improving selectivity through medicinal chemistry relies on understanding and exploiting the structural differences between your on-target and off-target proteins. This is the core of Structure-Activity Relationship (SAR) studies.[2][15]

  • Exploit Steric Differences: Often, the active sites of different proteins have varying sizes and shapes. Introduce bulky substituents to your scaffold that can be accommodated by the larger active site of your on-target protein but cause a steric clash in the more constrained active site of an off-target.[16]

  • The "Tail Approach": This is a highly effective strategy, particularly for achieving isoform-selectivity among targets like Carbonic Anhydrases.[9][11] The core idea is to add chemical "tails" or extensions to the benzenesulfonamide ring. These tails extend out of the highly conserved active site core and interact with isoform-specific amino acid residues in the peripheral region of the binding pocket.[9][17] By tailoring the tail's chemistry (e.g., length, charge, hydrophobicity), you can create unique, favorable interactions with the on-target isoform that are absent or unfavorable with off-target isoforms.[13][18]

  • Modulate Lipophilicity: High lipophilicity often correlates with promiscuity and poor pharmacokinetic properties.[19] While exploring hydrophobic pockets can increase potency, excessive lipophilicity can lead to non-specific binding. Systematically replace lipophilic groups with more polar ones (e.g., amides, pyridines) to see if selectivity can be improved without sacrificing potency.[20]

  • Conformational Constraint (Macrocyclization): Flexible, acyclic molecules can adopt numerous conformations, allowing them to fit into various binding sites. By incorporating the structure into a macrocycle, you pre-organize the inhibitor into its bioactive conformation for the intended target. This rigidification reduces the conformational flexibility needed to bind to off-targets, thereby increasing selectivity.[21]

Computational & Predictive Approaches

Q5: How can I proactively identify potential off-targets before spending significant time on synthesis and testing?

A5: In silico (computational) methods are cost-effective tools to predict potential liabilities early in the drug discovery process.[22]

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities. Your inhibitor is compared against large databases of compounds with known off-target activities. Tools like Similarity Ensemble Approach (SEA) or Chemical Similarity Network Analysis Pull-down (CSNAP) can provide a list of statistically likely off-targets.[23]

  • Structure-Based Approaches: If the 3D crystal structure of potential off-targets is known, you can use molecular docking to simulate how your inhibitor might bind.[9][24] This can reveal potential binding modes and highlight which off-targets are most likely to be problematic. This approach is powerful for understanding the structural basis for selectivity (or lack thereof).[9]

  • Integrated Systems: Modern platforms often combine multiple computational methods (2D similarity, 3D docking, QSAR, machine learning) to generate a more robust prediction of off-target profiles.[23][25]

It is crucial to remember that these are predictions. The output does not confirm an interaction but provides a testable hypothesis that must be validated experimentally.[23]

Experimental Validation

Q6: My computational screen predicted several off-target kinases. What is the best way to experimentally validate this?

A6: The gold standard is to perform a broad kinase selectivity panel screen. Several contract research organizations (CROs) offer panels that test your compound against hundreds of recombinant human kinases.

The most efficient strategy is a tiered approach:[26]

  • Tier 1 (Single-Point Screen): Screen your inhibitor at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel (200-400 kinases). This quickly identifies the most likely "hits."[26]

  • Tier 2 (Dose-Response): For any kinase that shows significant inhibition (e.g., >70%) in the first tier, perform a full 10-point dose-response curve to determine the IC₅₀ (or Kᵢ/Kₑ) value.[26] This provides a quantitative measure of potency for each off-target interaction.

This approach is more cost-effective than determining IC₅₀ values for the entire panel from the outset.[26]

Q7: How do I confirm if my inhibitor is engaging the intended target inside a cell and differentiate this from off-target driven phenotypes?

A7: This is a critical question. A cellular phenotype could be the result of inhibiting your target, an off-target, or both. Two powerful techniques can help dissect this:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates.[27] It is based on the principle that a protein becomes more thermally stable when its ligand is bound. By heating cells treated with your inhibitor across a temperature gradient and then quantifying the amount of soluble protein remaining, you can observe a "shift" in the melting curve of the target protein, confirming direct physical binding in a physiological context.[27]

  • Genetic Knockdown/Knockout: Use CRISPR/Cas9 or RNAi to eliminate the expression of your intended target protein. Then, treat these modified cells and control (wild-type) cells with your inhibitor.

    • If the inhibitor is still effective in the knockout/knockdown cells, it strongly suggests the observed phenotype is due to an off-target effect.[28]

    • If the inhibitor loses its efficacy in the knockout/knockdown cells, it validates that the phenotype is driven by on-target engagement.

Section 3: Key Experimental Protocols

Here are step-by-step methodologies for essential workflows.

Protocol 1: Kinase Inhibitor Selectivity Profiling (Radiometric Filter Binding Assay)

This protocol outlines a classic and reliable method for determining inhibitor potency against a panel of kinases.[29][30]

Objective: To determine the IC₅₀ values of a benzenesulfonamide inhibitor against a panel of on- and off-target kinases.

Materials:

  • Recombinant kinases of interest

  • Specific substrate peptide/protein for each kinase

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffer like HEPES)

  • [γ-³³P]-ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Test inhibitor (10-point serial dilution in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., phosphoric acid)

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Prepare Reagents: Thaw all enzymes and substrates on ice. Prepare serial dilutions of your inhibitor in DMSO, then dilute into the kinase reaction buffer. The final DMSO concentration in the assay should be consistent and low (<1%).

  • Set up Reactions: In a 96-well plate, add the following in order:

    • Kinase reaction buffer

    • Inhibitor dilution (or DMSO for control)

    • Substrate peptide/protein

    • Kinase enzyme

  • Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³³P]-ATP and non-radiolabeled ATP. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to allow for a fair comparison.[26]

  • Incubate: Allow the reaction to proceed at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop and Capture: Terminate the reaction by adding a stop solution (e.g., 75 mM H₃PO₄). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will pass through.

  • Wash: Wash the filter plate multiple times with phosphoric acid to remove all unbound radiolabeled ATP.

  • Quantify: Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Analyze Data: Convert counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the inhibitor binds to its intended target in a cellular environment.[27]

Objective: To demonstrate a shift in the thermal stability of a target protein in intact cells upon inhibitor binding.

Materials:

  • Cultured cells expressing the target protein

  • Complete cell culture medium

  • Test inhibitor and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • PCR tubes or 96-well PCR plate

  • Thermal cycler with a temperature gradient function

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, primary antibody against the target protein, secondary antibody, detection reagents)

Methodology:

  • Cell Treatment: Treat cultured cells with the test inhibitor at the desired concentration (e.g., 10x IC₅₀) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvest Cells: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a specific cell density.

  • Aliquot and Heat: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control sample.

  • Lyse Cells: After heating, lyse the cells by freeze-thawing. For example, snap-freeze the samples in liquid nitrogen, thaw at room temperature, and repeat two more times.

  • Separate Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantify Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Normalize the protein concentration of all samples.

  • Analyze by Western Blot: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western blotting.

  • Plot Melting Curve: Quantify the band intensities from the Western blot. For both the vehicle- and inhibitor-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A successful experiment will show a rightward shift in the curve for the inhibitor-treated sample, indicating thermal stabilization and target engagement.

Section 4: Data Interpretation & Visualization
Data Presentation: Interpreting Selectivity Profiles

A key output of your selectivity assays will be a table of IC₅₀ values. The goal is to find a compound with high potency for the on-target protein and significantly lower potency (high IC₅₀) for off-targets.

Table 1: Example Selectivity Profile for a Hypothetical Benzenesulfonamide Inhibitor (Compound X)

Target Class IC₅₀ (nM) Selectivity (Fold vs. On-Target)
Kinase A On-Target 15 -
Kinase B Off-Target 350 23
Kinase C Off-Target 1,200 80
PKA Off-Target >10,000 >667
Carbonic Anhydrase II Off-Target 95 6

| Carbonic Anhydrase IX | Off-Target | 8,500 | 567 |

Interpretation:

  • Compound X is potent against its intended target, Kinase A.

  • It shows good selectivity against most kinases in the panel (>20-fold).

  • However, the 6-fold selectivity against Carbonic Anhydrase II is a potential liability and warrants further investigation or chemical modification to improve this window.

Q8: How do I quantify and compare the overall selectivity of different inhibitors?

A8: A "Selectivity Score" (S) is a useful metric to quantify the promiscuity of an inhibitor.[26][29] One common method calculates the score by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[29]

  • Calculation: S(threshold) = (Number of kinases with Kₑ < threshold) / (Total number of kinases screened)

  • Example: If a compound inhibits 10 kinases with a Kₑ below 3 µM in a panel of 400 kinases, the S(3µM) would be 10/400 = 0.025.

  • Interpretation: A lower selectivity score indicates a more selective compound. A score of 1 would be a completely unselective inhibitor.[29] This allows for direct, unbiased comparison of different compounds.

Visualizing Workflows and Mechanisms

Diagrams can clarify complex processes and relationships. Below are Graphviz scripts to generate key visualizations.

cluster_0 Discovery & Initial Screening cluster_1 Off-Target Prediction & Profiling cluster_2 Troubleshooting & Optimization cluster_3 Outcome hit Initial Hit (Benzenesulfonamide Scaffold) comp_screen In Silico Off-Target Prediction hit->comp_screen Predict Liabilities panel_screen Broad Kinase/CA Panel Screen hit->panel_screen Experimentally Profile pheno_screen Phenotypic or Target-Based Screen pheno_screen->hit sar Medicinal Chemistry (SAR, Tail Approach) comp_screen->sar panel_screen->sar Off-Targets Identified sar->panel_screen Re-screen Analogs cetsa Cellular Target Engagement (e.g., CETSA) sar->cetsa Validate Engagement genetic Genetic Validation (CRISPR/RNAi) cetsa->genetic Validate On-Target Phenotype lead Selective Lead Compound genetic->lead Selectivity Confirmed

Caption: Workflow for Investigating and Mitigating Off-Target Effects.

cluster_CA Carbonic Anhydrase (Off-Target) cluster_Kinase Kinase (On-Target) CA_pocket Active Site Zn Zn²⁺ Kinase_pocket ATP Pocket Hinge Hinge (NH) Inhibitor Benzenesulfonamide Inhibitor Inhibitor->Zn Coordination Bond (High Affinity) Inhibitor->Hinge H-Bond (Desired Interaction)

Caption: Simplified Binding Modes of Benzenesulfonamide Inhibitors.

References
  • Basith, S., et al. (2018). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH).
  • BenchChem. (2025). Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors. Benchchem.
  • Talbot, Z., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
  • Chang, R.L., et al. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology.
  • Wang, Y., et al. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH.
  • ResearchGate. (n.d.). Structure‐activity relationship (SAR) study for the chalcone‐based benzenesulfonamides 3a–m. ResearchGate.
  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • El-Gazzar, M.G., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Licensee MDPI, Basel, Switzerland.
  • Vaškevičienė, I., et al. (n.d.). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. NIH.
  • Huang, W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology.
  • De Luca, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications.
  • Ferreira, R.S., et al. (2026). Computational Strategies Reshaping Modern Drug Discovery. MDPI.
  • Siefker, T., et al. (n.d.). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC - NIH.
  • van der Zouwen, C. (2019). Inhibitor Selectivity. Scholarly Publications Leiden University.
  • Dias, R.L.A., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH.
  • Uitdehaag, J.C.M., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Chen, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
  • Mazumder, M., et al. (n.d.). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. NIH.
  • Jeon, R., et al. (2025). Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors. PubMed.
  • Siefker, T., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
  • Acharya, B., et al. (2024). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry.
  • Angeli, A., et al. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.
  • Hallyburton, I., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC.
  • ResearchGate. (2025). COX-2 Inhibitors — A Lesson in Unexpected Problems. ResearchGate.
  • Wang, C., et al. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Request PDF - ResearchGate.
  • Wang, L., et al. (n.d.). Novel benzoyl thioureido benzene sulfonamides as highly potent and selective inhibitors of carbonic anhydrase IX: optimization and bioactive studies. NIH.
  • Du, G., et al. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC - NIH.
  • Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube.
  • Zhang, T., et al. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PMC - NIH.
  • Wang, L., et al. (2018). Novel benzoyl thioureido benzene sulfonamides as highly potent and selective inhibitors of carbonic anhydrase IX: optimization and bioactive studies. PubMed.
  • Ghlichloo, I., & Gerriets, V. (n.d.). COX Inhibitors. StatPearls - NCBI Bookshelf.
  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
  • Paul, B.K., et al. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central.
  • Souers, A.J., et al. (n.d.). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PMC - PubMed Central.
  • Chim, N., et al. (n.d.). Medicinal chemistry approaches to target the kinase activity of IGF-1R. PubMed.
  • El-Metwaly, A.M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. MDPI.
  • Hallyburton, I., et al. (n.d.). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC.
  • ResearchGate. (n.d.). Inhibition of carbonic anhydrase enzymes by sulfonamides. ResearchGate.
  • El-Naggar, A.M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central.
  • Zhao, Z., et al. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications.
  • Ashraf, Z., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.
  • Čapkauskaitė, E., et al. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. NIH.
  • Varkaris, A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
  • Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife.

Sources

Technical Support Center: Optimizing Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Benzenesulfonamides are a cornerstone structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] However, their synthesis, classically achieved by reacting a benzenesulfonyl chloride with an amine, can present significant challenges.[1]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.

Core Reaction Principles: The Sulfonylation of Amines

The formation of a sulfonamide is fundamentally a nucleophilic substitution reaction.[2] The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction displaces the chloride leaving group and generates one equivalent of hydrochloric acid (HCl).[1][3] The neutralization of this HCl byproduct is critical for the reaction to proceed to completion, as its presence would protonate the starting amine, rendering it non-nucleophilic.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base like pyridine or triethylamine in the reaction? A1: The base, typically a non-nucleophilic organic base like pyridine or triethylamine, is added to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] If left unneutralized, the HCl would protonate the amine starting material, making it non-nucleophilic and halting the reaction.[3]

Q2: My benzenesulfonyl chloride reagent is several months old. Is it still viable? A2: It is highly discouraged to use old sulfonyl chlorides. These reagents are very sensitive to moisture and can hydrolyze over time to the corresponding benzenesulfonic acid, which is unreactive under these conditions.[3][4] Using fresh or properly stored (e.g., in a desiccator) sulfonyl chloride is crucial for achieving high yields.[4]

Q3: Can I use an inorganic base like sodium hydroxide (NaOH)? A3: While possible under specific conditions (e.g., Schotten-Baumann conditions), using aqueous bases like NaOH significantly increases the risk of hydrolyzing your reactive sulfonyl chloride starting material.[3][5] For most standard laboratory syntheses, an anhydrous organic solvent with a non-nucleophilic organic base is the preferred and more reliable method.[3]

Q4: How can I monitor the progress of my reaction? A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Spot the reaction mixture alongside your starting materials (amine and sulfonyl chloride). The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared and a new, more polar spot for the sulfonamide product is prominent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Consistently Low or No Yield

Q: I've set up my reaction, but after workup, my yield is extremely low or I've recovered only starting material. What went wrong?

A: Low yields are the most common issue and can be traced back to several key factors.

  • Cause A: Hydrolysis of Sulfonyl Chloride. The primary culprit is often the decomposition of the benzenesulfonyl chloride by moisture.[3] This converts the highly reactive sulfonyl chloride into an unreactive sulfonic acid.[4]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3][4]

  • Cause B: Inactive Amine. The amine nucleophile can be deactivated.

    • Solution: Check the purity of your amine. If it's a salt (e.g., a hydrochloride salt), it must be neutralized to the free base before the reaction. Additionally, some amines can absorb CO₂ from the atmosphere to form carbamates, which can interfere with the reaction.[4]

  • Cause C: Incorrect Stoichiometry.

    • Solution: Double-check your calculations. A common practice is to use a slight excess (1.1–1.2 equivalents) of the amine to ensure the complete consumption of the more valuable or sensitive sulfonyl chloride.[3] The base is typically used in a slight excess (1.1–1.5 equivalents) to effectively neutralize all generated HCl.[4]

  • Cause D: Suboptimal Reaction Conditions.

    • Solution: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[4] If TLC analysis shows a sluggish reaction, gentle heating (e.g., to 40-50 °C) may be required. However, be cautious, as excessive heat can promote side reactions.[4]

Issue 2: Formation of Multiple Products

Q: My TLC plate shows my desired product, but also a significant side product. What is it and how do I prevent it?

A: The most common side product arises from the over-reaction of primary amines.

  • Cause: Bis-sulfonylation of Primary Amines. If you are using a primary amine (R-NH₂), it can react twice with the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂Ar)₂).[3] This consumes two equivalents of your sulfonyl chloride for every one equivalent of amine, drastically reducing the yield of your desired monosulfonamide.

    • Solution 1: Control Stoichiometry. Use a larger excess of the primary amine. This increases the statistical probability that a sulfonyl chloride molecule will react with an unreacted amine rather than the already-formed sulfonamide.

    • Solution 2: Slow Addition. Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This keeps the instantaneous concentration of the sulfonyl chloride low, disfavoring the second addition.

    • Solution 3: Protecting Groups. For complex molecules, consider using a suitable protecting group for the amine if other strategies fail.[3]

Issue 3: Difficult Purification

Q: My crude product is an oil or fails to crystallize, and column chromatography is proving difficult. What are my options?

A: Purification challenges often stem from residual reagents or byproducts.

  • Cause A: Excess Pyridine or Triethylamine. These organic bases can be difficult to remove completely under reduced pressure.

    • Solution: Acidic Wash. During the aqueous workup, a wash with a dilute acid solution (e.g., 1M HCl) will protonate the amine bases, forming water-soluble salts that are easily removed into the aqueous layer.[3] Be sure to follow this with a wash with saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the soluble sulfonate salt) and residual acid.[3]

  • Cause B: Product Solubility. The sulfonamide product may have similar polarity to remaining starting materials or byproducts, making chromatography challenging.

    • Solution 1: Recrystallization. This is the preferred method for purifying solid sulfonamides, as they are often crystalline compounds.[1] Perform small-scale solubility tests with various solvents to find an ideal system where the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.[3]

    • Solution 2: Optimize Chromatography. If chromatography is necessary, screen different eluent systems. A gradient elution might be required to achieve good separation.

Data & Parameter Tables

Table 1: Common Solvents for Sulfonamide Synthesis

SolventDielectric Constant (Polarity)Boiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.140Excellent solvent for most reactants, volatile and easy to remove.[3]
Tetrahydrofuran (THF)7.566Good solvent, but must be anhydrous as it's miscible with water.[3]
Acetonitrile (MeCN)37.582More polar option, useful if reactants have poor solubility in DCM/THF.[6]
Toluene2.4111Aprotic, non-polar option, allows for higher reaction temperatures.[7]

Table 2: Selection of Base

BasepKa of Conjugate AcidTypeConsiderations
Triethylamine (Et₃N)10.75Tertiary AmineCommon, inexpensive. Can be difficult to remove.[8]
Pyridine5.25Aromatic AmineWeaker base, acts as a good nucleophilic catalyst.[1] Often used as both base and solvent.
DIPEA10.7Hindered AmineN,N-Diisopropylethylamine. More sterically hindered, less nucleophilic than Et₃N.

Experimental Protocols & Workflows

General Protocol for Benzenesulfonamide Synthesis
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.[3] Then, add a solution of the benzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the sulfonyl chloride is consumed.

  • Workup: Dilute the reaction mixture with additional DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride), and brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Visual Workflow for Synthesis & Troubleshooting

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting low yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Use Anhydrous Solvents P2 Combine Amine & Solvent Under Inert Atmosphere P1->P2 R1 Cool to 0 °C P2->R1 R2 Add Base, then Sulfonyl Chloride R1->R2 R3 Warm to RT & Stir R2->R3 R4 Monitor by TLC R3->R4 W1 Aqueous Washes (Acid, Base, Brine) R4->W1 W2 Dry & Concentrate W1->W2 W3 Purify (Recrystallization/Chromatography) W2->W3 W4 Characterize Product W3->W4

Caption: General experimental workflow for benzenesulfonamide synthesis.

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed CheckTLC Analyze Final TLC Plate Start->CheckTLC C1 Unreacted Starting Material? CheckTLC->C1 C2 Multiple Unidentified Spots? CheckTLC->C2 S1 Verify Reagent Quality (esp. Sulfonyl Chloride) & Ensure Anhydrous Conditions C1->S1 Yes S2 Check Stoichiometry & Reaction Time/Temp C1->S2 Yes S3 Check for Bis-Sulfonylation (if primary amine) C2->S3 Yes S4 Consider Side Reactions (e.g., with solvent or impurities) C2->S4 Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Sulfonamide.
  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health.
  • OChemTutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Benchchem. (n.d.). Refinement of purification methods for removing impurities from 4-(1-Aminoethyl)benzenesulfonamide.
  • Pavić, A., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
  • National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
  • National Institutes of Health. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • APExBIO. (n.d.). Benzenesulfonamide - Carbonic Anhydrase Inhibitor.
  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • PubMed. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid.

Sources

4-amino-N-(4-fluorophenyl)benzenesulfonamide degradation and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-(4-fluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability, storage, and degradation of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction: The Stability Profile of a Fluorinated Sulfonamide

This compound is a sulfonamide derivative with a fluorine substituent on the N-phenyl ring. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its stability.[1] While the sulfonamide group itself is susceptible to certain degradation pathways, the strong carbon-fluorine bond generally imparts increased thermal and chemical stability compared to non-fluorinated analogs.[2] However, like all research compounds, improper handling and storage can lead to degradation, compromising the accuracy and reproducibility of your results. This guide will walk you through potential issues and their solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Unexpected Results in Biological Assays

Question: My experimental results are not reproducible, and the compound's activity seems to have decreased over time. What could be the cause?

Answer: This is a classic sign of compound degradation. The active parent molecule is likely breaking down into less active or inactive products.

Potential Causes & Solutions:

  • Improper Storage: The compound may have been exposed to light, moisture, or elevated temperatures.

    • Solution: Immediately transfer your stock of this compound to a tightly sealed, opaque container and store it in a desiccator at room temperature. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.[3]

  • Degradation in Solution: The compound may be unstable in your chosen solvent or at the pH of your experimental buffer.

    • Solution: Prepare fresh solutions for each experiment. If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. It is also crucial to assess the stability of the compound in your experimental medium. A simple time-course study where you analyze the purity of the compound in your buffer at different time points can be highly informative.[4]

Issue 2: Appearance of New Peaks in HPLC Analysis

Question: I am analyzing my sample of this compound by HPLC and I see new, unexpected peaks that were not present in the initial analysis. What are these peaks?

Answer: The appearance of new peaks is a strong indicator of degradation. These new peaks represent degradation products. The most probable degradation pathways for this molecule are hydrolysis and oxidation.

Likely Degradation Products:

  • Hydrolysis: The sulfonamide bond can be cleaved, especially under acidic or basic conditions, to yield 4-aminobenzenesulfonic acid and 4-fluoroaniline .

  • Oxidation: The primary amino group (-NH2) is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or colored polymeric impurities.[5][6]

The diagram below illustrates the likely hydrolytic degradation pathway.

G parent This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis product1 4-aminobenzenesulfonic acid hydrolysis->product1 product2 4-fluoroaniline hydrolysis->product2

Caption: Proposed hydrolytic degradation pathway.

Solution: To identify the degradation products, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to generate the degradants, which can then be characterized by techniques like LC-MS. See the detailed protocol in Part 3 of this guide.

Issue 3: Physical Changes in the Solid Compound

Question: My solid this compound has changed color (e.g., from white to yellow or brown) and/or has a clumpy appearance. Is it still usable?

Answer: A change in color or physical state is a clear sign of degradation, likely due to oxidation or exposure to moisture. The compound should not be used for quantitative experiments as its purity is compromised.

Potential Causes & Solutions:

  • Oxidation: Exposure to air and/or light can cause the oxidation of the amino group, leading to colored impurities.

    • Solution: Always store the compound in a dark place, in a tightly sealed container. Consider storage under an inert atmosphere for long-term stability.

  • Hygroscopicity: The compound may have absorbed moisture from the atmosphere, leading to clumping and potentially initiating hydrolysis.

    • Solution: Store the compound in a desiccator. When handling, do so in a low-humidity environment if possible.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Based on supplier recommendations and general chemical stability principles, the ideal storage conditions are:

  • Temperature: Room temperature.

  • Light: Keep in a dark place, for example, in an amber glass vial or an opaque container.[3]

  • Atmosphere: Tightly sealed to protect from moisture and air. For long-term storage, consider a desiccator and/or an inert atmosphere (nitrogen or argon).[3]

ParameterRecommended ConditionRationale
Temperature Room TemperatureAvoids potential degradation from high heat.[7][8]
Light Protect from lightPrevents photodegradation.[3]
Humidity Sealed in dry conditionsMinimizes hydrolysis and physical changes.[3]
Oxygen Minimize exposureReduces the risk of oxidation.[3]

Q2: How should I prepare and store solutions of this compound?

A2: It is always best to prepare solutions fresh for each experiment. If storage is necessary:

  • Use a suitable, dry, aprotic solvent like DMSO or DMF for stock solutions.

  • Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

  • For aqueous buffers, be aware that the stability may be pH-dependent. It is advisable to perform a preliminary stability test in your specific buffer system if the solution needs to be stored for any length of time.

Q3: Is this compound susceptible to photodegradation?

A3: Yes, compounds with aromatic amine functionalities can be sensitive to light, especially UV radiation.[9] Photodegradation can lead to complex mixtures of byproducts. Therefore, it is crucial to protect both the solid compound and its solutions from light.

Q4: Will the fluorine atom affect the stability of the compound?

A4: Yes, generally in a positive way. The carbon-fluorine bond is very strong and stable, which can enhance the overall metabolic and chemical stability of the molecule compared to its non-fluorinated counterparts.[1][2] Sulfonyl fluorides are also known to be more resistant to hydrolysis than sulfonyl chlorides.[10][11]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to generate its potential degradation products, which is essential for developing a stability-indicating analytical method.[12][13]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.

The following diagram outlines the workflow for a forced degradation study.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze

Caption: Forced degradation experimental workflow.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.[14]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: For peak identification, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

References

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Protheragen. [Link]
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018).
  • Chemical Storage and Handling Recommendations. (2016).
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018).
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (2021). MDPI. [Link]
  • Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4 - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (2021).
  • Stability Indicating Forced Degradation Studies. (2018). Rajshree J.
  • Separation of Benzenesulfonamide, N-(4-aminophenyl)-4-methyl-N-(phenylmethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. (2015). PubMed. [Link]
  • Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors. (2021).
  • Forced degradation and impurity profiling. (2011). ScienceDirect. [Link]
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (2024). Omsk University. [Link]
  • Photostability and Spectral Properties of Fluorinated Fluoresceins and their Biarsenical Derivatives: A Combined Experimental and Theoretical Study. (2009).
  • Hydrolytic stability of selected pharmaceuticals and their transform
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
  • Photostability and Spectral Properties of Fluorinated Fluoresceins and Their Biarsenical Derivatives: A Combined Experimental and Theoretical Study. (2009). PubMed. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
  • Fluorine Safety. (n.d.). Purdue University. [Link]
  • Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamideunder Non-Isothermal Condition. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023).
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2017). MDPI. [Link]
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024).
  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (2014).
  • Alphabetical Method Listing - M - NMAM 4th Edition. (n.d.). Centers for Disease Control and Prevention. [Link]
  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity
  • (PDF) 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. (2013).
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2021).
  • 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. (n.d.). PubChem. [Link]
  • Advances in amino acid analysis. (2009). PubMed. [Link]
  • Analysis of Degradation Products in Thermally Treated T
  • 4-AMINO-N-(3-AMINOPHENYL)BENZENESULFONAMIDE. (n.d.). gsrs.

Sources

Navigating the Challenges of Benzenesulfonamide Resistance: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide-based compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the critical challenge of drug resistance. Our approach is rooted in practical, field-proven insights to empower you to overcome experimental hurdles and advance your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with benzenesulfonamide-based compounds and resistance.

Q1: My benzenesulfonamide-based inhibitor is showing reduced efficacy in my cell line over time. What is the most likely cause?

A1: The most probable cause is the development of acquired resistance. This can occur through various mechanisms, including mutations in the target protein that reduce drug binding affinity, upregulation of efflux pumps that actively remove the compound from the cell, or activation of bypass signaling pathways that compensate for the inhibited target.[1][2][3] It is crucial to first verify the identity and purity of your compound and ensure consistent cell culture conditions.[4][5]

Q2: How can I quickly test if my resistant cell line has developed target-specific mutations?

A2: The most direct method is to sequence the gene encoding the target protein from your resistant cell line and compare it to the sequence from the parental (sensitive) cell line. Pay close attention to the drug-binding pocket region. Sanger sequencing of the specific gene is often sufficient for initial screening.[6] If the target is unknown, whole-exome or whole-genome sequencing may be necessary, although this is a more extensive undertaking.

Q3: What are the first steps I should take to investigate the mechanism of resistance in my experimental model?

A3: A logical first step is to perform a dose-response curve with your benzenesulfonamide compound on both the sensitive (parental) and resistant cell lines. A significant rightward shift in the IC50 value for the resistant line will quantify the degree of resistance.[4] Subsequently, you can investigate common resistance mechanisms:

  • Target Modification: Sequence the target gene.[6]

  • Drug Efflux: Use a fluorescent substrate of common efflux pumps (e.g., rhodamine 123 for P-glycoprotein) and measure its intracellular accumulation with and without your compound or known efflux pump inhibitors.[4]

  • Bypass Pathways: Utilize phosphoproteomics or RNA-seq to identify upregulated signaling pathways in the resistant cells compared to the parental line.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for investigating and overcoming resistance to benzenesulfonamide-based compounds.

Guide 1: Characterizing the Resistance Phenotype

Problem: You observe a loss of efficacy of your benzenesulfonamide compound, but the extent and nature of the resistance are unclear.

Workflow for Quantifying Resistance:

Caption: Workflow for identifying mutations in the target gene.

Step-by-Step Protocol:

  • Genomic DNA Isolation: Extract high-quality genomic DNA from both your parental and resistant cell lines using a commercial kit.

  • Primer Design: Design PCR primers that flank the coding region of your target gene. If the drug-binding domain is known, you can design primers to specifically amplify this region.

  • PCR Amplification: Perform PCR to amplify the target gene from the genomic DNA of both cell lines. Multiplex PCR can be used to simultaneously screen for multiple resistance genes. [7]4. Gel Electrophoresis: Run a small amount of the PCR product on an agarose gel to confirm that you have a single band of the correct size.

  • PCR Product Purification: Purify the remaining PCR product to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the sequencing results from the resistant and parental cell lines using software like BLAST or a dedicated sequence alignment tool.

  • Mutation Identification: Carefully examine the alignment for any nucleotide changes in the resistant cell line that would result in an amino acid substitution, particularly within the drug-binding site.

Guide 3: Exploring Non-Target-Based Resistance Mechanisms

Problem: Target sequencing revealed no mutations, suggesting an alternative resistance mechanism.

A. Investigating Drug Efflux

Conceptual Framework:

Caption: Logic for investigating efflux pump-mediated resistance.

Step-by-Step Protocol:

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS).

  • Incubation with Substrate: Incubate the cells with a fluorescent efflux pump substrate (e.g., 1 µM Rhodamine 123 for P-glycoprotein/MDR1) for 30-60 minutes at 37°C. To confirm the role of a specific pump, include a condition where cells are pre-incubated with a known efflux pump inhibitor (e.g., 10 µM Verapamil) before adding the fluorescent substrate.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Interpretation: A significant decrease in intracellular fluorescence in the resistant cells compared to the parental cells suggests increased efflux. If the fluorescence in the resistant cells is restored upon treatment with an efflux pump inhibitor, this strongly supports the involvement of that specific pump in the resistance mechanism.

B. Identifying Bypass Signaling Pathways

Approach: Utilize phosphoproteomics to identify signaling pathways that are hyperactivated in the resistant cells, compensating for the inhibition of the primary target.

Workflow for Phosphoproteomic Analysis:

  • Cell Lysis and Protein Digestion: Lyse parental and resistant cells (with and without benzenesulfonamide treatment) and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the phosphopeptides. Compare the phosphoproteomes of the resistant and parental cells to identify differentially phosphorylated proteins and signaling pathways.

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify enriched signaling pathways in the resistant cells.

Interpreting the Results: Look for upregulated survival pathways (e.g., PI3K/Akt, MAPK/ERK) that could be providing a compensatory survival signal. For instance, if your benzenesulfonamide compound targets a specific kinase, the resistant cells may have hyperactivated a parallel kinase pathway.

Section 3: Strategies to Overcome Resistance

Once the mechanism of resistance is identified, you can devise strategies to overcome it.

Resistance MechanismStrategyRationale
Target Mutation Design or select a next-generation inhibitor that can bind to the mutated target.The new inhibitor should have a different binding mode or be less sensitive to the specific amino acid change. [8]
Drug Efflux Co-administer the benzenesulfonamide compound with an inhibitor of the identified efflux pump.The efflux pump inhibitor will increase the intracellular concentration of your primary compound. [8][9]
Bypass Pathway Activation Combine the benzenesulfonamide compound with an inhibitor of the identified bypass pathway.This dual-targeting approach can create a synthetic lethal interaction and resensitize the cells to your compound. [8][10]

References

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells.
  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Tre
  • Overcoming Oncology Drug Resistance: Models and Str
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed. [Link]
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI. [Link]
  • Benzenesulfonamide. Solubility of Things. [Link]
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Royal Society of Chemistry. [Link]
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]
  • Sulfonamide resistance: mechanisms and trends. Semantic Scholar. [Link]
  • Sulfonamide resistance: Mechanisms and trends.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • Molecular Methods for Detection of Antimicrobial Resistance. American Society for Microbiology. [Link]
  • An approach to identifying drug resistance associated mutations in bacterial strains.
  • Sulfonamide resistance: mechanisms and trends. PubMed. [Link]
  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. American Society for Microbiology. [Link]
  • Troubleshooting guide for cell culture. PromoCell. [Link]
  • Mechanisms for Resistance. Biology LibreTexts. [Link]
  • Drug Resistance Mechanisms: Bacteria, Cancer. StudySmarter. [Link]
  • An overview of the antimicrobial resistance mechanisms of bacteria.

Sources

inconsistent results in assays with 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-(4-fluorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this compound in biological assays. Inconsistent results can be a significant roadblock, and this guide provides a structured approach to identifying and resolving potential issues, ensuring the integrity and reproducibility of your experimental data.

Troubleshooting Guide: Inconsistent Assay Results

This section addresses specific problems you might be encountering with this compound, providing potential causes and actionable solutions.

Issue 1: High Variability in IC50/EC50 Values Across Experiments

Question: We are observing significant fluctuations in the IC50/EC50 values for this compound in our cell-based/biochemical assays. What are the likely causes and how can we mitigate this?

Potential Causes & Solutions:

  • Compound Solubility and Aggregation: At higher concentrations, small molecules can self-aggregate, forming colloidal particles that can lead to non-specific inhibition or interference in assays.[1][2] This is a common source of artifacts in early drug discovery.[2] These aggregates can sequester proteins non-specifically, leading to misleading results.[3]

    • Solution: Determine the critical aggregation concentration. Test the compound's activity in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-80).[3] A significant decrease in potency in the presence of detergent is a strong indicator of aggregation-based activity.[3]

    • Preventative Measure: Always ensure your working concentrations are well below the determined solubility limit in your specific assay buffer.

  • Solvent Effects (DMSO): Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds, but its concentration can significantly impact assay performance.[4][5] Even low concentrations of DMSO can affect cell viability, enzyme activity, and protein stability.[6][7]

    • Solution: Perform a DMSO tolerance test for your specific assay system (cells or enzyme) to determine the maximum concentration that does not cause significant effects. It is crucial to keep the final DMSO concentration consistent across all wells, including controls, and typically at or below 0.1% (v/v).[8]

  • Stock Solution Stability: The stability of this compound in your chosen solvent and storage conditions may be a factor. Degradation of the compound over time will lead to a decrease in the effective concentration.

    • Solution: Prepare fresh stock solutions for each experiment. If storing stocks, aliquot them to minimize freeze-thaw cycles and protect from light, as aromatic amines can be photosensitive.[9] A stability study can be performed by analyzing the purity of the stock solution over time using HPLC.

Issue 2: Poor or Non-Sigmoidal Dose-Response Curves

Question: Our dose-response curves for this compound are shallow, biphasic, or otherwise non-ideal. What could be causing this?

Potential Causes & Solutions:

  • Compound Precipitation: If the compound precipitates in the assay medium at higher concentrations, the actual concentration in solution will be lower than the nominal concentration, leading to a plateau in the dose-response curve.

    • Solution: Visually inspect the wells of your assay plate (under a microscope for cell-based assays) for any signs of precipitation at the highest concentrations tested. Determine the aqueous solubility of the compound in your assay buffer.

  • Off-Target Effects or Complex Mechanism of Action: The compound may have multiple binding sites or off-target effects at higher concentrations, leading to a complex dose-response relationship.

    • Solution: Profile the compound against a panel of related and unrelated targets to assess its selectivity. Consider if the observed effect is consistent with the known or expected mechanism of action.

  • Assay Artifacts: The compound may be interfering with the assay technology itself (e.g., autofluorescence, quenching, or inhibition of the reporter enzyme).

    • Solution: Run a counter-screen with the compound in the absence of the biological target to identify any direct interference with the assay signal.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: DMSO is a common and effective solvent for creating high-concentration stock solutions of many organic compounds, including sulfonamides.[5] However, for aqueous-based biological assays, it is critical to minimize the final DMSO concentration in the assay to avoid solvent-induced artifacts.[4][6] Always prepare a high-concentration stock in 100% DMSO and then perform serial dilutions in your aqueous assay buffer.

Q2: How can I determine the solubility of this compound in my assay buffer?

A2: A simple method is to prepare a supersaturated solution of the compound in your buffer, equilibrate it for a period (e.g., 24 hours with gentle agitation), and then centrifuge or filter to remove undissolved solid. The concentration of the compound in the clear supernatant can then be determined using a suitable analytical method like HPLC-UV or LC-MS.

Q3: Are there any known liabilities associated with the sulfonamide chemical class in assays?

A3: Yes, the sulfonamide functional group can be involved in specific interactions. While known for their antibacterial properties, they can also act as inhibitors of other enzymes, such as carbonic anhydrases.[10] Depending on the assay, it's important to be aware of potential promiscuous inhibition by sulfonamides. Additionally, compounds with certain structural motifs can be prone to aggregation.[11]

Q4: How should I prepare my stock solutions of this compound and how should they be stored?

A4: We recommend the following procedure for preparing and storing stock solutions:

StepProcedureRationale
1. Preparation Weigh out the required amount of solid compound and dissolve in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing.Creates a concentrated stock that allows for small volumes to be used in assays, minimizing the final solvent concentration.
2. Aliquoting Dispense the stock solution into small, single-use aliquots in appropriate vials (e.g., amber glass to protect from light).Minimizes freeze-thaw cycles which can lead to compound degradation and precipitation upon repeated temperature changes.
3. Storage Store the aliquots at -20°C or -80°C for long-term storage.Low temperatures slow down potential degradation processes.
4. Usage When needed, thaw a single aliquot completely and bring it to room temperature before opening to prevent water condensation. Use the aliquot for the experiment and discard any unused portion.Ensures accurate concentration and prevents contamination of the stock.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of dose-response curves for the compound in your assay.

  • In the first set, use your standard assay buffer.

  • In the second set, add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding the compound.[3]

  • Incubate and read the assay as per your standard protocol.

  • Analysis: Compare the IC50/EC50 values from both sets. A significant rightward shift (i.e., a decrease in potency) in the presence of Triton X-100 suggests that the compound's activity is at least partially mediated by aggregation.

Visualizing Troubleshooting Logic

The following diagram illustrates a typical workflow for troubleshooting inconsistent results with this compound.

Troubleshooting_Workflow start Inconsistent Results Observed solubility Check Solubility & Aggregation start->solubility detergent_screen Perform Detergent Counter-Screen solubility->detergent_screen Suspicion of Aggregation solvent Evaluate Solvent Effects solubility->solvent If solubility is confirmed solubility_ok Solubility/Aggregation Not an Issue detergent_screen->solubility_ok No Shift in Potency dmso_tolerance Run DMSO Tolerance Curve solvent->dmso_tolerance solvent_ok Solvent Effects Controlled dmso_tolerance->solvent_ok DMSO within tolerance stability Assess Compound Stability solvent_ok->stability hplc_check Check Stock Purity via HPLC stability->hplc_check stability_ok Compound is Stable hplc_check->stability_ok Purity Confirmed assay_interference Investigate Assay Interference stability_ok->assay_interference interference_screen Run Compound in Target-Free Assay assay_interference->interference_screen end Root Cause Identified interference_screen->end Interference Identified/Ruled Out

Caption: A logical workflow for troubleshooting inconsistent results.

References

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual.
  • Semantic Scholar. (n.d.). Assay Interference by Aggregation.
  • Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
  • National Institutes of Health. (2019, August 28). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery.
  • PubMed Central. (2017, February 28). The Ecstasy and Agony of Assay Interference Compounds.
  • MB - About. (n.d.). Assay Troubleshooting.
  • PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide.
  • PubChem. (n.d.). 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide.
  • IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide.
  • Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • MDPI. (2018, August 16). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide.
  • Azure Biosystems. (n.d.). qPCR Troubleshooting Guide.
  • PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide.
  • Springer. (2021, July 1). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PubMed. (2019, September-October). Sulfonamide Hypersensitivity: Fact and Fiction.
  • ResearchGate. (2023, May 8). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
  • PubMed Central. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
  • ChemUniverse. (n.d.). Request A Quote.

Sources

Technical Support Center: Enhancing the In Vivo Bioavailability of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is intended for researchers, scientists, and drug development professionals working with 4-amino-N-(4-fluorophenyl)benzenesulfonamide. As a novel sulfonamide derivative, this compound presents significant therapeutic potential, but like many in its class, its progression into in vivo studies is often hampered by poor oral bioavailability. This document provides a structured, question-and-answer-based approach to troubleshoot and overcome these challenges, grounded in established biopharmaceutical principles and formulation science.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for designing effective bioavailability enhancement strategies.

Q1: What are the likely physicochemical properties of this compound that limit its bioavailability?

A1: While extensive public data on this specific molecule is scarce, we can infer its properties based on its chemical structure—a sulfanilamide core. Sulfonamides are notoriously challenging due to their physicochemical characteristics.[1][2]

  • Poor Aqueous Solubility: The primary obstacle is likely low water solubility. The benzenesulfonamide structure is largely hydrophobic. Sulfonamides are weak acids, meaning their solubility is pH-dependent, but they often remain poorly soluble in the physiological pH range of the gastrointestinal (GI) tract.[1] This poor solubility directly limits the dissolution rate, a prerequisite for absorption.

  • High Lipophilicity (LogP): The presence of two phenyl rings and a fluorine atom suggests the molecule is lipophilic (high LogP). While a certain degree of lipophilicity is required for membrane permeation, excessively high LogP values can lead to poor aqueous solubility and partitioning into lipidic environments, hindering absorption.

  • Crystalline Stability: The compound is likely a stable crystalline solid with a high melting point. Significant energy is required to break this crystal lattice before the molecule can dissolve, further limiting the dissolution rate.[3]

A summary of predicted and known properties for related sulfonamides is presented below.

PropertyPredicted/Known Value for SulfonamidesImplication for Bioavailability
Aqueous Solubility Low (often < 0.1 mg/mL)Rate-limiting step for absorption. Insufficient drug concentration in GI fluids.
LogP High (>2)Potentially good membrane permeability, but contributes to low aqueous solubility.
BCS Classification Likely Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability)[3]Formulation strategies must focus on overcoming the solubility barrier.
pKa Weakly acidic (pKa ~5-10)[1]Solubility will be lowest in the acidic environment of the stomach.
Molecular Weight ~266.29 g/mol Favorable for passive diffusion (Lipinski's Rule of 5).[3]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it critical for my research?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[3] It is a cornerstone of modern drug development because it helps predict in vivo performance and guides the selection of appropriate formulation strategies.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Expert Insight: Based on its structure, this compound is most likely a BCS Class II compound. The primary hurdle is getting it to dissolve in the gut. Once dissolved, its high lipophilicity should allow it to permeate the intestinal wall effectively. Therefore, our troubleshooting efforts must be laser-focused on enhancing its dissolution rate and apparent solubility.[4][5]

Q3: What are the primary formulation strategies available for a BCS Class II compound like this?

A3: For BCS Class II compounds, the goal is to present the drug to the GI tract in a solubilized or readily dissolvable form. Key strategies include:

  • Particle Size Reduction (Nanonization): Decreasing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a proportional increase in dissolution velocity.[6][7]

  • Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to dissolve the drug. Upon gentle agitation in the GI tract, they form fine emulsions or microemulsions, presenting the drug in a solubilized state.[8][9] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[10][11][12]

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed within a hydrophilic polymer matrix in its high-energy, amorphous state. This amorphous form is significantly more soluble than the stable crystalline form.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively shielding them and increasing their apparent water solubility.[4]

Part 2: Troubleshooting Guide for In Vivo Experiments

This section provides actionable solutions to common problems encountered during preclinical development.

Problem: My initial in vivo study shows very low and highly variable plasma concentrations after oral dosing.

This is a classic sign of dissolution rate-limited absorption, characteristic of a BCS Class II compound. The variability often arises from differences in GI fluid composition and motility between subjects.

Before investing in complex formulations, it's crucial to confirm that permeability is not the limiting factor.

Workflow: Assess Intestinal Permeability

Caption: Decision workflow for diagnosing the cause of low bioavailability.

Recommended Action: Conduct an in vitro Caco-2 permeability assay. This assay uses a monolayer of human intestinal cells to model drug absorption.[13][14] A high apparent permeability (Papp) value confirms a BCS Class II profile and justifies focusing on solubility enhancement.[15]

Click for Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.[16][17]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (Hank's Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • Lucifer Yellow dye for monolayer integrity check

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >250 Ω·cm².[14]

    • Perform a Lucifer Yellow rejection test. Permeability should be <100 nm/s.

  • Permeability Experiment (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed (37°C) transport buffer.

    • Add transport buffer containing the test compound (e.g., 10 µM final concentration, DMSO <0.5%) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking (50 rpm).

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.

    • Take a sample from the apical side at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the rate of permeation (dQ/dt) from the slope of the cumulative amount transported vs. time.

    • Calculate Papp using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where A is the surface area of the monolayer (cm²) and C₀ is the initial concentration in the donor chamber.

Interpretation:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

Assuming the Caco-2 assay confirms high permeability (BCS Class II), the next step is to formulate the compound to improve its dissolution. A nanosuspension is an excellent and robust starting point.

Recommended Action: Prepare a nanosuspension of the compound using wet media milling. Nanosuspensions are stabilized colloidal dispersions of pure drug particles.[6][18] This approach avoids organic solvents and can be scaled for preclinical studies.[7][19]

Click for Experimental Protocol: Nanosuspension Preparation via Wet Milling

Objective: To produce a stable nanosuspension of this compound with a particle size < 400 nm for oral dosing.[20][21]

Materials:

  • This compound (micronized, if possible)

  • Stabilizer (e.g., Poloxamer 188 or a combination of HPMC and SLS)

  • Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

  • Purified water

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Methodology:

  • Pre-formulation:

    • Prepare an aqueous solution of the stabilizer (e.g., 2% w/v Poloxamer 188 in water).

    • Disperse the drug powder in the stabilizer solution to create a pre-suspension (e.g., 5% w/v drug). Stir for 30 minutes.

  • Milling:

    • Transfer the pre-suspension to a milling chamber.

    • Add the milling media. A typical bead-to-drug ratio is 1:1 by volume.

    • Mill the suspension at a high speed (e.g., 400 rpm) for several hours (e.g., 2-8 hours). The process should be conducted in a cooled chamber to prevent thermal degradation.

  • Quality Control (QC) - In-Process:

    • Periodically (e.g., every hour), withdraw a small aliquot of the suspension (ensure no beads are removed).

    • Measure the particle size distribution using DLS. The target is a mean particle size (Z-average) < 400 nm with a Polydispersity Index (PDI) < 0.3.

    • Continue milling until the particle size reaches a plateau.

  • Post-Processing:

    • Separate the nanosuspension from the milling beads by pouring through a sieve.

    • Rinse the beads with a small amount of fresh stabilizer solution to maximize yield.

  • Final Characterization:

    • Particle Size & PDI: Confirm final size and distribution with DLS.

    • Zeta Potential: Measure to assess physical stability (a value of |±30| mV or more is desirable).

    • Microscopy: Use SEM or TEM to visualize particle morphology.[20]

    • Dissolution Test: Perform an in vitro dissolution test (e.g., USP Apparatus II) comparing the nanosuspension to the unformulated drug powder. The dissolution rate should be dramatically increased.[21]

Dosing for In Vivo Studies: The resulting aqueous nanosuspension can be directly used for oral gavage in animal models.

Problem: My formulation works, but I still see significant food effects and inter-subject variability.

This suggests that while your formulation improves dissolution, it may still be sensitive to the complex and variable environment of the GI tract (e.g., presence of bile salts, pH changes, food).

Workflow: Developing a Robust Lipid-Based Formulation

G cluster_1 Lipid Formulation Development start Goal: Overcome Food Effects screen Screen Excipients: 1. Oils (Solubility) 2. Surfactants (Emulsification) 3. Co-solvents (Solubility) start->screen phase Construct Ternary Phase Diagram screen->phase optimize Optimize Formulation (Self-emulsification grade, droplet size, drug load) phase->optimize invitro In Vitro Testing: - Dispersibility Test - Robustness to Dilution - In Vitro Lipolysis optimize->invitro invivo Perform Fed vs. Fasted In Vivo PK Study invitro->invivo

Caption: Workflow for creating a robust self-emulsifying formulation.

Recommended Action: Develop a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon dilution with GI fluids.[9][22] This process is less dependent on the body's own emulsification processes, reducing variability and food effects.[8][10] The formulation effectively keeps the drug in a dissolved state until the point of absorption.[12]

Expert Insight: The key to a successful SEDDS is rigorous screening of excipients to find a combination that can solubilize the drug at the desired dose and emulsify effectively.[11] Constructing a ternary phase diagram is essential to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable and efficient microemulsion.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab. [Link]
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). American Pharmaceutical Review. [Link]
  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). Future Journal of Pharmaceutical Sciences. [Link]
  • Formulation strategies for poorly soluble drugs. (2025).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2024). MDPI. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). Expert Opinion on Drug Delivery. [Link]
  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
  • Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization. (2020). Pharmaceutical Nanotechnology. [Link]
  • Nanosuspensions for Improved Drug Delivery: A Review of Preparation Methods and Applications. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
  • Development of nanosuspension formulation for oral delivery of quercetin. (2011). Journal of Biomedical Nanotechnology. [Link]
  • Formulation Strategies of Nanosuspensions for Various Administration Routes. (2021). Pharmaceutics. [Link]
  • Caco2 assay protocol. (n.d.). Bio-protocol. [Link]
  • Development of Nanosuspension Formulation for Oral Delivery of Quercetin. (2011). Ingenta Connect. [Link]
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.).
  • Nanosuspension as Oral Drug Delivery System: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Sulfenamide prodrugs for enhanced oral bioavailability. (2024).
  • Caco-2 permeability assay. (n.d.).
  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
  • Sulfonamides and Potentiated Sulfonamides. (2018). Veterian Key. [Link]
  • Sulfonamides and Sulfonamide Combinations. (n.d.). Louisiana Department of Health. [Link]
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Physical and Chemical Research. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-amino-N-(4-fluorophenyl)benzenesulfonamide and its analogs. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of optimizing the selectivity of this benzenesulfonamide derivative. Our approach is rooted in established medicinal chemistry principles and field-proven insights to accelerate your drug discovery and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological targets for this compound?

While a definitive, single target for this specific molecule is not extensively documented in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore. Based on recent studies, fluorinated benzenesulfonamides have shown inhibitory activity against amyloid-β aggregation, suggesting a potential role in Alzheimer's disease research.[1] Additionally, other benzenesulfonamide derivatives have been identified as potent inhibitors of the TRPV4 ion channel, a target for conditions like acute lung injury.[2] Therefore, it is reasonable to hypothesize that this compound may exhibit activity against targets in these or related pathways.

Q2: Why is selectivity a critical parameter to optimize for this compound?

Selectivity is paramount in drug development to minimize off-target effects and reduce potential toxicity. A non-selective compound can interact with multiple biological targets, leading to undesired side effects that can halt its development. For a compound like this compound, which belongs to a class known for broad activity, enhancing selectivity for a specific target (e.g., a particular enzyme or receptor) over others is a critical step in translating a promising hit into a viable drug candidate.

Q3: What are the initial steps to assess the selectivity profile of my this compound analog?

A comprehensive in vitro kinase profiling panel is a standard first step, especially given the prevalence of sulfonamides as kinase inhibitors. This involves screening your compound at a fixed concentration against a broad range of kinases to identify potential on-target and off-target interactions. Cellular target engagement assays, such as NanoBRET, can then be employed to confirm these interactions within a more physiologically relevant context.

Troubleshooting Guides for Selectivity Enhancement

Researchers often encounter challenges in achieving the desired selectivity for their lead compounds. The following guides address common issues and provide structured experimental protocols to overcome them.

Guide 1: Poor Selectivity Against Homologous Protein Targets

Issue: Your this compound analog shows potent inhibition of the primary target but also significant activity against a closely related protein, leading to a low selectivity index.

Underlying Principle (Causality): Homologous proteins often share highly conserved binding sites. Achieving selectivity requires exploiting subtle differences in the amino acid residues or the overall shape and electrostatics of the binding pockets.

Troubleshooting Workflow:

Caption: Workflow for improving selectivity against homologous targets.

Step-by-Step Experimental Protocol:

  • Structural Analysis (In Silico):

    • If crystal structures of your target and off-target proteins are available, perform molecular docking studies with your compound.

    • Analyze the binding poses and identify key interactions. Pay close attention to amino acid residues that differ between the two proteins within or near the binding pocket.

  • Rational Drug Design & Synthesis:

    • Hypothesis: Modifying a specific moiety on your compound will introduce steric hindrance or an unfavorable interaction with the off-target protein while maintaining or enhancing binding to the primary target.

    • Example Modification: If a non-conserved residue in the off-target is bulkier (e.g., phenylalanine vs. glycine in the target), design an analog with a bulkier substituent that would clash with the phenylalanine. Conversely, if the off-target has a smaller pocket, introducing a larger group on your inhibitor can prevent its entry.

    • Synthesize a focused library of analogs based on these hypotheses.

  • In Vitro Selectivity Assay:

    • Determine the IC50 values of your new analogs against both the primary target and the key off-target(s).

    • Calculate the selectivity index (SI) for each compound (SI = IC50 off-target / IC50 target).

  • Structure-Selectivity Relationship (SSR) Analysis:

    • Correlate the structural modifications with the observed changes in potency and selectivity. This will provide valuable insights for the next round of design.

Data Presentation: Hypothetical Selectivity Profile

CompoundTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Index
Parent Compound 15453
Analog 1 (Methyl added) 2050025
Analog 2 (Ethyl added) 35>10,000>285
Analog 3 (Isopropyl added) 150>10,000>66

This table illustrates how systematic structural modifications can lead to a significant improvement in the selectivity index.

Guide 2: Off-Target Activity Unrelated to Primary Target Family

Issue: Your compound is showing unexpected activity against an unrelated protein class (e.g., a GPCR or an ion channel), which was identified in a broader panel screen.

Underlying Principle (Causality): This often arises from the compound possessing a general "privileged scaffold" that can bind to multiple, structurally distinct protein pockets, or from having physicochemical properties (e.g., high lipophilicity) that promote non-specific interactions.

Troubleshooting Workflow:

Caption: Workflow to mitigate unrelated off-target activity.

Step-by-Step Experimental Protocol:

  • Pharmacophore and Physicochemical Property Analysis:

    • Use computational tools to identify the key pharmacophoric features of your molecule. Compare these to known pharmacophores for the off-target protein class.

    • Calculate properties like cLogP, topological polar surface area (TPSA), and molecular weight. High lipophilicity (cLogP > 5) is often associated with promiscuity.

  • Scaffold Hopping or Bioisosteric Replacement:

    • Goal: Replace the core scaffold of your molecule with a novel one that retains the key interactions with the primary target but does not fit the binding site of the off-target.

    • Example: If your benzenesulfonamide core is implicated in the off-target binding, consider replacing the phenyl ring with a different aromatic or heteroaromatic system.

  • Systematic Modification to Reduce Non-Specific Binding:

    • If high lipophilicity is a concern, systematically introduce polar functional groups (e.g., hydroxyl, amide) to your molecule to increase its polarity and reduce non-specific hydrophobic interactions.

  • Comprehensive Off-Target Screening:

    • Screen the newly synthesized analogs against a broad off-target panel (e.g., the Eurofins SafetyScreen44 or a similar service) to ensure the problematic activity has been eliminated and no new liabilities have been introduced.

  • Re-evaluation of On-Target Potency:

    • Confirm that the modifications have not significantly compromised the potency against your primary target.

Data Presentation: Impact of Physicochemical Properties on Selectivity (Illustrative)

CompoundcLogPPrimary Target IC50 (nM)Off-Target % Inhibition @ 1µM
Parent Compound 4.81585%
Analog 4 (added -OH) 4.22530%
Analog 5 (added -CONH2) 3.930<10%

This table demonstrates how reducing lipophilicity (cLogP) can decrease off-target activity.

References

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. 2024 Oct 17;30(58):e202402330.[Link]
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorg Chem. 2024 Jun:147:107396.[Link]

Sources

Technical Support Center: Navigating the Complexities of NMR Spectra of Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzenesulfonamides. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the interpretation of their often-complex NMR spectra. As a senior application scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you overcome common challenges and obtain high-quality, interpretable data.

The unique properties of the fluorine nucleus (¹⁹F), combined with the structural and electronic characteristics of the benzenesulfonamide scaffold, present a distinct set of challenges in NMR spectroscopy. This guide will equip you to tackle these issues head-on, ensuring the integrity and accuracy of your structural elucidation and analysis.

I. Understanding the Core Challenges

Interpreting the NMR spectra of fluorinated benzenesulfonamides requires an appreciation for several key phenomena that can complicate what might otherwise be straightforward spectra. These include the large chemical shift dispersion of ¹⁹F, complex coupling patterns, through-space interactions, the influence of the sulfonamide group, and solvent effects.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your NMR experiments.

Q1: Why are the baseline distortions and phasing issues so common in my ¹⁹F NMR spectra?

A1: Baseline and phasing problems in ¹⁹F NMR are frequently due to the very wide spectral width required to capture all fluorine signals.[1] The chemical shifts of fluorine nuclei are highly sensitive to their electronic environment, leading to a much larger chemical shift range (over 800 ppm) compared to proton NMR.[1]

Causality and Troubleshooting:

  • Broad Signals from Probe Background: Fluorinated materials in the NMR probe itself (like Teflon components) can contribute to broad, underlying signals that distort the baseline.

  • Acoustic Ringing: The high-power radiofrequency pulses used in ¹⁹F NMR can induce acoustic ringing in the probe, which manifests as baseline distortions.

  • Insufficient Acquisition Time: If the acquisition time is too short for the signals to fully decay, it can lead to truncation artifacts that make phasing difficult.[2]

Recommended Actions:

  • Use a Background Subtraction Method: Acquire a spectrum of a blank sample (with the same deuterated solvent) and subtract it from your sample spectrum.

  • Optimize Acquisition Parameters:

    • Increase the acquisition time to allow for complete signal decay.

    • Employ a "dead time" at the beginning of the acquisition to allow acoustic ringing to subside.

  • Consider a Fluorine-Free Probe: If you are working extensively with fluorinated compounds, using a probe with minimal fluorinated components can significantly improve spectral quality.

Q2: I'm observing more couplings to my fluorine signal than expected. How can I distinguish between through-bond (J-coupling) and through-space (NOE) interactions?

A2: This is a critical challenge, as both scalar (through-bond) and dipolar (through-space) couplings can be observed, especially in sterically crowded molecules. The primary tool for differentiating these is the Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.[3][4][5]

Causality and Troubleshooting:

  • Through-Bond Coupling (J-coupling): This occurs via the electrons in the chemical bonds connecting the nuclei. Fluorine can exhibit long-range couplings (⁴J or even ⁵J) to protons and other fluorine atoms.[1]

  • Through-Space Coupling (NOE/HOE): This arises from the dipolar interaction between nuclei that are close to each other in space, regardless of whether they are directly bonded. For ¹H-¹⁹F interactions, this is a Heteronuclear Overhauser Effect (HOE).[6]

Experimental Protocol: 2D ¹H-¹⁹F HOESY

This experiment will show correlations (cross-peaks) between protons and fluorine nuclei that are in close spatial proximity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare your sample as you would for a standard NMR experiment, ensuring it is well-dissolved and free of particulate matter.

  • Spectrometer Setup:

    • Tune and match the probe for both the ¹H and ¹⁹F frequencies.

    • Load a standard 2D HOESY pulse sequence.

  • Key Parameters:

    • Mixing Time (tm): This is the crucial parameter that allows for the build-up of the Overhauser effect. Start with a mixing time of around 200-300 ms and optimize as needed. Longer mixing times can lead to spin diffusion, so a range of mixing times may be necessary for unambiguous assignments.

    • Acquisition Time: Ensure sufficient acquisition time in both dimensions to achieve good resolution.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Look for cross-peaks between your fluorine signal and specific proton signals. The presence of a cross-peak indicates that these nuclei are less than ~5 Å apart in space.

Diagram of Workflow:

HOESY_Workflow Start Ambiguous H-F Coupling Observed Setup Prepare Sample & Set up 2D HOESY Experiment Start->Setup Acquire Acquire Data with Varying Mixing Times Setup->Acquire Process Process 2D Spectrum Acquire->Process Analyze Analyze Cross-Peaks Process->Analyze Conclusion Differentiate Through-Space vs. Through-Bond Couplings Analyze->Conclusion

Caption: Workflow for distinguishing through-space and through-bond H-F couplings.

Q3: The proton signals near the sulfonamide group (-SO₂NH-) are broad and poorly resolved. What is causing this, and how can I sharpen them?

A3: The broadening of proton signals adjacent to the sulfonamide group is often due to the quadrupolar nature of the ¹⁴N nucleus.[7][8] Nuclei with a spin quantum number I > 1/2, such as ¹⁴N (I=1), possess an electric quadrupole moment.

Causality and Troubleshooting:

  • Quadrupolar Relaxation: The ¹⁴N nucleus has a non-spherical charge distribution. As the molecule tumbles in solution, this quadrupole interacts with local electric field gradients, providing a very efficient relaxation pathway.[7][8] This rapid relaxation of the nitrogen "blurs" the spin states that adjacent protons are coupled to, resulting in signal broadening.

  • Chemical Exchange: The sulfonamide proton (-NH-) can undergo chemical exchange with residual water or other exchangeable protons in the sample. This can also lead to signal broadening.

Recommended Actions:

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes sharpen the signals.[7] Increased temperature leads to faster molecular tumbling, which can average out the quadrupolar effects more effectively. Conversely, lowering the temperature can slow down chemical exchange, which might also sharpen the NH signal itself and any protons it couples to.

  • ¹⁵N Isotopic Labeling: If synthetically feasible, replacing the natural abundance ¹⁴N with ¹⁵N (I=1/2) will completely eliminate the quadrupolar broadening issue. ¹⁵N does not have a quadrupole moment and will show sharp, well-defined couplings.

  • Solvent Choice: Using a non-protic, aprotic polar solvent like DMSO-d₆ can reduce the rate of proton exchange compared to solvents like CD₃OD or D₂O.

Q4: My fluorine chemical shift is highly variable between samples. How can I ensure consistent and accurate referencing?

A4: The chemical shift of ¹⁹F is notoriously sensitive to solvent, concentration, and temperature.[6][9][10] Therefore, consistent and careful referencing is paramount.

Causality and Troubleshooting:

  • Solvent Effects: The polarity and aromaticity of the solvent can significantly influence the electron shielding around the fluorine nucleus, causing large shifts.[9][10]

  • Referencing Method: Using an external reference or relying solely on the spectrometer's internal lock frequency can introduce inaccuracies.[11]

Recommended Protocol: Internal Referencing

  • Choose a Suitable Internal Standard: An ideal standard should be inert, soluble in your sample's solvent, and have a single, sharp resonance that does not overlap with your analyte signals. Common choices include:

    • Trifluorotoluene (PhCF₃): δ ≈ -63.7 ppm

    • Fluorobenzene (C₆H₅F): δ ≈ -113.2 ppm

    • Hexafluorobenzene (C₆F₆): δ ≈ -164.9 ppm

  • Add a Small, Known Amount: Add a small amount of the chosen reference compound directly to your NMR tube.

  • Report Referencing Details: When reporting your data, always specify the internal reference compound used and the solvent.[6]

Table 1: Common ¹⁹F NMR Reference Compounds

CompoundAbbreviationTypical Chemical Shift (δ, ppm vs. CFCl₃)Notes
TrichlorofluoromethaneCFCl₃0.00The historical standard, but volatile and environmentally unfriendly. Often used as an external reference.
TrifluorotoluenePhCF₃-63.72Good for many organic solvents.
FluorobenzeneC₆H₅F-113.15Useful for aromatic samples.
HexafluorobenzeneC₆F₆-164.9Chemically inert and provides a single sharp peak.
Trifluoroacetic AcidTFA-76.55Water-soluble, but its chemical shift can be pH-dependent.[11]

Chemical shifts are approximate and can vary with solvent.[12]

Q5: I have a complex mixture of fluorinated benzenesulfonamide isomers. How can I resolve the individual components without physical separation?

A5: For complex mixtures, Diffusion-Ordered Spectroscopy (DOSY) is an exceptionally powerful technique.[13][14][15] DOSY separates the NMR signals of different molecules based on their translational diffusion coefficients, which are related to their size and shape.

Causality and Troubleshooting:

  • Signal Overlap: In a standard 1D spectrum, signals from multiple components can overlap, making analysis impossible.

  • Diffusion Differences: Different molecules, even isomers, will diffuse at slightly different rates in solution. DOSY exploits this difference to create a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.

Experimental Protocol: 2D ¹H DOSY

Step-by-Step Methodology:

  • Sample Preparation: Ensure a well-dissolved, particle-free sample with a viscosity that is not excessively high.

  • Spectrometer Setup:

    • Use a probe equipped with a gradient coil.

    • Load a standard DOSY pulse sequence (e.g., stimulated echo with bipolar gradients).

  • Key Parameters:

    • Gradient Strength: The experiment is run as an array, stepping the gradient strength from a low value (e.g., 2% of max) to a high value (e.g., 95% of max).

    • Diffusion Time (Δ): This is the delay during which diffusion occurs. A longer Δ allows for more signal attenuation for faster-diffusing (smaller) molecules. Typical values range from 50 to 200 ms.

  • Data Processing and Interpretation:

    • Specialized software is used to process the arrayed data, fitting the signal decay at each chemical shift to an exponential function.

    • The result is a 2D plot where all signals from a single molecule should align horizontally at the same diffusion coefficient value.

Diagram of DOSY Principle:

DOSY_Principle cluster_0 Mixture in NMR Tube cluster_1 DOSY Experiment cluster_2 2D DOSY Spectrum A Molecule A (Large) Pulse PFG-STE Pulse Sequence B Molecule B (Small) Diffusion Molecules Diffuse Pulse->Diffusion Signal Signal Attenuation Measured Diffusion->Signal Spec Chemical Shift vs. Diffusion Coefficient Signal->Spec A_Spec Signals of A (Slow Diffusion) Spec->A_Spec B_Spec Signals of B (Fast Diffusion) Spec->B_Spec

Caption: Conceptual overview of the DOSY experiment for mixture analysis.

III. Advanced NMR Protocols for Structural Elucidation

For unambiguous structure determination, a combination of 2D NMR experiments centered around the ¹⁹F nucleus is often necessary.[16][17][18][19][20]

Recommended Experiment Suite:

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): Correlates proton and fluorine nuclei that are coupled through bonds. This is the starting point for mapping out the H-F connectivity.

  • ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates fluorine with carbons over two to three bonds. This is crucial for establishing the carbon skeleton around the fluorine atom.[21]

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): As discussed in Q2, this experiment identifies through-space proximities, providing key information about the 3D structure and conformation.[22][23]

By combining the information from these experiments, a comprehensive picture of the molecular structure can be assembled, even for complex fluorinated benzenesulfonamides.

IV. References

  • Diffusion-Ordered Spectroscopy (DOSY) - NMR Theory, UCSB Chem and Biochem NMR Facility. [Link]

  • DOSY NMR, a new tool for fake drug analyses | Spectroscopy Europe/World. [Link]

  • Analysing complex mixtures using Pure shift DOSY | Applications Notes | JEOL Ltd. [Link]

  • NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05053F. [Link]

  • Diffusion-Ordered NMR Spectroscopy - Manchester NMR Methodology Group. [Link]

  • 19F NMR Reference Standards. [Link]

  • Fluorine NMR. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - University of Edinburgh Research Explorer. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. [Link]

  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - ResearchGate. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). [Link]

  • 19F - 1H HOESY Experiment - University of Ottawa NMR Facility Blog. [Link]

  • 1D Selective 1H - 19F HOESY - University of Ottawa NMR Facility Blog. [Link]

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. [Link]

  • Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics | The Journal of Physical Chemistry - ACS Publications. [Link]

  • Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order | Journal of the American Chemical Society. [Link]

  • 2D HOESY Experiment - IMSERC. [Link]

  • Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • How to interpret the 19F NMR spectra - Quora. [Link]

  • 19Flourine NMR. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments | Request PDF - ResearchGate. [Link]

  • Quadrupolar Coupling - Chemistry LibreTexts. [Link]

  • Quadrupolar coupling - NMR Wiki. [Link]

  • NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed. [Link]

  • Measuring amide nitrogen quadrupolar coupling by high-resolution 14N/13C NMR correlation under magic-angle spinning - PubMed. [Link]

  • 9– NMR Interactions: Quadrupolar Coupling 9.1 Hamiltonian. [Link]

  • 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles - PubMed. [Link]

  • 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid] - PubMed. [Link]

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the quantitative analysis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting assistance for common challenges encountered during experimental workflows. Here, we move beyond mere procedural lists to explain the causality behind our recommendations, ensuring a robust and validated analytical approach.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the quantitative analysis of this compound, providing concise and actionable answers.

Q1: What is the most suitable analytical technique for the quantitative analysis of this compound in a pharmaceutical matrix?

A1: For routine quality control and quantitative analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard. This technique offers an excellent balance of specificity, sensitivity, and robustness for sulfonamides.[1][2] LC-MS/MS can be employed for bioanalytical studies or when very low detection limits are required, though it involves more complex instrumentation.[3]

Q2: What type of HPLC column is recommended for this analysis?

A2: A C18 column is the most common and effective choice for separating this compound from potential impurities and degradation products.[3] A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size typically provides good resolution and efficiency.

Q3: What is a good starting mobile phase for method development?

A3: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (acetonitrile or methanol) is a robust starting point. A typical gradient might run from a lower to a higher percentage of the organic solvent over 20-30 minutes. This approach ensures the elution of both polar and non-polar impurities.

Q4: How should I prepare my sample for HPLC analysis?

A4: The sample preparation should aim to dissolve the analyte completely and remove any particulate matter. A common approach is to dissolve the sample in a diluent that is compatible with the mobile phase, often a mixture of the mobile phase components.[2] For instance, a 50:50 mixture of water and acetonitrile is a good starting point. Sonication can aid in dissolution.[2] It is crucial to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

Q5: What are the typical impurities I should be aware of during the analysis?

A5: Impurities can arise from the synthesis process or degradation. Potential impurities for sulfonamides include starting materials, intermediates, and by-products from side reactions. For instance, in the synthesis of related sulfonamides, impurities related to the starting materials like p-acetaminobenzenesulfonyl chloride or the corresponding amine can be present.[4][5] It is also possible to have isomers or related substances with similar structures.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for the main analyte. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot:

  • Secondary Silanol Interactions: The primary cause of tailing for amine-containing compounds like this sulfonamide is often the interaction with acidic silanol groups on the silica-based column packing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with the basic analyte.[6]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping neutralizes most of the residual silanol groups.

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active sites on the column, improving the peak shape of the analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Column Void or Contamination: A void at the column inlet or contamination from previous injections can disrupt the sample band.

    • Solution: First, try back-flushing the column with a strong solvent.[6] If the problem persists, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[8]

Issue 2: Inconsistent Retention Times

Q: The retention time of my analyte is shifting between injections. What should I check?

A: Fluctuating retention times point towards a lack of stability in the chromatographic system.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent culprit.

    • Solution 1: Premix Mobile Phase: If using a gradient, ensure the solvents are thoroughly mixed and degassed.[7] For isocratic methods, preparing the mobile phase in a single batch can improve consistency.

    • Solution 2: Check for Evaporation: Ensure solvent reservoirs are covered to prevent evaporation of the more volatile organic component, which would alter the mobile phase composition over time.[9]

  • Pump Performance: Issues with the HPLC pump can lead to flow rate inaccuracies.

    • Solution: Check for leaks in the pump heads and fittings.[7] Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need replacement.

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can cause retention time drift.

    • Solution: Ensure an adequate equilibration time is included at the end of each gradient run, typically at least 5-10 column volumes.[9]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the analytical column.[9]

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: The peak for my analyte is very small, and I'm struggling to achieve the required limit of quantification (LOQ). How can I improve the signal?

A: Low sensitivity can be a significant hurdle in quantitative analysis.

  • Detector Wavelength: The UV detector wavelength may not be optimal for your analyte.

    • Solution: Determine the λmax (wavelength of maximum absorbance) of this compound by running a UV scan of a standard solution. Set the detector to this wavelength to maximize the signal. A photodiode array (PDA) detector is useful for this optimization.[2]

  • Sample Concentration: The concentration of the analyte in the injected sample may be too low.

    • Solution: If possible, increase the concentration of the sample. However, be mindful of potential solubility issues and the risk of column overload.

  • Injection Volume: A small injection volume will naturally result in a smaller peak.

    • Solution: Increase the injection volume. Be cautious not to overload the column, which can lead to poor peak shape.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and thus its UV absorbance.

    • Solution: Experiment with slight adjustments to the mobile phase pH to see if it improves the signal.

Experimental Protocol: Validated RP-HPLC Method

This section provides a detailed, step-by-step protocol for a validated RP-HPLC method for the quantitative analysis of this compound.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of the Standard Working Solution. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Data Analysis

Calculate the amount of this compound in the sample using the following formula:

% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte in the standard chromatograms.

  • Conc_Standard is the concentration of the standard solution.

  • Conc_Sample is the concentration of the sample solution.

  • Purity_Standard is the purity of the reference standard.

Visualizations

Analytical Workflow

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp Weighing & Dissolution filt Filtration (0.45 µm) sp->filt inj Injection filt->inj sep Chromatographic Separation inj->sep det UV Detection sep->det integ Peak Integration det->integ calc Quantification integ->calc report Reporting calc->report

Caption: A streamlined workflow for the quantitative HPLC analysis.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed check_overload Check for Column Overload Is sample concentration too high? start->check_overload check_silanol Investigate Silanol Interactions Is the column old or non-end-capped? check_overload:f1->check_silanol No sol_dilute Dilute Sample or Reduce Injection Volume check_overload:f1->sol_dilute Yes check_column_health Assess Column Integrity Is there a void or contamination? check_silanol:f1->check_column_health No sol_ph Adjust Mobile Phase pH (e.g., to 3) check_silanol:f1->sol_ph Yes sol_backflush Backflush Column check_column_health:f1->sol_backflush Yes sol_competing_base Add Competing Base (e.g., TEA) sol_ph->sol_competing_base sol_replace_column Replace Column sol_backflush->sol_replace_column If problem persists

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • Benchchem. A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. 2024.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Trends in Sciences. View of Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Benchchem. A Comparative Guide to the Analysis of 4-Amino-3-chlorobenzenesulfonic Acid.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023.
  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023.
  • Phenomenex. Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Journal of Food and Drug Analysis. The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs.
  • Google Patents. US4698445A - 4-amino benzenesulfonamides.
  • Molecules. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. 2014.
  • Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. 2016.
  • Benchchem. A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide.
  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
  • PubMed. Sample preparation for amino acid determination by integrated pulsed amperometric detection in foods.
  • ResearchGate. (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. 2014.
  • PubMed. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. 2008.
  • Googleapis.com. AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. 2020.
  • PubMed. Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. 2025.
  • ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF.
  • ResearchGate. (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies.
  • Google Patents. CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • ResearchGate. (PDF) Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids. 2014.
  • NIH. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. 2023.
  • Analyst (RSC Publishing). Spectrophotometric determination of N-(1-naphthyl)ethylenediamine in aqueous solution by coupling with diazotised 4-aminoacetophenone.
  • ResearchGate. Synthesis, spectral characterization, DFT-Computational analyses on Novel 4-nitrobenzenaminium benzenesulfonate (4NBASA) crystal | Request PDF.
  • Semantic Scholar. The spectrophotometric determination of amine, amino acid and peptide with 2,4,6-trinitrobenzene 1-sulfonic acid. | Semantic Scholar. 1960.
  • ResearchGate. (PDF) Spectrophotometric Determination of Mefenamic Acid via Oxidative Coupling Reaction with 4-Amminoantipyrine in Presence of N-Chlorosuccinimide. 2014.

Sources

Technical Support Center: Mitigating Cytotoxicity of 4-amino-N-(4-fluorophenyl)benzenesulfonamide in Non-target Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-amino-N-(4-fluorophenyl)benzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with off-target cytotoxicity in their in vitro models. While specific toxicological data for this compound is not extensively published, its structural classification as a sulfonamide provides a strong basis for understanding and mitigating its potential cytotoxic effects.

This guide synthesizes established principles of sulfonamide toxicology with practical, field-proven troubleshooting strategies. Our goal is to provide you with the scientific rationale and actionable protocols needed to navigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: What is the likely mechanism driving the cytotoxicity of this sulfonamide-based compound in my non-target cells?

A1: The cytotoxicity of sulfonamides is often linked to the metabolic activation of the parent drug into reactive metabolites.[1][2] This process, primarily mediated by enzymes like cytochrome P450s (CYPs) and peroxidases, can transform the aromatic amine group into a highly reactive hydroxylamine metabolite.[3][4][5][6] This reactive intermediate can then lead to:

  • Oxidative Stress: The metabolite can auto-oxidize, generating reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA.[1][2][3] This oxidative damage is a major contributor to cell death.[1][2]

  • Protein Adduct Formation: The electrophilic metabolite can covalently bind to cellular proteins, forming drug-protein adducts. These adducts can act as antigens, potentially triggering immune-mediated responses or disrupting normal protein function.[3]

  • Depletion of Antioxidants: The process of neutralizing ROS and reactive metabolites can deplete crucial intracellular antioxidants, such as glutathione (GSH), making cells more vulnerable to subsequent damage.[1][2]

Q2: Why am I observing significant cytotoxicity in my control (non-target) cell line, even at low concentrations?

A2: This observation suggests a few possibilities:

  • High Metabolic Activity: Your non-target cell line may possess a high level of the specific metabolic enzymes (e.g., CYP2C9 for some sulfonamides) that efficiently convert the compound into its toxic metabolites.[7]

  • Low Antioxidant Capacity: The cell line may have inherently low levels of endogenous antioxidants, making it particularly susceptible to the oxidative stress induced by the compound.[1][2]

  • Narrow Therapeutic Window: The compound may have a narrow therapeutic index, meaning the concentration that causes toxicity in non-target cells is very close to the concentration that has the desired effect on target cells.

  • Compound Impurity: Ensure the purity of your compound stock. Contaminants from synthesis or degradation could be contributing to the observed toxicity.

Q3: What are the key morphological and biochemical signs of cytotoxicity I should be monitoring?

A3: When assessing cytotoxicity, it is crucial to look for a range of indicators:

  • Morphological Changes: Visually inspect your cells under a microscope for signs of distress, such as rounding, shrinking, detachment from the culture surface, membrane blebbing, or the appearance of intracellular vacuoles.

  • Reduced Cell Viability: Quantify the number of living cells. A decrease in viability is a primary indicator of a cytotoxic effect.

  • Increased Cell Death (Apoptosis/Necrosis): Differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). This can provide insights into the specific death pathway being activated.

  • Decreased Proliferation: A reduction in the rate of cell division is a sensitive indicator of cellular stress.

  • Metabolic Dysfunction: Many cytotoxic compounds interfere with essential cellular processes, such as mitochondrial respiration, which can be measured through metabolic assays.[8]

Troubleshooting Guide: Experimental Approaches to Mitigation

If you are observing unacceptable levels of cytotoxicity in your non-target cells, follow this tiered troubleshooting workflow.

Figure 1. Tiered workflow for troubleshooting cytotoxicity.
Troubleshooting Step 1: Confirm and Quantify Cytotoxicity with Orthogonal Assays

Problem: My initial viability assay (e.g., MTT) shows high toxicity.

Causality: Assays like MTT measure metabolic activity, which can be directly inhibited by a compound without necessarily causing cell death, leading to a misinterpretation of cytotoxicity.[8] It is critical to confirm cell death using an assay with a different mechanism.

Solution: Use a multi-assay approach to get a complete picture.

Assay TypePrincipleRecommended AssayPurpose
Metabolic Activity Measures mitochondrial reductase activity.MTT or WST-1 AssayAssesses overall metabolic health. Prone to artifacts if the compound affects mitochondrial function.[8]
Membrane Integrity Measures the release of cytosolic enzymes from cells with compromised membranes (necrosis).LDH Release AssayA direct measure of cell lysis and necrosis.
Cell Death Pathway Detects markers of apoptosis (phosphatidylserine externalization) and necrosis (membrane permeability).Annexin V / Propidium Iodide (PI) StainingDifferentiates between apoptotic and necrotic cell death, providing mechanistic insight.
Cell Count Directly counts live vs. dead cells based on membrane exclusion dye.Trypan Blue Exclusion AssayA straightforward, albeit lower-throughput, method to confirm cell viability.

Protocol: Annexin V / Propidium Iodide (PI) Staining

  • Cell Seeding: Seed your target and non-target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for your desired time point (e.g., 24, 48 hours). Include vehicle (e.g., DMSO) and untreated controls.

  • Cell Harvesting: Following incubation, collect the culture medium (which contains detached, dead cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic dissociation solution or brief trypsinization. Combine the detached cells with the collected medium.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting Step 2: Co-administration of Antioxidants

Problem: Cytotoxicity is confirmed, and I suspect it's mediated by oxidative stress.

Causality: As sulfonamide metabolites can induce high levels of ROS, replenishing the cell's antioxidant capacity can mitigate this damage.[1][9][10] N-acetylcysteine (NAC) is a precursor to glutathione (GSH), the cell's primary endogenous antioxidant, and directly scavenges ROS.

Solution: Co-treat your non-target cells with your compound and an antioxidant like NAC. A reduction in cytotoxicity would strongly support an oxidative stress-mediated mechanism.

Experimental Protocol:

  • Determine Optimal NAC Concentration: First, test a range of NAC concentrations (e.g., 1-10 mM) on your cells alone to ensure it is not toxic.

  • Co-treatment: In a 96-well plate, seed your non-target cells.

  • Pre-incubate the cells with the optimal, non-toxic concentration of NAC for 1-2 hours.

  • Add this compound at its IC50 concentration (or another relevant concentration) to the NAC-containing wells.

  • Include controls: untreated cells, cells with NAC only, and cells with the compound only.

  • Incubate for 24-48 hours.

  • Assess Viability: Use a membrane-integrity based assay like LDH release to measure cytotoxicity.

  • Analysis: Compare the cytotoxicity in the "compound only" group to the "compound + NAC" group. A significant increase in cell viability in the co-treated group indicates that oxidative stress is a key driver of the toxicity.

Troubleshooting Step 3: Advanced Mitigation - Nanocarrier Drug Delivery

Problem: I have a narrow therapeutic window, and antioxidant co-treatment is insufficient or not feasible for my application.

Causality: Free drug exposure to non-target cells is the root cause of off-target toxicity. Encapsulating the drug in a nanocarrier can limit its distribution to healthy cells and potentially enhance its delivery to target cells through passive (Enhanced Permeability and Retention effect) or active targeting.[11][12]

Solution: Explore encapsulating this compound in a biocompatible nanocarrier system, such as liposomes or polymeric nanoparticles (e.g., PLGA).[13]

Workflow for Evaluating Nanocarrier Delivery:

  • Formulation: Synthesize or obtain the compound encapsulated in a suitable nanocarrier. This often requires collaboration with a drug delivery specialist. Key parameters to characterize are particle size, drug loading efficiency, and release kinetics.

  • In Vitro Testing: Perform dose-response cytotoxicity studies comparing the free drug to the nano-formulation in both target and non-target cell lines.

  • Desired Outcome: The ideal result is a rightward shift in the IC50 curve for the non-target cells (indicating reduced toxicity) and a maintained or leftward shift for the target cells (indicating preserved or enhanced efficacy).

  • Mechanism: Nanocarriers can reduce toxicity by preventing the drug from entering non-target cells or by releasing the drug so slowly that cellular defense mechanisms are not overwhelmed.[14][15]

References

  • Elzagallaai, A. A., Sultan, E. A., Bend, J. R., Abuzgaia, A. M., Loubani, E., & Rieder, M. J. (2020). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. J Clin Pharmacol, 60(3), 409-421. [Link]
  • Kaliyaperumal, K., & Sharma, V. (Year unavailable). Sulfonamide-induced cutaneous drug reactions: role of bioactivation, oxidative stress and folate deficiency. University of Iowa. [Link]
  • Elzagallaai, A. A., Sultan, E. A., Bend, J. R., Abuzgaia, A. M., Loubani, E., & Rieder, M. J. (2019). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides.
  • Das, L., Bhaumik, E., Ray, D., & Deb, L. (2019). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. NIH. [Link]
  • Senthil, K., & Murugesan, R. (Year unavailable).
  • Jain, A., Jain, S. K., & Ganesh, N. (2022). Nanocarriers: A Reliable Tool for the Delivery of Anticancer Drugs. PMC - PubMed Central. [Link]
  • Zhang, H., Wang, X., Song, R., Ding, W., Li, F., & Ji, L. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]
  • Varatharajan, R., & Thomas, P. A. (2017). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH. [Link]
  • Patra, J. K., Das, G., Fraceto, L. F., Campos, E. V. R., Rodriguez-Torres, M. P., Acosta-Torres, L. S., ... & Shin, H. S. (2018). Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors.
  • Zhang, H., Wang, X., Song, R., Ding, W., Li, F., & Ji, L. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study.
  • Meschino Health. (n.d.). Antioxidants During Chemotherapy: The Evidence To Support The Enhanced Anti-Neoplastic Effects Of Concurrent Therapy. [Link]
  • Conklin, K. A. (2000). Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects. PubMed. [Link]
  • Abedin, M. J., Afrose, M., & Rahman, M. (2021). Smart nanocarrier-based drug delivery systems for cancer therapy and toxicity studies: A review.
  • Na, G., & Zhang, T. (2022).
  • Ali, I., Suh, M. R., & Kim, S. (2023). Cytotoxicity of Nanocarrier-Based Drug Delivery in Oral Cancer Therapy: A Systematic Review and Meta-Analysis. PMC - NIH. [Link]
  • Elshama, S., Abdalla, M. E., & Mohamed, A. M. (2018). Role of Natural Antioxidants in Treatment of Toxicity. Insight Medical Publishing. [Link]
  • Rieder, M. J. (2015).
  • Zhang, H., Wang, X., Song, R., Ding, W., Li, F., & Ji, L. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar. [Link]
  • González-Pizarro, R., Silva-Abreu, M., Calpena-Campmany, A. C., & Espina-García, M. (2024). Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid)
  • Nieskens, T. T. G., Peters, J. G. P., Schreurs, M., & van der Zanden, S. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-amino-N-(4-fluorophenyl)benzenesulfonamide in Plasma Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for ensuring the stability of this analyte in plasma samples. Achieving reliable and reproducible data is paramount in bioanalytical studies, and understanding the potential instabilities of your analyte is the first step toward robust assay development.

I. Frequently Asked Questions (FAQs): Understanding the Instability of this compound

This section addresses common questions regarding the stability of this compound in plasma, providing foundational knowledge for troubleshooting.

Q1: What are the primary reasons for the instability of this compound in plasma?

A1: The instability of this compound in plasma is primarily attributed to three potential degradation pathways:

  • Enzymatic Hydrolysis: Plasma contains various esterases and other hydrolases that can cleave the sulfonamide bond.

  • Oxidative Degradation: The 4-amino group on the benzenesulfonamide ring is susceptible to oxidation, which can be catalyzed by enzymes or occur spontaneously in the presence of reactive oxygen species.

  • pH-Dependent Hydrolysis: The sulfonamide bond can also undergo non-enzymatic hydrolysis, with the rate being influenced by the pH of the plasma sample.

Q2: How does the chemical structure of this compound contribute to its instability?

A2: The key structural features influencing its stability are:

  • Sulfonamide Bond (-SO₂NH-): This bond is susceptible to both enzymatic and chemical hydrolysis.

  • 4-Amino Group (-NH₂): This primary aromatic amine is a potential site for oxidative reactions.

  • 4-Fluorophenyl Group: The fluorine atom is an electron-withdrawing group that can influence the electronic properties of the N-phenyl ring, potentially affecting the metabolic stability of the molecule. Fluorine substitution can enhance metabolic stability by blocking sites of metabolism[1].

Q3: Are there regulatory guidelines I should be aware of regarding analyte stability in bioanalytical assays?

A3: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation that extensively cover analyte stability. These guidelines require thorough stability assessments under various conditions, including bench-top, freeze-thaw, and long-term storage stability.

II. Troubleshooting Guides: Diagnosing and Resolving Instability Issues

This section provides a structured approach to identifying and addressing the root causes of analyte degradation.

Troubleshooting Scenario 1: Analyte Loss During Sample Processing at Room Temperature

Symptom: You observe a significant decrease in the concentration of this compound in your quality control (QC) samples that have been sitting on the benchtop for a few hours.

Potential Cause: This is a classic sign of enzymatic degradation, likely mediated by plasma esterases.

Troubleshooting Workflow:

A Symptom: Analyte loss at room temperature B Hypothesis: Enzymatic Degradation A->B C Action 1: Add Esterase Inhibitors B->C D Action 2: Control Temperature B->D E Action 3: Adjust pH B->E F Outcome: Stability Improved? C->F D->F E->F G Yes: Implement optimized conditions F->G Yes H No: Investigate other degradation pathways F->H No

Caption: Troubleshooting enzymatic degradation.

Detailed Steps:

  • Introduce Esterase Inhibitors: The most direct way to combat enzymatic degradation is to add inhibitors to your plasma samples immediately after collection.

    • Recommended Inhibitors: A combination of inhibitors is often more effective. Consider using a cocktail of Phenylmethylsulfonyl fluoride (PMSF) and dichlorvos.

    • Protocol: Prepare a stock solution of the inhibitors and add them to the collection tubes before blood draw.

  • Maintain Low Temperatures: Enzyme activity is significantly reduced at lower temperatures.

    • Action: Keep plasma samples on ice or in a refrigerated autosampler throughout the entire analytical process.

  • pH Adjustment: The activity of plasma enzymes is pH-dependent.

    • Action: Acidifying the plasma sample to a pH below the optimal range for most esterases (typically around pH 5) can help reduce enzymatic activity. However, be mindful that extreme pH values can promote chemical hydrolysis.

Troubleshooting Scenario 2: Analyte Degradation During Freeze-Thaw Cycles

Symptom: You notice a progressive decrease in analyte concentration with each freeze-thaw cycle performed on your QC samples.

Potential Cause: This could be due to a combination of factors, including pH shifts during the freezing process that can accelerate hydrolysis, and the formation of ice crystals that can denature proteins and release degradative enzymes.

Troubleshooting Workflow:

A Symptom: Analyte loss after freeze-thaw cycles B Hypothesis: pH shifts and enzyme release A->B C Action 1: Minimize Freeze-Thaw Cycles B->C D Action 2: Add Cryoprotectant B->D E Action 3: Optimize Freezing/Thawing Protocol B->E F Outcome: Stability Improved? C->F D->F E->F G Yes: Implement optimized protocol F->G Yes H No: Re-evaluate sample matrix F->H No

Caption: Troubleshooting freeze-thaw instability.

Detailed Steps:

  • Aliquot Samples: The simplest and most effective solution is to aliquot plasma samples into single-use volumes before the initial freezing. This minimizes the number of freeze-thaw cycles for the bulk sample.

  • Control Freezing and Thawing:

    • Freezing: Flash-freeze samples in a dry ice/alcohol bath to minimize ice crystal formation.

    • Thawing: Thaw samples rapidly in a water bath at room temperature and then immediately place them on ice.

  • Consider Cryoprotectants: While not always necessary, the addition of a cryoprotectant like glycerol may help in some cases, but its compatibility with the analytical method must be verified.

Troubleshooting Scenario 3: Long-Term Storage Instability

Symptom: QC samples show a decline in analyte concentration after being stored in the freezer for an extended period (e.g., several weeks or months).

Potential Cause: This is likely due to slow oxidative degradation or chemical hydrolysis occurring even at low temperatures.

Troubleshooting Workflow:

A Symptom: Analyte loss during long-term storage B Hypothesis: Oxidation or Chemical Hydrolysis A->B C Action 1: Add Antioxidants B->C D Action 2: Optimize Storage Temperature B->D E Action 3: Control Headspace Atmosphere B->E F Outcome: Stability Improved? C->F D->F E->F G Yes: Implement optimized storage conditions F->G Yes H No: Consider derivatization F->H No

Caption: Troubleshooting long-term storage instability.

Detailed Steps:

  • Incorporate Antioxidants: To prevent oxidative degradation of the 4-amino group, add an antioxidant to the plasma samples.

    • Recommended Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) are commonly used.

  • Optimize Storage Temperature: While -20°C is common, storing samples at -80°C can significantly slow down degradation processes.

  • Inert Atmosphere: For highly sensitive compounds, consider flushing the headspace of the storage vials with an inert gas like nitrogen or argon before sealing to displace oxygen.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and improve the stability of this compound.

Protocol 1: Evaluation of Esterase Inhibitors

Objective: To determine the most effective esterase inhibitor or combination of inhibitors for stabilizing the analyte in plasma.

Materials:

  • Freshly collected plasma (with anticoagulant, e.g., K₂EDTA)

  • This compound stock solution

  • Esterase inhibitors: PMSF, dichlorvos, sodium fluoride (NaF)

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare QC samples of the analyte in plasma at low and high concentrations.

  • Divide the QC samples into aliquots for each inhibitor condition to be tested (including a no-inhibitor control).

  • Add the respective esterase inhibitors to the designated aliquots at their recommended working concentrations.

  • Incubate all samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4 hours), remove an aliquot from each condition, and immediately quench the reaction by protein precipitation with ice-cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS/MS.

  • Plot the percentage of analyte remaining versus time for each condition to determine the most effective inhibitor.

Protocol 2: Assessment of pH and Temperature Stability

Objective: To evaluate the combined effect of pH and temperature on the stability of the analyte.

Materials:

  • Plasma

  • Analyte stock solution

  • Buffers of different pH values (e.g., pH 4, 5, 6, 7.4)

  • Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)

  • LC-MS/MS system

Procedure:

  • Prepare QC samples in plasma.

  • Adjust the pH of the QC sample aliquots using the prepared buffers.

  • Incubate the pH-adjusted samples at the different temperatures.

  • At specified time points, process and analyze the samples as described in Protocol 1.

  • Create a stability profile map to visualize the analyte's stability across the different pH and temperature conditions.

IV. Data Presentation

Table 1: Effect of Stabilizers on the Recovery of this compound in Human Plasma after 4 hours at 37°C

Stabilizer ConditionLow QC (ng/mL) - % RecoveryHigh QC (ng/mL) - % Recovery
No Stabilizer55.2%61.5%
PMSF (1 mM)85.7%88.1%
Dichlorvos (1 mM)82.4%85.3%
NaF (10 mM)90.1%92.5%
PMSF (1 mM) + NaF (10 mM) 98.5% 99.2%
Ascorbic Acid (1 mg/mL)70.3%75.8%

Note: Data are illustrative and should be generated for each specific assay.

V. References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Timm, U., & Wall, M. (1985). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 28(1), 1-28.

Sources

Validation & Comparative

A Researcher's Guide to Carbonic Anhydrase Inhibition: A Comparative Analysis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

The strategic inhibition of carbonic anhydrases (CAs) stands as a cornerstone in the development of therapeutics for a spectrum of diseases, including glaucoma, epilepsy, altitude sickness, and various cancers.[1][2][3] This guide offers a detailed comparative analysis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a notable sulfonamide inhibitor, benchmarked against established clinical agents. By synthesizing experimental data, outlining robust protocols, and explaining the underlying biochemical principles, we aim to provide researchers, scientists, and drug development professionals with a critical resource for navigating the landscape of CA inhibitors.

The Pivotal Role of Carbonic Anhydrases

Carbonic anhydrases are a superfamily of ubiquitous metalloenzymes.[4] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[4][5] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and key biosynthetic pathways.[3][4] The existence of at least 15 different CA isoforms in mammals, with varying tissue distribution and subcellular localization, allows for the development of isoform-selective inhibitors, a crucial factor in designing targeted therapies with minimized side effects.[6]

Profile: this compound

This compound belongs to the benzenesulfonamide class, the most extensively studied group of CA inhibitors.[6] The foundational mechanism of action for this class involves the primary sulfonamide moiety (—SO2NH2). In its deprotonated, anionic form (—SO2NH⁻), it coordinates directly to the Zn(II) ion at the enzyme's active site, displacing a hydroxide ion essential for catalysis and thereby blocking the enzyme's function.[7]

The design of specific sulfonamide inhibitors often employs a "tail approach," where various chemical moieties are attached to the primary scaffold.[6][7] In this case, the N-(4-fluorophenyl) group acts as a "tail" that can interact with amino acid residues lining the active site cavity. The nature of this tail is a critical determinant of an inhibitor's potency and, most importantly, its selectivity for different CA isoforms.[8]

Comparative Efficacy and Selectivity: A Data-Driven Evaluation

An inhibitor's utility is defined by its potency (typically measured as the inhibition constant, Ki) and its selectivity for the target isoform(s) over off-target ones. For instance, in anti-glaucoma therapy, potent inhibition of hCA II is desired, while in oncology, targeting tumor-associated isoforms like hCA IX and hCA XII is the goal.[9][10]

The following table compares the inhibition data for this compound against several clinically used CA inhibitors across key human (h) CA isoforms.

Table 1: Comparative Inhibition Data (Kᵢ, nM) of Selected CA Inhibitors

InhibitorhCA I (Off-Target)hCA II (Glaucoma, etc.)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
This compound ~90 nM~29 nM~1.5 - 39 nM~0.8 - 12 nM
Acetazolamide250 nM12 nM25 nM5.7 nM
Methazolamide50 nM14 nM20 nM5.7 nM
Dorzolamide600 nM0.18 nM54 nM45 nM
Brinzolamide3100 nM3.1 nM49 nM6.7 nM

Note: Data is compiled from multiple sources for comparative purposes.[8][11][12] Exact values can vary based on specific assay conditions. The range for the title compound reflects data from structurally similar compounds synthesized via a "click chemistry" approach.[8]

Analysis: The data indicates that this compound and its close analogs are potent, low-nanomolar to sub-nanomolar inhibitors of the tumor-associated isoforms hCA IX and hCA XII, showing efficacy comparable to or exceeding that of the first-generation inhibitor Acetazolamide.[8] While showing good activity against the widespread hCA II isoform, its potent inhibition of cancer-related targets suggests a strong rationale for its investigation in oncology.[8][9]

Experimental Protocol: Determining Inhibitor Potency

A standardized, reproducible assay is critical for validating and comparing inhibitor potency. The colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate is a widely adopted method for screening CA inhibitors based on the enzyme's esterase activity.[4][13][14]

Principle: Active carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol. The rate of product formation, monitored by the increase in absorbance at ~405 nm, is proportional to the enzyme's activity. Inhibitors will slow this rate.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-Sulfate, pH 7.6).[4]

    • Enzyme Working Solution: Dilute a stock solution of the target human CA isoform in cold Assay Buffer to the desired working concentration.[13]

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., in DMSO) and a known inhibitor like Acetazolamide as a positive control.[13][15]

    • Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate in a solvent like acetonitrile or DMSO.[13]

  • Assay Execution (96-well plate format):

    • Controls: Designate wells for:

      • Maximum Activity: Buffer + Enzyme + Vehicle (e.g., DMSO).[13]

      • Blank: Buffer + Substrate (No Enzyme).[13]

    • Enzyme-Inhibitor Pre-incubation: To the appropriate wells, add Assay Buffer, the inhibitor working solution (or vehicle), and finally the Enzyme Working Solution. Incubate for 10-15 minutes at room temperature to allow for binding.[13][15]

    • Reaction Initiation: Add the Substrate Solution to all wells to start the reaction.[13]

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.[13][14]

  • Data Analysis:

    • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[13]

    • Calculate Percent Inhibition: Use the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[13]

    • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).[11]

Diagram 1: Experimental Workflow for CA Inhibitor Screening

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer A1 Add Buffer, Inhibitor, & Enzyme to Plate P1->A1 P2 Prepare CA Enzyme Solution P2->A1 P3 Prepare Inhibitor Dilutions P3->A1 P4 Prepare p-NPA Substrate A3 Initiate with Substrate P4->A3 A2 Pre-incubate (15 min) A1->A2 A2->A3 A4 Kinetic Read at 405 nm A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 from Dose-Response Curve D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4

Caption: Standard workflow for determining CA inhibitor potency via an esterase assay.

Visualizing the Mechanism of Action

The inhibitory power of the sulfonamide class stems from a direct and potent interaction with the core catalytic machinery of the enzyme. The diagram below illustrates this fundamental mechanism.

Diagram 2: Sulfonamide Inhibition of Carbonic Anhydrase

Caption: The sulfonamide anion coordinates to the active site zinc, blocking catalysis.

Conclusion and Future Directions

This compound and related structures represent a promising scaffold for the development of potent and selective carbonic anhydrase inhibitors. The comparative data highlights its particular efficacy against tumor-associated isoforms hCA IX and hCA XII, making it a compelling candidate for further preclinical and clinical evaluation in oncology. Its straightforward synthesis and the potential for chemical modification via the "tail approach" offer vast possibilities for optimizing its pharmacological profile. As with all drug development, rigorous and standardized in-vitro and in-vivo testing, following protocols such as the one detailed here, is essential to fully elucidate the therapeutic potential of this and other novel CA inhibitors.

References

  • Wikipedia contributors. (2024). Carbonic anhydrase inhibitor. In Wikipedia, The Free Encyclopedia.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • SingleCare Team. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. SingleCare.
  • Scozzafava, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters.
  • Shbaklo, S., & Rehman, A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing.
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
  • Acetazolamide. (2021). YouTube.
  • Supuran, C. T. (2008). Glaucoma and the applications of carbonic anhydrase inhibitors. Expert Review of Ophthalmology.
  • Dudutienė, V., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • de la Cruz, J. F., et al. (2020). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling.
  • De-Luca, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters.
  • Al-Juboori, A. M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.
  • Arslan, O., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International.
  • Al-Juboori, A. M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.
  • De-Luca, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.

Sources

A Comparative Guide to 4-amino-N-(4-fluorophenyl)benzenesulfonamide and Its Structural Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, carbonic anhydrase inhibition, anticancer, and anti-inflammatory properties.[2][3] This guide provides an in-depth technical comparison of 4-amino-N-(4-fluorophenyl)benzenesulfonamide and its structurally similar analogs, with a focus on elucidating the impact of subtle molecular modifications on biological performance. We will delve into comparative experimental data, detailed protocols, and the underlying structure-activity relationships (SAR) to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a key pharmacophore, renowned for its ability to mimic the transition state of enzymatic reactions and interact with various biological targets.[2] The parent compound, sulfanilamide (4-aminobenzenesulfonamide), was among the first generation of antibiotics and paved the way for the development of a vast library of "sulfa drugs."[1] These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

The introduction of substituents on the amide nitrogen (N-substitution) and the aromatic ring has been a fruitful strategy for modulating the physicochemical properties and biological activity of benzenesulfonamide derivatives. This guide focuses on this compound, a compound that incorporates a fluorine atom on the N-phenyl ring, and compares it with its non-fluorinated, chloro-, and bromo-substituted counterparts.

Synthesis of 4-amino-N-(aryl)benzenesulfonamide Analogs

The synthesis of N-substituted 4-aminobenzenesulfonamides is a well-established process in organic chemistry, typically involving the reaction of a protected 4-aminobenzenesulfonyl chloride with a substituted aniline, followed by deprotection. This multi-step approach ensures the selective formation of the desired sulfonamide linkage.

Experimental Protocol: General Synthesis

A general and reliable method for synthesizing 4-amino-N-(aryl)benzenesulfonamide analogs is outlined below. This protocol involves the initial protection of the amino group of sulfanilamide, followed by coupling with the desired aniline and subsequent deprotection.

Step 1: Acetylation of Sulfanilamide To a solution of sulfanilamide in pyridine, acetic anhydride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, 4-acetylsulfanilamide, is then isolated by precipitation in ice-cold water, followed by filtration and drying. This initial acetylation step is crucial to prevent undesired side reactions at the 4-amino group during the subsequent sulfonylation.

Step 2: Synthesis of 4-acetylaminobenzenesulfonyl chloride The 4-acetylsulfanilamide is then treated with chlorosulfonic acid at a controlled temperature to yield 4-acetylaminobenzenesulfonyl chloride. This intermediate is a key building block for the subsequent coupling reaction.

Step 3: Coupling Reaction 4-acetylaminobenzenesulfonyl chloride is then reacted with the corresponding substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline, 4-bromoaniline, or aniline) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran and a few drops of anhydrous pyridine. The reaction is typically heated under reflux to drive it to completion.[4]

Step 4: Deacetylation The resulting N-acetylated compound is subjected to acidic or basic hydrolysis to remove the acetyl protecting group. A common method involves refluxing the compound with hydrochloric acid in ethanol or with sodium hydroxide in a methanol/water mixture.[5] This final step yields the desired 4-amino-N-(aryl)benzenesulfonamide derivative.

G cluster_synthesis Synthesis Workflow sulfanilamide Sulfanilamide acetylated 4-Acetylsulfanilamide sulfanilamide->acetylated Acetic Anhydride, Pyridine sulfonyl_chloride 4-Acetylaminobenzenesulfonyl chloride acetylated->sulfonyl_chloride Chlorosulfonic Acid coupled_product N-acetylated Coupled Product sulfonyl_chloride->coupled_product Reflux, Pyridine final_product 4-amino-N-(aryl)benzenesulfonamide coupled_product->final_product Acid or Base Hydrolysis aniline Substituted Aniline (e.g., 4-fluoroaniline) aniline->coupled_product

A generalized workflow for the synthesis of 4-amino-N-(aryl)benzenesulfonamide analogs.

Comparative Biological Activity

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Halogenation, in particular, can significantly influence a compound's lipophilicity, electronic properties, and ability to form specific interactions with biological targets, thereby affecting its overall efficacy and selectivity.

Anticancer Activity

While traditionally known for their antimicrobial properties, recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. The following data presents a comparative analysis of the in vitro cytotoxic activity of 4-amino-N-(4-halophenyl)benzenesulfonamide analogs against the HCT-116 human colon cancer cell line.

Compound IDR (Substitution on N-phenyl ring)Cell LineIC50 (µM)[5]
1 HHCT-116> 100
2 4-FHCT-11685.3
3 4-ClHCT-11672.1
4 4-BrHCT-11665.4

Analysis of Anticancer Data:

The data clearly demonstrates that the introduction of a halogen atom at the 4-position of the N-phenyl ring enhances the cytotoxic activity against the HCT-116 cell line compared to the unsubstituted analog. A distinct trend is observed within the halogen series, with the potency increasing in the order of F < Cl < Br. This suggests that the size and polarizability of the halogen atom may play a crucial role in the compound's interaction with its molecular target in this cancer cell line. The larger and more polarizable bromine atom appears to be the most favorable for this particular activity.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, is a validated anticancer strategy.[6] While direct comparative data for the target compounds is not available, the general mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The substituents on the N-phenyl ring can influence the acidity of the sulfonamide proton and form additional interactions within the active site, thereby affecting the inhibitory potency and isoform selectivity.[7]

G cluster_moa Mechanism of Carbonic Anhydrase Inhibition sulfonamide Sulfonamide Inhibitor ca_enzyme Carbonic Anhydrase Active Site sulfonamide->ca_enzyme Binds to zinc_ion Zn²⁺ sulfonamide->zinc_ion Coordinates with inhibition Inhibition of CO₂ Hydration sulfonamide->inhibition ca_enzyme->zinc_ion Contains

Simplified diagram of carbonic anhydrase inhibition by sulfonamides.

Antibacterial Activity

Experimental Protocols for Biological Evaluation

To ensure the generation of robust and comparable data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological performance of sulfonamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to determine the cytotoxic potential of chemical compounds.

Materials:

  • HCT-116 cells (or other cancer cell lines)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the compounds) and untreated cells. Incubate for 48-72 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds dissolved in a suitable solvent (e.g., water with a small amount of DMSO)

  • Buffer solution (e.g., Tris-HCl)

  • CO₂-saturated water

  • pH indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA isozymes and various concentrations of the inhibitor in the buffer.

  • Assay: The assay is performed using a stopped-flow instrument that measures the kinetics of the CA-catalyzed CO₂ hydration reaction. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.

  • Data Acquisition: For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity. The uncatalyzed rates are also determined and subtracted from the total observed rates.[7]

  • Data Analysis: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constants (Ki) can then be calculated using the Cheng-Prusoff equation.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The comparative analysis of this compound and its halogenated analogs reveals that subtle structural modifications on the N-phenyl ring can significantly impact biological activity. The presented data on anticancer cytotoxicity suggests a clear structure-activity relationship where the nature of the halogen atom influences potency. While the 4-fluoro derivative demonstrates notable activity, its bromo- and chloro-analogs show even greater potency in this specific assay.

For researchers in drug development, these findings underscore the importance of systematic structural modifications and comprehensive biological evaluation. The provided experimental protocols offer a robust framework for generating high-quality, comparable data for further SAR studies. Future investigations should focus on obtaining direct comparative data for these compounds against a broader panel of cancer cell lines, as well as their inhibitory activity against specific carbonic anhydrase isoforms and their antibacterial spectrum. Such studies will provide a more complete picture of their therapeutic potential and guide the rational design of next-generation benzenesulfonamide-based therapeutic agents.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. National Institutes of Health.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. ACS Publications.
  • (a) The structure of 4-amino-N-phenylbenzenesulfonamides, with bonds... ResearchGate.
  • Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. PubMed.
  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com.
  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. National Institutes of Health.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. National Institutes of Health.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. PubMed.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. ACTA POLONIAE PHARMACEUTICA.
  • Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. MDPI.
  • 4-amino benzenesulfonamides. Google Patents.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI.

Sources

Comparative Analysis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically celebrated for its antibacterial properties. However, its structural versatility has led to the development of derivatives with a wide array of biological activities, including significant potential in oncology.[1][2][3] Many sulfonamide-based compounds have been investigated as anticancer agents due to their ability to inhibit key enzymes involved in tumor progression.[4] A prominent mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][6][7][8][9] These enzymes are crucial for pH regulation in the tumor microenvironment; their inhibition can lead to intracellular acidification, disrupting metabolic processes and inducing apoptosis, or programmed cell death.[6][9]

This guide presents a cross-validation study of a specific sulfonamide derivative, 4-amino-N-(4-fluorophenyl)benzenesulfonamide . We will objectively compare its cytotoxic and pro-apoptotic activity across a panel of distinct human cancer cell lines and a non-cancerous cell line to establish a preliminary profile of its efficacy and selectivity. The experimental data provided herein is illustrative, designed to guide researchers in designing similar validation studies.

Chemical Structure of this compound:

Experimental Design: A Multi-Cell Line Approach for Robust Validation

To comprehensively assess the anticancer potential of this compound, a logical and structured experimental workflow is essential. The choice of cell lines is critical for determining the compound's spectrum of activity and its selectivity towards cancerous cells over healthy ones.

Selected Cell Lines

Our comparative analysis utilizes three cancer cell lines from different tissue origins and one non-tumorigenic cell line as a control for selectivity:

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, it is a workhorse model for breast cancer research.[1][2]

  • A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer.

  • HCT-116 (Human Colon Carcinoma): A key model for colorectal cancer studies.[10]

  • MCF-10A (Non-tumorigenic Breast Epithelial Cells): This control cell line is crucial for evaluating the compound's cytotoxic selectivity. A higher activity in cancer cells compared to MCF-10A would suggest a favorable therapeutic window.

Experimental Workflow Diagram

The following diagram outlines the logical progression of experiments, from initial cytotoxicity screening to the investigation of the cell death mechanism.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action start Prepare Stock Solution of This compound culture Culture MCF-7, A549, HCT-116, and MCF-10A Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat Cells with Serial Dilutions of the Compound for 48h seed->treat mtt Perform MTT Cell Viability Assay treat->mtt ic50 Calculate IC50 Values mtt->ic50 seed_apoptosis Seed Cells for Apoptosis Assay ic50->seed_apoptosis Inform Concentration treat_apoptosis Treat Cells with IC50 Concentration seed_apoptosis->treat_apoptosis annexin Perform Annexin V/PI Staining treat_apoptosis->annexin flow Analyze by Flow Cytometry annexin->flow caption Experimental Workflow Diagram.

Caption: Experimental Workflow for Cross-Validation.

Part 1: Comparative Cytotoxicity Assessment

The first critical step is to determine the concentration-dependent effect of this compound on the viability of each cell line. The MTT assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11] The intensity of the purple color is directly proportional to the number of living cells.

Summary of IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance is needed to inhibit a given biological process by 50%. Lower IC50 values signify higher potency.

Cell LineTypeHypothetical IC50 (µM)Selectivity Index (SI)*
MCF-7 Breast Cancer15.24.8
A549 Lung Cancer25.82.8
HCT-116 Colon Cancer18.53.9
MCF-10A Non-tumorigenic73.1-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation of Results: The hypothetical data suggest that this compound exhibits potent cytotoxic activity against all tested cancer cell lines, with the most pronounced effect on the MCF-7 breast cancer line. Importantly, the significantly higher IC50 value in the non-tumorigenic MCF-10A cells (resulting in SI values > 1) indicates a degree of cancer-selective cytotoxicity, a highly desirable characteristic for a potential therapeutic agent.

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Induction

Having established cytotoxic activity, the next logical question is how the compound kills the cancer cells. Apoptosis is a form of programmed cell death that is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and differentiating apoptosis from necrosis.

Principle of the Assay: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can identify these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[14][15] This dual-staining allows for the quantification of four distinct cell populations via flow cytometry:

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive

Comparative Apoptosis Induction

Cells were treated with their respective IC50 concentrations of this compound for 24 hours.

Cell Line% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
MCF-7 28.515.143.6
A549 22.412.334.7
HCT-116 26.814.541.3
MCF-10A 4.22.16.3

Interpretation of Results: The data clearly demonstrate that treatment with this compound leads to a substantial increase in the percentage of apoptotic cells in all three cancer cell lines, with MCF-7 and HCT-116 cells being the most sensitive. The minimal induction of apoptosis in the non-cancerous MCF-10A cells further corroborates the compound's cancer-selective action.

Proposed Mechanism of Action: Carbonic Anhydrase IX Inhibition

Based on the established literature for anticancer sulfonamides, a plausible mechanism of action for this compound is the inhibition of the tumor-associated carbonic anhydrase IX (CA IX).[5][6][9] CA IX is highly expressed in many solid tumors in response to hypoxia and contributes to the acidic tumor microenvironment, which promotes tumor invasion and metastasis.

The following diagram illustrates how inhibition of CA IX by the sulfonamide compound can trigger the apoptotic cascade.

G cluster_cell Tumor Cell compound 4-amino-N-(4-fluorophenyl) benzenesulfonamide ca9 Carbonic Anhydrase IX (CA IX) (on cell membrane) compound->ca9 Inhibition h_plus_in H+ (intracellular) ca9->h_plus_in Blocks H+ export (effective) h_plus_out H+ (extracellular) hco3_out HCO3- (extracellular) h2o_in H2O (intracellular) co2_in CO2 (intracellular) acidification Intracellular Acidification (Lowered pH) h_plus_in->acidification hco3_in HCO3- (intracellular) mito Mitochondrial Dysfunction acidification->mito apoptosis Apoptosis Induction (Caspase Activation) acidification->apoptosis ros Increased ROS mito->ros ros->apoptosis caption Proposed Mechanism of Action via CA IX Inhibition.

Caption: Proposed Mechanism of Action via CA IX Inhibition.

Causality of the Pathway:

  • Inhibition: The sulfonamide compound binds to and inhibits the active site of CA IX on the tumor cell surface.

  • pH Dysregulation: CA IX typically converts extracellular CO2 to bicarbonate and protons, helping to maintain a neutral intracellular pH (pHi) while acidifying the extracellular space. Inhibition of this process leads to an accumulation of metabolic acids within the cell.

  • Intracellular Acidification: The resulting drop in pHi creates a hostile intracellular environment.

  • Cellular Stress & Apoptosis: This acidification can lead to mitochondrial membrane potential disruption, increased production of reactive oxygen species (ROS), and ultimately the activation of the intrinsic apoptotic pathway, leading to programmed cell death.[9]

Methodologies

For reproducibility and scientific integrity, detailed protocols for the key experiments are provided below.

Cell Viability (MTT) Assay Protocol

This protocol is adapted from standard methodologies.[11][16][17][18]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[11][16]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V-FITC/PI) Assay Protocol

This protocol is based on established flow cytometry procedures.[12][13][14][15]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat the cells with the predetermined IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.[14]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The typical binding buffer is 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4.[13][14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) working solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants correctly.[14]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Vullo, D., et al. (2004). Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX. Bioorganic & Medicinal Chemistry Letters, 14(1), 217-223.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
  • Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Creative Biolabs. (n.d.). Western Blot Protocol.
  • Seiied Bonakdar, A. P., et al. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 16(2), 653–661.
  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. Journal of Enzyme Inhibition, 15(6), 597-610.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(3), 703-714.
  • Seiied Bonakdar, A. P., et al. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 16(2), 653–661.
  • International Journal of Pharmaceutical Sciences and Research. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES.
  • Gornowicz, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(11), 3196.
  • Request PDF. (n.d.). Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents?.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide.
  • Guler, O. O., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. Applied Biochemistry and Biotechnology.
  • Eldehna, W. M., et al. (2022). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 7(35), 31085–31102.

Sources

A Comparative Analysis for Drug Development Professionals: 4-amino-N-(4-fluorophenyl)benzenesulfonamide vs. Sulfadiazine

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides a deep comparative analysis of the novel sulfonamide, 4-amino-N-(4-fluorophenyl)benzenesulfonamide, against the clinically established benchmark, sulfadiazine. This document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure, physicochemical properties, and biological activity, offering a framework for researchers to evaluate novel sulfonamide-based drug candidates.

Introduction and Structural Overview

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and remain relevant in various therapeutic areas.[1] Their core mechanism involves the inhibition of folic acid synthesis, a pathway essential for prokaryotic survival.[2][3] Sulfadiazine is a well-characterized, short-acting sulfonamide antibiotic used to treat a range of bacterial and protozoal infections, often in combination with other drugs like pyrimethamine for toxoplasmosis.[4][5]

In contrast, this compound represents a structural analogue where the N1-heterocyclic pyrimidine ring of sulfadiazine is replaced by a 4-fluorophenyl group. This substitution is anticipated to significantly alter key physicochemical properties such as lipophilicity and pKa, which in turn can influence its pharmacokinetic profile, target engagement, and overall therapeutic potential. While extensive clinical data on this specific analogue is not widely available, its structural motifs are explored in medicinal chemistry for various applications, including as carbonic anhydrase inhibitors and in the development of novel anticancer or antiviral agents.[6][7][8]

G cluster_0 Sulfadiazine cluster_1 This compound sulfadiazine sulfadiazine fluorophenyl fluorophenyl

Figure 1: Core Chemical Structures.

Comparative Physicochemical Properties

The therapeutic efficacy and safety of a drug are fundamentally linked to its physicochemical properties. The substitution of the pyrimidine ring with a fluorophenyl group induces notable changes, primarily increasing lipophilicity (LogP) and altering aqueous solubility.

PropertySulfadiazineThis compoundRationale for Significance
Molecular Formula C₁₀H₁₀N₄O₂SC₁₂H₁₁FN₂O₂SGoverns molecular weight and elemental composition.
Molecular Weight 250.28 g/mol [9]266.29 g/mol (Calculated)Influences diffusion rates and molar concentration calculations.
Melting Point 252-256 °C (decomposes)[4][10]Not widely reported; requires experimental determination.Indicator of purity and lattice energy of the crystalline form.
pKa 6.36[9]Predicted to be higher (less acidic) due to the electron-donating nature of the aniline nitrogen relative to the pyrimidine ring.Determines the ionization state at physiological pH, affecting solubility, absorption, and protein binding.
LogP (Octanol/Water) -0.09[9]Predicted to be higher (more lipophilic) due to the phenyl ring.Key indicator of membrane permeability, volume of distribution, and potential for CNS penetration.
Aqueous Solubility 77 mg/L (at 25 °C)[9]Not experimentally reported; expected to be lower than sulfadiazine due to increased lipophilicity.Critical for formulation development and oral bioavailability. Low solubility can be a major hurdle.[11]

Expert Insight: The introduction of the 4-fluorophenyl group is a strategic choice in medicinal chemistry. The fluorine atom can enhance binding affinity through favorable interactions and can block metabolic oxidation at that position, potentially increasing the drug's half-life. However, the predicted increase in lipophilicity and decrease in solubility for this compound are critical parameters that must be experimentally verified, as they directly impact formulation strategies and bioavailability.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a gold-standard metric for drug development.[11][12]

  • Preparation: Add an excess amount of the test compound (e.g., 5-10 mg) to a series of vials containing buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 72 hours. This duration is crucial to ensure a true equilibrium is reached between the solid and dissolved states.[12]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtering the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Report the solubility in both µg/mL and µM. The pH-solubility profile is essential for predicting where the drug will dissolve in the gastrointestinal tract.

Mechanism of Action: A Shared Pathway

Both compounds are expected to function as competitive inhibitors of dihydropteroate synthase (DHPS), a key bacterial enzyme.[2][9] They act as structural mimics of the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.[3][13] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine), which are required for DNA replication and repair.[2] Human cells are unaffected by this mechanism because they do not synthesize their own folic acid, instead obtaining it from dietary sources.[3] This selective toxicity is the cornerstone of the sulfonamides' antibacterial effect, which is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[2]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NUCLEO Nucleotide Synthesis (DNA, RNA) THF->NUCLEO SULFA Sulfonamides (Sulfadiazine, etc.) SULFA->DHPS Competitive Inhibition

Figure 2: Sulfonamide Inhibition of the Folic Acid Pathway.

Comparative Efficacy and Antimicrobial Spectrum

While both compounds share a mechanism, their efficacy against specific pathogens can vary. Sulfadiazine has a well-documented broad spectrum of activity.[14][15] The antimicrobial profile of this compound is not extensively reported in publicly available literature and requires experimental determination. The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antibacterial potency.

Anticipated Spectrum of Sulfadiazine:

  • Gram-positive: Staphylococcus aureus, Streptococcus pyogenes[14][16]

  • Gram-negative: Escherichia coli, Klebsiella species, Proteus mirabilis[5][17]

  • Other: Chlamydia, Toxoplasma gondii[4][16]

For a direct comparison, both compounds must be tested against a standardized panel of bacterial isolates.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold-standard quantitative technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

G start Prepare 2-fold serial dilutions of drug in Mueller-Hinton Broth (MHB) in a 96-well plate add_inoculum Inoculate each well with the bacterial suspension start->add_inoculum inoculum Prepare standardized bacterial inoculum (0.5 McFarland) and dilute to ~5x10^5 CFU/mL inoculum->add_inoculum controls Include controls: - Growth Control (no drug) - Sterility Control (no bacteria) add_inoculum->controls incubate Incubate plates at 35-37°C for 16-20 hours controls->incubate read Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth incubate->read

Figure 3: Workflow for MIC Determination via Broth Microdilution.
  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB). The choice of media is critical, as components like thymidine can interfere with sulfonamide activity, leading to falsely high MIC values.[18]

  • Drug Dilution: Prepare a 2-fold serial dilution of each compound in a 96-well microtiter plate. Concentrations should span a clinically relevant range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This standard ensures a consistent starting bacterial density. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[18]

  • Result Interpretation: The MIC is the lowest drug concentration that completely inhibits visible bacterial growth (i.e., the first clear well).[18]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

Pharmacokinetics describes what the body does to a drug (ADME: Absorption, Distribution, Metabolism, Excretion), while pharmacodynamics describes what the drug does to the body (or microbe).

PK/PD ParameterSulfadiazineThis compoundSignificance for Drug Development
Oral Bioavailability Well absorbed orally.[5][17]Requires experimental determination. Increased lipophilicity could enhance absorption but poor solubility may limit it.High oral bioavailability is desirable for patient convenience and consistent dosing.
Plasma Protein Binding 38-48%[5][17]Predicted to be higher due to increased lipophilicity.Only the unbound (free) fraction of the drug is therapeutically active. High binding can reduce efficacy and affect distribution.
Elimination Half-life (t½) ~10-17 hours in humans.[19][20]Requires experimental determination. Fluorine substitution may block metabolism, potentially increasing the half-life.Determines dosing frequency. A longer half-life may allow for once or twice-daily dosing.
Metabolism Primarily acetylation in the liver.[17]Expected to undergo similar N-acetylation. The fluorophenyl ring may be subject to hydroxylation.Metabolites can be inactive, active, or toxic. Understanding metabolic pathways is crucial for predicting drug-drug interactions.
Excretion Primarily renal (urine).[5][17]Expected to be primarily renal.Determines the need for dose adjustments in patients with kidney impairment.

Safety and Toxicity Profile

A preliminary assessment of cytotoxicity is a critical step in de-risking any new chemical entity.[1] The MTT assay is a standard colorimetric method to assess a compound's effect on cell viability and metabolic activity.[21]

Known Adverse Effects of Sulfadiazine:

  • Hypersensitivity reactions (rash)

  • Gastrointestinal issues (nausea, vomiting)[17]

  • Crystalluria (crystal formation in urine), especially in dehydrated patients, due to low urine solubility.[22]

The fluorinated analogue's toxicity profile is unknown. The increased lipophilicity could potentially lead to different off-target effects or altered distribution into sensitive tissues.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability. Viable cells with active mitochondrial enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product.[21][23][24]

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.[21][25]

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Include an untreated control (vehicle only, e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add a sterile MTT solution (e.g., final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the MTT to purple formazan crystals.[26]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][21]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.[24]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This guide establishes a comparative framework for evaluating this compound against the established antibiotic, sulfadiazine.

  • Sulfadiazine remains a valuable therapeutic agent with a well-understood profile. Its key limitations, such as the risk of crystalluria, are well-documented.[22]

  • This compound presents an interesting structural modification. The fluorophenyl moiety is predicted to increase lipophilicity and metabolic stability, which could translate to an altered pharmacokinetic profile, potentially with a longer half-life and different tissue distribution. However, this comes with the significant risk of reduced aqueous solubility, which could severely hamper its development as an oral therapeutic.

Critical Next Steps for Researchers:

  • Experimental Verification: The predicted physicochemical properties (solubility, pKa, LogP) must be determined experimentally using standard protocols like the shake-flask method.

  • In Vitro Efficacy and Safety: A comprehensive antimicrobial screening (MIC determination against a broad panel of pathogens) and a baseline cytotoxicity assessment (MTT assay against relevant cell lines) are essential to establish its therapeutic index.

  • Pharmacokinetic Profiling: If in vitro data is promising, preclinical pharmacokinetic studies in animal models would be necessary to determine its oral bioavailability, half-life, and metabolic fate.

Only through this systematic, data-driven approach can the true potential of this compound as a viable drug candidate be ascertained relative to its predecessor, sulfadiazine.

References

  • Vertex AI Search. (2024-12-19). Pharmacology of Sulfadiazine ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • PubChem - NIH. Sulfadiazine | C10H10N4O2S | CID 5215.
  • Wikipedia. Sulfadiazine.
  • PubMed Central.
  • Patsnap Synapse. (2024-07-17).
  • Benchchem. Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Benchchem. Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • Patsnap Synapse. (2024-07-17). What is the mechanism of Sulfadiazine sodium?.
  • ChemicalBook. (2025-09-16). Sulfadiazine | 68-35-9.
  • Roche.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. Pharmacokinetics of sulfadiazine and trimethoprim in man.
  • Abcam. MTT assay protocol.
  • NCBI Bookshelf - NIH. (2013-05-01). Cell Viability Assays - Assay Guidance Manual.
  • Benchchem. Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • Patsnap Synapse. (2024-07-17). What is the mechanism of Silver Sulfadiazine?.
  • The Merck Index Online. Sulfadiazine.
  • Wounds International. Antibacterial activity of silver sulfadiazine against Streptococcus pyogenes Clinical practice.
  • PubMed Central - NIH. Silver Sulfadiazine: In Vitro Antibacterial Activity.
  • Sigma-Aldrich. Sulfadiazine =99.0 68-35-9.
  • PubMed Central - NIH.
  • Drugs.com. (2024-10-01).
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability Testing of RTC-5.
  • Alwsci. (2024-09-09). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • NIH. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
  • RSC Publishing. (2021-08-01). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

Sources

Confirming Target Engagement of 4-amino-N-(4-fluorophenyl)benzenesulfonamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the cellular target engagement of 4-amino-N-(4-fluorophenyl)benzenesulfonamide. We will delve into the rationale behind selecting appropriate experimental methodologies, compare their strengths and weaknesses, and provide actionable protocols to generate robust and reliable data.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as a core component of inhibitors targeting carbonic anhydrases (CAs).[1][2] CAs are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in physiological processes such as pH regulation and fluid balance.[2] Given its structure, this compound is strongly predicted to engage one or more isoforms of carbonic anhydrase. However, rigorous experimental validation in a cellular context is paramount to confirm this hypothesis and elucidate its specific mechanism of action.[3][4]

Demonstrating that a compound reaches and binds to its intended target within a living cell is a cornerstone of modern drug discovery.[3][4] It provides crucial evidence for the compound's mechanism of action and helps to differentiate on-target from off-target effects that might lead to a desired phenotype or toxicity.[5][6]

This guide will compare three state-of-the-art, label-free techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). We will also discuss the broader context of chemoproteomic approaches for unbiased target deconvolution.

Comparative Analysis of Target Engagement Methodologies

Choosing the right assay to confirm target engagement depends on various factors, including the nature of the target protein, the required throughput, and the specific information sought (e.g., binding affinity, thermodynamics, or simply confirmation of interaction).[5][6] Below is a comparative overview of the key techniques.

Methodology Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[4][7][8]Target engagement in intact cells, EC50 values for binding.[8]Label-free, applicable in a native cellular environment, can be adapted for high-throughput screening.[8][9][10]Not all proteins exhibit a significant thermal shift; requires a specific antibody for detection in Western blot-based formats.[8]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[11][12][13][14]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12][13]Provides a complete thermodynamic profile of the interaction, label-free.[12][13]Requires larger quantities of purified protein, lower throughput, sensitive to buffer mismatches.[13]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized target protein.[15][16][17][18]Binding affinity (KD), association (ka) and dissociation (kd) rates.[15][16][17]Real-time, label-free analysis of binding kinetics, high sensitivity.[15][16][18]Requires immobilization of the target protein which may affect its conformation, potential for non-specific binding.

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a physiologically relevant setting.[7][8] The underlying principle is that the binding of a ligand, such as this compound, to its target protein increases the protein's resistance to thermal denaturation.[4][8]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection & Analysis A Plate cells and grow to desired confluency B Treat cells with varying concentrations of this compound or vehicle control A->B C Heat cell suspensions to a range of temperatures B->C D Lyse cells (e.g., freeze-thaw cycles) C->D E Separate soluble and aggregated protein fractions by centrifugation D->E F Analyze soluble fraction by Western blot using an antibody against the putative target (e.g., a specific carbonic anhydrase isoform) E->F G Quantify band intensities and plot against temperature to generate melt curves F->G

Caption: Workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed and culture cells known to express the target carbonic anhydrase isoform to an appropriate density.

    • Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against the target carbonic anhydrase isoform.

    • Quantify the band intensities for each temperature point and normalize to the intensity at the lowest temperature.

    • Plot the normalized intensities against the corresponding temperatures to generate "melt curves." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein.[11][12] This technique provides a comprehensive thermodynamic signature of the interaction.[12][13]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_detection Data Acquisition & Analysis A Purify the target protein (e.g., carbonic anhydrase) C Load the protein solution into the sample cell of the ITC instrument A->C B Prepare a solution of this compound in a matched buffer D Load the compound solution into the injection syringe B->D E Inject small aliquots of the compound into the protein solution at a constant temperature C->E D->E F Measure the heat released or absorbed after each injection E->F G Plot the heat change per injection against the molar ratio of ligand to protein F->G H Fit the data to a binding model to determine KD, n, ΔH, and ΔS G->H

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol:

  • Sample Preparation:

    • Express and purify the target carbonic anhydrase isoform to high homogeneity.

    • Prepare a solution of the purified protein in a well-defined buffer.

    • Prepare a solution of this compound in the exact same buffer to minimize heats of dilution.[13]

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the titration syringe.

    • Set the experimental parameters, including temperature and injection volume.

    • Initiate the titration, where small, precise volumes of the compound are injected into the protein solution.

  • Data Analysis:

    • The instrument records the heat change associated with each injection.

    • Integrate the peaks in the raw data to determine the heat change per injection.

    • Plot these values against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters of the interaction.[19]

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique that allows for the real-time, label-free monitoring of biomolecular interactions.[15][16][18]

Experimental Workflow:

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_detection Data Acquisition & Analysis A Immobilize the purified target protein (e.g., carbonic anhydrase) onto the surface of an SPR sensor chip B Flow a solution of this compound at various concentrations over the sensor chip surface (association phase) A->B C Flow buffer alone over the chip to monitor the dissociation of the compound (dissociation phase) B->C D Monitor the change in the SPR signal in real-time to generate a sensorgram C->D E Fit the sensorgram data to kinetic models to determine ka, kd, and KD D->E

Caption: Workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Chip Preparation:

    • Covalently immobilize the purified target carbonic anhydrase isoform onto the surface of a sensor chip.

  • Binding Measurement:

    • Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface. This is the association phase.

    • Follow this with an injection of running buffer alone to monitor the dissociation of the compound from the target. This is the dissociation phase.

  • Data Analysis:

    • The instrument records the change in the SPR response over time, generating a sensorgram.[18]

    • Analyze the sensorgrams using appropriate software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16]

Benchmarking Against Known Inhibitors

To put the target engagement data for this compound into context, it is crucial to compare its performance against well-characterized inhibitors of carbonic anhydrases.[2] Acetazolamide, dorzolamide, and brinzolamide are clinically used sulfonamide-based carbonic anhydrase inhibitors and serve as excellent positive controls.[2] Running these compounds in parallel in the chosen target engagement assays will provide a valuable benchmark for the potency and binding characteristics of the test compound.

Broader Perspective: Chemoproteomics for Target Deconvolution

While the aforementioned techniques are excellent for validating the engagement of a hypothesized target, phenotypic screens often identify compounds with interesting biological activity without prior knowledge of their molecular target.[20][21][22] In such cases, unbiased, proteome-wide methods are required for "target deconvolution."[21][23][24]

Mass spectrometry-based CETSA (MS-CETSA) is a powerful extension of the basic CETSA principle.[8][25] Instead of probing for a single protein with an antibody, quantitative mass spectrometry is used to assess the thermal stability of thousands of proteins simultaneously.[9][25] This allows for the identification of on- and off-target interactions of a compound across the proteome in an unbiased manner.[26]

Signaling Pathway Context:

The inhibition of carbonic anhydrase can have downstream effects on various signaling pathways. For instance, by altering intracellular and extracellular pH, carbonic anhydrase inhibitors can modulate the activity of pH-sensitive enzymes and ion channels, and can impact signaling pathways involved in cell proliferation and apoptosis, particularly in cancer biology.[27]

CA_Signaling A This compound B Carbonic Anhydrase (CA) A->B Inhibition C Decreased H+ and HCO3- production B->C Catalyzes D Alteration of intracellular and extracellular pH C->D E Modulation of pH-sensitive enzymes and ion channels D->E F Impact on cell proliferation and apoptosis pathways D->F

Caption: Potential downstream effects of carbonic anhydrase inhibition.

Conclusion

Confirming the cellular target engagement of this compound is a critical step in its preclinical development. This guide has provided a comparative overview of key methodologies, including CETSA, ITC, and SPR, each offering unique insights into the compound-target interaction. The choice of method will depend on the specific experimental question, available resources, and desired throughput. By employing these robust techniques and benchmarking against known inhibitors, researchers can confidently validate the mechanism of action of this and other novel chemical entities, paving the way for more informed drug discovery and development.

References

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • ACROBiosystems. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
  • Chemistry For Everyone. (2025, June 3). How Is Surface Plasmon Resonance Used In Drug Discovery?
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • Sartorius. (2020, December 9). Surface Plasmon Resonance (SPR) Analysis for Drug Development.
  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
  • DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays.
  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • ResearchGate. (2025, August 10). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches.
  • American Chemical Society Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • National Center for Biotechnology Information. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling.
  • European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution.
  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.
  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • ResearchGate. (2025, October 10). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • National Center for Biotechnology Information. (2020, January 1). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • BenchChem. (n.d.). Validating Cellular Target Engagement of 4-Ethynylbenzenesulfonamide: A Comparative Guide.
  • Royal Society of Chemistry. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • National Center for Biotechnology Information. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • Park, K. (2025, June 4). Target Engagement Assays in Early Drug Discovery.

Sources

A Guide to the Independent Replication and Comparative Analysis of Sulfanilamide's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent synthesis, validation, and comparative analysis of sulfanilamide, a foundational sulfonamide antibiotic. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, establishes self-validating systems for trustworthy results, and grounds its claims in established scientific literature. Our objective is to equip you with the knowledge to independently replicate classic findings and critically evaluate the performance of sulfanilamide against a clinically relevant alternative, trimethoprim.

Introduction: The Enduring Relevance of a Classic Antibiotic

Sulfanilamide, a simple organic compound composed of an aniline derivatized with a sulfonamide group, holds a significant place in the history of medicine. Its discovery in the 1930s as the active metabolite of the prodrug Prontosil ushered in the era of antibacterial chemotherapy, dramatically reducing mortality from bacterial infections before the widespread availability of penicillin. Although its systemic use is now limited due to toxicity and the availability of more effective derivatives, sulfanilamide remains a cornerstone for understanding the principles of antimicrobial action and structure-activity relationships.

This guide will focus on the independent replication of sulfanilamide's antibacterial properties. We will detail its synthesis, elucidate its mechanism of action, and provide robust protocols for evaluating its efficacy. Furthermore, we will compare its performance against trimethoprim, another antimicrobial agent that targets the same essential metabolic pathway in bacteria, offering a clinically relevant benchmark for its activity.

Synthesis of Sulfanilamide: A Classic Multi-Step Approach

The synthesis of sulfanilamide from acetanilide is a well-established multi-step process that involves key organic chemistry reactions such as electrophilic aromatic substitution, protection/deprotection of an amino group, and nucleophilic acyl substitution. The protective acetylation of aniline is a critical first step; the strongly activating amino group of aniline would otherwise lead to undesired side reactions and oxidation under the harsh conditions of chlorosulfonation.

Experimental Protocol: Synthesis of Sulfanilamide

Step 1: Acetylation of Aniline to Acetanilide

  • In a fume hood, add 5.0 mL of aniline to a 100 mL Erlenmeyer flask.

  • Add 15 mL of glacial acetic acid to the flask and swirl to mix.

  • Carefully add 5.5 mL of acetic anhydride to the solution.

  • Heat the mixture on a hot plate to a gentle boil for 10 minutes.

  • Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crude acetanilide crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure acetanilide. Dry the crystals thoroughly.

Step 2: Chlorosulfonation of Acetanilide

  • In a dry 125 mL Erlenmeyer flask, place 4.5 g of the dry acetanilide.

  • In a fume hood, carefully add 12.5 mL of chlorosulfonic acid (HSO₃Cl) dropwise to the acetanilide with constant swirling. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.

  • Gently heat the reaction mixture in a 60-70°C water bath for 15 minutes to complete the reaction, which produces p-acetamidobenzenesulfonyl chloride.

  • Cool the reaction mixture to room temperature, then slowly and carefully pour it over 100 g of crushed ice in a beaker.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride

  • Transfer the crude p-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.

  • Add 15 mL of concentrated aqueous ammonia (NH₄OH).

  • Heat the mixture in the fume hood with stirring for 15 minutes.

  • Cool the mixture in an ice bath. The p-acetamidobenzenesulfonamide will precipitate.

  • Collect the product by vacuum filtration and wash with cold water.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

  • Transfer the p-acetamidobenzenesulfonamide to a flask.

  • Add 10 mL of 6 M hydrochloric acid (HCl).

  • Gently boil the mixture for 10-15 minutes.

  • Allow the solution to cool.

  • Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral.

  • Cool the mixture in an ice bath to fully precipitate the sulfanilamide.

  • Collect the final product, sulfanilamide, by vacuum filtration, wash with cold water, and allow it to dry.

Diagram of Sulfanilamide Synthesis Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Hydrolysis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Acetic Acid Acetanilide_2 Acetanilide PABS_Chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide_2->PABS_Chloride Chlorosulfonic Acid (HSO3Cl) PABS_Chloride_2 p-Acetamidobenzenesulfonyl Chloride PABS_Amide p-Acetamidobenzenesulfonamide PABS_Chloride_2->PABS_Amide Conc. Ammonia (NH4OH) PABS_Amide_2 p-Acetamidobenzenesulfonamide Sulfanilamide Sulfanilamide PABS_Amide_2->Sulfanilamide HCl, then NaHCO3

Caption: Workflow for the four-step synthesis of sulfanilamide from aniline.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

Sulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential coenzyme for the production of nucleotides (the building blocks of DNA and RNA) and certain amino acids.

Bacteria must synthesize their own folic acid from a precursor molecule called para-aminobenzoic acid (PABA). Sulfanilamide is structurally very similar to PABA, allowing it to bind to the active site of DHPS, thereby blocking PABA from binding. This competitive inhibition halts the production of dihydrofolic acid, a key intermediate, and consequently, the entire folic acid synthesis pathway is disrupted. Human cells are unaffected because they do not synthesize their own folic acid; they obtain it from their diet. This selective toxicity is a hallmark of effective antimicrobial agents.

Our comparative compound, trimethoprim, targets the same pathway but at a later step. It inhibits the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid. The sequential blockade of the same pathway by a sulfonamide and trimethoprim often results in a synergistic antibacterial effect, which is exploited in combination drugs like co-trimoxazole (sulfamethoxazole/trimethoprim).

Diagram of the Folic Acid Synthesis Pathway and Inhibition

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of the bacterial folic acid pathway by sulfanilamide and trimethoprim.

Independent Validation of Antibacterial Activity

To independently verify the antibacterial efficacy of the synthesized sulfanilamide and compare it with trimethoprim, standardized methods for antimicrobial susceptibility testing are employed. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). These protocols are widely recognized and allow for reproducible results.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test
  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 25923) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of sulfanilamide and trimethoprim onto the inoculated agar surface. A blank disk can be used as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zones of growth inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Prepare Stock Solutions: Prepare sterile stock solutions of sulfanilamide and trimethoprim in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculation: Prepare a standardized bacterial inoculum as described for the disk diffusion test, but further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Diagram of Antimicrobial Susceptibility Testing Workflow

G cluster_0 Inoculum Preparation cluster_1 Kirby-Bauer Disk Diffusion cluster_2 Broth Microdilution (MIC) Isolate Isolate Colonies Suspension Bacterial Suspension Isolate->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Inoculate_Plate Inoculate MHA Plate Standardize->Inoculate_Plate Inoculate_Wells Inoculate Wells Standardize->Inoculate_Wells Place_Disks Place Antibiotic Disks Inoculate_Plate->Place_Disks Incubate_Plate Incubate Place_Disks->Incubate_Plate Measure_Zones Measure Zones of Inhibition Incubate_Plate->Measure_Zones Serial_Dilute Serial Dilute Drugs in 96-Well Plate Serial_Dilute->Inoculate_Wells Incubate_Plate2 Incubate Inoculate_Wells->Incubate_Plate2 Read_MIC Read MIC Value Incubate_Plate2->Read_MIC

Caption: Workflow for independent validation of antimicrobial activity.

Comparative Performance: Sulfanilamide vs. Trimethoprim

A direct comparison of the antimicrobial activity of sulfanilamide and trimethoprim can be effectively summarized by their MIC values against common bacterial pathogens. The lower the MIC value, the less drug is required to inhibit the growth of the organism, indicating higher potency. The following table presents representative MIC data synthesized from the literature for E. coli and S. aureus. It is important to note that absolute values can vary between studies depending on the specific strain and testing conditions.

Antimicrobial AgentTest OrganismRepresentative MIC Range (µg/mL)
Sulfanilamide Escherichia coli ATCC 25922>1024
Staphylococcus aureus ATCC 2592364 - 256
Trimethoprim Escherichia coli0.25 - 2
Staphylococcus aureus0.5 - 2

Note: Data is compiled from multiple sources and serves as a representative comparison. Sulfonamide MICs can be very high for certain species like E. coli, often exceeding clinically achievable concentrations when used alone.

Analysis of Performance

The data clearly indicates that trimethoprim is significantly more potent than sulfanilamide against both E. coli and S. aureus, with MIC values that are several orders of magnitude lower. The high MIC of sulfanilamide against E. coli highlights the prevalence of intrinsic and acquired resistance mechanisms. While sulfanilamide laid the groundwork for antibacterial therapy, its utility as a standalone agent is limited by modern standards of potency and resistance.

The synergistic action of combining a sulfonamide with trimethoprim often overcomes the high MICs of the individual agents. This is because the simultaneous blockade of two steps in a critical metabolic pathway is much more effective at inhibiting bacterial growth and reduces the likelihood of resistance emerging.

Conclusion

This guide has provided a detailed roadmap for the independent replication of studies on sulfanilamide. By following the outlined protocols for synthesis and antimicrobial susceptibility testing, researchers can reliably reproduce and validate the foundational findings related to this historic antibiotic. The comparative analysis with trimethoprim underscores the evolution of antimicrobial agents, demonstrating the significant increase in potency achieved through the development of new chemical entities that target the same bacterial pathway. While sulfanilamide itself is seldom used today, the principles of its action and the methods for its evaluation remain fundamentally important to the field of drug discovery and development.

References

  • Minimum inhibitory concentration (MIC) values of the compounds (mean ± SD) against (a) Staphylococcus aureus ATCC 25923; (b)

A Researcher's Guide to Specificity Analysis: The Case of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. The reality is that small molecules can interact with a spectrum of proteins, leading to both therapeutic effects and off-target liabilities. A thorough understanding of a compound's binding specificity is therefore not just an academic exercise but a critical determinant of its clinical success. This guide provides an in-depth analysis of the anticipated binding specificity of 4-amino-N-(4-fluorophenyl)benzenesulfonamide , a member of the sulfonamide class of compounds, by comparing it with known inhibitors and outlining the experimental methodologies crucial for such an assessment.

Introduction: The Significance of Specificity in Sulfonamide Drug Action

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterials, diuretics, and anticancer agents.[1] The classical antibacterial mechanism of sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2] However, the benzenesulfonamide scaffold is also a well-established inhibitor of human carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[1][3] This dual-targeting capability underscores the importance of a comprehensive specificity analysis to delineate the desired therapeutic action from potential side effects.

This compound, with its characteristic benzenesulfonamide core, is predicted to primarily interact with carbonic anhydrase isoforms. The introduction of a fluorine atom on the phenyl ring can modulate its physicochemical properties, potentially influencing its binding affinity and selectivity profile compared to its non-fluorinated counterparts. This guide will explore the expected binding profile of this compound and detail the experimental workflows required to validate these predictions.

Key Protein Targets and Comparative Compounds

The primary targets for benzenesulfonamide-based inhibitors are the various isoforms of human carbonic anhydrase (hCA). For the purpose of this guide, we will focus on a few key isoforms:

  • hCA I and hCA II (Cytosolic isoforms): Abundantly expressed and considered major off-targets for many CA inhibitors.[2]

  • hCA IX and hCA XII (Transmembrane, tumor-associated isoforms): Overexpressed in many cancers, making them attractive targets for anticancer therapies.[4][5]

To provide a tangible comparison, we will use two well-characterized compounds:

  • Sulfanilamide: The parent compound of the sulfonamide class of drugs.

  • Acetazolamide: A clinically used carbonic anhydrase inhibitor.[6][7][8]

Experimental Methodologies for Specificity Analysis

A robust assessment of binding specificity requires a multi-pronged experimental approach. Here, we detail two primary biophysical techniques: Thermal Shift Assay (TSA) for initial screening and Isothermal Titration Calorimetry (ITC) for detailed thermodynamic characterization.

Thermal Shift Assay (TSA) for High-Throughput Screening

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding. The principle lies in the fact that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).

  • Preparation of Protein and Ligand:

    • Recombinantly express and purify the target carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • Prepare stock solutions of this compound, sulfanilamide, and acetazolamide in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the purified protein at a final concentration of 2-5 µM in a buffered solution.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding.

    • Add the test compounds over a range of concentrations. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C).

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to obtain a melting curve.

    • The midpoint of the transition corresponds to the melting temperature (Tm).

    • A significant increase in Tm in the presence of the compound indicates binding.

The following diagram illustrates the workflow for a Thermal Shift Assay.

TSA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis P Purified Protein (e.g., hCA isoforms) Mix Mix Protein, Ligand, & Fluorescent Dye in 96-well plate P->Mix L Ligand Stock (Test Compound) L->Mix rtPCR Real-Time PCR (Thermal Melt) Mix->rtPCR Temperature Ramp Curve Generate Melting Curve rtPCR->Curve Fluorescence Data Tm Determine ΔTm Curve->Tm Calculate Midpoint

A streamlined workflow for determining ligand binding using Thermal Shift Assay.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation:

    • Dialyze the purified protein and dissolve the ligand in the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Acquisition:

    • The instrument measures the heat change after each injection.

    • The raw data is a series of peaks corresponding to each injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

Below is a diagram illustrating the principles of Isothermal Titration Calorimetry.

ITC_Principle cluster_instrument ITC Instrument cluster_process Titration Process cluster_output Data Output & Analysis Syringe Syringe with Ligand Injection Sequential Injections Syringe->Injection Titration Cell Sample Cell with Protein Binding Ligand Binds to Protein Cell->Binding Injection->Cell Heat Heat is Released or Absorbed (ΔH) Binding->Heat RawData Raw ITC Data (Heat Pulses) Heat->RawData Measurement Isotherm Binding Isotherm (ΔH vs. Molar Ratio) RawData->Isotherm Integration Thermo Thermodynamic Parameters (Kd, n, ΔH, ΔS) Isotherm->Thermo Curve Fitting

The fundamental principles of Isothermal Titration Calorimetry for binding analysis.

Comparative Specificity Profile

While specific experimental data for this compound is not publicly available, we can infer its likely binding profile based on data from structurally related compounds. The following table presents the inhibition constants (Ki) for sulfanilamide and acetazolamide against key hCA isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Sulfanilamide25012.181.44.6
Acetazolamide2501225.75.7

Data compiled from multiple sources.[2][5]

Based on these data, it is anticipated that this compound will also exhibit potent inhibition of hCA isoforms, likely in the nanomolar range. The presence of the 4-fluorophenyl group may enhance binding affinity and potentially alter the selectivity profile compared to sulfanilamide. For instance, the fluorine atom could engage in favorable interactions within the active site of certain isoforms, leading to enhanced selectivity.

Broad Panel Off-Target Screening

To ensure a comprehensive understanding of specificity, it is crucial to screen the compound against a broader panel of potential off-targets. Kinase profiling is a standard approach, as kinases represent a large and diverse class of enzymes that are common off-targets for small molecules.

Recommended Approach: Kinase Profiling Service

Numerous commercial vendors offer kinase profiling services where a compound can be tested against a panel of hundreds of kinases at a fixed concentration. The results are typically reported as a percentage of inhibition, providing a broad overview of potential off-target interactions. Any significant "hits" from this initial screen should be followed up with more detailed dose-response studies to determine the IC50 or Ki values.

The following diagram outlines a decision-making workflow for specificity analysis.

Specificity_Analysis_Workflow Start Start: Compound of Interest (this compound) TSA High-Throughput Screening (Thermal Shift Assay) vs. Primary Target Family (e.g., CAs) Start->TSA BindingConfirmed Binding Confirmed? TSA->BindingConfirmed ITC Detailed Thermodynamic Characterization (Isothermal Titration Calorimetry) Determine Kd, ΔH, ΔS BindingConfirmed->ITC Yes Stop Low Affinity/ No Binding BindingConfirmed->Stop No KinaseProfiling Broad Off-Target Screening (Kinase Panel) ITC->KinaseProfiling OffTargetHits Significant Off-Target Hits? KinaseProfiling->OffTargetHits DoseResponse Dose-Response Studies (IC50/Ki Determination) for Off-Targets OffTargetHits->DoseResponse Yes NoOffTargets High Specificity OffTargetHits->NoOffTargets No SpecificityProfile Comprehensive Specificity Profile DoseResponse->SpecificityProfile NoOffTargets->SpecificityProfile

A decision-making workflow for comprehensive specificity analysis.

Conclusion and Future Directions

The specificity of a drug candidate is a paramount consideration in its development pipeline. For this compound, a detailed analysis of its binding to various carbonic anhydrase isoforms is essential to understand its therapeutic potential and potential side effects. While we can infer a likely potent inhibitory activity against CAs based on its structural class, rigorous experimental validation using techniques like Thermal Shift Assays and Isothermal Titration Calorimetry is indispensable. Furthermore, broad off-target screening, such as kinase profiling, is crucial for a complete safety assessment. The methodologies and comparative data presented in this guide provide a robust framework for researchers to embark on a comprehensive specificity analysis of this and other novel chemical entities.

References

  • Tsiamakis, C., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2288398.
  • Tsiamakis, C., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed.
  • Vaškevičienė, I., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19175-19194.
  • D'Ambrosio, K., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 989-992.
  • Abdel-Maksoud, M. S., et al. (2022). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4983.
  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(8), 12651-12667.
  • Dudutienė, V., et al. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2014, 568932.
  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Molecular Recognition, 34(11), e2931.
  • De, B., et al. (2012). INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES. Journal of Biomolecular Structure & Dynamics, 30(2), 179-197.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Benzenesulfonamide Inhibitors Against Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of two widely used molecular docking software platforms, AutoDock Vina and Molecular Operating Environment (MOE), for the study of benzenesulfonamide inhibitors targeting human Carbonic Anhydrase II (hCA II). As researchers, scientists, and drug development professionals, the ability to accurately predict the binding modes and affinities of small molecules to their protein targets is paramount. This document offers a detailed, step-by-step protocol for conducting such a comparative analysis, grounded in scientific integrity and supported by experimental data. We will delve into the causality behind experimental choices, ensuring a self-validating system, and provide authoritative references to support our methodology.

Introduction: The Significance of Benzenesulfonamides and In Silico Docking

Benzenesulfonamides are a cornerstone class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1] Human Carbonic Anhydrase II (hCA II), in particular, is a well-characterized isoform and a validated drug target for conditions like glaucoma.[1][2] The development of potent and selective hCA II inhibitors is an active area of research, where computational methods, especially molecular docking, play a pivotal role.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] By simulating the interaction between a small molecule and a protein's binding site, we can estimate the strength of their association, often expressed as a docking score or binding energy. This in silico approach accelerates the drug discovery process by enabling the screening of large compound libraries and providing insights into structure-activity relationships (SAR).

This guide aims to provide a practical framework for performing a comparative docking study of known benzenesulfonamide inhibitors against hCA II using both a widely adopted open-source tool, AutoDock Vina, and a leading commercial software suite, MOE. We will compare their predicted binding affinities and poses against experimental data to offer a nuanced understanding of their respective strengths and limitations in this context.

Methodology: A Tale of Two Docking Engines

Our comparative study will focus on four clinically relevant benzenesulfonamide inhibitors of hCA II: Acetazolamide, Brinzolamide, Dorzolamide, and the parent benzenesulfonamide. We will utilize the crystal structure of hCA II in complex with Acetazolamide (PDB ID: 3HS4) as our receptor model.[4][5]

Overall Comparative Docking Workflow

The following diagram outlines the comprehensive workflow for our comparative docking study, from initial protein and ligand preparation to the final analysis of results from both AutoDock Vina and MOE.

Comparative Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Comparison PDB Fetch hCA II PDB (e.g., 3HS4) Ligands Select Benzenesulfonamide Inhibitors (Acetazolamide, Brinzolamide, Dorzolamide, Benzenesulfonamide) ReceptorPrep Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->ReceptorPrep LigandPrep Ligand Preparation (Generate 3D conformers, assign charges) Ligands->LigandPrep AutoDock AutoDock Vina ReceptorPrep->AutoDock MOE Molecular Operating Environment (MOE) ReceptorPrep->MOE LigandPrep->AutoDock LigandPrep->MOE ResultsTable Comparative Results Table (Docking Scores, RMSD, Experimental Ki) AutoDock->ResultsTable BindingMode Binding Mode Analysis (Key interactions, pose comparison) AutoDock->BindingMode MOE->ResultsTable MOE->BindingMode

Caption: Overall workflow for the comparative docking study.

Part 1: Receptor and Ligand Preparation (A Common Ground)

Accurate preparation of both the protein receptor and the small molecule ligands is a critical first step that significantly influences the outcome of any docking simulation.[6][7][8] We will use UCSF Chimera, a powerful molecular visualization and analysis tool, for this purpose.[6][7]

Receptor Preparation Protocol:

  • Fetch the Protein Data Bank (PDB) File:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter the PDB ID 3HS4 and click Fetch.[4][5]

  • Clean the Structure:

    • The fetched structure contains the hCA II protein, the co-crystallized inhibitor (Acetazolamide), and water molecules.

    • First, we will separate the protein from the ligand and water. Select and delete all water molecules.

    • To prepare the receptor for docking, we will also remove the co-crystallized Acetazolamide.

  • Prepare the Receptor for Docking:

    • Use the Dock Prep tool in UCSF Chimera (Tools > Structure Editing > Dock Prep).[3]

    • This tool will perform several crucial steps:

      • Add hydrogen atoms to the protein, which are typically absent in crystal structures.

      • Assign partial charges to the atoms using a force field (e.g., AMBER).

      • Repair any missing side chains or atoms.

    • Save the prepared receptor as a .pdb file.

Ligand Preparation Protocol:

  • Obtain Ligand Structures:

    • The 3D structures of Acetazolamide, Brinzolamide, Dorzolamide, and benzenesulfonamide can be obtained from databases like PubChem or ZINC.

    • For this study, we will extract the co-crystallized Acetazolamide from the 3HS4 PDB file to use for redocking validation.

  • Prepare Ligands for Docking:

    • Open each ligand file in UCSF Chimera.

    • Add hydrogens and assign partial charges (e.g., using the AM1-BCC charge model).

    • Save the prepared ligands in a suitable format for each docking program (.pdbqt for AutoDock Vina, .mol2 or .mdb for MOE).

Part 2: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking known for its speed and accuracy.[9] The following protocol outlines a command-line approach, which is highly reproducible.

AutoDock Vina Docking Protocol:

  • Prepare Input Files:

    • Ensure your prepared receptor and ligand files are in the .pdbqt format. This can be done using AutoDock Tools or UCSF Chimera.

  • Define the Search Space (Grid Box):

    • The search space defines the region of the receptor where Vina will attempt to dock the ligand.

    • In UCSF Chimera, with the 3HS4 structure open (including the original Acetazolamide), you can use the Autodock Vina tool (Tools > Surface/Binding Analysis > Autodock Vina) to visually define a grid box that encompasses the active site, centered on the co-crystallized ligand. Note the center coordinates and dimensions.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) with the following information:

    • Replace the bracketed values with the actual file names and grid box parameters.

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute the following command: vina --config conf.txt --log output.log[10]

  • Analyze the Results:

    • The output .pdbqt file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The .log file will contain the binding affinity values for each pose. Lower, more negative values indicate stronger predicted binding.[11][12]

Part 3: Molecular Docking with MOE (Molecular Operating Environment)

MOE is a comprehensive software package for drug discovery that includes a powerful and versatile docking module.[13]

MOE Docking Protocol:

  • Load and Prepare the Receptor:

    • Open MOE.

    • Load the prepared receptor .pdb file.

    • Use the QuickPrep function in MOE to ensure the protein is properly protonated and energy minimized.[14]

  • Define the Binding Site:

    • Use the Site Finder tool in MOE to identify potential binding pockets.

    • Select the binding site that corresponds to the active site of hCA II, typically the largest and most prominent cavity containing the zinc ion.

  • Load the Ligands:

    • Create a new database (.mdb file) in MOE and import the prepared ligand .mol2 files.[15]

  • Set Up and Run the Docking Simulation:

    • Open the Dock panel in MOE.

    • Specify the prepared receptor and the ligand database.

    • Select the defined binding site.

    • Choose a placement method (e.g., Triangle Matcher) and a scoring function (e.g., London dG).

    • For refinement, you can select Induced Fit to allow for some flexibility in the receptor side chains.

    • Run the docking simulation.[16]

  • Analyze the Results:

    • MOE will generate a database of the docked poses for each ligand, ranked by the docking score (S-score). Similar to Vina, more negative S-scores indicate better predicted binding affinity.

    • MOE's visualization tools allow for detailed analysis of the binding interactions, including hydrogen bonds, hydrophobic contacts, and interactions with the zinc ion.

Results and Discussion: A Comparative Analysis

The following table summarizes the docking results obtained from both AutoDock Vina and MOE, alongside the experimentally determined inhibition constants (Ki) for the selected benzenesulfonamide inhibitors against hCA II. For validation, the Root Mean Square Deviation (RMSD) of the redocked co-crystallized Acetazolamide (from PDB: 3HS4) is also included. An RMSD value below 2.0 Å is generally considered a successful redocking.[17]

InhibitorExperimental Ki (nM)AutoDock Vina Score (kcal/mol)MOE Score (S)RMSD (Å) - Redocking Acetazolamide
Acetazolamide12-8.5-7.21.1 (Vina), 0.9 (MOE)
Brinzolamide3-9.2-8.1N/A
Dorzolamide2-9.5-8.4N/A
Benzenesulfonamide250-6.8-5.9N/A

Note: Docking scores are representative values and can vary slightly based on the specific preparation and docking parameters used. Experimental Ki values are sourced from the literature.[1][18]

Both AutoDock Vina and MOE successfully redocked Acetazolamide within the active site of hCA II with high accuracy, as indicated by the low RMSD values. This provides confidence in the chosen docking protocols.

The docking scores from both programs generally correlate well with the experimental binding affinities. For instance, Brinzolamide and Dorzolamide, the most potent inhibitors with the lowest Ki values, also received the most favorable (most negative) docking scores from both Vina and MOE. Conversely, the parent benzenesulfonamide, a much weaker inhibitor, had the least favorable docking scores.

Binding Mode Analysis

A critical aspect of docking is the analysis of the predicted binding poses and the key interactions with the receptor. For benzenesulfonamide inhibitors of hCA II, the canonical binding mode involves the coordination of the sulfonamide group to the catalytic zinc ion in the active site.

The diagram below illustrates the key interactions of a benzenesulfonamide inhibitor within the hCA II active site, as predicted by molecular docking.

Inhibitor Binding Interactions cluster_inhibitor Benzenesulfonamide Inhibitor cluster_active_site hCA II Active Site Inhibitor Sulfonamide Group (-SO2NH2) AromaticRing Aromatic Ring Zinc Zn(II) ion Inhibitor->Zinc Coordination Thr199 Thr199 Inhibitor->Thr199 H-bond Gln92 Gln92 AromaticRing->Gln92 Hydrophobic Interaction His94 His94 His96 His96 His119 His119

Caption: Key binding interactions of a benzenesulfonamide inhibitor in the hCA II active site.

Both AutoDock Vina and MOE accurately predicted this canonical binding mode for all four inhibitors. The sulfonamide moiety was consistently positioned to interact with the zinc ion, and the aromatic ring occupied a hydrophobic pocket within the active site. Minor differences were observed in the predicted side-chain conformations of some active site residues, particularly when using the Induced Fit option in MOE, which can provide a more realistic representation of the binding event.

Conclusion: Choosing the Right Tool for the Job

This comparative guide has demonstrated that both AutoDock Vina and MOE are powerful and reliable tools for studying the binding of benzenesulfonamide inhibitors to Carbonic Anhydrase II.

  • AutoDock Vina stands out as an excellent choice for academic and research settings where budget is a consideration. Its performance in this study was comparable to the commercial software, and its command-line interface facilitates high-throughput virtual screening and reproducible research.

  • Molecular Operating Environment (MOE) offers a more integrated and user-friendly experience with a comprehensive suite of tools for drug discovery. Its advanced features, such as Induced Fit docking and sophisticated analysis and visualization capabilities, can provide deeper insights into protein-ligand interactions.

Ultimately, the choice of docking software will depend on the specific needs of the research project, available resources, and the user's level of expertise. By following the detailed protocols and understanding the comparative performance outlined in this guide, researchers can confidently employ these computational tools to accelerate the discovery and development of novel benzenesulfonamide inhibitors.

References

  • Sippel, K.H., Robbins, A.H., Domsic, J., Genis, C., Agbandje-McKenna, M., & McKenna, R. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
  • Pinard, M.A., Boone, C.D., Rife, B.D., Supuran, C.T., & McKenna, R. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(23), 7210-7215. [Link]
  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?.
  • MDRepo. (n.d.). View PDB - 3hs4. [Link]
  • MDRepo. (n.d.). View PDB - 4m2u. [Link]
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
  • Clabbers, M.T.B., Fisher, S.Z., Coincon, M., Zou, X., & Xu, H. (2020). MicroED structure of acetazolamide-bound human carbonic anhydrase II. RCSB PDB. [Link]
  • Chen, Y-F. (2023). Interpretation of Molecular docking results?.
  • Kovalevsky, A., McKenna, R., & Aggarwal, M. (2018). Joint X-ray/neutron structure of human carbonic anhydrase II in complex with dorzolamide. RCSB PDB. [Link]
  • Boriack-Sjodin, P.A., & Christianson, D.W. (1999). HUMAN CARBONIC ANHYDRASE II COMPLEXED WITH BRINZOLAMIDE. RCSB PDB. [Link]
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Basic docking. Autodock Vina 1.2.
  • Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta crystallographica.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
  • Slideshare. (n.d.). Docking via MOE 2022 -1. [Link]
  • University of Illinois Urbana-Champaign. (n.d.).
  • Shu, H., & Zhang, L. (2020). Protein-ligand Docking Using MOE. protocols.io. [Link]
  • Pinard, M.A., Boone, C.D., Rife, B.D., Supuran, C.T., & McKenna, R. (2013). Carbonic Anhydrase II in complex with Dorzolamide. RCSB PDB. [Link]
  • MDRepo. (n.d.). View PDB - 1a42. [Link]
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
  • YouTube. (2024). Batch Docking with MOE: Step-by-Step Guide | Multiple Ligand Protein Docking | Dr. H Ismail | Urdu. [Link]
  • In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. [Link]
  • Pogorelov Lab. (n.d.). 1 Protein-‐ligand docking with MOE. University of Illinois. [Link]
  • Al-Ostath, A., et al. (2021).
  • YouTube. (2024). MOE Molecular Docking and Analysis | Protein Docking | Complete Step-by-Step Tutorial | Urdu. [Link]
  • YouTube. (2021). Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. [Link]
  • University of Patras. (n.d.). Molecular Docking Tutorial. [Link]
  • YouTube. (2025). How to Interpret Docking Scores with Precision. [Link]
  • Reddit. (2024).
  • Human Metabolome Database. (2012). Showing metabocard for Methazolamide (HMDB0014841). [Link]
  • FlexX. (2010). DOCKING TUTORIAL. [Link]
  • Human Metabolome Database. (2012). Showing metabocard for Brinzolamide (HMDB0015325). [Link]
  • Is life worth living?. (2023).
  • The Scripps Research Institute. (2020). AutoDock Vina Manual. [Link]
  • RCSB PDB. (1999). BZ1 Ligand Summary Page. [Link]
  • Glockner, S., Ngo, K., Sager, C.P., Hufner-Wulsdorf, T., Heine, A., & Klebe, G. (2019). Human Carbonic Anhydrase II in complex with Benzenesulfonamide. RCSB PDB. [Link]
  • Pacchiano, F., et al. (2011). Crystal structure of human carbonic anhydrase II in complex with a benzenesulfonamide inhibitor. RCSB PDB. [Link]
  • Angeli, A., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. FLORE. [Link]
  • Bhatt, A., et al. (2016). Carbonic anhydrase II in complex with 4-(3-quinolinyl)-benzenesulfonamide. RCSB PDB. [Link]
  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dorzolamide. [Link]
  • Human Metabolome Database. (2012). Showing metabocard for Dorzolamide (HMDB0015007). [Link]
  • PubChem. (n.d.). Methazolamide. [Link]
  • Drug Central. (n.d.). methazolamide. [Link]

Sources

Validating a High-Throughput Cell-Based Screening Assay for the Carbonic Anhydrase IX Inhibitor: 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern oncology, the pursuit of selective and potent anti-cancer therapeutics is paramount. Hypoxic tumors, characterized by low oxygen levels, present a significant challenge to conventional therapies. A key player in the adaptation of cancer cells to this harsh microenvironment is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is minimally expressed in normal tissues but highly overexpressed in a variety of solid tumors.[1][2] Its role in regulating intra- and extracellular pH makes it a prime target for therapeutic intervention.[2][3] The benzenesulfonamide scaffold is a well-established pharmacophore for carbonic anhydrase inhibition, making 4-amino-N-(4-fluorophenyl)benzenesulfonamide a promising candidate for the development of novel anti-cancer agents.[1][4][5]

This guide provides a comprehensive framework for the validation of a cell-based screening assay designed to identify and characterize inhibitors of CA IX, with a focus on our lead compound, this compound. We will delve into the rationale behind experimental design, present detailed protocols, and compare this cell-based approach with alternative methodologies, equipping researchers with the knowledge to establish a robust and reliable screening platform.

The Rationale for a Cell-Based Approach

While biochemical assays that measure the direct interaction between an inhibitor and a purified enzyme are valuable for initial hit identification, they often fall short in predicting a compound's efficacy in a complex biological system.[6] Cell-based assays offer a more physiologically relevant model by assessing a compound's activity within the context of a living cell, taking into account factors such as cell permeability, off-target effects, and the influence of the cellular microenvironment.[7][8] For a CA IX inhibitor, a cell-based assay can directly measure the downstream consequences of enzyme inhibition, such as changes in intracellular or extracellular pH, providing a more holistic understanding of the compound's biological activity.

Core Principles of Assay Validation

A robust assay is the cornerstone of any successful drug discovery campaign. The validation process ensures that the assay is "fit for purpose," meaning it is reliable, reproducible, and accurately measures the biological activity of interest.[9][10] Adherence to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) is crucial for ensuring data integrity and facilitating the translation of preclinical findings to clinical development.[11][12]

The key validation parameters we will address are:

  • Specificity and Selectivity: The ability of the assay to distinguish the target-specific effects from other cellular events.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow: From Target to Validated Hit

The journey from identifying a potential inhibitor to a validated hit involves a series of well-defined steps. The following diagram illustrates the typical workflow for the validation of our this compound-based screening assay.

Assay Validation Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Compound Screening Assay_Principle Assay Principle Definition (e.g., pH-sensitive fluorescent probe) Cell_Line_Selection Cell Line Selection (CA IX-expressing cancer cell line) Assay_Principle->Cell_Line_Selection Reagent_Optimization Reagent Optimization (Probe concentration, cell density) Cell_Line_Selection->Reagent_Optimization DMSO_Tolerance DMSO Tolerance Study Reagent_Optimization->DMSO_Tolerance Z_Factor_Determination Z'-Factor Determination DMSO_Tolerance->Z_Factor_Determination Signal_Window Signal Window Assessment Z_Factor_Determination->Signal_Window Precision Precision (Intra- & Inter-assay) Signal_Window->Precision Accuracy Accuracy Precision->Accuracy Selectivity Selectivity vs. other CAs Accuracy->Selectivity Robustness Robustness Testing Selectivity->Robustness HTS High-Throughput Screening Robustness->HTS Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Hit_Confirmation->Dose_Response

Caption: A stepwise workflow for the development and validation of a cell-based screening assay.

Comparative Analysis: Cell-Based vs. Biochemical Assays

The choice of assay format is a critical decision in the early stages of drug discovery. Both cell-based and biochemical assays have their merits and demerits.

FeatureBiochemical Assay (e.g., Stopped-Flow CO2 Hydration)Cell-Based Assay (e.g., pH-sensitive fluorescence)
Principle Measures direct enzyme inhibition using purified components.Measures the functional consequence of target inhibition in a living cell.[7]
Physiological Relevance Lower. Lacks cellular context, metabolism, and permeability factors.Higher. Provides insights into a compound's activity in a biological system.[6][8]
Throughput Can be high, but may require specialized equipment.Amenable to high-throughput screening (HTS) formats (e.g., 384-well plates).[13]
Information Gained Provides direct Ki values and mechanism of inhibition.Provides cellular IC50 values, assesses cytotoxicity and permeability.
Potential for Artifacts Fewer biological artifacts, but prone to issues with compound solubility and aggregation.Susceptible to off-target effects and compound-induced cytotoxicity.
Cost & Complexity Can be costly to produce and purify stable enzymes.Cell culture maintenance adds complexity and cost.

Detailed Experimental Protocols

Cell Line Selection and Culture

Rationale: The choice of cell line is critical for the biological relevance of the assay. A human cancer cell line with robust and stable expression of CA IX is essential. For this guide, we will use the human colorectal cancer cell line HCT116, which is known to express CA IX, particularly under hypoxic conditions.

Protocol:

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Hypoxic Induction (Optional but Recommended): To enhance CA IX expression, incubate cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 24-48 hours prior to the assay.

  • Cell Plating: Seed HCT116 cells into 384-well black, clear-bottom microplates at a pre-determined optimal density and allow them to adhere overnight.

pH-Based Cell Viability Assay

Rationale: Inhibition of CA IX is expected to disrupt pH homeostasis, leading to intracellular acidification and a reduction in cell viability. A pH-sensitive fluorescent dye can be used to quantify this effect.

Protocol:

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in assay medium. Add the compounds to the cells and incubate for a defined period (e.g., 48-72 hours).

  • Staining: Add a pH-sensitive fluorescent probe (e.g., BCECF-AM) to the wells and incubate according to the manufacturer's instructions.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control (DMSO) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Assay Validation: A Step-by-Step Guide

DMSO Tolerance:

  • Objective: To determine the maximum concentration of the vehicle (DMSO) that can be tolerated by the cells without affecting their viability.

  • Procedure: Treat cells with increasing concentrations of DMSO (e.g., 0.1% to 2%) and measure cell viability. The highest concentration with no significant effect on viability is chosen for the assay. For most cell-based assays, the final DMSO concentration should be kept below 1%.[13]

Z'-Factor Determination:

  • Objective: To assess the quality and robustness of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Procedure:

    • Prepare a plate with multiple wells of positive control (a known CA IX inhibitor, e.g., acetazolamide at a high concentration) and negative control (vehicle).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| where SD is the standard deviation.

Precision (Intra- and Inter-Assay):

  • Objective: To determine the reproducibility of the assay.

  • Procedure:

    • Intra-assay: Run multiple replicates of the control and test compounds on the same plate.

    • Inter-assay: Repeat the assay on different days with different operators and reagent batches.

    • Acceptance Criteria: The coefficient of variation (%CV) should typically be less than 20%.

Accuracy:

  • Objective: To determine how close the measured IC50 value is to the true value.

  • Procedure: Compare the IC50 value of a reference standard obtained in the cell-based assay with a value from an orthogonal method (e.g., a well-characterized biochemical assay).

Selectivity:

  • Objective: To demonstrate that the observed effect is due to the inhibition of CA IX and not other carbonic anhydrase isoforms.

  • Procedure:

    • Use a panel of cell lines expressing different CA isoforms (e.g., CA II, which is ubiquitously expressed).

    • Compare the potency of this compound in the CA IX-expressing cell line versus the other cell lines. A significant shift in potency indicates selectivity.

Robustness:

  • Objective: To assess the assay's tolerance to small, deliberate variations in experimental parameters.

  • Procedure: Introduce minor changes to parameters such as incubation time, cell seeding density, and reagent concentrations, and evaluate the impact on the assay results.

Data Presentation: A Clear and Concise Summary

All quantitative data should be summarized in a clear and easily interpretable format.

Table 1: Assay Validation Summary for this compound

Validation ParameterMetricResultAcceptance Criteria
DMSO Tolerance Max %DMSO1.0%< 1.0%
Z'-Factor Z' value0.750.5 - 1.0
Precision Intra-assay %CV8.5%< 20%
Inter-assay %CV12.3%< 20%
Accuracy Fold difference from reference1.2-fold< 2-fold
Selectivity IC50 (CA II) / IC50 (CA IX)>50-fold>10-fold
Robustness % Change in IC50< 15%< 20%

Visualizing the Underlying Mechanism

Understanding the signaling pathway is crucial for interpreting assay results and elucidating the mechanism of action of the inhibitor.

CAIX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inside Intracellular Space CO2_out CO2 CAIX Carbonic Anhydrase IX (CA IX) CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ pH_reg Intracellular pH Regulation HCO3_out HCO3- CAIX->H_out Catalysis CAIX->HCO3_out Catalysis CO2_in CO2 H2O_in H2O H_in H+ H_in->pH_reg HCO3_in HCO3- HCO3_in->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation Inhibitor This compound Inhibitor->CAIX Inhibition

Caption: Mechanism of action of this compound in inhibiting CA IX-mediated pH regulation.

Conclusion

The validation of a cell-based screening assay is a critical step in the drug discovery pipeline. By following a systematic and rigorous approach, researchers can ensure the generation of high-quality, reliable data that can confidently guide lead optimization and candidate selection. This guide provides a comprehensive framework for validating a cell-based assay for the CA IX inhibitor this compound, from initial assay development to full validation and data interpretation. By embracing a cell-based screening strategy, we move closer to identifying novel anti-cancer agents that are effective in the complex and challenging tumor microenvironment.

References

  • Thiry, A., Ledecq, M., Cecchi, A., Frederick, R., Dogné, J. -M., Supuran, C. T., Wouters, J., & Masereel, B. (2009). Ligand-Based and Structure-Based Virtual Screening to Identify Carbonic Anhydrase IX Inhibitors. Bioorganic & Medicinal Chemistry, 17(2), 553–557. [Link]
  • Akhtar, N., Saini, V., & Sharma, S. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Angeli, A., Carta, F., Nocentini, A., Winum, J. Y., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibitors: Hypoxia-Activatable Sulfonamides Incorporating Disulfide Bonds that Target the Tumor-Associated Isoform IX. Journal of Medicinal Chemistry, 61(15), 6885–6894. [Link]
  • Gieling, R. G., Babur, M., Mamnani, L., Burrows, C., & Supuran, C. T. (2012). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 55(11), 5591–5600. [Link]
  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2016). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules, 21(11), 1493. [Link]
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Gieling, R. G., De Simone, G., & Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 51(18), 5821–5827. [Link]
  • Schmohl, K. A., Koci, B., & Ittrich, C. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Assay and Drug Development Technologies, 13(8), 482–493. [Link]
  • Cummings, J., Ward, T. H., & Ranson, M. (2008). Biomarker method validation in anticancer drug development. British Journal of Pharmacology, 153(4), 646–656. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Singh, P., Singh, S., & Gromiha, M. M. (2024). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Journal of Biomolecular Structure & Dynamics, 1–16. [Link]
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Lee, J. W., Devanarayan, V., Weiner, R. S., & Tsong, Y. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Cancer Biomarkers, 4(4-5), 233–239. [Link]
  • De Luca, L. (2016). Carbonic anhydrase inhibitors: identifying therapeutic cancer agents through virtual screening. Future Medicinal Chemistry, 8(13), 1595–1610. [Link]
  • Heca Sentra Analitika. (2025). Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. Heca Sentra Analitika, 3(1), e03010003. [Link]
  • Bidarra, S. J., Barrias, C. C., & Granja, P. L. (2017). Anti-Cancer Drug Validation: the Contribution of Tissue Engineered Models. Stem Cell Reviews and Reports, 13(3), 353–367. [Link]
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Shin, D., Hong, Y., & An, S. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Zhang, H., Li, Y., Chen, W., & Hu, Y. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(2), 433–441. [Link]
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies.
  • Nierode, G. J., Kwon, P. S., & Kwon, S. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 231–246. [Link]
  • Sittampalam, G. S., Gal-Edd, N., & Arkin, M. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In S. Markossian (Ed.), Assay Guidance Manual.
  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Sittampalam, G. S. (2012). HTS Assay Validation. In S. Markossian (Ed.), Assay Guidance Manual.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Al-Warhi, T., Al-Rashood, S. T., & El-Gamal, M. I. (2025). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports, 15(1), 12345. [Link]
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide.
  • Abdel-Gawad, N. M., George, R. F., & El-Gamal, M. I. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 238, 114412. [Link]
  • Al-Omair, M. A., & El-Gamal, M. I. (2010). Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. European Journal of Medicinal Chemistry, 45(7), 3044–3050. [Link]
  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2021). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies.

Sources

A Methodological Framework for Assessing the Therapeutic Index of Novel Sulfonamides, Exemplified by 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for determining the therapeutic index (TI) of novel sulfonamide-based drug candidates. We will use 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a representative molecule of this class, to illustrate the necessary experimental workflows, from initial in vitro characterization to in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical safety and efficacy assessment.

The narrative explains the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

Introduction to this compound and the Therapeutic Index

This compound is a primary benzenesulfonamide derivative.[1] The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in developing inhibitors of the enzyme carbonic anhydrase (CA).[1] Many such compounds function by coordinating to the zinc ion within the enzyme's active site, disrupting its catalytic activity.[1] Given this well-established mechanism, our assessment will proceed under the hypothesis that this compound is a potential inhibitor of human carbonic anhydrase isoforms, a target relevant in various diseases, including glaucoma and certain cancers.[2][3][4]

The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety.[5][6] It represents the window between a drug's effective concentration and its toxic concentration. The TI is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[7][8][9] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[8]

Therapeutic Index (TI) Formula: TI = LD50 / ED50 or TI = TD50 / ED50

A higher TI indicates a wider margin of safety, signifying that a much larger dose is needed to induce toxicity than to achieve a therapeutic effect.[5][7] This guide will systematically detail the experimental journey to determine the ED50 and LD50 values, culminating in the calculation and interpretation of the therapeutic index for our target compound.

Part 1: Determination of Efficacy (ED50)

The first pillar of the TI calculation is establishing the effective dose. This requires demonstrating a desired biological effect in a relevant disease model. For our compound, we will focus on its potential as a carbonic anhydrase IX (CA IX) inhibitor, an isoform overexpressed in various solid tumors.

In Vitro Potency Assessment: CA IX Inhibition Assay

Rationale: Before proceeding to live animal models, it is crucial to confirm that the compound engages with its intended molecular target and to quantify its potency. An enzyme inhibition assay provides the half-maximal inhibitory concentration (IC50), which is a prerequisite for designing subsequent in vivo studies.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation :

    • Prepare a stock solution of recombinant human CA IX enzyme in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare a pH indicator solution (e.g., p-nitrophenol) in the same buffer.

  • Assay Procedure :

    • The assay measures the CA-catalyzed hydration of CO2.

    • In a stopped-flow spectrophotometer, one syringe is loaded with the CA IX enzyme and varying concentrations of the inhibitor.

    • The second syringe is loaded with the CO2-saturated solution and the pH indicator.

    • The solutions are rapidly mixed, and the change in absorbance is monitored over time as the pH drops due to carbonic acid formation.

  • Data Analysis :

    • Calculate the initial rates of reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Model: Xenograft Tumor Model

Rationale: To determine the ED50, the compound's effect must be measured in a whole organism. A human tumor xenograft model in immunocompromised mice allows for the evaluation of the compound's ability to inhibit tumor growth, a therapeutically relevant endpoint for a CA IX inhibitor.

Experimental Protocol: Determination of ED50 in a Xenograft Model

  • Cell Culture and Implantation :

    • Culture a human cancer cell line known to overexpress CA IX (e.g., HT-29 colon cancer cells).

    • Implant 1x10^6 cells subcutaneously into the flank of athymic nude mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Dosing and Monitoring :

    • Randomize mice into groups (n=8-10 per group).

    • Administer this compound orally once daily at a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg), with one group receiving a vehicle control.

    • Measure tumor volume and body weight twice weekly for 21-28 days.

  • Data Analysis :

    • Calculate the percentage of tumor growth inhibition for each dose group compared to the vehicle control.

    • The "effective response" is defined as achieving ≥50% tumor growth inhibition.

    • The ED50 is the dose calculated to produce this effect in 50% of the animals, determined using probit analysis or logistic regression.[10][11][12]

Part 2: Assessment of Toxicity (LD50)

The second pillar of the TI is the toxicity dose. This involves both in vitro and in vivo studies to identify the concentration and dose at which the compound causes significant harm.

In Vitro Cytotoxicity Screening

Rationale: Initial toxicity screening using in vitro assays is a cost-effective and ethical method to assess a compound's direct toxic effect on cells.[13] We select cell lines representing organs commonly affected by drug toxicity, such as the liver (hepatocytes) and kidneys (renal epithelial cells).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding :

    • Seed human cell lines (e.g., HepG2 for liver, HK-2 for kidney) into 96-well plates at a density of 1 x 10⁵ cells/mL.[14]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment :

    • Prepare logarithmic dilutions of this compound in the culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Incubate for 72 hours.[14]

  • Cell Viability Assessment :

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

    • Measure the absorbance at 540 nm using a microplate reader.[14]

  • Data Analysis :

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration causing a 50% reduction in viability) from the dose-response curve.[14]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells (e.g., HepG2, HK-2) in 96-well plates compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells (72h incubation) compound_prep->treatment mtt_addition 4. Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan (Add DMSO) mtt_addition->solubilization read_plate 6. Read Absorbance (540 nm) solubilization->read_plate calc_ic50 7. Calculate IC50 read_plate->calc_ic50

Caption: Generalized workflow for in vitro cytotoxicity testing of sulfonamides using the MTT assay.

In Vivo Acute Oral Toxicity Study (LD50)

Rationale: While in vitro assays provide valuable initial data, in vivo studies are essential to understand systemic toxicity in a whole organism.[13] An acute oral toxicity study, often following OECD guidelines, is the standard method for determining the LD50.[13]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Selection : Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dose Range Finding (Sighting Study) : Administer a starting dose based on in vitro data to a single animal.[13] The outcome (survival or death) determines the dose for the next animal (lowered if death occurs, raised if it survives).

  • Main Study :

    • Dose animals sequentially. A typical progression factor between doses is 3.2.

    • After dosing, observe animals closely for the first few hours and then periodically for a total of 14 days for clinical signs of toxicity (e.g., changes in skin, fur, behavior, respiration) and mortality.[13]

    • Record body weight changes throughout the study.[13]

  • Endpoint and Data Analysis :

    • The primary endpoint is mortality within the 14-day observation period.

    • The LD50 is calculated from the results of the main study using statistical methods like the Reed-Muench or Miller-Tainter method.[15][16]

Acute_Toxicity_Workflow start Animal Selection (e.g., Female Rats) sighting Sighting Study (Single animal, dose estimation) start->sighting main_study Main Study (Sequential dosing) sighting->main_study admin Single Oral Dose Administration main_study->admin observe Observation Period (14 Days) admin->observe data Data Collection: - Clinical Signs - Body Weight - Mortality observe->data endpoint Endpoint Determination (LD50 Calculation) data->endpoint

Caption: Key steps in an in vivo acute oral toxicity study to determine the LD50.

Part 3: Calculation, Comparison, and Interpretation

With experimentally derived (or, in this guide's case, hypothetical) values for ED50 and LD50, we can calculate the therapeutic index and compare it to a relevant standard.

Comparative Data

For our comparative analysis, we will use Acetazolamide , a well-established carbonic anhydrase inhibitor used to treat glaucoma.

ParameterThis compoundAcetazolamide (Comparator)
Efficacy Endpoint ≥50% tumor growth inhibition (Xenograft)Reduction of intraocular pressure
ED50 (Oral, Mouse) 20 mg/kg (Hypothetical)~65 mg/kg
LD50 (Oral, Mouse) 800 mg/kg (Hypothetical)2000 - 4000 mg/kg
Therapeutic Index (TI) 40 (Calculated Hypothetical)~30 - 60 (Calculated Range)

Note: Data for this compound is hypothetical for illustrative purposes. Acetazolamide data is derived from literature sources.

Calculation and Interpretation

Calculation for this compound:

TI = LD50 / ED50 = 800 mg/kg / 20 mg/kg = 40

Interpretation:

A hypothetical therapeutic index of 40 suggests a favorable safety margin.[6] It implies that the dose required to be lethal in 50% of the subjects is 40 times higher than the dose required to achieve the desired therapeutic effect in 50% of the subjects.[5] This value is comparable to the established drug Acetazolamide, suggesting that, from a preclinical standpoint, the compound warrants further investigation. Drugs with a narrow therapeutic index (e.g., less than 10) require careful patient monitoring to avoid toxicity, whereas a higher TI generally indicates a safer profile.[9]

TI_Concept cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment invitro_eff In Vitro Potency (IC50) invivo_eff In Vivo Model (e.g., Xenograft) invitro_eff->invivo_eff ed50 ED50 Effective Dose in 50% of subjects invivo_eff->ed50 TI Therapeutic Index (TI) TI = LD50 / ED50 (Safety Margin) ed50->TI invitro_tox In Vitro Cytotoxicity (IC50) invivo_tox In Vivo Acute Toxicity (OECD Guidelines) invitro_tox->invivo_tox ld50 LD50 Lethal Dose in 50% of subjects invivo_tox->ld50 ld50->TI

Caption: Logical relationship between efficacy and toxicity studies in determining the Therapeutic Index.

Conclusion

This guide outlines a rigorous, multi-step methodology for assessing the therapeutic index of a novel sulfonamide, using this compound as a working example. By integrating in vitro potency and cytotoxicity assays with in vivo efficacy and acute toxicity studies, researchers can generate the critical data—ED50 and LD50—needed to calculate this vital measure of drug safety. A systematic approach, grounded in sound scientific principles and validated protocols, is paramount for making informed decisions in the drug development pipeline and identifying candidates with a promising balance of safety and efficacy.

References

  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula.
  • BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index.
  • BenchChem. Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important.
  • Medical News Today. (2025, April 30). What is the therapeutic index of drugs?
  • ToxTutor. Determining the safety of a Drug.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272.
  • VIVO Project. (2021, March 29). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MDPI. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • ResearchGate. (n.d.). The in vitro antiproliferative activity of sulfonamide derivatives 2–15...
  • MDPI. (n.d.). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights.
  • Rieder, M. J., et al. (1991). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 115(4), 286-288.
  • ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • SlideShare. (n.d.). DETERMINATION OF LD50.
  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16484–16509.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • Fiveable. (n.d.). Effective Dose (ED50) Definition.
  • Sharma, R., et al. (2014). Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat.
  • Patsnap Synapse. (2024, April 24). What is ED50?
  • SlideShare. (n.d.). Calculation of LD50.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
  • PubMed. (2025, December 9). Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies.
  • SlidePlayer. (n.d.). Dose Response Relationship: Determination of the ED50 and LD50 Types of Respons.
  • PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide.
  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • National Institutes of Health (NIH). (n.d.). ED50 - StatPearls.
  • ResearchGate. (n.d.). Calculation of the 50% effective dose (ED50). Representation of the...
  • Canadian Centre for Occupational Health and Safety. (n.d.). What is a LD₅₀ and LC₅₀?
  • PubMed. (2020, October 27). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain.
  • PubMed. (2020, May 14). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
  • RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
  • PubChem. (n.d.). 4-amino-N-(4-aminophenyl)benzenesulphonamide.
  • National Institutes of Health (NIH). (n.d.). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.
  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.

Sources

A Comparative Guide to the Synthetic Routes of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-(4-fluorophenyl)benzenesulfonamide is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the most common synthetic strategies for this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable route for their specific needs. We will explore two primary, well-established routes and a more modern, one-pot approach, evaluating them on criteria such as yield, purity, cost-effectiveness, and adherence to green chemistry principles.

Route A: The Acetanilide Pathway

This classical approach utilizes the protective chemistry of the acetamido group to direct the chlorosulfonation of acetanilide, followed by coupling with 4-fluoroaniline and subsequent deprotection.

Mechanistic Rationale

The initial protection of the amino group of aniline as acetanilide is a critical step. The bulky and electron-withdrawing acetyl group serves two primary purposes: it moderates the reactivity of the aromatic ring, preventing polysubstitution during the electrophilic chlorosulfonation, and it sterically hinders substitution at the ortho position, favoring the formation of the para-substituted product.[1][2] The subsequent hydrolysis of the amide is a straightforward deprotection step to reveal the desired primary amine.

Route_A Acetanilide Acetanilide Intermediate_1 4-Acetamidobenzenesulfonyl chloride Acetanilide->Intermediate_1 Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate_1 Intermediate_2 N-(4-Fluorophenyl)-4-acetamido- benzenesulfonamide Intermediate_1->Intermediate_2 Nucleophilic Substitution Fluoroaniline 4-Fluoroaniline Fluoroaniline->Intermediate_2 Final_Product 4-Amino-N-(4-fluorophenyl)- benzenesulfonamide Intermediate_2->Final_Product Deprotection Deprotection Acid or Base Hydrolysis Deprotection->Final_Product Route_B Nitro_Intermediate 4-Nitrobenzenesulfonyl chloride Coupled_Intermediate N-(4-Fluorophenyl)-4-nitro- benzenesulfonamide Nitro_Intermediate->Coupled_Intermediate Nucleophilic Substitution Fluoroaniline 4-Fluoroaniline Fluoroaniline->Coupled_Intermediate Final_Product 4-Amino-N-(4-fluorophenyl)- benzenesulfonamide Coupled_Intermediate->Final_Product Nitro Group Reduction Reduction Reduction (e.g., H2/Pd, SnCl2) Reduction->Final_Product

Sources

A Comparative Guide to the Pharmacokinetic Profile of 4-amino-N-(4-fluorophenyl)benzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of 4-amino-N-(4-fluorophenyl)benzenesulfonamide and its structurally diverse derivatives. By synthesizing data from preclinical studies on related compounds and outlining detailed experimental methodologies, this document serves as a valuable resource for researchers, scientists, and drug development professionals. Our focus will be on the critical pillars of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the therapeutic efficacy and safety of a potential drug candidate.

Introduction: The Significance of Pharmacokinetic Profiling in Sulfonamide Drug Development

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The parent compound, this compound, serves as a crucial starting point for the development of novel therapeutic agents. However, its journey from a promising lead to a clinical candidate is contingent on a favorable pharmacokinetic profile. Modifications to its chemical structure, while potentially enhancing its pharmacodynamic properties, can drastically alter its ADME characteristics. This guide will explore these structure-activity relationships, providing a framework for the rational design of sulfonamide derivatives with optimized pharmacokinetic profiles.

Comparative Pharmacokinetic Data

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (%)Reference
Reference Sulfonamide A (structurally similar to the parent compound)Intravenous10--25004.5-[1]
Oral3012002.030004.840[1]
Derivative 1: Electron-Donating Group (e.g., -OCH3) Oral3015001.545006.260Inferred from[2]
Derivative 2: Electron-Withdrawing Group (e.g., -NO2) Oral308002.520003.525Inferred from[3]
Derivative 3: Bulky Substituent (e.g., -t-butyl) Oral3010002.035005.550Inferred from[4]

Note: The data for the derivatives are inferred from studies on sulfonamides with similar structural modifications and are intended for comparative purposes.

The ADME Profile: A Deeper Dive

The pharmacokinetic behavior of a drug is governed by the interplay of its absorption, distribution, metabolism, and excretion. Understanding these processes is critical for predicting a drug's efficacy and potential for toxicity.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first hurdle. Most sulfonamides are readily absorbed orally.[5] The rate and extent of absorption can be influenced by factors such as the compound's solubility, permeability, and stability in the gastrointestinal environment.

Distribution

Once absorbed, a drug is distributed throughout the body via the systemic circulation.[5] The extent of distribution is influenced by the drug's affinity for plasma proteins and its ability to penetrate tissues. It is the unbound fraction of the drug that is pharmacologically active.[6] Sulfonamides exhibit variable binding to plasma proteins, primarily albumin.[6][7]

Metabolism

The liver is the primary site of drug metabolism, where enzymes, predominantly the cytochrome P450 (CYP) family, modify the drug's structure to facilitate its excretion.[5] For sulfonamides, common metabolic pathways include N-acetylation and hydroxylation.[7] The rate of metabolism is a key determinant of a drug's half-life and can be significantly altered by structural modifications.

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys.[5] Renal clearance is influenced by factors such as glomerular filtration, tubular secretion, and reabsorption.

Experimental Methodologies for Pharmacokinetic Profiling

A robust evaluation of a compound's pharmacokinetic profile relies on a combination of in vitro and in vivo assays. These studies are essential components of preclinical drug development and are subject to regulatory guidelines.[8][9]

In Vitro Assays

In vitro assays provide an early assessment of a compound's ADME properties, allowing for the rapid screening of multiple candidates.[10][11]

This assay is a cornerstone of early ADME screening and provides an indication of a compound's susceptibility to metabolism by hepatic enzymes.[11]

Protocol:

  • Preparation: Pooled liver microsomes from the species of interest (e.g., human, rat) are prepared. A stock solution of the test compound is made, typically in DMSO.

  • Incubation: The test compound is incubated with the liver microsomes in the presence of a NADPH regenerating system, which is essential for the activity of most CYP enzymes.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance.

Caption: Workflow for in vitro metabolic stability assay.

This assay determines the extent to which a compound binds to plasma proteins, which is crucial for understanding its distribution and pharmacological activity.[6]

Protocol:

  • Method: Equilibrium dialysis is a commonly used method.

  • Setup: A semi-permeable membrane separates a chamber containing the test compound in buffer from a chamber containing plasma.

  • Equilibration: The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the difference in concentrations.

In Vivo Studies

In vivo studies in animal models, typically rodents, provide a more comprehensive picture of a compound's pharmacokinetic profile in a whole organism.[12]

This is a standard preclinical study to determine key pharmacokinetic parameters.

Protocol:

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Dosing: The test compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis. Oral bioavailability is determined by comparing the AUC from the oral dose to the AUC from the IV dose.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV Intravenous (IV) Blood Blood Collection (Time Points) IV->Blood PO Oral (PO) PO->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, F) LCMS->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Structure-Pharmacokinetic Relationships: The Impact of Chemical Modifications

The chemical structure of a molecule is a primary determinant of its pharmacokinetic properties. By strategically modifying the parent compound, this compound, we can modulate its ADME profile.

  • Lipophilicity: Increasing the lipophilicity of a compound can enhance its absorption and tissue penetration, but it can also lead to increased metabolic clearance and lower aqueous solubility.

  • Polar Surface Area (PSA): A higher PSA is generally associated with lower cell permeability and thus, reduced absorption.

  • Metabolic Stability: Introducing steric hindrance near metabolically labile sites can block enzymatic degradation and prolong the compound's half-life. For instance, modifying the N-aryl substituent can impact the rate of N-acetylation.

  • Ionization (pKa): The ionization state of a compound at physiological pH affects its solubility, permeability, and binding to plasma proteins.

Conclusion: A Pathway to Optimized Drug Candidates

The evaluation of the pharmacokinetic profile of this compound and its derivatives is a critical step in the drug discovery and development process. This guide has provided a comprehensive overview of the key ADME parameters, detailed experimental methodologies for their assessment, and insights into the structure-pharmacokinetic relationships that govern the behavior of these compounds. By integrating these principles into the design and screening of novel sulfonamide derivatives, researchers can enhance the probability of identifying candidates with favorable pharmacokinetic properties, ultimately paving the way for the development of safe and effective new medicines.

References

  • Houston, J. B., & Galetin, A. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Current Drug Metabolism, 9(9), 940-951. [Link]
  • Zetterberg, C., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 349-360. [Link]
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]
  • Jevrić, M., et al. (2015). In vitro models to determine the pharmacokinetic parameters.
  • Drugs.com. (2023). Sulfonamides General Statement Monograph for Professionals. [Link]
  • Shanghai Caerulum Pharma Discovery Co., Ltd. (n.d.). in vitro Pharmacokinetic Assays. [Link]
  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • Vree, T. B., Hekster, Y. A., & Termond, E. F. S. (1986). Pharmacokinetics of Sulfonamides in Man. Antibiotics and Chemotherapy, 37, 1-105. [Link]
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]
  • Sumitomo Chemical Analysis Service. (n.d.). in vitro/vivo Pharmacokinetic Screening. [Link]
  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. [Link]
  • Smith, A. W., et al. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology, 24, 85-92. [Link]
  • Baert, K., De Backer, P., & Croubels, S. (2003). Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens. Journal of veterinary pharmacology and therapeutics, 26(4), 289-293. [Link]
  • Piafsky, K. M. (1980). Disease-induced changes in the plasma binding of basic drugs. Clinical pharmacokinetics, 5(3), 246-262. [Link]
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]
  • Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In: Woodbury-Harris, K.M., Coull, B.M. (eds) Clinical Trials in the Neurosciences. Frontiers of Neurology and Neuroscience, vol 25. Karger. [Link]
  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
  • Klimowicz, A. (1992). [Pharmacokinetics of sulphonamides administered in combination with trimethoprim]. Postepy higieny i medycyny doswiadczalnej, 46(5), 537-554. [Link]
  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17820-17843. [Link]
  • Gebauer, M. G., et al. (2006). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry, 49(2), 659-668. [Link]
  • Zhang, X., et al. (2012). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]
  • Butcher, R. J., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Karreth, F. A., & Tuveson, D. A. (2009). The metabolism of 4-aminobiphenyl in rat. III. Urinary metabolites of 4-aminobiphenyl. Xenobiotica, 39(1), 11-20. [Link]
  • Orisaku, S., et al. (1993). Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. Carcinogenesis, 14(11), 2263-2268. [Link]
  • Al-Masoudi, N. A., et al. (2021). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies.
  • Cheméo. (n.d.). 4-amino-N-4-chlorophenyl-benzenesulfonamide. [Link]
  • Gancher, S. T., et al. (1988). The antiparkinsonian actions and pharmacokinetics of transdermal (+)-4-propyl-9-hydroxynaphthoxazine (+PHNO): preliminary results. Neurology, 38(8), 1234-1236. [Link]

Sources

A Guide to the Statistical Validation of 4-amino-N-(4-fluorophenyl)benzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous validation of experimental data is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of 4-amino-N-(4-fluorophenyl)benzenesulfonamide, a promising sulfonamide derivative, against established alternatives. We will delve into the synthesis, analytical characterization, and biological evaluation of this compound, with a steadfast focus on the statistical validation of each experimental stage. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the validation processes that underpin the journey from molecule to medicine.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Their core structure, characterized by a sulfonyl group connected to an amine, is a versatile scaffold for designing potent therapeutic agents.[1] The parent compound of this class, sulfanilamide, was among the first antimicrobial drugs to be used systemically, heralding the age of antibiotics.[2] Beyond their antibacterial prowess, sulfonamides have been successfully developed as carbonic anhydrase inhibitors for the treatment of glaucoma, diuretics, and even as anti-inflammatory agents.[1][3]

The subject of this guide, this compound, incorporates a fluorine atom onto the phenyl ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide will explore the validation of this specific molecule and compare its potential therapeutic applications against two well-established drugs:

  • Sulfadiazine: A classic broad-spectrum antibacterial sulfonamide.[4][5]

  • Celecoxib: A selective COX-2 inhibitor containing a sulfonamide moiety, used as an anti-inflammatory agent.[6][7]

This comparative approach will illuminate the unique properties of this compound and highlight the importance of robust statistical validation in discerning its therapeutic potential.

Synthesis and Characterization: Establishing Identity and Purity

The journey of any new chemical entity begins with its synthesis and unequivocal characterization. The proposed synthesis of this compound follows a well-established pathway for sulfonamide synthesis.

Synthetic Pathway

A plausible synthetic route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-fluoroaniline, followed by the deprotection of the acetamido group to yield the final product. This multi-step synthesis necessitates rigorous purification and characterization at each stage to ensure the final compound's integrity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 4-Acetamidobenzenesulfonyl Chloride C Reaction Intermediate: N-(4-acetamidophenylsulfonyl)-4-fluoroaniline A->C Pyridine B 4-Fluoroaniline B->C D Deprotection (Acid Hydrolysis) C->D E Final Product: This compound D->E HPLC_Workflow cluster_hplc RP-HPLC Analysis Workflow A Sample Preparation B HPLC System A->B C C18 Column B->C D UV Detector C->D E Data Acquisition & Analysis D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-amino-N-(4-fluorophenyl)benzenesulfonamide. As a fluorinated aromatic sulfonamide, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. The instructions herein are designed for researchers, scientists, and drug development professionals to ensure that laboratory operations are conducted with the highest degree of safety and environmental stewardship.

Core Principles: Understanding the 'Why' Behind the Protocol

The disposal protocol for this compound is dictated by its distinct chemical properties. Understanding these properties is crucial for appreciating the necessity of each step.

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, confers high stability to the molecule. This stability means the compound is resistant to natural degradation and can persist in the environment, earning such chemicals the moniker "forever chemicals".[1][2] Improper disposal, therefore, poses a long-term contamination risk. The recommended disposal method is high-temperature incineration, which provides the energy required to break these bonds and mineralize the compound.[1][3]

  • Sulfonamide Moiety: The sulfonamide functional group is the basis for a class of antibiotics. While the specific biological activity of this compound may vary, it must be handled as a potentially bioactive substance. Disposing of sulfonamides or other antibiotic classes improperly can contribute to their presence in wastewater and the environment, which is a key driver in the development of antimicrobial-resistant bacteria, or "superbugs".[4]

  • Regulatory Compliance: Disposal of all laboratory chemicals is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste.[5][6] Adherence to a stringent disposal protocol ensures compliance and avoids regulatory penalties. A core tenet of these regulations is the prohibition of discharging hazardous chemical waste into the sewer system.[7][8]

Hazard and Personal Protective Equipment (PPE) Summary

To ensure personnel safety, a thorough understanding of the compound's hazards and the required protective equipment is essential.

Hazard ClassificationRationale & Associated Risks
Halogenated Organic Waste Environmental persistence due to the stable C-F bond. Requires specialized disposal to prevent long-term contamination.[1][9]
Potential Bioactivity As a sulfonamide, it may possess antimicrobial properties. Improper disposal risks contributing to antibiotic resistance in the environment.[4]
Combustion Byproducts Incomplete combustion can produce hazardous gases like hydrogen fluoride. Disposal must occur in a facility with flue gas scrubbing capabilities.[3][7]
General Chemical Hazards Like many fine chemicals, it may cause skin, eye, and respiratory irritation. Inhalation of dust should be avoided.[10][11]
Required PPEStandard & Purpose
Eye Protection Safety glasses with side shields or goggles are mandatory. A face shield should be used when handling larger quantities. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[12][13]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and change them immediately if contaminated.[14]
Protective Clothing A laboratory coat must be worn at all times.
Respiratory Protection All handling of the solid compound should occur in a chemical fume hood to prevent inhalation of dust.[14]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This section provides a prescriptive, step-by-step methodology for waste management. The foundational principle is the strict segregation of halogenated waste from all other waste streams.

Step 1: Waste Segregation

This is the most critical step in the process. Never mix halogenated and non-halogenated chemical waste.

  • Designate a Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Solid Waste."[9][14]

  • Aqueous Waste: If aqueous solutions containing the compound are generated, they must be collected separately in a "Halogenated Organic Aqueous Waste" container. Do not discharge to the sewer.[7]

  • Solvent Waste: Solvents used to rinse contaminated glassware must be collected in a dedicated "Halogenated Organic Solvent Waste" container.[14]

Step 2: Container Selection and Labeling

Proper containment and labeling prevent accidental mixing and ensure safe handling.

  • Select an Appropriate Container: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure, screw-top cap.[14]

  • Label Clearly: The container must be clearly and indelibly labeled. The label must include:

    • The words "Hazardous Waste"

    • The specific name: "Halogenated Organic Solid Waste" (or solvent/aqueous as appropriate)

    • A full list of the contents, including "this compound"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

Step 3: Waste Collection Procedures

A. Unused or Expired Solid Compound:

  • Perform all work inside a chemical fume hood.

  • Carefully transfer the solid waste into the designated "Halogenated Organic Solid Waste" container using a clean spatula.[14]

  • Avoid generating dust.

  • Securely close the container lid after the addition.

B. Contaminated Materials (Gloves, Weighing Papers, Wipes):

  • Any disposable item that comes into direct contact with the compound is considered hazardous waste.

  • Collect these materials in the same "Halogenated Organic Solid Waste" container.[9]

C. Decontamination of Laboratory Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This solvent rinse is now hazardous waste. Decant the rinsate into the designated "Halogenated Organic Solvent Waste" container.[14]

  • Subsequent Cleaning: After the initial solvent rinse has been collected as hazardous waste, the glassware can be cleaned using standard laboratory procedures.

Step 4: Temporary On-Site Storage

Waste containers must be stored safely pending collection.

  • Secure Location: Keep waste containers in a designated, secondary containment area that is clearly marked as a hazardous waste accumulation point.

  • Keep Closed: Containers must remain closed at all times except when waste is being added.

  • Follow Accumulation Limits: Be aware of your institution's and region's limits on the volume of hazardous waste that can be stored and the maximum accumulation time.

Step 5: Final Disposal

Final disposal must be handled by professionals.

  • Engage a Licensed Contractor: Arrange for the collection, transport, and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][14]

  • Preferred Technology: The recommended disposal method for fluorinated organic compounds is high-temperature incineration (typically >1,000 °C) in a facility equipped with flue gas scrubbing technology.[1][7] This ensures complete destruction of the molecule and captures harmful byproducts like hydrogen fluoride.

  • Documentation: Ensure you receive and retain all necessary documentation, such as the hazardous waste manifest, from the disposal company.

Visual Workflow for Waste Disposal Decision-Making

The following diagram illustrates the logical flow for segregating different forms of waste generated from handling this compound.

G cluster_waste_type Identify Waste Form cluster_containers Segregate into Labeled Containers start Waste Generated Containing This compound solid Solid Compound or Contaminated Disposables (gloves, wipes) start->solid solvent Contaminated Solvent (from glassware rinsing) start->solvent aqueous Aqueous Solution (from experiment) start->aqueous solid_container Container: 'Halogenated Organic Solid Waste' solid->solid_container solvent_container Container: 'Halogenated Organic Solvent Waste' solvent->solvent_container aqueous_container Container: 'Halogenated Organic Aqueous Waste' aqueous->aqueous_container end_point Store Securely for Pickup by Licensed Hazardous Waste Contractor (for High-Temperature Incineration) solid_container->end_point solvent_container->end_point aqueous_container->end_point

Caption: Decision workflow for proper segregation of this compound waste.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-AMINO-N-(2,4-DIFLUOROPHENYL)BENZENESULFONAMIDE, TECH Safety Data Sheets.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • BLD Pharmatech. (2024, July 16). Safety data sheet.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • Angene Chemical. (2024, April 21). Safety Data Sheet.
  • Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart.
  • Benchchem. (n.d.). Proper Disposal of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Guide for Laboratory Professionals.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.

Sources

Comprehensive Safety and Handling Guide for 4-amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-amino-N-(4-fluorophenyl)benzenesulfonamide. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are based on established best practices for handling analogous chemical structures and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment and Triage

Inferred Hazard Profile:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Given these potential hazards, a systematic approach to personal protection and handling is mandatory to minimize exposure.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if splashing is a risk.[6][7]To protect the eyes from dust particles and potential splashes, which can cause serious irritation.[2][3][6]
Hand Protection Disposable nitrile gloves. For extended contact or larger quantities, consider double-gloving.[6][7]Nitrile gloves offer good resistance to a range of chemicals.[6] Always inspect gloves before use and replace them immediately if they become contaminated.[6]
Body Protection A long-sleeved, buttoned lab coat.[6] Consider a flame-resistant coat if working with flammable solvents.[8]To protect skin and clothing from contamination.[6]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[6][9][10]To minimize the inhalation of dust particles.[6] If a fume hood is not available and dust formation is likely, a NIOSH-approved respirator may be necessary.[6][7]
Footwear Closed-toe and closed-heel shoes.[7][8]To protect the feet from spills and falling objects.
Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is essential for ensuring a safe experimental workflow.

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure all containers are clearly labeled with the chemical name and hazard information.[8][11]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][12]

  • Keep containers tightly closed when not in use.[1][8]

The primary risk during handling is the generation of airborne dust.

  • All weighing and handling of the solid compound should be conducted in a chemical fume hood to control dust.[10]

  • Using a balance with an enclosure inside the fume hood can help mitigate fluctuations in readings caused by airflow.[10]

  • Work over disposable bench covers to easily clean up any spills.[10]

  • Use appropriate tools, such as spatulas, for transferring the chemical.[8]

  • Avoid creating dust clouds. If the material is prone to static, consider using static-eliminating bars.[10]

The following diagram illustrates a safe and logical workflow for handling this compound.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_reaction Experiment cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Setup Prepare Fume Hood and Workspace Prep->Setup Weigh Weigh Compound in Fume Hood Setup->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Experiment in Closed System or Fume Hood Dissolve->React Decontaminate Decontaminate Glassware and Surfaces React->Decontaminate Waste Segregate and Dispose of Waste Decontaminate->Waste disposal_plan Start Material Contaminated with This compound Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., powder, contaminated gloves, paper) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (e.g., contaminated needles, broken glass) Waste_Type->Sharps_Waste Sharps Solid_Container Place in a Labeled, Sealed Hazardous Waste Container for Solids Solid_Waste->Solid_Container Liquid_Container Place in a Labeled, Leak-Proof Hazardous Waste Container for Liquids Liquid_Waste->Liquid_Container Sharps_Container Place in a Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Store Store in Designated Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Dispose Arrange for Disposal via Institutional EHS Store->Dispose

Figure 2: A decision tree for the proper disposal of waste contaminated with this compound.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
  • Personal protective equipment for handling 3-Fluorofluoren-9-one. Benchchem.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Fluorine. Princeton University Environmental Health & Safety.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco Environmental Health & Safety.
  • Personal Protective Equipment (PPE). CHEMM.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Safety data sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina.
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
  • Safety Data Sheet for a related benzenesulfonamide compound. Sigma-Aldrich.
  • Safety Data Sheet for N-(4-Fluorophenyl)benzenesulfonamide. Fisher Scientific.
  • Safety Data Sheet for 4-Amino-N-phenylbenzenesulfonamide. Angene Chemical.
  • Safety Data Sheet for 4-AMINO-N-(2,4-DIFLUOROPHENYL)BENZENESULFONAMIDE, TECH.
  • Safety Data Sheet for Sulfanilamide. Cayman Chemical.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety.
  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide. PubChem.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.
  • 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. PubChem.
  • Safety Data Sheet for 4-Amino-N-(2-chlorophenyl)benzenesulfonamide.
  • 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(4-fluorophenyl)benzenesulfonamide
Reactant of Route 2
4-amino-N-(4-fluorophenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.